molecular formula C226H367N65O65S7 B561573 CART(55-102)(rat)

CART(55-102)(rat)

Número de catálogo: B561573
Peso molecular: 5259 g/mol
Clave InChI: XXBSYMBQWAWYIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cocaine- and amphetamine-regulated transcript (CART) with potent appetite-suppressing activity. Satiety factor;  inhibits normal and starvation-induced feeding. Closely related to the actions of leptin and neuropeptide Y;  blocks the neuropeptide Y-induced feeding response. Induces anxiety and stress behavior in rodents.

Propiedades

IUPAC Name

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBSYMBQWAWYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C226H367N65O65S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5259 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Role of CART (55-102) in Rat Physiology and Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system. The biologically active fragment, CART (55-102), has been extensively studied in rats, revealing its significant involvement in a spectrum of physiological and behavioral processes. This technical guide provides a comprehensive overview of the functions of CART (55-102) in rats, with a focus on its roles in regulating psychostimulant-induced locomotion, reward pathways, anxiety, feeding behavior, and cardiovascular function. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as a messenger RNA that is upregulated in the rat striatum following acute administration of psychostimulants.[1] Subsequent research has established that the propeptide is processed into several biologically active fragments, with CART (55-102) being a prominent and functionally significant peptide in the rat brain.[2][3] This peptide acts as both a neurotransmitter and a hormone, with a wide distribution throughout the central nervous system (CNS) and in peripheral tissues.[4][5] The diverse functions of CART (55-102) are mediated through its interaction with putative G-protein coupled receptors, influencing various signaling cascades.[4][6] This guide will delve into the core functions of CART (55-102) in rats, providing detailed experimental insights and data-driven summaries.

Core Functions of CART (55-102) in Rats

Modulation of Psychostimulant-Induced Locomotion

A primary and well-documented function of CART (55-102) is its modulation of the locomotor effects induced by psychostimulants like cocaine and amphetamine.

Inhibitory Effects: Systemic (intraperitoneal, i.p.) administration of CART (55-102) has been shown to attenuate the increased locomotor activity caused by both cocaine and amphetamine.[4][5][7] This inhibitory effect is also observed when CART (55-102) is administered directly into the nucleus accumbens (NAc), a key brain region in the reward pathway.[4][5] Interestingly, systemic administration exhibits a biphasic, U-shaped dose-response curve, with maximal inhibition at a specific dose and reduced effects at higher or lower doses.[5][7]

Excitatory Effects: In contrast to its effects in the NAc, direct injection of CART (55-102) into the ventral tegmental area (VTA) leads to a dose-dependent increase in locomotor activity.[8] This suggests a region-specific modulatory role of the peptide on motor behavior.

Administration Route Brain Region Dose Effect on Psychostimulant-Induced Locomotion Psychostimulant Reference
Intraperitoneal (i.p.)Systemic25 µg/kgAttenuationCocaine (10 mg/kg) & Amphetamine (2 mg/kg)[5][7]
Intraperitoneal (i.p.)Systemic10 µg/kgAttenuation (approx. 75%)Cocaine (10 mg/kg)[7]
Intra-accumbalNucleus Accumbens (NAc)2.5 µgPartial AttenuationCocaine[7]
Intra-VTAVentral Tegmental Area (VTA)0.2 - 5.0 µ g/side IncreaseN/A (induces locomotion on its own)[8]
Role in Reward and Aversion

CART (55-102) plays a dual role in modulating the rewarding and aversive properties of drugs and stimuli, primarily through its actions in the mesolimbic pathway.

Conditioned Place Preference (CPP): Intra-VTA administration of CART (55-102) induces conditioned place preference, indicating that the peptide itself has rewarding properties in this brain region.[8]

Modulation of Amphetamine Reward: The peptide's influence on amphetamine-induced reward is dose-dependent when administered into the basolateral amygdala (BLA). A low, sub-rewarding dose of CART (55-102) in the BLA, when paired with a sub-rewarding dose of systemic amphetamine, produces a CPP.[2] Conversely, a higher, aversive dose of CART (55-102) in the BLA can block the rewarding effects of a systemically administered rewarding dose of amphetamine.[2]

Conditioned Place Aversion (CPA): Higher doses of CART (55-102) infused into the BLA can produce conditioned place aversion, suggesting aversive properties at higher concentrations in this region.[2]

Administration Route Brain Region Dose Behavioral Effect Reference
Intra-VTAVentral Tegmental Area (VTA)Not specifiedConditioned Place Preference (CPP)[8]
Intra-BLABasolateral Amygdala (BLA)1 µ g/side (sub-rewarding) + 0.1 mg/kg i.p. Amphetamine (sub-rewarding)Conditioned Place Preference (CPP)[2]
Intra-BLABasolateral Amygdala (BLA)4 µ g/side (aversive) + 1.0 mg/kg i.p. Amphetamine (rewarding)Blocks Amphetamine CPP[2]
Intra-BLABasolateral Amygdala (BLA)4 µ g/side Conditioned Place Aversion (CPA)[2]
Anxiogenic Effects

Multiple studies indicate that CART (55-102) can induce anxiety-like behaviors in rats. Intracerebroventricular (ICV) administration of the peptide has been shown to produce anxiogenic effects in behavioral tests such as the elevated plus maze and social interaction tests.[2][9] This effect may be mediated, in part, by the activation of corticotropin-releasing factor (CRF) neurons.[2] Microinjection of CART (55-102) into the nucleus accumbens and the dorsal raphe nucleus has also been shown to modulate anxiety-related behaviors.[10]

Administration Route Effect Behavioral Test Proposed Mediator Reference
Intracerebroventricular (ICV)AnxiogenicElevated Plus Maze, Social InteractionCorticotropin-Releasing Factor (CRF)[2][9]
Intra-accumbalModulation of anxietyNot specified-[10]
Intra-dorsal rapheAnxiogenicElevated Plus Maze, Light-Dark Box-[10][11]
Regulation of Feeding and Metabolism

CART (55-102) is a potent satiety factor, playing a significant role in the regulation of food intake and energy homeostasis.

Anorectic Effects: ICV administration of CART (55-102) dose-dependently inhibits food intake in both normal and starved rats.[12][13] It also blocks the feeding response induced by the orexigenic neuropeptide Y (NPY).[13]

Metabolic Effects: Central administration of CART (55-102) can lead to increases in plasma glucose and epinephrine (B1671497) levels, suggesting an influence on metabolic processes.[12]

Administration Route Dose Effect Reference
Intracerebroventricular (ICV)Dose-dependentInhibition of food intake[12][13]
Intracerebroventricular (ICV)1 nmolIncreased plasma glucose and epinephrine[12]
Cardiovascular Effects

Central administration of CART (55-102) has pronounced effects on the cardiovascular system.

Pressor Effects: Intracerebroventricular or intracisternal injection of CART (55-102) leads to dose-dependent increases in mean arterial pressure and heart rate.[5][12] This effect is mediated by an increase in renal sympathetic nerve activity, indicating an activation of the sympathetic nervous system.[12] Intravenous administration of similar doses, however, does not produce these cardiovascular responses, suggesting a central site of action.[5][12]

Administration Route Dose Cardiovascular Effects Reference
Intracerebroventricular (ICV)1 nmolIncreased mean arterial pressure, increased renal sympathetic nerve activity[12]
Intracisternal (i.c.)1-4 nmolIncreased heart rate and blood pressure[5]

Signaling Pathways and Mechanisms of Action

The diverse functions of CART (55-102) are mediated through complex signaling pathways, although a specific receptor has yet to be cloned.[7] Evidence strongly suggests the involvement of G-protein coupled receptors (GPCRs).[4][6]

Dopaminergic System Interaction

The locomotor-stimulating effects of intra-VTA CART (55-102) are dependent on the dopamine (B1211576) system. These effects can be blocked by the dopamine D2 receptor antagonist, haloperidol, indicating that CART (55-102) likely acts upstream of or in concert with dopaminergic neurons to produce its effects on motor activity.[8] One proposed mechanism is the inhibition of inhibitory GABAergic inputs to dopaminergic neurons in the VTA.[8]

CART_Dopamine_Interaction CART CART (55-102) (in VTA) GABA GABAergic Interneuron CART->GABA Inhibits DA_Neuron Dopaminergic Neuron GABA->DA_Neuron Inhibits Locomotion Increased Locomotion DA_Neuron->Locomotion Promotes CART_GPCR_Signaling CART CART (55-102) GPCR Putative CART Receptor (GPCR) CART->GPCR Binds G_Protein Gαi/o Protein GPCR->G_Protein Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Leads to IP_Locomotor_Workflow Habituation Habituation to Handling, Injections, and Chambers Baseline Record Baseline Locomotor Activity Habituation->Baseline CART_Injection Inject CART (55-102) or Vehicle (i.p.) Baseline->CART_Injection Psychostimulant_Injection Inject Psychostimulant or Saline (i.p.) (15 min post-CART) CART_Injection->Psychostimulant_Injection Record_Activity Record Locomotor Activity (30-60 min) Psychostimulant_Injection->Record_Activity

References

The Dual-Faceted Mechanism of Action of CART(55-102) in the Rat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine- and amphetamine-regulated transcript (CART) peptides, particularly the biologically active fragment CART(55-102), are pleiotropic neuropeptides with significant roles in energy homeostasis, reward pathways, and sensory processing in rats. Their mechanism of action is complex, involving both receptor-dependent and -independent pathways that modulate a variety of intracellular signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms of rat CART(55-102), summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks.

Core Mechanisms of Action: A Dichotomy of Signaling

The actions of CART(55-102) in the rat are not mediated by a single, unified mechanism. Instead, evidence points to two primary modes of action: a receptor-dependent pathway, largely mediated by a putative G-protein coupled receptor (GPCR), and a more recently elucidated receptor-independent pathway involving enzyme inhibition.

Receptor-Dependent Signaling: The GPCR Hypothesis

A substantial body of evidence suggests that many of the physiological effects of CART(55-102) are initiated by its binding to a specific, yet-to-be-cloned GPCR. This receptor is thought to primarily couple to inhibitory G-proteins of the Gi/o family.[1][2][3]

Key downstream signaling events include:

  • Modulation of Adenylyl Cyclase Activity: Coupling to Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, some studies also suggest a potential for Gs coupling, which would conversely stimulate cAMP production.[4][5]

  • Activation of the MAPK/ERK Pathway: CART(55-102) has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][6] This activation is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins, and is blocked by MEK1/2 inhibitors, indicating a canonical MAP kinase cascade.[1][3]

  • Inhibition of Voltage-Gated Calcium Channels: In rat hippocampal neurons, CART(55-102) inhibits L-type voltage-gated Ca2+ channels in a G-protein-dependent manner, leading to a reduction in depolarization-induced calcium influx.[7]

  • Dopamine (B1211576) Receptor Interaction: The behavioral effects of CART(55-102), particularly on locomotor activity, are linked to the dopaminergic system and appear to involve the activation of D2 dopamine receptors.[8]

Receptor-Independent Signaling: DPP4 Inhibition

A novel, receptor-independent mechanism has been identified, particularly in the context of pain modulation in the spinal cord.[9] This pathway involves the enzymatic processing of CART(55-102) and subsequent inhibition of dipeptidyl-peptidase 4 (DPP4).

  • Processing and Active Tripeptide Formation: In inflammatory conditions, CART(55-102) can be processed to release the N-terminal tripeptide, isoleucine-proline-isoleucine (IPI).[9]

  • DPP4 Inhibition and Anti-inflammatory Effects: The IPI tripeptide acts as an inhibitor of DPP4.[9] DPP4 is known to interact with Toll-like receptor 4 (TLR4) signaling in astrocytes, enhancing the production of pro-inflammatory cytokines. By inhibiting DPP4, the IPI tripeptide reduces neuroinflammation, leading to an antihyperalgesic effect.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the actions of rat CART(55-102).

Table 1: Receptor Binding Affinity
Cell Type/TissueLigandDisplacerKd (Dissociation Constant)Bmax (Maximum Binding Capacity)Reference
AtT20 Cells[125I]-CART(61-102)CART(55-102)21.9 ± 8.0 pM101.4 ± 8.8 fmol/mg protein[6]
Rat Nucleus Accumbens[125I]-CART(61-102)CART(55-102)1.43 ± 0.25 nM49.03 ± 2.33 fmol/mg protein[10]
Differentiated PC12 Cells[125I]-CART(61-102)CART(55-102)~0.5 nM (Ki)Not Reported[11]
Table 2: Effective Concentrations in Functional Assays
AssayCell Type/TissueEffectEffective Concentration/DoseReference
Inhibition of Ca2+ SignalingRat Hippocampal NeuronsEC50 for reduction of K+-induced Ca2+ signals~600 nM[12]
ERK1/2 PhosphorylationAtT20 CellsDose-dependent increaseNoticeable at 100 nM, maximal at 1 µM
Antihyperalgesia (Inflammatory Pain)Rat Spinal Cord (in vivo)Significant decrease in mechanical hyperalgesia0.1–0.3 nmol/rat (intrathecal)[9][13]
Locomotor Activity (Inhibition)Rat (in vivo)Attenuation of psychostimulant-induced locomotion25 µg/kg (intraperitoneal) - peak of U-shaped dose-response[14][15]
Locomotor Activity (Stimulation)Rat Ventral Tegmental AreaDose-dependent increase in locomotor activity0.2–5.0 µg (intra-VTA)[8]
Electrophysiology (Firing Rate)Rat GnRH NeuronsIncreased firing frequency100 nM
Electrophysiology (sIPSCs)Rat DMV NeuronsReduced amplitude and frequency0.02 - 0.2 nM[1][16]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

CART_GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol CART CART(55-102) GPCR Putative CART GPCR CART->GPCR Gi_Go Gi/o GPCR->Gi_Go activates Gs Gs GPCR->Gs activates (postulated) AC Adenylyl Cyclase Gi_Go->AC inhibits Ca_Channel L-type Ca²⁺ Channel Gi_Go->Ca_Channel inhibits MEK MEK1/2 Gi_Go->MEK activates Gs->AC stimulates cAMP cAMP AC->cAMP converts Ca_ion ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) PKA->Cellular_Response regulates ERK ERK1/2 MEK->ERK phosphorylates ERK->Cellular_Response regulates Ca_ion->Cellular_Response triggers

Figure 1: Receptor-dependent signaling pathway of CART(55-102).

CART_DPP4_Signaling CART_full CART(55-102) Processing Enzymatic Processing (in inflammation) CART_full->Processing IPI IPI tripeptide Processing->IPI releases DPP4 DPP4 Enzyme IPI->DPP4 inhibits TLR4 TLR4 Signaling (in Astrocytes) DPP4->TLR4 enhances Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) TLR4->Cytokines induces Neuroinflammation Neuroinflammation & Hyperalgesia Cytokines->Neuroinflammation promotes

Figure 2: Receptor-independent DPP4 inhibition pathway.

WesternBlot_Workflow Start Cell Culture (e.g., AtT20) Treatment Treat with CART(55-102) Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant PAGE SDS-PAGE Quant->PAGE Transfer Transfer to PVDF Membrane PAGE->Transfer Block Blocking (5% BSA or Milk) Transfer->Block PrimaryAb Incubate with Primary Antibody (e.g., anti-p-ERK) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Analysis Image Analysis & Densitometry Detect->Analysis

Figure 3: Experimental workflow for Western blot analysis of ERK phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of CART(55-102).

Radioligand Receptor Binding Assay

This protocol is adapted from studies characterizing CART binding in AtT20 cells and rat brain tissue.[6][10]

  • Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of CART(55-102) in a given tissue or cell line.

  • Materials:

    • Tissue homogenate or cell membrane preparation.

    • Radioligand: [125I]-labeled CART peptide (e.g., [125I]-CART(61-102)).

    • Unlabeled displacer: CART(55-102).

    • Binding buffer (e.g., DPBS with 1 mg/ml protease-free BSA and protease inhibitors).

    • Wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.

    • Incubation: In assay tubes, combine the membrane preparation with a fixed concentration of [125I]-CART.

    • Total Binding: For total binding tubes, add binding buffer.

    • Non-specific Binding: For non-specific binding tubes, add a high concentration (e.g., 5 µM) of unlabeled CART(55-102) to saturate specific binding sites.

    • Saturation Binding: For saturation experiments (to determine Kd and Bmax), use increasing concentrations of the radioligand.

    • Competition Binding: For competition experiments (to determine Ki), use a fixed concentration of radioligand and increasing concentrations of unlabeled CART(55-102).

    • Incubate all tubes at 37°C for 1 hour.[9]

    • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound ligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze saturation binding data using non-linear regression (e.g., one-site binding model) to determine Kd and Bmax values.

Western Blotting for ERK Phosphorylation

This protocol is based on the methodology used to demonstrate CART-induced ERK activation in AtT20 cells.[3]

  • Objective: To qualitatively and quantitatively measure the phosphorylation of ERK1/2 in response to CART(55-102) stimulation.

  • Materials:

    • Cell culture (e.g., AtT20 cells).

    • CART(55-102) peptide.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Plate cells and grow to desired confluency. Serum-starve cells for several hours before treatment. Treat cells with various concentrations of CART(55-102) for different time points (e.g., 5, 15, 30 minutes).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.

    • Analysis: Quantify the band intensities using densitometry software. Express p-ERK levels relative to total ERK levels.

Intracellular Calcium Imaging with Fura-2 AM

This protocol is a generalized method based on studies measuring CART's effect on calcium signaling in hippocampal neurons.[7][12]

  • Objective: To measure changes in intracellular free calcium concentration ([Ca2+]i) in real-time in response to CART(55-102).

  • Materials:

    • Cultured neurons or other relevant cells on coverslips.

    • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

    • Recording buffer (e.g., Hanks' Balanced Salt Solution).

    • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

    • CART(55-102) peptide.

  • Procedure:

    • Cell Loading: Incubate the cells with Fura-2 AM (e.g., 1-5 µM) in recording buffer for 30-60 minutes at room temperature or 37°C. This allows the dye to enter the cells.

    • De-esterification: Wash the cells twice with recording buffer to remove extracellular dye. Incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

    • Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope.

    • Baseline Recording: Perfuse the cells with recording buffer and acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

    • Stimulation: Apply CART(55-102) to the cells via the perfusion system. If studying depolarization-induced influx, apply a high potassium (K+) solution before and after CART application.

    • Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths throughout the experiment.

    • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is directly proportional to the intracellular calcium concentration. The change in this ratio over time reflects the dynamics of [Ca2+]i.

DPP4 Enzyme Activity Assay

This protocol is based on commercially available fluorometric assay kits used to confirm the inhibitory effect of CART-derived peptides on DPP4.[9][10]

  • Objective: To measure the enzymatic activity of DPP4 and assess the inhibitory potential of CART(55-102) or its fragments.

  • Materials:

    • DPP4 enzyme source (recombinant DPP4 or cell/tissue lysate).

    • DPP4 fluorogenic substrate (e.g., H-Gly-Pro-AMC).

    • Assay buffer.

    • Test inhibitors: CART(55-102), IPI tripeptide.

    • Known DPP4 inhibitor (e.g., Sitagliptin) as a positive control.

    • 96-well black plate.

    • Fluorescence plate reader (Ex/Em = ~360/460 nm).

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the DPP4 enzyme, substrate, and inhibitors in assay buffer.

    • Reaction Setup: In a 96-well plate, add the DPP4 enzyme to wells.

    • Inhibitor Addition: Add the test inhibitors (CART peptides) or control inhibitor at various concentrations to the appropriate wells. Add assay buffer to the "100% activity" control wells.

    • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

    • Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or take an endpoint reading after a fixed incubation time.

    • Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Calculate the IC50 value for the inhibitors by plotting percent inhibition against inhibitor concentration.

Conclusion

The mechanism of action of CART(55-102) in the rat is multifaceted, characterized by both receptor-dependent and -independent pathways. The predominant pathway appears to involve a Gi/o-coupled GPCR that modulates key signaling cascades like the MAPK/ERK pathway and intracellular calcium levels. A secondary, context-specific mechanism involving the inhibition of DPP4 by a processed fragment of CART(55-102) has been identified as crucial for its anti-inflammatory and analgesic effects in the spinal cord. This dual nature underscores the complexity of neuropeptide signaling and presents multiple avenues for therapeutic intervention in areas such as metabolic disorders, pain management, and addiction. Further research, particularly the definitive identification and cloning of the CART receptor, will be critical to fully unraveling its physiological roles and therapeutic potential.

References

An In-depth Technical Guide to CART(55-102)(rat) Signaling Pathways in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cocaine- and amphetamine-regulated transcript (CART) peptide, particularly the active fragment CART(55-102), is a critical neuromodulator in the rat brain, implicated in a diverse array of physiological and behavioral processes including feeding, reward, stress, and anxiety. This technical guide provides a comprehensive overview of the core signaling pathways initiated by CART(55-102) in the rat brain. It details the molecular mechanisms, summarizes key quantitative data, provides in-depth experimental protocols, and presents visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the CART peptide system.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are widely distributed throughout the central nervous system. The propeptide is processed into biologically active fragments, with CART(55-102) being a predominant and potent form in the rat brain. Its expression in key brain regions such as the hypothalamus, nucleus accumbens, and hippocampus underscores its importance in regulating fundamental neurological functions. Understanding the intricate signaling pathways of CART(55-102) is paramount for elucidating its physiological roles and for the development of novel therapeutics for a range of disorders, including obesity, addiction, and anxiety.

Core Signaling Pathways of CART(55-102)

Current evidence strongly suggests that CART(55-102) primarily exerts its effects through a G-protein coupled receptor (GPCR), although the specific receptor has yet to be cloned. The majority of studies point towards a Gi/Go-coupled receptor, leading to inhibitory downstream effects. However, some evidence also suggests a potential coupling to Gs proteins, indicating that the signaling cascade may be cell-type or brain region-specific.

The Gi/Go-Coupled Pathway: Inhibition of Neuronal Activity

The predominant signaling mechanism of CART(55-102) in several brain regions, including the hippocampus, involves the activation of a pertussis toxin-sensitive Gi/Go protein. This leads to a cascade of inhibitory intracellular events.

  • Inhibition of Adenylyl Cyclase and Reduction of cAMP: Activation of the Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: A key downstream effect of this pathway is the inhibition of L-type voltage-gated calcium channels.[1][2][3][4] This reduction in calcium influx has significant implications for neurotransmitter release and neuronal excitability.

  • Activation of the ERK/MAPK Pathway: Paradoxically, despite the overall inhibitory nature of the Gi/Go pathway, CART(55-102) has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway.[5] This activation is also pertussis toxin-sensitive, suggesting it is mediated by the βγ subunits of the Gi/Go protein.[5] The activation of the ERK pathway can lead to changes in gene expression and has been implicated in the neuroprotective effects of CART.[6]

Gi_Go_Pathway CART CART(55-102) GPCR Gi/Go-Coupled Receptor CART->GPCR G_protein Gi/Go Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel L-type Ca2+ Channel G_protein->Ca_channel inhibits ERK ERK/MAPK Pathway G_protein->ERK activates (via βγ) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA reduces activation Gene_Expression Gene Expression (e.g., c-fos, BDNF) ERK->Gene_Expression

Figure 1: The Gi/Go-coupled signaling pathway of CART(55-102).

The Gs-Coupled Pathway: A Context-Dependent Alternative

In some cellular contexts, such as in INS-1 832/13 cells and isolated rat islets, CART(55-102) has been reported to increase intracellular cAMP levels, suggesting a potential interaction with a Gs-coupled receptor.[7][8] This would lead to the activation of adenylyl cyclase and a subsequent increase in PKA activity. This seemingly contradictory finding highlights the complexity of CART signaling and suggests that the specific GPCR and subsequent signaling cascade engaged by CART(55-102) may be dependent on the cellular environment and the specific receptor subtypes expressed.

Gs_Pathway CART CART(55-102) GPCR Gs-Coupled Receptor CART->GPCR G_protein Gs Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression

Figure 2: The potential Gs-coupled signaling pathway of CART(55-102).

Downstream Effects on Gene Expression

CART(55-102) signaling ultimately leads to changes in gene expression that mediate its longer-term effects on neuronal function and behavior.

  • c-fos: Intracerebroventricular injection of CART(55-102) induces the expression of the immediate early gene c-fos in various brain regions, including the paraventricular nucleus of the hypothalamus, which is indicative of neuronal activation.[9][10]

  • Brain-Derived Neurotrophic Factor (BDNF): In cultured hippocampal neurons, CART(55-102) has been shown to upregulate the expression of BDNF mRNA and protein, which may underlie its neuroprotective and survival-promoting effects.

Quantitative Data

The following tables summarize the key quantitative data reported in the literature for CART(55-102) signaling in the rat brain and related cell lines.

Table 1: Receptor Binding Parameters

ParameterValueCell/Tissue TypeLigandReference
Kd 1.43 ± 0.25 nMPrimary culture of rat nucleus accumbens125I-CART(61-102)
Bmax 49.03 ± 2.33 fmol/mg proteinPrimary culture of rat nucleus accumbens125I-CART(61-102)
Kd 0.48 ± 0.16 nMPC12 cells (intact)125I-CART(61-102)[11]
Bmax 2228 ± 529 sites/cell PC12 cells (intact)125I-CART(61-102)[11]
Kd 1.90 ± 0.27 nMPC12 cells (differentiated)125I-CART(61-102)[11]
Bmax 11,194 ± 261 sites/cell PC12 cells (differentiated)125I-CART(61-102)[11]

Table 2: Functional Assay Parameters

ParameterValueAssayCell/Tissue TypeReference
EC50 ~600 nMInhibition of K+-induced Ca2+ signalRat hippocampal neurons[3][4]
Inhibition 48 ± 14% at 1 µMInhibition of K+-induced Ca2+ signalRat hippocampal neurons[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate CART(55-102) signaling pathways.

Primary Hippocampal Neuron Culture

This protocol describes the preparation of primary neuronal cultures from embryonic rat hippocampus.[1][2][6][9][10][12]

Protocol_Neuron_Culture cluster_prep Day 1: Plate Preparation cluster_dissection Day 2: Dissection and Dissociation cluster_culture Day 2: Plating and Culture Coat_Plates Coat culture plates/coverslips with Poly-D-Lysine. Incubate_Plates Incubate overnight at 37°C, 5% CO2. Coat_Plates->Incubate_Plates Sacrifice_Rat Euthanize pregnant rat (E18) and harvest embryos. Dissect_Hippocampi Dissect hippocampi from embryonic brains in cold HBSS. Sacrifice_Rat->Dissect_Hippocampi Enzymatic_Digestion Digest tissue with Trypsin or Papain at 37°C. Dissect_Hippocampi->Enzymatic_Digestion Trituration Mechanically dissociate tissue into a single-cell suspension. Enzymatic_Digestion->Trituration Cell_Count Count viable cells using Trypan Blue exclusion. Trituration->Cell_Count Plate_Cells Plate cells onto prepared plates in Neurobasal medium with supplements. Cell_Count->Plate_Cells Incubate_Culture Maintain culture at 37°C, 5% CO2, changing media every 3-4 days. Plate_Cells->Incubate_Culture

Figure 3: Experimental workflow for primary hippocampal neuron culture.

  • Materials:

    • Pregnant Sprague-Dawley rat (E18)

    • Poly-D-Lysine, Laminin

    • DMEM, Neurobasal medium, B27 supplement, Glutamine, Penicillin/Streptomycin

    • Hanks' Balanced Salt Solution (HBSS)

    • Trypsin or Papain, DNase I

    • Fetal Bovine Serum (FBS)

    • Sterile dissection tools, culture plates, and consumables

  • Procedure:

    • Plate Coating: The day before dissection, coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, wash three times with sterile water, and then coat with Laminin (10 µg/mL) overnight at 37°C.

    • Dissection: Euthanize a pregnant E18 rat according to institutional guidelines. Dissect the hippocampi from the embryonic brains in ice-cold HBSS under a dissecting microscope.

    • Digestion: Incubate the dissected hippocampi in 0.25% Trypsin-EDTA or Papain (20 units/mL) with DNase I (100 units/mL) for 15-30 minutes at 37°C.

    • Dissociation: Stop the digestion by adding DMEM with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, Glutamine, and Penicillin/Streptomycin. Count viable cells using a hemocytometer with Trypan Blue. Plate the cells at the desired density onto the coated plates.

    • Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-media change every 3-4 days.

Radioligand Binding Assay for CART Receptor

This protocol describes a competitive binding assay to characterize the CART receptor in rat brain tissue membranes using a radiolabeled CART peptide.[1][3][4][11][13][14][15][16][17][18]

  • Materials:

    • Rat brain tissue (e.g., nucleus accumbens, hippocampus)

    • Radioligand (e.g., 125I-CART(61-102))

    • Unlabeled competitor (CART(55-102))

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Wash buffer (ice-cold binding buffer)

    • Glass fiber filters (GF/C), pre-soaked in polyethylenimine (PEI)

    • Scintillation fluid and counter

    • Homogenizer, centrifuge, filtration manifold

  • Procedure:

    • Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

    • Binding Reaction: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

      • Total Binding: Brain membranes, radioligand, and binding buffer.

      • Non-specific Binding: Brain membranes, radioligand, and a high concentration of unlabeled CART(55-102) (e.g., 1 µM).

      • Competition: Brain membranes, radioligand, and varying concentrations of the competitor (unlabeled CART(55-102)).

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using a non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Western Blot for Phospho-ERK (pERK) and Total ERK

This protocol details the detection of ERK phosphorylation in rat brain tissue or cultured neurons following CART(55-102) stimulation.[15][19][20][21]

  • Materials:

    • Rat brain tissue or cultured neurons

    • CART(55-102) peptide

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Sample Preparation: Treat cultured neurons or administer CART(55-102) to rats. At the desired time point, lyse the cells or homogenize the brain tissue in ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

    • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and apply the chemiluminescent substrate.

    • Detection: Capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK.

    • Densitometry: Quantify the band intensities using image analysis software. Express pERK levels as a ratio of total ERK.

cAMP Enzyme Immunoassay (EIA)

This protocol outlines the measurement of intracellular cAMP levels in cultured rat neurons in response to CART(55-102) stimulation using a competitive enzyme immunoassay kit.[8][20]

  • Materials:

    • Cultured rat neurons

    • CART(55-102) peptide

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • cAMP EIA kit (commercially available)

    • Microplate reader

  • Procedure:

    • Cell Treatment: Pre-incubate cultured neurons with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.

    • Stimulation: Treat the cells with different concentrations of CART(55-102) or control vehicle for the desired time.

    • Cell Lysis: Lyse the cells according to the EIA kit manufacturer's instructions to release intracellular cAMP. Some kits include lysis reagents that are compatible with the assay.

    • EIA Procedure:

      • Add standards and samples to the wells of the antibody-coated microplate.

      • Add the cAMP-enzyme conjugate to all wells.

      • Add the anti-cAMP antibody to the appropriate wells.

      • Incubate the plate as per the kit's instructions to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add the enzyme substrate and incubate to allow for color development.

      • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the cAMP concentration in the samples based on the standard curve.

Conclusion

The signaling pathways of CART(55-102) in the rat brain are complex and multifaceted, primarily involving a Gi/Go-coupled GPCR that leads to the inhibition of L-type voltage-gated calcium channels and modulation of the ERK/MAPK pathway. The existence of a potential Gs-coupled pathway in certain contexts highlights the need for further research to fully delineate the cell-type and region-specific signaling of this important neuropeptide. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate roles of CART(55-102) and to explore its therapeutic potential in a variety of neurological and psychiatric disorders.

References

The Physiological Role of CART(55-102) in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological processes, including stress, reward, and energy homeostasis.[1][2] The biologically active fragment, CART(55-102), has emerged as a significant player in the intricate regulation of appetite and body weight.[3][4] This neuropeptide is densely expressed in key hypothalamic nuclei, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LHA), regions that form the central command for energy balance.[5] This technical guide provides an in-depth examination of the physiological role of CART(55-102) in appetite regulation, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

Anorexigenic Effects of Centrally Administered CART(55-102)

The predominant and most consistently observed effect of CART(55-102) following central administration is a potent, dose-dependent inhibition of food intake.[1][5][6] This anorexigenic action has been demonstrated across various experimental conditions, including in both freely feeding and food-restricted animals, and in normal and diet-induced obese models.[1][5] Intracerebroventricular (ICV) injection of CART(55-102) robustly suppresses normal, starvation-induced, and Neuropeptide Y (NPY)-induced feeding.[5][7][8]

Quantitative Data: Anorexigenic Effects

The following table summarizes key quantitative data from studies investigating the appetite-suppressing effects of CART(55-102).

Administration RouteDose (nmol)Animal ModelKey FindingsReference
Intracerebroventricular (ICV)0.2Male RatsSignificantly reduced food intake.[9]
Intracerebroventricular (ICV)0.4Rats67% inhibition of feeding in the first 4 hours post-injection.[10]
Paraventricular Nucleus (PVN)0.2Male RatsSignificant reduction in food intake.[9]
Paraventricular Nucleus (PVN)0.6Male RatsSignificant reduction in food intake.[9]
Chronic ICV Infusion1 µ g/day (6 days)Normal & High-Fat-Fed Obese RatsMarked, sustained inhibition of food intake and body weight gain.[11][12][11][12]
Nucleus Accumbens (NAc)1 µg / 5 µgWild-Type MiceDose-dependent reduction in food deprivation-induced eating.[13]
Fourth Ventricle (4V)Not SpecifiedRatsSignificant decrease in food intake.[14]

Orexigenic and Context-Dependent Roles of CART(55-102)

Contrary to its well-documented anorexigenic effects, a fascinating and complex aspect of CART(55-102) physiology is its potential to stimulate feeding under specific conditions. When administered directly into discrete hypothalamic nuclei, CART(55-102) can paradoxically increase food intake.[2][5][10] This suggests that the ultimate effect of CART(55-102) on appetite is highly dependent on the specific neural circuits being modulated. The strongest orexigenic effects are noted after injection into the ARC, dorsomedial nucleus (DMN), and ventromedial nucleus (VMN).[5]

Quantitative Data: Orexigenic Effects

The following table summarizes quantitative data from studies demonstrating the appetite-stimulating effects of CART(55-102).

Administration RouteDose (nmol)Animal ModelKey FindingsReference
Supraoptic Nucleus (SON)0.224h Fasted Rats112% increase in food intake at 2-4 hours post-injection.[10]
Anterior Hypothalamic Area (AHA)0.224h Fasted Rats152% increase in food intake at 2-4 hours post-injection.[10]
Paraventricular Nucleus (PVN)0.224h Fasted Rats86% increase in food intake at 2-4 hours post-injection.[10]
Dorsomedial Nucleus (DMN)0.224h Fasted Rats101% increase in food intake at 2-4 hours post-injection.[10]

Signaling Pathways and Mechanism of Action

While a specific, high-affinity receptor for CART peptides remained elusive for many years, recent evidence has identified GPR160 as a potential candidate.[3][14] However, much of the known signaling is characterized by its sensitivity to pertussis toxin (PTX), strongly implicating the involvement of inhibitory G-protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[1][5]

Activation of this pathway leads to the modulation of several intracellular signaling cascades:

  • Inhibition of Ca2+ Channels : CART(55-102) inhibits voltage-gated L-type Ca2+ channels in a PTX-sensitive manner.[1][15]

  • CREB Phosphorylation : Central administration stimulates the phosphorylation of cyclic AMP-response-element-binding protein (CREB) in CRH neurons within the PVN.[1][15]

  • ERK Phosphorylation : CART(55-102) activates extracellular signal-regulated kinase (ERK) phosphorylation, an effect that is attenuated by MEK kinase inhibitors and PTX.[1]

  • PKA/PKC Pathway : In the zebrafish telencephalon, CART enhances NMDA receptor function through Protein Kinase A (PKA) and Protein Kinase C (PKC) mediated phosphorylation.[16]

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART CART(55-102) Receptor GPR160 / Gi/o-Coupled Receptor CART->Receptor Binds AC Adenylate Cyclase Receptor->AC Inhibits Ca_Channel L-type Ca2+ Channel Receptor->Ca_Channel Inhibits MEK MEK Receptor->MEK Activates (via βγ subunits) cAMP cAMP AC->cAMP produces Ca_ion Ca2+ Ca_Channel->Ca_ion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription (e.g., CRH, UCP-1) pCREB->Gene Modulates

Figure 1: Proposed intracellular signaling cascade for CART(55-102).

Interaction with Hypothalamic Feeding Circuits

The net effect of CART(55-102) on appetite is largely determined by its interplay with two key, opposing neuronal populations within the arcuate nucleus of the hypothalamus.

  • Anorexigenic POMC/CART Neurons : In rodents, CART is almost completely co-expressed with pro-opiomelanocortin (POMC) in a population of neurons that suppress feeding and increase energy expenditure.[1][5][17] These neurons are activated by the adiposity signal leptin, which increases the expression of both POMC and CART mRNA.[11][12][17] When activated, these neurons release α-melanocyte-stimulating hormone (α-MSH) and CART, which act on downstream pathways to promote satiety.

  • Orexigenic NPY/AgRP Neurons : Adjacent to the POMC/CART neurons is a population of cells that co-express the potent orexigens Neuropeptide Y (NPY) and Agouti-related protein (AgRP). These neurons stimulate food intake. Functional and anatomical evidence shows a direct interaction, with NPY-positive nerve terminals synapsing on CART-positive cell bodies.[7] Centrally administered CART(55-102) can block the powerful feeding-stimulatory effects of NPY.[5][7] However, in vitro studies have shown that CART(55-102) can paradoxically stimulate the release of NPY from hypothalamic explants, highlighting the complexity of these interactions.[9][18]

Hypothalamic_Circuits cluster_signals Peripheral Signals POMC_CART POMC/CART Neurons PVN Paraventricular Nucleus (PVN) (and other brain regions) POMC_CART->PVN α-MSH, CART NPY_AgRP NPY/AgRP Neurons NPY_AgRP->POMC_CART GABAergic Inhibition (-) NPY_AgRP->PVN NPY, AgRP Feeding Feeding Behavior NPY_AgRP->Feeding Direct Orexigenic Signal (+) Leptin Leptin (Adiposity Signal) Leptin->POMC_CART Stimulates (+) Leptin->NPY_AgRP Inhibits (-) PVN->Feeding Net Anorexigenic Signal (-) (via MC4R, etc.)

Figure 2: CART's role within key hypothalamic appetite circuits.

Experimental Protocols

Detailed and reproducible methodologies are paramount for studying the effects of CART(55-102). Below are protocols for key experiments cited in the literature.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This protocol describes the surgical implantation of a guide cannula into a cerebral ventricle for the acute administration of CART(55-102).

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats)

  • Bone drill

  • Stainless steel guide cannula and dummy cannula

  • Dental cement

  • Injection syringe (e.g., Hamilton syringe) connected to an internal cannula via PE tubing

  • CART(55-102) peptide, dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.

Procedure:

  • Anesthetize the animal and mount it securely in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda landmarks.

  • Using stereotaxic coordinates for the target ventricle (e.g., for rat lateral ventricle: ~0.8 mm posterior to bregma, 1.5 mm lateral to midline, 3.5 mm ventral from skull surface), drill a small hole through the skull.

  • Slowly lower the guide cannula to the predetermined depth.

  • Secure the cannula to the skull using anchor screws and dental cement.

  • Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the internal cannula (extending ~1 mm beyond the guide).

  • Infuse the desired volume (e.g., 1-5 µL) of CART(55-102) solution over 1-2 minutes.

  • Leave the injector in place for an additional minute to allow for diffusion, then replace the dummy cannula.

ICV_Workflow A 1. Anesthesia & Stereotaxic Mounting B 2. Skull Exposure & Drilling A->B C 3. Cannula Implantation B->C D 4. Securing with Dental Cement C->D E 5. Post-Surgical Recovery (≥ 1 week) D->E F 6. Peptide Injection via Internal Cannula E->F G 7. Behavioral/Physiological Measurement (e.g., Food Intake) F->G

Figure 3: Experimental workflow for in vivo ICV administration.

Protocol 2: Hypothalamic Explant Culture and Neuropeptide Release Assay

This in vitro protocol allows for the study of how CART(55-102) affects the release of other neuropeptides from hypothalamic tissue.[9][18]

Materials:

  • Adult male rats

  • Dissection microscope and tools

  • Hanks' Balanced Salt Solution (HBSS), supplemented with glucose and HEPES, gassed with 95% O2/5% CO2.

  • Incubation vials and water bath at 37°C.

  • High-potassium stimulation buffer (e.g., HBSS with 56 mM KCl).

  • CART(55-102) peptide at various concentrations.

  • Radioimmunoassay (RIA) or ELISA kits for target neuropeptides (e.g., NPY, CRH, α-MSH).

Procedure:

  • Rapidly decapitate the rat and dissect the brain in ice-cold HBSS.

  • Under a microscope, isolate the hypothalamus block.

  • Slice the tissue (e.g., 500 µm) and place explants into individual incubation vials containing gassed HBSS.

  • Pre-incubate the explants for 1-2 hours at 37°C, changing the buffer periodically to establish a stable baseline release.

  • Replace the buffer with fresh HBSS containing the desired concentration of CART(55-102) (or vehicle control) and incubate for a defined period (e.g., 30 minutes). Collect this supernatant (basal release).

  • Replace the buffer with a high-potassium stimulation buffer (still containing CART or vehicle) to induce depolarization-dependent release. Incubate for another period (e.g., 20 minutes) and collect the supernatant (stimulated release).

  • Store supernatants at -80°C until analysis.

  • Quantify the concentration of the target neuropeptide (e.g., NPY) in the collected supernatants using RIA or ELISA.

  • Express the results as the amount of peptide released per explant, often as a percentage of the basal release.

Conclusion and Future Directions

The neuropeptide CART(55-102) is a potent and complex modulator of appetite. While its primary role following widespread central administration is anorexigenic, its capacity to elicit orexigenic responses in specific hypothalamic nuclei underscores a sophisticated, circuit-dependent function. The signaling cascade, initiated through a Gαi/o-coupled receptor, engages multiple downstream pathways to exert its effects. For drug development professionals, the dual nature of CART(55-102) presents both a challenge and an opportunity. A deeper understanding of the specific circuits and receptor subtypes that mediate its opposing effects is critical. Future research focused on developing site-specific agonists or antagonists and further clarifying the identity and function of the CART receptor(s) will be essential to unlock the therapeutic potential of this pathway for the treatment of obesity and other metabolic disorders.

References

The Anorexigenic Role of CART (55-102) in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a variety of physiological processes including the regulation of feeding behavior, energy homeostasis, and reward pathways.[1] The biologically active fragment, CART (55-102), has been a particular focus of research due to its potent appetite-suppressing effects. This technical guide provides an in-depth overview of the effects of rat CART (55-102) on feeding behavior, compiling quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Effects on Feeding Behavior and Body Weight

Intracerebroventricular (ICV) administration of CART (55-102) consistently inhibits food intake in rats in a dose-dependent manner.[2][3] This anorexigenic effect is observed in both freely feeding and food-restricted animals.[3] Chronic central infusion of CART (55-102) leads to sustained reductions in food intake and body weight gain in both lean and diet-induced obese rats.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of CART (55-102) on food intake and related parameters from various studies.

Table 1: Effect of Intracerebroventricular (ICV) CART (55-102) on Liquid Diet Intake in Male Sprague-Dawley Rats

Dose (µg)6-Hour Ensure Intake (Licks)% Reduction vs. SalineMeal Size (Licks)Initial Lick Rate (Licks/min)
0.1No significant change-No significant changeNo significant change
0.5No significant change-No significant change192 ± 4
1.0Significantly decreased-Decreased130.8 ± 27.0
2.0Significantly decreased-Decreased66.1 ± 26.2
SalineBaseline0%Baseline188.9 ± 12.5 to 201.2 ± 19.8

Data extracted from a study on the microstructure of licking behavior, indicating that CART (55-102) dose-dependently decreases meal size and the rate of ingestion.[5]

Table 2: Effect of Chronic ICV Infusion of CART (55-102) on Body Weight and Food Intake in High-Fat-Fed Obese Rats (6-Day Treatment)

TreatmentCumulative Body Weight Change (g)Daily Food Intake (g)
CART (55-102)Significantly lower than vehicleMarkedly and sustainedly inhibited
VehicleBaselineBaseline

This study highlights the long-term efficacy of central CART (55-102) in managing obesity-related parameters.[4]

Table 3: Effect of Paraventricular Nucleus (PVN) Overexpression of CART on Food Intake and Body Weight in Male Wistar Rats

GroupCumulative Food Intake (Normal Chow)Cumulative Food Intake (High-Fat Diet)Body Weight Gain
rAAV-CART4% increase6% increaseIncreased
rAAV-EGFP (Control)BaselineBaselineBaseline

Interestingly, chronic overexpression of CART specifically in the PVN resulted in an orexigenic effect, suggesting a complex, site-dependent role for CART in appetite regulation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols from key studies on CART (55-102) and feeding behavior.

Intracerebroventricular (ICV) Cannulation and Injection
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[5][7]

  • Surgery: Rats are anesthetized with an appropriate anesthetic agent. A guide cannula is stereotaxically implanted into the lateral cerebral ventricle.

  • Verification: Cannula placement is often verified by a dipsogenic response to an angiotensin II injection.

  • Injection Procedure: Conscious, freely moving rats receive microinjections of CART (55-102) dissolved in sterile saline. The injection volume is typically around 5 µl, administered over a short period.[5]

Monitoring of Feeding Behavior
  • Liquid Diet Consumption: Lickometer systems can be used to monitor the ingestion of a liquid diet, providing detailed data on the microstructure of feeding, including lick frequency, meal size, and meal duration.[5]

  • Solid Food Intake: For solid chow, food is weighed at regular intervals to determine the amount consumed.

  • Behavioral Observation: In some studies, animal behavior is recorded and scored for activities such as eating, grooming, and motor abnormalities to assess the specificity of the peptide's effect on feeding.[8]

Chronic Infusion Studies
  • Methodology: For chronic administration, an osmotic minipump is connected to the ICV cannula to deliver a continuous infusion of CART (55-102) or vehicle over several days.[4]

  • Parameters Monitored: Daily food intake and body weight are recorded. At the end of the study, plasma levels of metabolic hormones like insulin (B600854) and leptin may be measured.[4]

Signaling Pathways and Interactions

The anorexigenic effects of CART (55-102) are mediated through its interaction with various hypothalamic circuits involved in energy homeostasis.

Interaction with Leptin and Neuropeptide Y (NPY)

Leptin, an adiposity signal, is known to regulate the expression of CART.[3] Leptin upregulates CART mRNA in the arcuate nucleus of the hypothalamus, suggesting that CART may mediate some of the anorexigenic effects of leptin.[5] Conversely, CART (55-102) can block the potent orexigenic (appetite-stimulating) effects of Neuropeptide Y (NPY).

CART_Leptin_NPY_Interaction Leptin Leptin CART_Neuron Arcuate Nucleus CART Neuron Leptin->CART_Neuron Upregulates NPY_Neuron Arcuate Nucleus NPY Neuron Leptin->NPY_Neuron Downregulates CART_Neuron->NPY_Neuron Blocks effect of NPY Feeding_Behavior Feeding Behavior CART_Neuron->Feeding_Behavior Inhibits NPY_Neuron->Feeding_Behavior Stimulates CART_Signaling_Pathway cluster_cell Target Neuron CART CART(55-102) GPCR Putative GPCR CART->GPCR G_Protein G-protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger CREB CREB Phosphorylation Second_Messenger->CREB ERK ERK Phosphorylation Second_Messenger->ERK Cellular_Response Anorexigenic Effect CREB->Cellular_Response ERK->Cellular_Response

References

Whitepaper: The Role of CART(55-102) in Anxiety and Stress in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the central nervous system, implicated in a wide array of physiological processes including feeding, reward, and the stress response.[1][2] The active fragment, CART(55-102), has emerged as a significant player in the modulation of anxiety and stress-related behaviors in rats.[3][4] This technical guide provides a comprehensive overview of the involvement of rat CART(55-102) in anxiety and stress. It synthesizes quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways. The evidence indicates a complex, region-dependent role for CART(55-102), capable of producing both anxiolytic and anxiogenic effects through its interaction with critical neurochemical systems, including the serotonergic, dopaminergic, and corticotropin-releasing factor (CRF) pathways.[1][5][6] This document serves as a resource for researchers investigating the therapeutic potential of targeting the CART system for anxiety and stress-related disorders.

Quantitative Data Summary

The behavioral effects of CART(55-102) administration are highly dependent on the dose and the specific brain nucleus targeted. The following tables summarize the key quantitative findings from studies in rats.

Table 1: Effects of Intra-Nucleus Accumbens (NAcc) Injection of CART(55-102) on Anxiety-Like Behaviors in Rats

Dose (µ g/0.5 µl/side)Behavioral TestKey FindingPercent Change vs. VehicleReference
0.5Open Field TestIncreased time in centerStatistically Significant Increase[7]
2.5Open Field TestNo significant effectNot Significant[7]
0.5, 1.0, 2.5Elevated Plus MazeNo difference in open arm time/entriesNot Significant[7]
0.01Light-Dark TestIncreased exploration time in lightStatistically Significant Increase[7]
0.5Light-Dark TestIncreased exploration time in lightStatistically Significant Increase[7]
0.25, 1.0, 2.5Cocaine Self-AdministrationDose-dependent decrease in cocaine infusionsStatistically Significant Decrease[8]

Data synthesized from Yoon et al. (2014) and Kuhar et al. (2008).[7][8]

Table 2: Effects of CART(55-102) Injection in Other Brain Regions on Stress and Anxiety-Related Measures in Rats

Administration SiteDoseModel / TestKey FindingPercent Change vs. VehicleReference
Intracerebroventricular (ICV)Not SpecifiedElevated Plus Maze & Social InteractionAnxiogenic-like behaviorEffect attenuated by CRF₁ antagonist[1]
Paraventricular Nucleus (PVN)1.25 µgPost-Trauma StressDecreased corticosterone (B1669441) levels at 60 minStatistically Significant Decrease[9]
Paraventricular Nucleus (PVN)0.025 - 1.25 µgPost-Trauma StressDose-dependent decrease in alcohol intakeStatistically Significant Decrease[9]

Data synthesized from Chaki et al. (2003) and Xu et al. (2017).[1][9]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings. The following sections describe common protocols used in the study of CART(55-102) in rats.

Animal Model and Stereotaxic Surgery
  • Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used. Animals are single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food restriction studies).

  • Surgical Implantation: Rats are anesthetized (e.g., with a ketamine/xylazine mixture or isoflurane) and placed in a stereotaxic apparatus. Guide cannulae (e.g., 26-gauge) are surgically implanted, aimed at specific brain regions such as the Nucleus Accumbens (NAcc), Paraventricular Nucleus (PVN), or Basolateral Amygdala (BLA). The cannulae are secured to the skull with dental cement and anchor screws. Animals are allowed a recovery period of at least one week post-surgery.

Drug Preparation and Administration
  • Preparation: Lyophilized rat CART(55-102) peptide is reconstituted in a sterile vehicle, typically 0.9% saline, artificial cerebrospinal fluid (aCSF), or phosphate-buffered saline (PBS), to the desired stock concentration.[5][9][10] Aliquots are stored at -20°C or -80°C.[3][11] Working solutions are prepared fresh on the day of the experiment.

  • Intracranial Microinjection: For bilateral injections, internal injector cannulae connected via polyethylene (B3416737) tubing to Hamilton syringes are inserted into the guide cannulae. The syringes are mounted on a microinfusion pump. A small volume (e.g., 0.5 µl per side) of the CART(55-102) solution or vehicle is infused over a period of 1-2 minutes.[7][9] The injectors are left in place for an additional minute to allow for diffusion and prevent backflow.

Behavioral Assays for Anxiety and Stress
  • Elevated Plus Maze (EPM): This apparatus consists of four arms (two open, two enclosed by walls) elevated from the floor. The test assesses the conflict between the rodent's tendency to explore and its aversion to open spaces. Key metrics include the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.[7]

  • Open Field Test (OFT): A large, open arena is used to assess general locomotor activity and anxiety-like behavior. Locomotion is measured by the total distance traveled. Anxiety is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the more exposed central area. Increased time spent in the center is indicative of an anxiolytic-like effect.[7]

  • Light-Dark Box Test: This apparatus comprises a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening. The test is based on the conflict between the drive to explore and the innate aversion of rodents to bright light. The primary measure is the time spent in the light compartment, which is increased by anxiolytic treatments.[7]

Neurochemical and Cellular Analysis
  • c-Fos Immunohistochemistry: As an immediate-early gene, c-Fos is often used as a marker of recent neuronal activity. Following behavioral testing, animals are euthanized, and their brains are processed for immunohistochemistry. Brain sections are incubated with an antibody against the c-Fos protein. Visualization of c-Fos-positive cells allows for the mapping of neuronal activation in specific brain regions following CART(55-102) administration.[10][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to quantify neurotransmitter levels in specific brain regions. After an experiment, brains are rapidly extracted, and micropunches of the areas of interest (e.g., Dorsal Raphe Nucleus) are taken. The tissue is processed to extract neurotransmitters, which are then separated and quantified by LC-MS, providing precise measurements of substances like serotonin (B10506) and its metabolites.[5]

Signaling Pathways and Mechanisms of Action

The influence of CART(55-102) on anxiety and stress is not mediated by a single pathway but through complex interactions with multiple neurotransmitter systems and brain circuits.

Interaction with the Serotonergic System

Recent evidence, primarily from mouse models, points to a critical interaction between CART and the serotonergic system, particularly in the Dorsal Raphe Nucleus (DRN), a major source of serotonin (5-HT).[13]

  • Inhibitory Modulation: Microinjection of CART(55-102) into the DRN produces anxiogenic effects.[5][14] This is accompanied by a decrease in local serotonin levels and reduced activity of 5-HT neurons.[5]

  • Feedforward Inhibition: The proposed mechanism involves CART acting on local, non-5-HT neurons within the DRN.[14] Specifically, CART may activate GABAergic interneurons, which in turn inhibit the firing of projection 5-HT neurons. This "feedforward inhibition" model suggests an indirect pathway for CART's modulation of serotonin output, ultimately promoting anxiety-like states.[14]

cluster_0 CARTergic Neuron (e.g., from EWcp) cluster_2 Brain Regions Mediating Anxiety CART_Neuron CART Neuron GABA_Interneuron GABA Interneuron CART_Neuron->GABA_Interneuron Releases CART (Excitatory) Serotonin_Neuron Serotonin (5-HT) Neuron GABA_Interneuron->Serotonin_Neuron Anxiety_Circuitry e.g., Amygdala, PFC Serotonin_Neuron->Anxiety_Circuitry Releases 5-HT (Anxiolytic Effect)

Figure 1: Proposed feedforward inhibition pathway of CART in the DRN.

Interaction with the HPA Axis and CRF System

CART peptides are key modulators of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system.

  • CRF Modulation: CART has a strong, bidirectional relationship with corticotropin-releasing factor (CRF).[15] Central administration of CART(55-102) activates CRF neurons in the paraventricular nucleus (PVN) of the hypothalamus, leading to the downstream release of adrenocorticotropic hormone (ACTH) and corticosterone.[15][16] Conversely, CRF and glucocorticoids can increase the transcription of the CART gene.[15]

  • Anxiogenic Effects: The anxiogenic effects observed after intracerebroventricular (ICV) injection of CART are blocked by antagonists of the CRF₁ receptor, indicating that many of CART's stress-related effects are mediated through the CRF system.[1]

cluster_0 Hypothalamus cluster_1 Pituitary Gland cluster_2 Adrenal Gland Stress Stress Stimulus PVN PVN Stress->PVN Pituitary Anterior Pituitary PVN->Pituitary Releases CRF CART_Neuron CART Neuron CART_Neuron->PVN + Adrenal Adrenal Cortex Pituitary->Adrenal Releases ACTH Adrenal->PVN Releases Cortisol (Negative Feedback) Adrenal->CART_Neuron Releases Cortisol (Negative Feedback)

Figure 2: Interaction of CART with the HPA axis.

Receptor and Intracellular Signaling

While a specific CART receptor has yet to be definitively cloned, functional studies indicate it is likely a G protein-coupled receptor (GPCR).[17]

  • Gαi/o Coupling: The effects of CART are sensitive to pertussis toxin, suggesting the receptor couples to inhibitory Gαi/o proteins.[17]

  • Downstream Pathways: Activation of the CART receptor has been shown to inhibit L-type voltage-gated calcium channels and increase the phosphorylation of key intracellular signaling molecules, including extracellular signal-regulated kinase (ERK) and cyclic AMP response element-binding protein (CREB).[1][16] These pathways are fundamental to regulating neuronal excitability and gene expression, providing a mechanism for the long-term effects of CART peptide signaling.

General Experimental Workflow

The investigation of CART(55-102)'s role in anxiety and stress typically follows a multi-stage process, from initial hypothesis to detailed mechanistic analysis.

cluster_B cluster_C cluster_D A Phase 1: Hypothesis & Design B1 Stereotaxic Surgery (Cannula Implantation) A->B1 B Phase 2: In-Vivo Preparation C Phase 3: Behavioral Testing D Phase 4: Post-Mortem Analysis E Phase 5: Data Analysis & Interpretation B2 Post-Op Recovery (>1 week) B1->B2 C1 Habituation B2->C1 C2 CART(55-102) or Vehicle Microinjection C1->C2 C3 Anxiety Assays (EPM, OFT, LDB) C2->C3 C3->E D1 Brain Extraction C3->D1 D2 Histology (c-Fos) or Biochemistry (LC-MS) D1->D2 D2->E

Figure 3: General workflow for studying CART(55-102) effects in rats.

Conclusion and Future Directions

The neuropeptide CART(55-102) is a potent and complex modulator of anxiety and stress in rats. Its effects are not monolithic but are instead highly dependent on the specific neural circuit being engaged. Administration into the nucleus accumbens can produce anxiolytic-like effects at low doses, whereas administration into the DRN or ventricles tends to be anxiogenic, largely through interactions with the serotonergic and CRF systems.[1][5][7]

For drug development professionals, the CART system presents a nuanced target. The region-specific nature of its effects suggests that systemic agonists or antagonists may produce a complex and potentially undesirable profile of effects. Future research should focus on:

  • Receptor Identification: Cloning and characterizing the specific CART receptor(s) is paramount for developing targeted therapeutics.

  • Circuit Dissection: Utilizing advanced techniques like optogenetics and chemogenetics to delineate the precise downstream projections from CART-receptive neurons that mediate anxiolytic versus anxiogenic responses.

  • Sex Differences: Given that stress responses can be sexually dimorphic, a thorough investigation into how CART(55-102) affects female rats is warranted.[18]

Understanding these complexities will be essential to unlock the therapeutic potential of modulating the CART peptide system for the treatment of anxiety and stress-related disorders.

References

An In-depth Technical Guide to CART(55-102)(rat) as a Satiety Factor in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system, with the active fragment CART(55-102) demonstrating potent anorexigenic effects in rodents. This neuropeptide is a key component of the hypothalamic circuitry that governs energy homeostasis. Expressed in vital appetite-regulating centers like the arcuate nucleus (ARC) and paraventricular nucleus (PVN), CART(55-102) acts as an endogenous satiety factor. Its expression is modulated by peripheral signals such as leptin, and it functionally interacts with other critical neuropeptide systems, including neuropeptide Y (NPY) and the melanocortin system, to suppress food intake and influence energy expenditure. This document provides a comprehensive technical overview of the role of rat CART(55-102) in satiety, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and the signaling pathways through which it exerts its influence.

Mechanism of Action

The anorexigenic effects of CART(55-102) are mediated through its actions in specific brain regions and its interaction with complex signaling networks.

Anatomical Framework

CART peptides are prominently expressed in hypothalamic nuclei that are integral to the regulation of food intake.[1] Key areas include:

  • Arcuate Nucleus (ARC): Co-expressed in pro-opiomelanocortin (POMC) neurons, these CART-producing cells are a primary site for integrating peripheral metabolic signals.[2]

  • Paraventricular Nucleus (PVN): A critical hub for controlling energy balance and autonomic function, the PVN receives projections from ARC CART neurons.[1][2] Direct injection of CART(55-102) into the PVN has been shown to reduce food intake.[3]

  • Lateral Hypothalamus (LHA): Another key feeding center where CART expression is found.[1]

  • Nucleus Accumbens (NAc): Injection of CART into this region, which is associated with reward and motivation, also results in the inhibition of feeding.[1]

  • Hindbrain: Evidence suggests that a significant portion of the hypophagic effect of intracerebroventricularly (ICV) administered CART is mediated at a hindbrain site.[4]

Interaction with Key Neuropeptidergic Systems

CART(55-102) does not act in isolation but is part of a larger network of integrated signals.

  • Leptin: The expression of CART mRNA in the arcuate nucleus is positively regulated by the adiposity signal leptin.[1][2][5][6] Leptin receptors are found on CART-containing cells, indicating that CART peptides are important downstream mediators of leptin's anorexigenic effects.[1] In animal models with deficient leptin signaling, CART mRNA is nearly absent in the ARC.[1][6]

  • Neuropeptide Y (NPY): CART(55-102) has a potent antagonistic relationship with the orexigenic peptide NPY.[7] ICV administration of CART(55-102) effectively blocks the robust feeding response induced by NPY.[2][8] This functional opposition is supported by anatomical evidence showing NPY-immunoreactive terminals in close proximity to CART-positive cell bodies in the PVN.[1][8]

  • Melanocortin System: CART is co-expressed with α-melanocyte-stimulating hormone (α-MSH) in POMC neurons of the ARC.[2] While CART(55-102) stimulates the release of CRH and TRH, it has been shown to reduce the release of α-MSH in vitro.[3] The melanocortin system is a primary regulator of energy balance, and its colocalization with CART suggests a coordinated role in suppressing appetite.[9][10][11][12]

  • Cholecystokinin (CCK): A synergistic effect on food intake regulation has been observed between CART and the gut hormone CCK.[13][14] This suggests a pathway connecting gut-brain signals in the control of satiety.[2]

Cellular Signaling Pathways

While a specific receptor for CART has yet to be definitively identified, strong evidence indicates that its signals are transduced via an inhibitory G-protein (Gi/o)-coupled receptor.[13] This is supported by the fact that its effects can be blocked by pertussis toxin (PTX), a known inhibitor of Gi/o protein signaling.[13]

Key downstream effects include:

  • Inhibition of Voltage-Gated L-type Ca2+ Channels: A PTX-sensitive mechanism observed in hippocampal neurons.[1][13]

  • Phosphorylation of CREB: Central administration of CART(55-102) stimulates the phosphorylation of the cyclic AMP-response-element-binding protein (CREB) in CRH neurons within the PVN.[1][13]

  • Activation of ERK: CART(55-102) activates extracellular signal-regulated kinase (ERK) phosphorylation, an effect that is also attenuated by PTX.[13]

CART_Signaling_Pathway cluster_membrane Cell Membrane Receptor Putative GPCR (Gi/o-coupled) G_protein Gi/o Protein Receptor->G_protein Activates CART CART(55-102) CART->Receptor Binds PTX Pertussis Toxin (PTX) PTX->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel L-type Ca2+ Channel G_protein->Ca_channel Inhibits ERK_pathway MEK/ERK Pathway G_protein->ERK_pathway Activates cAMP ↓ cAMP AC->cAMP pCREB ↑ pCREB cAMP->pCREB Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Anorexia Anorexigenic Effects (Satiety) Ca_influx->Anorexia pERK ↑ pERK ERK_pathway->pERK pCREB->Anorexia pERK->Anorexia

Caption: CART(55-102) signaling via a putative Gi/o-coupled receptor.

Quantitative Effects on Satiety and Energy Homeostasis

Administration of CART(55-102) produces robust, dose-dependent reductions in food intake and affects long-term energy balance.

Table 1: Acute Effects of Central CART(55-102) Administration on Food Intake in Rodents
SpeciesAdministration RouteDose (nmol/µg)Experimental ConditionDurationEffect on Food IntakeReference
Rat (Sprague-Dawley)ICV0.2 nmolNot specifiedNot specifiedSignificant reduction[3]
Rat (Sprague-Dawley)PVN0.2 & 0.6 nmolNot specifiedNot specifiedSignificant reduction[3]
Rat (Sprague-Dawley)ICV1.0 µg6-h liquid diet test6 hours~29% reduction in licks[15][16]
Rat (Sprague-Dawley)ICV2.0 µg6-h liquid diet test6 hours~56% reduction in licks[15][16]
MouseICV0.5 µg (CART 42-89)20-h food deprivedNot specifiedSignificant inhibition[17]
MouseICV0.1 µg (CART 49-89)20-h food deprivedNot specifiedSignificant inhibition[17]
RatICV2.0 µgNot specifiedNot specified78% inhibition[18]
Table 2: Chronic Effects of Central CART(55-102) Administration in Rats
Animal ModelAdministrationDurationEffect on Food Intake & Body WeightMetabolic EffectsReference
Normal Chow-Fed RatsChronic ICV Infusion6 daysMarked, sustained inhibition of food intake and body weight gainDecreased plasma insulin (B600854) and leptin; increased lipid oxidation[5][6]
High-Fat Diet-Induced Obese RatsChronic ICV Infusion6 daysMarked, sustained inhibition of food intake and body weight gainDecreased plasma insulin and leptin; significant increase in lipid oxidation[5][6]

Key Experimental Protocols

Reproducible results in the study of CART(55-102) require standardized and detailed methodologies.

Protocol: Intracerebroventricular (ICV) Cannulation and Peptide Administration

This protocol describes the standard procedure for delivering CART(55-102) directly into the ventricular system of a rodent brain to study its central effects on satiety.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[8][15] Animals are individually housed under a 12:12 light-dark cycle with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.[17]

  • Stereotaxic Surgery:

    • Anesthetize the animal using a suitable anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using bregma as a reference point, drill a small hole for the implantation of a guide cannula (e.g., 26-gauge) aimed at the lateral ventricle. Typical coordinates for the lateral ventricle in rats are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from skull surface.

    • Implant the guide cannula and secure it to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

  • Post-Operative Care & Recovery:

    • Administer post-operative analgesics as required.

    • Allow a recovery period of at least one week, during which animals are handled daily to acclimate them to the experimental procedures.

  • Peptide Preparation and Administration:

    • Rat CART(55-102) peptide is dissolved in sterile 0.9% saline vehicle.[15]

    • On the day of the experiment, remove the dummy cannula and insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the guide cannula.

    • Connect the injection cannula to a microsyringe pump.

    • Infuse the desired dose of CART(55-102) (e.g., 0.1-2.0 µg) in a small volume (e.g., 2-5 µl) over a period of 1-2 minutes.[15][18] Control animals receive an equivalent volume of saline vehicle.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_ver Phase 3: Verification A 1. Animal Acclimation (1 week) B 2. Stereotaxic Surgery (ICV Cannula Implantation) A->B C 3. Post-Op Recovery (1 week) B->C D 4. Peptide Administration (CART or Vehicle) C->D E 5. Behavioral Testing (Food Intake Measurement) D->E F 6. Data Collection & Analysis E->F G 7. Cannula Placement Verification (Histology) F->G

Caption: Workflow for an in-vivo rodent feeding study with ICV CART(55-102).
Protocol: Food Intake and Licking Microstructure Analysis

This method provides a detailed analysis of ingestive behavior beyond simple food consumption volume.[15][16]

  • Apparatus: Use specialized cages equipped with lickometers that record the precise timing of every tongue contact with the drinking spout of a bottle containing a liquid diet (e.g., Ensure).

  • Procedure:

    • Acclimate rats to the lickometer cages and the liquid diet for several days prior to testing.

    • Administer CART(55-102) or vehicle via ICV cannula, typically 5-10 minutes before the start of the dark cycle (the primary feeding period for rodents).[15][16]

    • Record licking behavior continuously for a set period (e.g., 6 hours).[15][16]

  • Data Analysis:

    • Total Intake: Calculated from the total number of licks.

    • Meal Pattern Analysis: A "meal" is defined as a series of licks preceded and followed by a minimum inter-lick interval (e.g., 10 minutes). Analyze meal size, meal duration, and number of meals.

    • Licking Microstructure: Analyze the fine structure of ingestion, including:

      • Lick Rate: The speed of licking within a meal.

      • Burst Analysis: Bursts are clusters of licks with very short inter-lick intervals. Analyze burst number and licks per burst.

      • Inter-Lick Interval (ILI): The time between individual licks. An increase in ILI can suggest altered oral motor function or reduced palatability.[15][16]

Protocol: Immunohistochemistry for Neuronal Activation (c-Fos)

Central administration of CART(55-102) induces the expression of the immediate early gene c-Fos in activated neurons.[1] Measuring c-Fos immunoreactivity is a standard method for mapping the neural circuits affected by the peptide.

  • Procedure:

    • Administer CART(55-102) or vehicle via ICV cannula.

    • After a set time (typically 90-120 minutes) to allow for peak c-Fos protein expression, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Extract the brain and post-fix it overnight in paraformaldehyde before transferring to a sucrose (B13894) solution for cryoprotection.

  • Immunohistochemistry:

    • Cut coronal brain sections (e.g., 40 µm) on a cryostat or microtome.

    • Incubate the sections with a primary antibody targeting the c-Fos protein.

    • Follow with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex (ABC method).

    • Visualize the c-Fos positive cells using a chromogen like diaminobenzidine (DAB), which produces a brown stain in the nuclei of activated neurons.

  • Analysis:

    • Use a microscope to identify and count the number of c-Fos-immunoreactive nuclei in specific brain regions of interest (e.g., PVN, ARC, NTS).

    • Compare the number of activated neurons between CART-treated and vehicle-treated animals to identify the specific nuclei that mediate the peptide's anorexigenic effects.[1]

Neurocircuitry and Logical Relationships

The satiety effect of CART(55-102) is a result of its integration into the complex hypothalamic neurocircuitry governing energy balance.

Hypothalamic_Circuitry cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) POMC_CART POMC/CART Neurons (Anorexigenic) NPY_AgRP NPY/AgRP Neurons (Orexigenic) POMC_CART->NPY_AgRP Inhibits (-) PVN_Neurons PVN Neurons (e.g., CRH, TRH) POMC_CART->PVN_Neurons Stimulates (+) NPY_AgRP->PVN_Neurons Inhibits (-) Food_Intake ↓ Food Intake ↑ Energy Expenditure PVN_Neurons->Food_Intake Mediates Leptin Leptin (Adiposity Signal) Leptin->POMC_CART Stimulates (+) Leptin->NPY_AgRP Inhibits (-)

Caption: Simplified hypothalamic circuit for appetite regulation involving CART.

Conclusion and Future Directions

CART(55-102) is unequivocally a potent, endogenous satiety factor in rodents. Its anorexigenic actions are centrally mediated, primarily through a Gi/o-coupled signaling pathway within a well-defined hypothalamic neurocircuitry that is responsive to peripheral metabolic cues like leptin. The peptide's ability to potently inhibit both baseline and NPY-induced feeding highlights its significance as a key anorexigenic signal.

For drug development professionals, the CART system presents an intriguing target for anti-obesity therapeutics. However, challenges remain. The lack of an identified specific receptor complicates targeted drug design. Furthermore, centrally administered CART peptides have been associated with motor side effects and anxiety-like behaviors at higher doses, questioning the specificity of their action on feeding alone.[4][17]

Future research should prioritize:

  • Receptor Deorphanization: The definitive identification and characterization of the CART receptor(s) is the most critical next step for therapeutic development.

  • Structure-Activity Relationship (SAR) Studies: Developing analogs of CART(55-102) that retain anorexigenic potency while minimizing off-target effects (e.g., motor disturbances) is essential.[19]

  • Peripheral vs. Central Action: Further elucidating the role of CART in the gut-brain axis and its potential peripheral actions could open new avenues for intervention that avoid central side effects.

References

Endogenous CART(55-102) in the Rat Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of the Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment CART(55-102) in the rat brain. It includes quantitative data on its distribution, detailed experimental protocols for its measurement, and visualizations of its signaling pathways and experimental workflows.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a multitude of physiological processes within the central nervous system, including feeding, reward, stress, and energy homeostasis.[1][2] The biologically active fragment, CART(55-102), is endogenously present in the rat brain and is a key focus of research due to its diverse functions.[3] This guide synthesizes current knowledge on the quantification and localization of CART(55-102) in the rat brain, providing a valuable resource for researchers in neuroscience and drug development.

Quantitative Distribution of CART(55-102) in Rat Brain Regions

The concentration of CART-like immunoreactivity (CART-LI), believed to be predominantly CART(55-102) in many regions, varies significantly across different areas of the rat brain. The highest concentrations are typically found in the hypothalamus, a key region for the regulation of appetite and energy balance.[4][5] The following table summarizes the reported levels of CART-LI in various brain regions of male Wistar rats.

Brain RegionCART-LI Concentration (pmol/g wet tissue)Reference
Hypothalamus50.6 ± 4.4[4]
Anterior Pituitary50.0 ± 1.3[4]
Posterior Pituitary373.0 ± 55.2[4]
Duodenum26.1 ± 4.2[4]

Data presented as mean ± S.E.M. for n=6-10 male animals.[4] It is important to note that concentrations can be influenced by the physiological state of the animal, such as fasting or stress.[5][6]

Experimental Protocols

The quantification of endogenous CART(55-102) in rat brain tissue typically involves tissue extraction followed by a sensitive immunoassay, most commonly a radioimmunoassay (RIA).

Brain Tissue Extraction

This protocol is a standard procedure for preparing brain tissue for peptide quantification.

  • Anesthesia and Perfusion: Rats are deeply anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Brain Dissection: The brain is rapidly removed and placed on an ice-cold surface. Specific brain regions of interest are dissected.

  • Homogenization: The dissected tissue is weighed and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to prevent peptide degradation by endogenous proteases.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: The supernatant, containing the extracted peptides, is collected and can be stored at -80°C until further analysis.

Radioimmunoassay (RIA) for CART(55-102)

RIA is a highly sensitive method for quantifying peptide levels.[7][8] A general protocol is outlined below.

  • Reagent Preparation:

    • Standard Curve: A series of known concentrations of synthetic CART(55-102) are prepared to generate a standard curve.

    • Antibody Dilution: A specific primary antibody against CART(55-102) is diluted in RIA buffer.

    • Radiolabeled Peptide: 125I-labeled CART(55-102) (tracer) is diluted to a specific radioactivity.

  • Assay Procedure:

    • Incubation: Standards, unknown samples (brain extracts), primary antibody, and radiolabeled CART(55-102) are incubated together. During this time, the unlabeled peptide in the sample competes with the radiolabeled peptide for binding to the antibody.

    • Precipitation: A secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., polyethylene (B3416737) glycol) are added to separate the antibody-bound peptide from the free peptide.

    • Centrifugation: The mixture is centrifuged to pellet the antibody-bound complex.

    • Supernatant Removal: The supernatant containing the unbound peptide is aspirated.

  • Quantification:

    • Gamma Counting: The radioactivity of the pellet (containing the bound radiolabeled peptide) is measured using a gamma counter.

    • Data Analysis: The concentration of CART(55-102) in the unknown samples is determined by comparing their radioactivity to the standard curve.

Visualizations

Signaling Pathways of CART Peptides

CART peptides exert their effects through G-protein coupled receptors, leading to the modulation of intracellular signaling cascades. While a specific receptor for CART has yet to be definitively cloned, studies have elucidated some of the downstream pathways.[2]

CART_Signaling_Pathway CART CART(55-102) GPCR Putative GPCR CART->GPCR Gi Gαi/o GPCR->Gi AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK Phosphorylation Gi->ERK Ca ↓ Intracellular Ca²⁺ Gi->Ca cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Caption: Putative signaling pathway of CART(55-102) via a Gαi/o-coupled receptor.

Experimental Workflow for CART(55-102) Quantification

The following diagram illustrates the key steps involved in the measurement of endogenous CART(55-102) from rat brain tissue.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_ria Radioimmunoassay (RIA) cluster_analysis Data Analysis Anesthesia Anesthesia & Euthanasia Dissection Brain Dissection Anesthesia->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Extraction Peptide Extraction Centrifugation1->Extraction Incubation Incubation with Antibody & Tracer Extraction->Incubation Precipitation Immunoprecipitation Incubation->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Counting Gamma Counting Centrifugation2->Counting StdCurve Standard Curve Generation Counting->StdCurve Quantification Quantification of CART(55-102) StdCurve->Quantification

Caption: Workflow for quantifying CART(55-102) in rat brain tissue.

Conclusion

This technical guide provides a foundational understanding of the endogenous levels and measurement of CART(55-102) in the rat brain. The provided data, protocols, and visualizations serve as a valuable resource for researchers investigating the role of this important neuropeptide in health and disease. Further research is needed to fully elucidate the specific functions of CART(55-102) in different brain circuits and its potential as a therapeutic target.

References

CART(55-102)(rat) interaction with leptin and neuropeptide Y

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Cocaine- and Amphetamine-Regulated Transcript (55-102) with Leptin and Neuropeptide Y in the Rat Brain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intricate network governing energy homeostasis involves a delicate interplay of neuropeptides within the hypothalamus. This technical guide delves into the core interactions between the anorexigenic peptide, Cocaine- and Amphetamine-Regulated Transcript (CART) 55-102, the adiposity signal leptin, and the potent orexigenic Neuropeptide Y (NPY) in the rat model. Leptin, secreted by adipose tissue, modulates hypothalamic neurons by upregulating the expression of CART and downregulating NPY, thus promoting satiety. CART(55-102) exerts its appetite-suppressing effects, in part, by directly opposing the actions of NPY. Intracerebroventricular administration of CART(55-102) not only inhibits normal and starvation-induced feeding but also completely blocks the feeding response induced by NPY.[1][2] This document provides a comprehensive overview of the signaling pathways, quantitative effects, and key experimental protocols used to elucidate these critical interactions, offering a foundational resource for research and therapeutic development in the context of metabolic disorders.

Introduction: Key Peptides in Energy Homeostasis

The regulation of food intake and energy balance is a complex process orchestrated by the central nervous system, particularly the hypothalamus. Three key players in this regulatory network are leptin, Neuropeptide Y (NPY), and the Cocaine- and Amphetamine-Regulated Transcript (CART).

  • Leptin: An adipokine hormone, leptin signals the status of peripheral energy stores to the brain. Circulating leptin levels are proportional to body fat mass and act on hypothalamic receptors to reduce food intake and increase energy expenditure.[3][4]

  • Neuropeptide Y (NPY): NPY is one of the most potent orexigenic (appetite-stimulating) peptides identified.[5] It is synthesized predominantly in the arcuate nucleus (ARC) of the hypothalamus and its release stimulates feeding behavior.[4]

  • CART(55-102): Originally identified as a transcript upregulated by psychostimulants, CART-derived peptides, particularly CART(55-102), function as anorexigenic (appetite-suppressing) neurotransmitters.[1] They are co-expressed with pro-opiomelanocortin (POMC) in a distinct population of ARC neurons.[3][5]

Leptin's Dual Regulation of Hypothalamic CART and NPY

Leptin exerts its influence on energy balance by reciprocally regulating two distinct neuronal populations within the arcuate nucleus (ARC).[3]

  • Stimulation of POMC/CART Neurons: Leptin activates neurons that co-express POMC and CART.[3][6] This leads to the release of α-melanocyte-stimulating hormone (α-MSH), a POMC product, and CART peptides, both of which promote satiety. Leptin administration increases CART mRNA expression in the ARC.[3][7] In animal models with defective leptin signaling, CART mRNA is nearly absent in this region.[1]

  • Inhibition of NPY/AgRP Neurons: Simultaneously, leptin inhibits an adjacent population of neurons that co-express NPY and Agouti-related protein (AgRP), another orexigenic peptide.[3][7] Leptin acts centrally to decrease NPY synthesis and its concentration in the ARC and its projection areas like the paraventricular nucleus (PVN).[4][8]

This dual action forms a critical homeostatic loop where high energy stores (indicated by high leptin) suppress appetite-stimulating pathways while activating appetite-suppressing ones.

cluster_0 Adipose Tissue cluster_1 Hypothalamic Arcuate Nucleus (ARC) cluster_2 Appetite & Energy Expenditure Leptin Leptin NPY_AgRP NPY/AgRP Neurons Leptin->NPY_AgRP Inhibits (-) POMC_CART POMC/CART Neurons Leptin->POMC_CART Stimulates (+) Food_Intake Food Intake NPY_AgRP->Food_Intake Stimulates (+) Energy_Expenditure Energy Expenditure NPY_AgRP->Energy_Expenditure Inhibits (-) POMC_CART->Food_Intake Inhibits (-) POMC_CART->Energy_Expenditure Stimulates (+)

Figure 1. Leptin's regulation of hypothalamic neurons in the arcuate nucleus.

CART(55-102) and Neuropeptide Y: An Antagonistic Interaction

A key mechanism of CART's anorexigenic action is its direct functional opposition to the NPY system.

  • Blocking NPY-Induced Feeding: Intracerebroventricular (ICV) administration of CART(55-102) potently blocks the robust feeding response induced by NPY administration.[1][2] This indicates that CART can override one of the strongest orexigenic signals in the brain.

  • Modulation of Neuropeptide Release: The interaction is complex and appears to involve reciprocal regulation. In vitro studies using rat hypothalamic explants have shown that while NPY can increase the release of CART(55-102), CART(55-102) administration also leads to a significant increase in NPY release.[5][9] This suggests a potential feedback loop, though the predominant physiological effect of central CART administration remains anorexigenic.[5] This orexigenic effect observed in vitro or with direct injection into specific nuclei like the PVN might be due to stimulation of local orexigenic neuropeptide release, contrasting with the overall appetite suppression seen with broader ICV administration.[9][10]

Signaling Pathways

While a specific receptor for CART has not yet been definitively cloned, evidence points towards a G-protein-coupled receptor (GPCR) mechanism.

  • Gi/o-Coupled Receptor: Studies in hippocampal neurons have shown that CART(55-102) inhibits voltage-gated calcium channels.[11][12] This effect is blocked by pertussis toxin, strongly suggesting the involvement of an inhibitory G-protein (Gi/o).[3][11]

  • Downstream Effects: Central administration of CART peptides leads to the phosphorylation of the cyclic AMP-response-element-binding protein (CREB) in hypothalamic neurons.[3][11] It can also activate the extracellular signal-regulated kinase (ERK) pathway, further supporting a GPCR-mediated signaling cascade.[3]

G_Protein_Signaling CART CART(55-102) Receptor Putative CART Receptor (GPCR) CART->Receptor G_Protein Gα(i/o) Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (-) Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (-) cAMP cAMP AC->cAMP Reduces Response Cellular Response (e.g., altered neurotransmission) Ca_Channel->Response Modulates CREB CREB Phosphorylation cAMP->CREB CREB->Response Modulates

Figure 2. Proposed signaling pathway for CART(55-102) via a Gi/o-coupled receptor.

Quantitative Data Summary

The effects of centrally administered CART(55-102) have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of Intracerebroventricular (ICV) CART(55-102) on Food Intake in Rats

Dose (μg) Time Point % Reduction in Food Intake Study Reference
1.0 6 hours Dose-dependent decrease [7]
2.0 6 hours ~65% reduction in licks/min [7]
Not Specified 6 days (chronic) Sustained inhibition [13]

| 0.2 nmol | 1-24 hours | Significant increase (in diabetic rats, into ARC) |[9] |

Note: The effect of CART can be complex. While generally anorexic when administered into the ventricles, direct injection into specific hypothalamic nuclei in diabetic rats has shown an orexigenic effect.[9]

Table 2: Effects of Chronic ICV CART(55-102) Infusion (6 days) in Rats

Parameter Effect in Normal Rats Effect in Obese Rats Study Reference
Food Intake Marked, sustained inhibition Marked, sustained inhibition [1][13]
Body Weight Gain Marked, sustained inhibition Marked, sustained inhibition [1][13]
Plasma Insulin Decreased Decreased [1][13]
Plasma Leptin Decreased Decreased (normalized high levels) [1][13]

| Lipid Oxidation | Increased (not significant) | Increased (significant) |[1][13] |

Table 3: Effects of CART(55-102) on Neuropeptide Release from Rat Hypothalamic Explants in vitro

CART(55-102) Conc. Neuropeptide Measured Effect Study Reference
1, 10, 100 nM NPY-IR Significant increase [5]
10 nM Agrp(83-132)-IR Significant increase [5]
0.4, 4, 40 nM NPY-IR Significant increase [9]

| 4 nM | AGRP-IR | Increased |[9] |

IR = Immunoreactivity

Key Experimental Protocols

Understanding the methodologies used is crucial for interpreting the data and designing future experiments.

Intracerebroventricular (ICV) Cannulation and Peptide Administration

This protocol allows for the direct delivery of substances into the brain's ventricular system, bypassing the blood-brain barrier.

  • Animal Surgery: Male Sprague-Dawley or Wistar rats are anesthetized.[14][15] The animal is placed in a stereotaxic frame.

  • Cannula Implantation: A guide cannula is surgically implanted into a lateral ventricle using precise stereotaxic coordinates.[14][15] The cannula is secured to the skull using anchor screws and dental acrylic.

  • Recovery: Animals are allowed a recovery period of approximately one week, during which they are handled daily to minimize stress.[14][15]

  • Verification: Cannula placement is often verified functionally, for example, by measuring the drinking response to an angiotensin injection.[14]

  • Microinjection: For experiments, an internal cannula is inserted into the guide cannula. CART(55-102) peptide, dissolved in a sterile vehicle (e.g., 0.9% saline), is infused in a small volume (e.g., 2-5 μl) over a short period.[7][16] Control animals receive an injection of the vehicle alone.

Hypothalamic Explant Culture and Radioimmunoassay (RIA)

This in vitro method is used to study the direct effects of neuropeptides on the release of other neuropeptides from hypothalamic tissue.

  • Tissue Preparation: Rats are euthanized, and the brain is rapidly removed. The hypothalamus is dissected and placed in an appropriate buffer.

  • Incubation: Hypothalamic explants are incubated in a series of vials containing artificial cerebrospinal fluid (aCSF). After a stabilization period, the explants are moved to vials containing the test substance (e.g., CART(55-102) at various concentrations) for a defined period (e.g., 45 minutes).[9]

  • Sample Collection: The incubation medium is collected after exposure to the test substance.

  • Radioimmunoassay (RIA): The concentration of the neuropeptide of interest (e.g., NPY) in the collected medium is quantified using a specific RIA.[9] This technique uses radiolabeled antigens and specific antibodies to measure the amount of peptide with high sensitivity.

cluster_0 In Vivo Study: ICV Injection cluster_1 Post-Mortem / In Vitro Analysis A1 Stereotaxic Surgery: Cannula Implantation into Lateral Ventricle A2 Post-Surgery Recovery (7 days) A1->A2 A3 ICV Microinjection: CART(55-102) or Vehicle A2->A3 A4 Behavioral/Physiological Measurement (Food Intake, Body Weight) A3->A4 B1 Tissue Collection: Brain Extraction A3->B1 B2 Immunohistochemistry: c-Fos Staining for Neuronal Activation B1->B2 B3 Hypothalamic Explant Culture & Incubation with CART(55-102) B1->B3 B4 Radioimmunoassay (RIA): Quantify NPY/AgRP Release B3->B4

References

Unraveling the Enigma of Rat CART(55-102): A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure and sequence of the rat Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment 55-102. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular architecture, signaling pathways, and experimental methodologies associated with this significant neuropeptide. Rat CART(55-102) is a potent satiety factor, playing a crucial role in the regulation of feeding behavior, and is also implicated in stress, anxiety, and reward pathways.

Molecular Structure and Sequence

The primary structure of rat CART(55-102) is a 48-amino acid peptide. Its sequence and key properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence (Single-Letter Code) IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL[1]
Amino Acid Sequence (Three-Letter Code) Ile-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu[1]
Molecular Weight 5259.21 Da[2]
Molecular Formula C226H367N65O65S7[1][2]
Disulfide Bridges Cys(14)-Cys(32), Cys(20)-Cys(40), Cys(34)-Cys(47)[1]

The three-dimensional structure of rat CART(55-102) has been determined by NMR spectroscopy. The peptide adopts a well-defined globular structure stabilized by the three intramolecular disulfide bonds. This compact fold is crucial for its biological activity.

Signaling Pathways

Rat CART(55-102) exerts its physiological effects through the modulation of several intracellular signaling cascades. While a specific high-affinity receptor has yet to be definitively identified, studies have elucidated its impact on various downstream pathways.

One of the primary mechanisms involves the regulation of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP-response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[3]

CART_cAMP_Pathway CART rat CART(55-102) Receptor GPCR (Putative) CART->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene Gene Expression pCREB->Gene Regulates

Fig. 1: CART(55-102) signaling via the cAMP/PKA/CREB pathway.

Furthermore, rat CART(55-102) has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and the Akt/GSK3β signaling pathways. These pathways are critical for cell survival, proliferation, and synaptic plasticity.

CART_MAPK_Akt_Pathway cluster_0 MAPK Pathway cluster_1 Akt/GSK3β Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK TF_MAPK Transcription Factors MAPK->TF_MAPK Akt Akt GSK3b_active GSK3β (active) Akt->GSK3b_active Phosphorylates GSK3b_inactive pGSK3β (inactive) GSK3b_active->GSK3b_inactive CART rat CART(55-102) Receptor Receptor Tyrosine Kinase (Putative) CART->Receptor Receptor->MAPKKK Activates Receptor->Akt Activates

Fig. 2: Modulation of MAPK and Akt/GSK3β pathways by CART(55-102).

In hippocampal neurons, CART(55-102) has been demonstrated to inhibit voltage-gated Ca2+ channels, suggesting a role in modulating neuronal excitability and neurotransmitter release.[4][5] This action is thought to be mediated through a G-protein dependent pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the structure and function of rat CART(55-102).

Peptide Synthesis and Purification

Synthetic rat CART(55-102) is commonly produced using solid-phase peptide synthesis (SPPS).[5][6]

Workflow for Solid-Phase Peptide Synthesis of Rat CART(55-102):

SPPS_Workflow Resin Resin Support Coupling Amino Acid Coupling Cycles Resin->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Fig. 3: General workflow for solid-phase peptide synthesis.
  • Resin: A suitable solid support, such as a rink amide resin, is used as the starting point.

  • Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Standard coupling reagents like HBTU/HOBt are often employed.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final peptide are confirmed by mass spectrometry.

Alternatively, recombinant expression systems can be utilized to produce rat CART(55-102).[5][7]

Structural Analysis

The three-dimensional structure of rat CART(55-102) in solution is determined using nuclear magnetic resonance (NMR) spectroscopy. This involves isotopic labeling of the peptide, followed by the acquisition of multidimensional NMR spectra and subsequent structure calculation.

Functional Assays

A range of in vitro and in vivo assays are used to characterize the biological activity of rat CART(55-102).

  • In Vitro Signaling Assays:

    • cAMP Measurement: Intracellular cAMP levels in response to CART(55-102) treatment can be quantified using enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based reporters in cultured cells.[3]

    • Western Blotting: Phosphorylation status of key signaling proteins such as CREB, ERK (MAPK), and Akt can be assessed by Western blotting using phospho-specific antibodies.[8]

    • Calcium Imaging: Changes in intracellular calcium concentrations in neurons can be monitored using fluorescent calcium indicators like Fura-2.[4][5]

  • In Vivo Behavioral Assays:

    • Feeding Studies: The anorectic effects of CART(55-102) are evaluated by measuring food intake in rats following intracerebroventricular (ICV) administration.[9]

    • Conditioned Place Preference: This assay is used to assess the rewarding or aversive properties of the peptide.

    • Anxiety Models: The elevated plus maze and open field tests are employed to study the anxiogenic effects of CART(55-102).

Experimental Workflow for In Vivo Behavioral Studies:

InVivo_Workflow Animal Animal Model (Rat) Surgery Stereotaxic Surgery (ICV Cannulation) Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Habituation Habituation to Experimental Setup Recovery->Habituation Injection Peptide Administration (ICV) Habituation->Injection Behavior Behavioral Testing Injection->Behavior Analysis Data Analysis Behavior->Analysis

Fig. 4: Typical workflow for in vivo behavioral experiments.

Conclusion

Rat CART(55-102) is a structurally complex and functionally versatile neuropeptide. Its role in regulating energy homeostasis and its involvement in various neuropsychiatric processes make it a compelling target for further research and therapeutic development. The methodologies outlined in this guide provide a framework for the continued exploration of this intriguing molecule.

References

A Technical Guide to the Discovery and History of CART(55-102) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are a class of neuropeptides involved in a multitude of physiological processes, including feeding behavior, drug reward, stress, and sensory processing.[1] The most extensively studied of these is the fragment spanning amino acid residues 55-102, denoted as CART(55-102). This document provides a comprehensive overview of the discovery, history, and key experimental findings related to CART(55-102) research, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey to understanding CART peptides began in 1995 when Douglass and colleagues identified a novel mRNA transcript in the rat striatum that was significantly upregulated following the administration of cocaine and amphetamine.[2] This transcript was aptly named the Cocaine- and Amphetamine-Regulated Transcript. Subsequent research revealed that this mRNA encoded a propeptide that is post-translationally processed into several biologically active peptide fragments.[1][3]

Two major active forms were identified in rats, CART(55-102) and CART(62-102), derived from a 102-amino acid propeptide.[3] In humans, only a shorter 89-amino acid propeptide is found, which gives rise to the equivalent active fragments CART(42-89) and CART(49-89).[3] Importantly, the amino acid sequences of the active fragments are highly conserved across species, with human and rat CART(55-102) sharing 95% amino acid identity, suggesting a crucial physiological role.[3]

Early functional studies quickly established CART(55-102) as a potent anorectic peptide. Intracerebroventricular (ICV) administration of CART(55-102) was shown to inhibit both normal and starvation-induced feeding in rats.[2] Furthermore, immunoneutralization of endogenous CART with antibodies led to an increase in food intake, solidifying its role as an endogenous satiety factor.[2]

Quantitative Data

The biological activity of CART(55-102) has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Binding Affinity of CART Peptides
LigandCell LineKdKiBmaxReference
125I-CART(61-102)AtT2021.9 ± 8.0 pM101.4 ± 8.8 fmol/mg protein[4][5][6]
CART(55-102)AtT2017.1 ± 4.2 pM[4]
125I-CART(61-102)PC12 (differentiated)~0.5 nM[7]
CART(55-102)PC12 (differentiated)~0.5 nM[7]
CART(62-102)PC12 (differentiated)~0.5 nM[7]
Table 2: Dose-Response of Intracerebroventricular (ICV) CART(55-102) on Food Intake in Rats
Dose (nmol)Effect on Food IntakeTime PointReference
0.2Significant reduction[8]
0.2 (into PVN)Significant reduction[8]
0.6 (into PVN)Significant reduction[8]
0.04 (into MPO)No significant alteration[9]
0.2 (into MPO)56 ± 15% of control (decrease)1 h post-injection[9]
0.2 (into SON)212 ± 34% of control (increase)2-4 h post-injection[9]
0.2 (into AHA)252 ± 42% of control (increase)2-4 h post-injection[9]
0.2 (into PVN)186 ± 29% of control (increase)2-4 h post-injection[9]
1 µg (~0.19 nmol)28.7% reduction in licks6 h[10]
2 µg (~0.38 nmol)55.9% reduction in licks6 h[10]
Table 3: Dose-Response of Intra-Ventral Tegmental Area (VTA) CART(55-102) on Locomotor Activity in Rats
Dose (µ g/side )Effect on Locomotor Activity (Distance Traveled)Reference
0.2No significant increase[11]
1.0Significant increase[11]
5.0Significant increase[11]

Experimental Protocols

Radioimmunoassay (RIA) for CART Peptide Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as CART peptides, in biological samples.

Principle: The assay is based on the principle of competitive binding, where a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or standard) compete for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

General Protocol: [12][13][14][15][16]

  • Reagent Preparation:

    • Reconstitute lyophilized standards, primary antibody (raised against a CART fragment), and secondary antibody (e.g., goat anti-rabbit IgG) in RIA buffer.

    • Prepare a working solution of the radiolabeled CART peptide (e.g., 125I-CART(61-102)).

  • Assay Setup:

    • Pipette standards, control samples, and unknown samples into duplicate or triplicate tubes.

    • Add the primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

    • Add the radiolabeled CART peptide to all tubes.

    • Vortex and incubate at 4°C for 16-24 hours.

  • Immunoprecipitation:

    • Add the secondary antibody and normal rabbit serum to all tubes except the "total counts" tubes.

    • Incubate at 4°C for another 16-24 hours to allow for the precipitation of the antibody-antigen complexes.

  • Separation and Counting:

    • Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the precipitate.

    • Carefully aspirate the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

    • Determine the concentration of CART peptide in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

In Situ Hybridization (ISH) for CART mRNA Localization

In situ hybridization is a powerful technique for localizing specific mRNA sequences within the cellular context of tissues, providing insights into which cells are producing CART.

Principle: A labeled nucleic acid probe, complementary to the target CART mRNA sequence, is hybridized to the tissue section. The probe can then be detected, revealing the distribution of the target mRNA.

General Protocol: [17][18][19][20]

  • Probe Preparation:

    • Synthesize a single-stranded RNA probe (riboprobe) labeled with a hapten such as digoxigenin (B1670575) (DIG) or fluorescein (B123965) isothiocyanate (FITC). An antisense probe will detect the mRNA, while a sense probe serves as a negative control.

  • Tissue Preparation:

    • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the tissue of interest (e.g., brain) and post-fix.

    • Cryoprotect the tissue in a sucrose (B13894) solution and then freeze.

    • Cut frozen sections on a cryostat and mount them on coated slides.

  • Hybridization:

    • Permeabilize the tissue sections (e.g., with acetic acid) and dehydrate through an ethanol (B145695) series.

    • Apply the hybridization solution containing the labeled probe to the sections.

    • Incubate overnight at an elevated temperature (e.g., 65°C) in a humidified chamber to allow the probe to anneal to the target mRNA.

  • Washing and Detection:

    • Wash the slides to remove the unbound probe.

    • Block non-specific binding sites.

    • Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG antibody).

    • Wash to remove the unbound antibody.

  • Visualization:

    • Incubate the slides with a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate.

    • Stop the color reaction and mount the slides for microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows in CART(55-102) research.

CART_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-protein CART CART(55-102) GPCR Putative GPCR (e.g., GPR160 - contested) CART->GPCR Binding Gi_Go Gi/Go GPCR->Gi_Go Activation alpha α beta_gamma βγ AC Adenylate Cyclase alpha->AC Inhibition ERK ERK Phosphorylation beta_gamma->ERK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response Modulation ERK->Cellular_Response Modulation

Caption: Putative signaling pathway of CART(55-102) via a Gi/Go-coupled GPCR.

Feeding_Study_Workflow start Start acclimatize Acclimatize animals to housing and diet start->acclimatize cannulation Surgical implantation of intracerebroventricular (ICV) cannula acclimatize->cannulation recovery Post-operative recovery period cannulation->recovery fasting Food deprivation period (e.g., 24 hours) recovery->fasting injection ICV injection of CART(55-102) or vehicle fasting->injection food_access Provide access to pre-weighed food injection->food_access measurement Measure food intake at specific time points food_access->measurement analysis Statistical analysis of food consumption data measurement->analysis end End analysis->end

Caption: Experimental workflow for a typical in vivo feeding study with CART(55-102).

The Search for the CART Receptor

A significant focus of CART research has been the identification of its cognate receptor(s). Functional studies have strongly suggested that CART peptides act through a G protein-coupled receptor (GPCR), likely coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and the activation of the ERK signaling pathway.[5][21][22][23][24]

In 2020, GPR160 was identified as a potential receptor for CART.[24] However, this finding has been challenged by subsequent studies that failed to demonstrate specific binding of radiolabeled CART to GPR160 or GPR160-mediated signaling in response to CART.[24] Thus, the definitive identification of the CART receptor remains an active area of investigation.

Conclusion

Since its discovery, CART(55-102) has emerged as a pleiotropic neuropeptide with significant roles in regulating energy homeostasis and other vital physiological functions. While much has been learned about its biological activities and the downstream signaling events it triggers, the identity of its receptor remains an unresolved and critical question in the field. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of the CART system and explore its therapeutic potential.

References

The Role of CART(55-102) in the Rat Hypothalamus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system, with a particularly significant presence in the hypothalamus. The biologically active fragment, CART(55-102), is a key player in the regulation of energy homeostasis, the stress response, and various neuroendocrine functions. This technical guide provides a comprehensive overview of CART(55-102) expression, function, and associated signaling pathways within the rat hypothalamus, offering detailed experimental protocols and quantitative data to support further research and therapeutic development.

CART mRNA and its resulting peptides are found in several critical hypothalamic nuclei, including the paraventricular nucleus (PVN), arcuate nucleus (ARC), lateral hypothalamic area (LHA), and dorsomedial nucleus (DMH).[1][2] This distribution places CART at the intersection of pathways controlling appetite, metabolism, and the body's response to stress. While intracerebroventricular (ICV) administration of CART(55-102) is widely recognized for its potent anorexigenic effects, direct injections into specific nuclei have revealed a more complex, and sometimes opposing, orexigenic role, highlighting the peptide's multifaceted influence on feeding circuits.[3][4]

Quantitative Data on CART(55-102) Activity

The physiological effects of CART(55-102) are dose-dependent and contingent on the specific hypothalamic nucleus being targeted. The following tables summarize key quantitative findings from studies in adult male rats.

Table 1: Effects of Hypothalamic CART(55-102) Administration on Food Intake
Injection SiteDose (nmol)Animal StateTime Post-InjectionEffect on Food Intake (% of Saline Control)Reference
Third Ventricle (ICV)0.4-0-4 h↓ 67% (Inhibition)[3]
Paraventricular Nucleus (PVN)0.2--↓ Significant Reduction[5]
Paraventricular Nucleus (PVN)0.6--↓ Significant Reduction[5]
Arcuate Nucleus (ARC)0.0424-h Fasted1-2 h↑ 125% (Stimulation)[3]
Ventromedial Nucleus (VMN)0.0424-h Fasted1-2 h↑ 161% (Stimulation)[3]
Arcuate Nucleus (ARC)0.2Fasted Diabetic-↑ Significant Increase[6]
Dorsomedial Nucleus (DMN)0.2Fasted Diabetic-↑ Significant Increase[6]
Table 2: Effects of CART(55-102) on Hypothalamic Neuropeptide and Hormone Regulation
MethodCART(55-102) DoseTargetEffectReference
Hypothalamic Explants (in vitro)100 nMCRH Release↑ Significant Stimulation[5]
Hypothalamic Explants (in vitro)100 nMTRH Release↑ Significant Stimulation[5]
Hypothalamic Explants (in vitro)100 nMNPY Release↑ Significant Stimulation[5]
Hypothalamic Explants (in vitro)100 nMα-MSH Release↓ Significant Reduction[5]
Hypothalamic Explants (in vitro)10 nM - 1µMCRF mRNA Expression↑ Significant Up-regulation[7]
Hypothalamic Explants (in vitro)10 nM - 1µMAVP mRNA Expression↑ Significant Up-regulation[7]
ICV Injection0.2 nmolPlasma ACTH↑ Significant Increase[5]
ICV Injection0.2 nmolPlasma Corticosterone↑ Significant Increase[5]
PVN Injection0.02 nmolPlasma ACTH↑ Significant Increase[5]

Signaling Pathways and Mechanisms of Action

While a specific receptor for CART peptides has not yet been definitively identified, substantial evidence indicates that CART(55-102) mediates its effects through a Gi/Go protein-coupled receptor.[4] This interaction initiates several downstream intracellular signaling cascades that are crucial for its physiological effects.

Activation of the Gi/Go-coupled receptor by CART(55-102) has been shown to inhibit voltage-gated L-type Ca2+ channels, an effect that is sensitive to pertussis toxin (PTX).[4][8] Furthermore, CART signaling pathways involve the phosphorylation of key transcription factors and kinases. Central administration of CART(55-102) leads to the phosphorylation of the cAMP-response-element-binding protein (CREB) in hypothalamic neurons, particularly in corticotropin-releasing hormone (CRH)-containing cells of the PVN.[4][8] The peptide also activates the extracellular signal-regulated kinase (ERK) pathway in various cell types.[4]

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor CART Receptor (GPCR) gi_go Gαi/o receptor->gi_go Activates cart CART(55-102) cart->receptor Binds ac Adenylyl Cyclase gi_go->ac Inhibits mek MEK gi_go->mek Activates ca_channel L-type Ca2+ Channel gi_go->ca_channel Inhibits camp cAMP ac->camp pka PKA camp->pka creb pCREB pka->creb Phosphorylates erk ERK mek->erk erk->creb Phosphorylates fos c-Fos creb->fos Induces Expression

Figure 1. Hypothesized CART(55-102) signaling cascade in hypothalamic neurons.

This signaling cascade ultimately results in changes in gene expression, such as the induction of the immediate early gene c-Fos, which is a marker of neuronal activation.[8] The activation of c-Fos in CRH neurons within the PVN is a key mechanism through which CART(55-102) influences the hypothalamic-pituitary-adrenal (HPA) axis and stress responses.[7][8]

Experimental Protocols

Accurate investigation of CART(55-102) expression and function requires robust and well-defined experimental methodologies.

Protocol 1: In Situ Hybridization for CART mRNA Detection

This protocol provides a general framework for localizing CART mRNA in rat brain tissue.

  • Tissue Preparation:

    • Anesthetize adult male Sprague-Dawley rats and perfuse transcardially with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing in a 20-30% sucrose (B13894) solution in PBS until it sinks.

    • Freeze the brain rapidly and section coronally at 20-30 µm using a cryostat. Mount sections onto RNase-free coated slides (e.g., SuperFrost Plus).[9]

  • Probe Preparation:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense riboprobe corresponding to the rat CART mRNA sequence. A sense probe should be used as a negative control.

  • Hybridization:

    • Pretreat sections with proteinase K to improve probe penetration.

    • Prehybridize sections in hybridization buffer for 2-4 hours at 65°C.

    • Hybridize sections with the DIG-labeled probe (diluted in hybridization buffer) overnight at 65°C in a humidified chamber.[9]

  • Washing and Detection:

    • Perform stringent post-hybridization washes to remove non-specifically bound probe.

    • Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Develop the signal using a chromogenic substrate like NBT/BCIP, which produces a blue-purple precipitate at the site of mRNA expression.[9]

  • Analysis:

    • Dehydrate the slides, clear with xylene, and coverslip.

    • Visualize and quantify the signal using brightfield microscopy and image analysis software.

ISH_Workflow start Start: Rat Brain Tissue perfusion Perfusion & Fixation (4% PFA) start->perfusion cryoprotection Cryoprotection (30% Sucrose) perfusion->cryoprotection sectioning Cryosectioning (20-30 µm) cryoprotection->sectioning pretreatment Pretreatment (Proteinase K) sectioning->pretreatment hybridization Hybridization with DIG-labeled CART Probe (Overnight, 65°C) pretreatment->hybridization washing Stringent Washes hybridization->washing antibody_inc Incubation with Anti-DIG-AP Antibody washing->antibody_inc development Colorimetric Development (NBT/BCIP) antibody_inc->development analysis Microscopy & Analysis development->analysis

Figure 2. Experimental workflow for in situ hybridization of CART mRNA.

Protocol 2: Immunohistochemistry for CART Peptide Localization

This protocol outlines the steps for visualizing CART peptide within hypothalamic neurons.

  • Tissue Preparation:

    • Prepare tissue sections as described in Protocol 1 (Steps 1.1 - 1.4). Free-floating sections are often preferred for immunohistochemistry.

  • Antigen Retrieval (Optional):

    • For some antibodies, a heat-induced or chemical antigen retrieval step may be necessary to unmask the epitope.

  • Immunostaining:

    • Wash sections in PBS.

    • Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.

    • Incubate sections with a primary antibody specific to CART peptide overnight at 4°C.

    • Wash sections extensively in PBS.

    • Incubate with a biotinylated secondary antibody corresponding to the host species of the primary antibody.

    • Wash sections and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

  • Visualization:

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

    • Mount sections on slides, dehydrate, clear, and coverslip.

  • Analysis:

    • Examine sections under a light microscope to identify the distribution and morphology of CART-immunoreactive neurons and fibers.[2][10]

Conclusion and Future Directions

CART(55-102) is a pleiotropic neuropeptide with a complex and pivotal role in the rat hypothalamus. Its ability to modulate both anorexigenic and orexigenic pathways, depending on the precise location of its action, underscores the intricacy of hypothalamic feeding circuits.[4] Furthermore, its deep integration with the HPA axis highlights its importance as a mediator of the stress response.[7][11] The signaling mechanisms, involving Gi/Go proteins, CREB, and ERK, provide multiple potential targets for therapeutic intervention.

For drug development professionals, understanding the dichotomous effects of CART(55-102) is critical. Targeting specific hypothalamic nuclei or downstream signaling components, rather than global activation, may be necessary to achieve desired therapeutic outcomes, such as appetite suppression without adverse effects on the stress axis. Future research should focus on the definitive identification of the CART receptor(s) and the further elucidation of the cell-specific signaling pathways it governs within the diverse neuronal populations of the hypothalamus. These efforts will be paramount in harnessing the therapeutic potential of the CART system for metabolic and psychiatric disorders.

References

The Multifaceted Role of CART(55-102) in the Rat Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the central nervous system (CNS). The biologically active fragment, CART(55-102), has been extensively studied in rodent models, particularly in rats, revealing its significant involvement in a spectrum of physiological and behavioral processes. This technical guide provides an in-depth overview of the core functions of CART(55-102) in the rat CNS, with a focus on its distribution, signaling mechanisms, and its role in feeding, reward, and anxiety. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in this area.

Distribution of CART(55-102) in the Rat Central Nervous System

CART peptides and their corresponding mRNA are widely distributed throughout the rat brain, with dense concentrations in regions critical for regulating energy homeostasis, reward, and stress responses. Immunohistochemical studies have revealed high levels of CART peptide immunoreactivity in the following key areas:

  • Hypothalamus: Particularly in the arcuate nucleus (ARC), paraventricular nucleus (PVN), lateral hypothalamus (LH), and dorsomedial hypothalamus (DMH), underscoring its role in the regulation of feeding and energy expenditure.

  • Mesolimbic Dopamine (B1211576) System: Significant CART expression is found in the ventral tegmental area (VTA) and the nucleus accumbens (NAc), areas central to reward, motivation, and addiction.[1] CART-immunoreactive fibers are found in close proximity to dopamine neurons in the VTA.

  • Amygdala: The basolateral and central nuclei of the amygdala, key regions in processing fear and anxiety, show notable CART peptide staining.[2]

  • Other Brain Regions: CART immunoreactivity is also present in the hippocampus, locus coeruleus, and various cortical areas, suggesting its involvement in a wider range of functions including learning, memory, and arousal.[2]

Physiological Roles of CART(55-102)

Regulation of Feeding and Energy Homeostasis

Intracerebroventricular (ICV) administration of CART(55-102) in rats potently inhibits food intake.[3][4] This anorectic effect is believed to be mediated, in part, by its interactions with other key neuropeptides involved in appetite control, such as Neuropeptide Y (NPY) and leptin.[3][4][5] Studies have shown that CART(55-102) can block the orexigenic (appetite-stimulating) effects of NPY.[3][4]

Modulation of Reward and Reinforcement

The presence of CART(55-102) in the mesolimbic dopamine pathway points to its significant role in reward processing. Intra-VTA injections of CART(55-102) have been shown to increase locomotor activity and produce conditioned place preference (CPP) in rats, indicating its rewarding properties.[6] Conversely, administration of CART(55-102) into the nucleus accumbens can attenuate the locomotor-stimulating effects of psychostimulants like cocaine and amphetamine.[7]

Involvement in Anxiety and Stress Responses

The influence of CART(55-102) on anxiety-related behaviors is complex and appears to be region-dependent. ICV administration of CART(55-102) has been reported to produce anxiogenic-like effects in rats, as measured in behavioral paradigms such as the elevated plus-maze and social interaction tests.[8] This effect may be linked to the activation of neurons in the locus coeruleus.[8]

Signaling Pathways of CART(55-102)

While a specific receptor for CART peptides has remained elusive for some time, functional studies strongly indicate that CART(55-102) exerts its effects through G-protein coupled receptors (GPCRs).[9] The downstream signaling cascades involve several key intracellular pathways:

  • Gαi/o Pathway: Evidence suggests that CART(55-102) primarily signals through inhibitory G-proteins (Gαi/o). This is supported by the observation that pertussis toxin, a Gαi/o inhibitor, attenuates CART-mediated effects.

  • cAMP/PKA Pathway: Activation of the Gαi/o pathway by CART(55-102) can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

  • ERK/MAPK Pathway: CART(55-102) has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, a key cascade in cell proliferation, differentiation, and survival.[10]

  • Modulation of Voltage-Gated Calcium Channels: CART(55-102) can inhibit voltage-gated calcium channels in hippocampal neurons, a mechanism that is likely G-protein dependent.[11] This modulation of calcium influx can have profound effects on neuronal excitability and neurotransmitter release.

Data Presentation: Quantitative Effects of CART(55-102) in Rats

ParameterBrain RegionDose/ConcentrationEffectReference
Food Intake Lateral Ventricle (ICV)1.0 µgSignificant decrease in 24-hour food intake.[12]
Paraventricular Nucleus (PVN)0.5 nmolSignificant decrease in food intake over 4 hours.
Locomotor Activity Ventral Tegmental Area (VTA)0.2 - 5.0 µ g/side Dose-dependent increase in horizontal activity.[6]
Nucleus Accumbens (NAc)2.5 µ g/side Attenuation of cocaine-induced hyperactivity.[7]
Conditioned Place Preference (CPP) Ventral Tegmental Area (VTA)1.0 µ g/side Significant preference for the drug-paired chamber.[6]
Anxiety-like Behavior Lateral Ventricle (ICV)1.0 µgDecrease in time spent in open arms of elevated plus-maze.[8]
Neuronal Firing Locus CoeruleusN/AIncreased firing rate of noradrenergic neurons.[8]
Dopamine Release Nucleus Accumbens (NAc)N/AModulation of dopamine dynamics.

Mandatory Visualizations

Signaling Pathways

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART(55-102) CART(55-102) GPCR GPCR CART(55-102)->GPCR Binds G_alpha Gαi/o GPCR->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to VGCC Voltage-Gated Ca2+ Channel G_alpha->AC Inhibits G_alpha->VGCC Inhibits ERK ERK G_alpha->ERK Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Proposed signaling pathway of CART(55-102) in rat neurons.

Experimental Workflow: Conditioned Place Preference

CPP_Workflow cluster_pre Pre-Conditioning Phase (Day 1) cluster_cond Conditioning Phase (Days 2-9) cluster_post Post-Conditioning Phase (Day 10) pre_test Habituation & Baseline Preference Test day_even Even Days: Vehicle Injection & Pairing with one chamber pre_test->day_even day_odd Odd Days: CART(55-102) Injection & Pairing with other chamber day_even->day_odd post_test Test Session: Free access to both chambers day_odd->post_test data_analysis Data Analysis: Time spent in each chamber post_test->data_analysis

Caption: Experimental workflow for Conditioned Place Preference (CPP) assay.

Experimental Protocols

Stereotaxic Surgery and Intracerebroventricular (ICV) Injection

Objective: To deliver CART(55-102) directly into the cerebral ventricles of the rat brain.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical tools (scalpel, forceps, drill)

  • Guide cannula and dummy cannula (26-gauge)

  • Dental cement

  • Microinjection pump and syringe

  • CART(55-102) peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda landmarks.

  • Using a dental drill, create a small burr hole above the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm.

  • Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microinjection pump.

  • Infuse the CART(55-102) solution (e.g., 1 µg in 5 µl) over a period of 1-2 minutes.

  • Leave the injection cannula in place for an additional minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of CART(55-102).

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Video tracking software.

  • CART(55-102) solution and vehicle (saline or aCSF).

Procedure:

  • Pre-conditioning (Day 1): Allow each rat to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design pairs the drug with the initially non-preferred chamber, while an unbiased design randomly assigns the drug-paired chamber.

  • Conditioning (Days 2-9): This phase typically lasts for 8 days with alternating daily injections.

    • On drug-conditioning days (e.g., odd-numbered days), administer CART(55-102) (e.g., intra-VTA injection of 1.0 µ g/side ) and confine the rat to the drug-paired chamber for 30 minutes.

    • On vehicle-conditioning days (e.g., even-numbered days), administer the vehicle and confine the rat to the vehicle-paired chamber for 30 minutes.

  • Post-conditioning (Day 10): With no injection given, allow the rat to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference (reward). Conversely, a significant decrease indicates a conditioned place aversion.

c-Fos Immunohistochemistry

Objective: To identify neurons activated by CART(55-102) administration.

Materials:

  • Rats previously treated with CART(55-102) or vehicle.

  • 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Vibratome or cryostat for sectioning.

  • Primary antibody: rabbit anti-c-Fos.

  • Secondary antibody: biotinylated anti-rabbit IgG.

  • Avidin-biotin-peroxidase complex (ABC) kit.

  • 3,3'-Diaminobenzidine (DAB) substrate.

  • Microscope.

Procedure:

  • Ninety minutes after CART(55-102) or vehicle administration, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix overnight in 4% paraformaldehyde.

  • Section the brain into 40-50 µm coronal sections using a vibratome.

  • Rinse sections in PBS and incubate in a solution to block endogenous peroxidase activity (e.g., 1% H₂O₂ in PBS).

  • Block non-specific binding with a solution containing normal serum (e.g., normal goat serum) and Triton X-100 in PBS.

  • Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.

  • Rinse sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Rinse and incubate with the ABC reagent for 1 hour.

  • Develop the peroxidase reaction using DAB as a chromogen.

  • Mount the sections on slides, dehydrate, and coverslip.

  • Quantify the number of c-Fos-positive nuclei in specific brain regions using a microscope and image analysis software.

Conclusion

CART(55-102) is a pleiotropic neuropeptide with a profound influence on the rat central nervous system. Its roles in regulating feeding, reward, and anxiety are well-documented and are mediated by complex signaling pathways involving G-protein coupled receptors. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the CART system for a variety of neurological and metabolic disorders. Further research is warranted to fully elucidate the specific receptors for CART peptides and to unravel the intricate neural circuits through which CART(55-102) exerts its diverse effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides implicated in a wide array of physiological processes, including feeding, stress, and reward. The biologically active fragment, CART(55-102), has emerged as a significant modulator of the behavioral and neurochemical effects of psychostimulants like cocaine and amphetamine. This technical guide provides a comprehensive overview of the current understanding of CART(55-102)'s role in psychostimulant action in rats, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of CART(55-102)

The following tables summarize the key quantitative findings from studies investigating the effects of CART(55-102) on psychostimulant-related behaviors in rats.

Table 1: Effects of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on Locomotor Activity

Dose (µ g/side )Change in Locomotor ActivityAntagonist Effect (Haloperidol)Reference
0.2 - 5.0Dose-dependent increaseBlocked by 0.03-1.0 mg/kg i.p.[1]
1.0Significant increaseAttenuated by 0.1 and 0.3 mg/kg haloperidol[1]
5.0Significant increase, potential for seizures-[1]

Table 2: Effects of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on Conditioned Place Preference (CPP)

Dose (µ g/side )Conditioning InjectionsOutcomeReference
1.04Significant place preference[1]

Table 3: Effects of Intraperitoneal (i.p.) Administration of CART(55-102) on Psychostimulant-Induced Locomotion

CART(55-102) Dose (µg/kg)PsychostimulantChange in Locomotor ActivityReference
10, 25Cocaine (10 mg/kg i.p.)Attenuation[2]
25Amphetamine (2 mg/kg i.p.)Attenuation[2]
10, 25, 50, 100Cocaine (10 mg/kg i.p.)U-shaped dose-response, max inhibition at 25 µg/kg[2]
10, 25, 100Amphetamine (2 mg/kg i.p.)U-shaped dose-response, max inhibition at 25 µg/kg[2]

Table 4: Effects of Intra-Nucleus Accumbens (NAcc) Administration of CART(55-102) on Psychostimulant-Induced Locomotion

CART(55-102) Dose (µ g/side )PsychostimulantChange in Locomotor ActivityReference
1.0, 2.5Cocaine (10 mg/kg i.p.)Dose-dependent blockade of sensitized locomotion[3]
2.5Amphetamine (1 mg/kg i.p.)Attenuation[4][5]
-AmphetamineInhibition of behavioral sensitization[6]

Table 5: Effects of Intra-Basolateral Amygdala (BLA) Administration of CART(55-102) on Conditioned Place Preference (CPP)

Dose (µ g/side )OutcomeInteraction with Amphetamine (AMPH)Reference
1No CPP or CPASub-rewarding dose + sub-rewarding AMPH (0.1 mg/kg) produced CPP[7]
2CPP-[7]
4CPAAversive dose + rewarding AMPH (1.0 mg/kg) produced no CPP or CPA[7]

Experimental Protocols

Stereotaxic Surgery and Cannula Implantation
  • Animal Model: Male Sprague Dawley rats (225-275 g) are typically used.[8][9] Animals are pair-housed with ad libitum access to food and water on a 12-hour light:dark cycle.[8][9]

  • Anesthesia: Rats are anesthetized, for example with a cocktail of ketamine, acepromazine, and xylazine.

  • Procedure: Bilateral guide cannulae are stereotaxically implanted, targeting specific brain regions such as the VTA, NAcc, or BLA. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

Intracranial Microinjections
  • Apparatus: Injections are performed in conscious, freely moving rats. A microinjection pump is used to deliver the solution at a controlled rate.

  • Procedure: An injector cannula, extending slightly beyond the guide cannula, is inserted. CART(55-102), dissolved in artificial cerebrospinal fluid (aCSF) or saline, is infused bilaterally over a specific duration (e.g., 1 minute). The injectors are left in place for an additional period (e.g., 1 minute) to allow for diffusion.

Locomotor Activity Assay
  • Apparatus: Activity is monitored in automated locomotor activity chambers equipped with photobeam arrays to detect horizontal and vertical movements.

  • Habituation: Rats are habituated to the testing chambers for a set period (e.g., 30-60 minutes) before any injections.

  • Drug Administration and Measurement: Following habituation, rats receive intracranial and/or intraperitoneal injections of CART(55-102), psychostimulants, or their respective vehicles. Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).[2][8]

Conditioned Place Preference (CPP)
  • Apparatus: A three-chambered apparatus is used, with two conditioning chambers distinguished by visual and tactile cues, and a smaller neutral central chamber.

  • Phases:

    • Pre-conditioning (Baseline Preference): Rats are allowed to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.

    • Conditioning: Over several days, rats receive alternating injections of the drug (e.g., CART(55-102) or amphetamine) and vehicle. Immediately following the drug injection, they are confined to one conditioning chamber, and after the vehicle injection, they are confined to the other.

    • Post-conditioning (Test): In a drug-free state, rats are again allowed to freely explore the entire apparatus. The time spent in each conditioning chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates CPP, while a significant decrease indicates conditioned place aversion (CPA).[7]

In Vivo Microdialysis
  • Procedure: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens shell.[10] The probe is perfused with aCSF.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intracerebroventricular (i.c.v.) administration of CART(55-102).[10]

  • Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to measure the extracellular concentrations of dopamine (B1211576) and its metabolites, DOPAC and HVA.[10]

Signaling Pathways and Mechanisms of Action

The psychostimulant-like and modulatory effects of CART(55-102) are mediated by complex interactions with various neurotransmitter systems and intracellular signaling cascades.

Dopaminergic System Interaction

A primary mechanism underlying the effects of CART(55-102) involves its modulation of the mesolimbic dopamine system.

  • VTA: In the VTA, CART(55-102) appears to have psychostimulant-like effects by increasing locomotor activity and inducing CPP.[1] These effects are blocked by the D2 dopamine receptor antagonist haloperidol, suggesting that CART(55-102) enhances dopaminergic transmission.[1] One proposed mechanism is the inhibition of inhibitory GABAergic inputs to VTA dopamine neurons.[1]

  • NAcc: In contrast, in the NAcc, CART(55-102) generally acts to attenuate the effects of psychostimulants.[11][12] It has been shown to block amphetamine- and cocaine-induced locomotor activity when injected directly into the NAcc.[3][4][5] This suggests a homeostatic role for CART in the NAcc, counteracting excessive dopamine signaling.[11]

AMPH Amphetamine Akt p-Akt (Thr308) AMPH->Akt Decreases GSK3b p-GSK3β (Ser9) AMPH->GSK3b Decreases GluA1 p-GluA1 (Ser845) AMPH->GluA1 Increases Locomotion Locomotor Activity AMPH->Locomotion Increases CART CART(55-102) CART->Akt Normalizes CART->GSK3b Normalizes CART->Locomotion Inhibits AMPH-induced Akt->GSK3b Inhibits GSK3b->GluA1 Regulates CART CART(55-102) GPCR G-Protein Coupled Receptor CART->GPCR Activates Cocaine Cocaine CART->Cocaine Attenuates Enhancement G_protein Gi/Go Protein GPCR->G_protein Activates VGCC L-type Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Cocaine->VGCC Enhances

References

An In-depth Technical Guide to the Core Characteristics of Cocaine- and Amphetamine-Regulated Transcript (55-102)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment 55-102 is a neuropeptide with a significant and complex role in the central nervous system. Initially identified as a transcript upregulated by psychostimulants, CART (55-102) has since been implicated in a wide array of physiological processes, including the regulation of appetite, energy homeostasis, stress, anxiety, and the modulation of reward pathways.[1][2][3] This guide provides a comprehensive overview of the fundamental characteristics of CART (55-102), with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Physicochemical Properties

The rat CART (55-102) peptide is a 48-amino acid fragment derived from the C-terminus of the pro-CART peptide.[4] Its biological activity is dependent on its tertiary structure, which is stabilized by three intramolecular disulfide bonds.[5]

PropertyValueReference
Molecular Weight 5259.21 Da[6]
Formula C226H367N65O65S7[6]
Amino Acid Sequence IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL[6]
Disulfide Bridges Cys14-Cys32, Cys20-Cys40, Cys34-Cys47[6]
Solubility Soluble to 1 mg/ml in water[6]

Biological Activities and Quantitative Data

CART (55-102) exhibits a range of biological effects, primarily mediated through its interaction with putative G-protein coupled receptors (GPCRs).[7][8] Its functions are diverse and can be context-dependent, influencing everything from feeding behavior to neuronal signaling.

Appetite Regulation

Intracerebroventricular (ICV) administration of CART (55-102) has been shown to be a potent inhibitor of food intake in rodents, highlighting its role as a satiety factor.[6] However, direct injection into specific hypothalamic nuclei can elicit orexigenic effects, suggesting a complex regulatory role.

Experimental ModelAdministration RouteDoseEffect on Food IntakeReference
24-h fasted ratsIntranuclear (Ventromedial Nucleus)0.04 nmol261 ± 60% of control (increase)
24-h fasted ratsIntranuclear (Arcuate Nucleus)0.04 nmol225 ± 38% of control (increase)
Satiated ratsICV0.4 nmol33 ± 13% of control (decrease)
Conscious rabbitsICV1 nmolDose-dependent inhibition[9]
Anxiety and Stress

CART (55-102) has been demonstrated to induce anxiety-like behaviors in rodents.[6] This effect is thought to be mediated, in part, through its interaction with corticotropin-releasing factor (CRF) systems.

Experimental ModelAdministration RouteDoseBehavioral EffectReference
Male C57BL/6J miceIntra-DRN100 ngIncreased anxiety in Elevated Plus Maze[10]
RatsICVNot specifiedAnxiogenic-like effects[11]
Cardiovascular and Neurohormonal Effects

Central administration of CART (55-102) can lead to significant changes in cardiovascular parameters and plasma hormone levels.

ParameterAnimal ModelAdministration RouteDoseResultReference
Mean Arterial PressureConscious rabbitsICV1 nmol+5.0±2.6 mm Hg increase[9]
Renal Sympathetic Nerve ActivityConscious rabbitsICV1 nmol+72.5±20.8% increase[9]
Plasma EpinephrineConscious rabbitsICV1 nmol77.0±62.4 to 1067.5±329.3 pg/mL[9]
Plasma GlucoseConscious rabbitsICV1 nmol6.25±0.33 to 11.57±0.93 mmol/L[9]

Signaling Pathways

The biological effects of CART (55-102) are mediated through complex intracellular signaling cascades, primarily initiated by its binding to a putative G-protein coupled receptor (GPCR). While a specific receptor has remained elusive for some time, evidence strongly points towards a receptor coupled to inhibitory G-proteins (Gi/o).[7][8]

G-protein Coupled Receptor (GPCR) Signaling
  • Receptor Binding: CART (55-102) is believed to bind to a specific GPCR on the cell surface. This interaction is the first step in initiating the downstream signaling cascade.

  • G-protein Activation: Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. This involves the exchange of GDP for GTP on the Gα subunit.

  • Downstream Effectors: The activated Gαi/o subunit and the Gβγ dimer dissociate and go on to modulate the activity of various downstream effector proteins.

GPCR_Signaling cluster_membrane Cell Membrane GPCR Putative CART Receptor (GPCR) G_protein Gi/o Protein (αβγ) GPCR->G_protein Activation CART CART (55-102) CART->GPCR Binding G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effectors Downstream Effectors G_alpha->Effectors G_beta_gamma->Effectors

Caption: GPCR signaling cascade initiated by CART (55-102).

Extracellular Signal-Regulated Kinase (ERK) Pathway

A key downstream consequence of CART (55-102) receptor activation is the stimulation of the Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the MAPK cascade.[7][8] This pathway is crucial for regulating cellular processes like proliferation and survival.[12]

  • MEK Activation: The activated G-protein complex, likely through intermediate kinases, leads to the phosphorylation and activation of MEK1/2.

  • ERK Phosphorylation: Activated MEK1/2, in turn, phosphorylates and activates ERK1/2.

  • Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that underlie many of the cellular responses to CART (55-102).

ERK_Pathway GPCR Activated CART Receptor Gi_o Gi/o GPCR->Gi_o MEK MEK1/2 Gi_o->MEK Activation pMEK p-MEK1/2 MEK->pMEK Phosphorylation ERK ERK1/2 pMEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors pERK->Transcription Activation Gene_Expression Altered Gene Expression Transcription->Gene_Expression

Caption: CART (55-102) activation of the ERK/MAPK pathway.

Intracellular Calcium Signaling

CART (55-102) has been shown to modulate intracellular calcium levels, a critical second messenger in neuronal function. Evidence suggests that CART (55-102) can inhibit voltage-gated calcium channels in a G-protein-dependent manner.[5]

  • Channel Inhibition: The activated G-protein, likely the Gβγ subunit, can directly or indirectly inhibit the activity of voltage-gated calcium channels (VGCCs).

  • Reduced Calcium Influx: This inhibition leads to a decrease in the influx of extracellular calcium into the neuron upon depolarization.

  • Altered Neuronal Excitability: The reduction in calcium influx can have profound effects on neuronal excitability, neurotransmitter release, and synaptic plasticity.

Calcium_Signaling cluster_membrane Cell Membrane GPCR Activated CART Receptor G_protein Gi/o Protein GPCR->G_protein Activation VGCC Voltage-Gated Calcium Channel Ca_out VGCC->Ca_out CART CART (55-102) CART->GPCR G_protein->VGCC Inhibition Ca_in Ca_in->VGCC

Caption: Modulation of intracellular calcium signaling by CART (55-102).

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the central administration of CART (55-102).

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • 23-gauge stainless steel guide cannula

  • Dental cement and stainless steel screws

  • 30-gauge stainless steel injector and obturator

  • Microsyringe and polyethylene (B3416737) tubing

  • CART (55-102) peptide, sterile saline

Procedure:

  • Anesthetize the rat and place it in the stereotaxic instrument with the skull level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a hole at the appropriate coordinates for the lateral ventricle (e.g., 1.0 mm posterior to bregma, 1.5 mm lateral to the midline).[13]

  • Lower the guide cannula to the desired depth (e.g., 3.5 mm below the dura).

  • Secure the cannula to the skull using dental cement and anchoring screws.

  • Insert the obturator into the guide cannula to maintain patency.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, remove the obturator and insert the injector, which extends slightly beyond the tip of the guide cannula.

  • Infuse the desired volume of CART (55-102) solution at a controlled rate (e.g., 1 µL/min).[13]

  • Leave the injector in place for a short period after infusion to allow for diffusion before replacing the obturator.

Western Blot for Phospho-ERK (p-ERK) Detection

This protocol outlines the detection of ERK phosphorylation in cell lysates following stimulation with CART (55-102).

Materials:

  • Cultured cells (e.g., AtT20)

  • CART (55-102) peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve cells for 4-24 hours to reduce basal p-ERK levels.

  • Treat cells with various concentrations of CART (55-102) for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[14][15]

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium changes in response to CART (55-102) using the ratiometric dye Fura-2 AM.

Materials:

  • Cultured neurons on glass coverslips

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Physiological salt solution (e.g., HBSS)

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm

  • Imaging software for ratiometric analysis

Procedure:

  • Prepare a loading solution of Fura-2 AM (e.g., 1-5 µM) in physiological salt solution containing a small amount of Pluronic F-127 to aid in dye solubilization.

  • Incubate the cells on coverslips in the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Perfuse the cells with a solution containing CART (55-102) and continue to acquire images.

  • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point to determine the relative change in intracellular calcium concentration.[9][16][17][18]

Elevated Plus Maze for Anxiety-Like Behavior

This protocol details the use of the elevated plus maze to assess anxiety-like behavior in mice following CART (55-102) administration.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking system and software

  • Test mice

  • CART (55-102) solution for administration

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes prior to the test.

  • Administer CART (55-102) or vehicle to the mice at the desired time before the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for a 5-minute period.

  • Record the session using the video tracking system.

  • Analyze the recording for parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.

  • Anxiogenic effects are typically indicated by a decrease in the time spent and the number of entries into the open arms.[1][2][19][20][21]

c-Fos Immunohistochemistry

This protocol describes the detection of c-Fos protein expression in brain sections as a marker of neuronal activation following CART (55-102) administration.

Materials:

  • Rats or mice administered with CART (55-102)

  • 4% paraformaldehyde (PFA) in PBS

  • Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

  • Cryostat or vibratome

  • Blocking solution (e.g., normal serum with Triton X-100 in PBS)

  • Primary antibody against c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate

  • Microscope slides

  • Microscope

Procedure:

  • Anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

  • Dissect the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain by immersing in 30% sucrose solution until it sinks.

  • Cut brain sections (e.g., 30-40 µm) using a cryostat or vibratome.

  • Wash the sections in PBS.

  • Block non-specific binding by incubating the sections in blocking solution for 1-2 hours.

  • Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.

  • Wash the sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Wash the sections and incubate with the ABC reagent for 1 hour.

  • Develop the signal by incubating the sections in DAB substrate until the desired staining intensity is reached.

  • Wash the sections, mount them on microscope slides, dehydrate, and coverslip.

  • Analyze the sections under a microscope to quantify the number of c-Fos-positive cells in specific brain regions.[10][11][22][23][24]

Conclusion

CART (55-102) is a pleiotropic neuropeptide with significant implications for a range of physiological and pathological processes. Its role in appetite regulation, stress, and reward makes it a compelling target for the development of novel therapeutics for obesity, anxiety disorders, and substance abuse. A thorough understanding of its basic characteristics, including its signaling pathways and the methodologies used to study its function, is crucial for advancing research in these areas. This guide provides a foundational resource for scientists and drug development professionals working to unravel the complexities of CART (55-102) and harness its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CART(55-102) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of the rat Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(55-102). This document outlines detailed protocols for various administration routes, summarizes quantitative data from key studies, and includes diagrams to illustrate experimental workflows and potential signaling pathways.

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are neuropeptides involved in a wide array of physiological processes, including feeding behavior, drug reward, stress, and sensory processing.[1][2] The active fragment, CART(55-102), is a potent satiety factor and has been shown to modulate the effects of psychostimulants.[1] Understanding its in vivo effects is crucial for elucidating its physiological roles and therapeutic potential.

Physicochemical Properties and Solubility

Rat CART(55-102) is a 48-amino acid peptide with a molecular weight of approximately 5259.21 g/mol . It is soluble in water or sterile 0.9% saline.[3] For intracerebroventricular (ICV) or direct brain microinjections, it is often dissolved in artificial cerebrospinal fluid (aCSF).[4]

In Vivo Administration Protocols

The choice of administration route is critical and depends on the research question. Central administration targets brain mechanisms directly, while systemic administration helps to understand peripheral effects and potential blood-brain barrier penetration.

Intracerebroventricular (ICV) Administration

This method is used to deliver CART(55-102) directly into the ventricular system of the brain, allowing for widespread distribution in the central nervous system.

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.[5][6][7]

  • Surgical Cannulation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula (e.g., 26-gauge) aimed at a lateral ventricle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Allow a recovery period of at least one week, during which the animals should be handled daily to minimize stress.[4]

  • Peptide Preparation: Dissolve rat CART(55-102) in sterile aCSF or 0.9% saline to the desired concentration.[4]

  • Microinjection:

    • Gently restrain the conscious and freely moving rat.

    • Insert a 30-gauge stainless steel injector that extends slightly beyond the tip of the guide cannula.[5]

    • Connect the injector to a microliter syringe via polyethylene (B3416737) tubing.

    • Infuse the desired volume (typically 1-5 µl) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.

    • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

  • Behavioral or Physiological Monitoring: Commence monitoring according to the experimental design. For feeding studies, injections are often performed shortly before the dark phase when rats are most active in feeding.[5][6]

Quantitative Data Summary: ICV Administration

ParameterDose RangeVehicleKey FindingsReference(s)
Food Intake (Liquid Diet)0.1 - 2 µgSalineDose-dependent decrease in intake, with a threshold dose of 1 µg. Decreased meal size but not meal number.[5][6]
Food Intake (Chow)0.2 - 0.4 nmolSalineInhibition of feeding.[8]
Locomotor ActivityNot specifiedNot specifiedHigh doses can induce abnormal motor behaviors like tremors.[9][10]
Immune Cell Activity5 µgaCSFModulated splenocyte proliferation and peritoneal leukocyte activity.[4]
Cardiovascular Effects (in rabbits)0.1 - 1 nmolaCSFDose-related increases in mean arterial pressure and renal sympathetic nerve activity.[11]
Intraperitoneal (i.p.) Administration

This systemic route is used to investigate the peripheral effects of CART(55-102) and its ability to influence centrally-mediated behaviors, suggesting potential blood-brain barrier transport.

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.[12][13][14]

  • Peptide Preparation: Dissolve rat CART(55-102) in sterile 0.9% saline.

  • Injection:

    • Gently restrain the rat.

    • Administer the solution via intraperitoneal injection using a sterile syringe and needle (e.g., 25-gauge). The injection volume is typically 1 ml/kg.

  • Behavioral Monitoring: Place the animal in the testing apparatus. For studies on psychostimulant interactions, CART(55-102) is often administered 15 minutes prior to the psychostimulant challenge.[13]

Quantitative Data Summary: Intraperitoneal Administration

ParameterDose RangeVehicleKey FindingsReference(s)
Psychostimulant-Induced Locomotion10 - 100 µg/kgSalineAttenuates cocaine- and amphetamine-induced locomotion. A U-shaped dose-response curve was observed, with maximum inhibition at 25 µg/kg.[12][13][14]
Direct Microinjection into Brain Nuclei

This technique allows for the targeted investigation of CART(55-102) effects within specific brain regions.

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Cannulation: Similar to the ICV protocol, but with bilateral guide cannulae aimed at the specific brain nucleus of interest (e.g., Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc), Basolateral Amygdala (BLA)).

  • Peptide Preparation: Dissolve rat CART(55-102) in sterile aCSF or 0.9% saline.

  • Microinjection:

    • Follow the same procedure as for ICV injection.

    • The injection volume is typically smaller (e.g., 0.5 µl per side) to ensure localized effects.[3]

  • Behavioral Monitoring: Commence immediately after the microinjection.

Quantitative Data Summary: Direct Brain Microinjection

Brain RegionDose RangeVehicleKey FindingsReference(s)
Ventral Tegmental Area (VTA)0.2 - 5.0 µ g/side SalineDose-dependently increased locomotor activity and induced conditioned place preference.[3]
Nucleus Accumbens (NAc)0.25 - 2.5 µ g/side aCSFDose-dependently decreased cocaine self-administration.[15]
Basolateral Amygdala (BLA)1 - 4 µ g/side aCSFHigher doses (4 µ g/side ) produced conditioned place aversion.[16]
Intrathecal (i.t.) Administration

This route is used to deliver substances directly into the cerebrospinal fluid of the spinal cord, primarily for studying effects on nociception.

Experimental Protocol:

  • Animal Model: Adult male rats.

  • Catheter Implantation (or direct puncture):

    • Anesthetize the rat.

    • For chronic studies, implant an intrathecal catheter.

    • For acute studies, a direct lumbar puncture can be performed.

  • Peptide Preparation: Dissolve rat CART(55-102) in an appropriate vehicle.

  • Injection: Infuse the desired dose and volume through the catheter or via direct puncture.

  • Nociceptive Testing: Assess pain responses using methods like the Randall-Selitto test for mechanical hyperalgesia.

Quantitative Data Summary: Intrathecal Administration

ParameterDose RangeVehicleKey FindingsReference(s)
Mechanical Hyperalgesia0.1 - 0.3 nmolNot specifiedSignificantly decreased mechanical hyperalgesia in a carrageenan-induced inflammation model. Higher doses caused motor disturbances.[10]

Diagrams

Experimental Workflow for Intracerebroventricular Administration

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Preparation (Sprague-Dawley Rat) surgery Stereotaxic Surgery: Guide Cannula Implantation (Lateral Ventricle) animal_prep->surgery recovery Post-operative Recovery (≥ 7 days) surgery->recovery injection Intracerebroventricular Microinjection (1-5 µl) recovery->injection peptide_prep CART(55-102) Preparation (Dissolve in aCSF/Saline) behavior Behavioral/Physiological Monitoring (e.g., Feeding, Locomotion) injection->behavior data_collection Data Collection behavior->data_collection stats Statistical Analysis data_collection->stats

Caption: Workflow for in vivo studies using ICV administration of CART(55-102).

Proposed Signaling Interaction of CART(55-102) in the Mesolimbic System

G cluster_vta Ventral Tegmental Area (VTA) cluster_nac Nucleus Accumbens (NAc) da_neuron_vta Dopaminergic Neuron da_receptor Dopamine (B1211576) Receptor da_neuron_vta->da_receptor Dopamine Release cart_neuron_nac CART-containing Neuron cart_neuron_nac->da_receptor CART Peptide Release (Modulatory Effect) da_receptor->cart_neuron_nac Activates downstream Downstream Signaling (e.g., CREB modulation) da_receptor->downstream behavioral_output Altered Behavioral Output (e.g., Decreased Locomotion, Reduced Self-Administration) downstream->behavioral_output psychostimulants Psychostimulants (e.g., Cocaine) psychostimulants->da_neuron_vta Blocks Reuptake/ Increases Release cart_admin Exogenous CART(55-102) Administration cart_admin->da_receptor Exogenous Modulation

Caption: CART(55-102) modulation of the mesolimbic dopamine system.

Concluding Remarks

The in vivo administration of CART(55-102) in rats is a valuable tool for investigating its role in various physiological and pathological states. The protocols and data summarized herein provide a foundation for designing and executing robust in vivo experiments. Careful consideration of the administration route, dosage, and experimental context is essential for obtaining meaningful and reproducible results. Further research is warranted to fully elucidate the downstream signaling mechanisms and the therapeutic potential of this intriguing neuropeptide.

References

Application Notes and Protocols: Effective Dosage of CART(55-102)(rat) for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress. The active fragment, CART(55-102), has been a focus of behavioral research to understand its role in these processes. This document provides a comprehensive overview of the effective dosages of rat CART(55-102) used in various behavioral studies, along with detailed protocols for key experiments.

Data Presentation: Effective Dosages of CART(55-102) in Rat Behavioral Studies

The following tables summarize the effective dosages of CART(55-102) in rats across different behavioral paradigms and routes of administration.

Table 1: Intracerebral Administration

Route of AdministrationBrain RegionDosage Range (per side)Behavioral TestKey Findings
Intracerebroventricular (ICV)Lateral Ventricle0.1 - 2.0 µgFeeding Behavior (Licking Microstructure)Dose-dependently decreased liquid diet intake, with a threshold dose of 1 µg.[1][2]
Intracerebroventricular (ICV)Lateral Ventricle2.0 µg / 5.0 µlFeeding BehaviorInhibited food intake by 78%.[3]
Intracerebroventricular (ICV)Third or Fourth VentricleNot SpecifiedFeeding and Motor BehaviorHindbrain site is the primary mediator of CART's hypophagic effect; induced flat-backed postures and tremors.[4]
Intra-Ventral Tegmental Area (VTA)Ventral Tegmental Area0.2 - 5.0 µgLocomotor ActivityDose-dependently increased locomotor and stereotypic activities.[3]
Intra-Ventral Tegmental Area (VTA)Ventral Tegmental Area1.0 µgConditioned Place Preference (CPP)Induced a significant place preference, suggesting reinforcing properties.[3]
Intra-Nucleus Accumbens (NAcc)Nucleus Accumbens1.0 - 2.5 µgCocaine-Induced Locomotor SensitizationDose-dependently blocked the expression of locomotor sensitization to cocaine.[5]
Intra-Nucleus Accumbens (NAcc)Nucleus Accumbens Core1.0 and 2.5 µgCocaine-Conditioned HyperactivityInhibited the expression of conditioned hyper-locomotion in a cocaine-associated environment.[6]
Intra-Nucleus Accumbens (NAcc)Nucleus Accumbens Shell1.25 µgMorphine-Induced CPPA sub-rewarding dose of CART potentiated the rewarding effect of a sub-rewarding dose of morphine.[7][8]
Intra-Nucleus Accumbens (NAcc)Nucleus Accumbens Shell2.5 µgConditioned Place Preference (CPP)Induced CPP.[7][8]
Intra-Nucleus Accumbens (NAcc)Nucleus Accumbens Shell5.0 µgConditioned Place Aversion (CPA)Induced CPA.[7][8]
Intra-Basolateral Amygdala (BLA)Basolateral Amygdala2.0 µgConditioned Place Preference (CPP)Produced CPP.[9]
Intra-Basolateral Amygdala (BLA)Basolateral Amygdala4.0 µgConditioned Place Aversion (CPA)Produced CPA.[9]
Intrathecal (i.t.)Spinal Cord0.1 - 0.3 nmolMechanical HyperalgesiaSignificantly decreased mechanical hyperalgesia in a carrageenan-induced inflammation model.[10]

Table 2: Systemic Administration

Route of AdministrationDosageBehavioral TestKey Findings
Intraperitoneal (i.p.)25 µg/kgPsychostimulant-Induced LocomotionAttenuated cocaine- and amphetamine-mediated locomotion; exhibited a U-shaped dose-response curve with maximum inhibition at this dose.[11][12]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies

Objective: To assess the effect of ICV administered CART(55-102) on feeding behavior.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Guide cannula (22-gauge) and dummy cannula

  • Injection needle (28-gauge) connected to a microsyringe

  • Dental cement and skull screws

  • Rat CART(55-102) peptide

  • Sterile 0.9% saline

  • Lickometer or food intake measurement system

Procedure:

  • Surgical Cannulation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Expose the skull and drill a small hole over the lateral ventricle (coordinates relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).

    • Implant the guide cannula to the desired depth and secure it with dental cement and skull screws.

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animal to recover for at least one week.

  • Drug Preparation:

    • Dissolve rat CART(55-102) in sterile 0.9% saline to the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0 µg/µl).

  • Injection Procedure:

    • Gently restrain the rat and remove the dummy cannula.

    • Insert the injection needle, extending slightly beyond the tip of the guide cannula.

    • Infuse the desired volume (e.g., 1-5 µl) over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Behavioral Testing:

    • For feeding studies, injections are often performed just before the dark cycle when rats are most active in feeding.[1][2]

    • Monitor food or liquid diet intake using a lickometer or by measuring the amount of food consumed over a set period (e.g., 6 hours).[1][2]

    • Analyze parameters such as meal size, duration, and licking microstructure.[1]

Protocol 2: Microinjection into the Ventral Tegmental Area (VTA) for Locomotor Activity and CPP

Objective: To evaluate the effect of CART(55-102) microinjection into the VTA on locomotor activity and its reinforcing properties.

Materials:

  • Male Sprague-Dawley rats (275-325 g)

  • Stereotaxic apparatus

  • Anesthetic

  • Bilateral guide cannulae (26-gauge) and dummy cannulae

  • Bilateral injection needles (33-gauge) connected to microsyringes

  • Dental cement and skull screws

  • Rat CART(55-102) peptide

  • Sterile 0.9% saline

  • Open-field activity chambers with automated tracking

  • Conditioned Place Preference (CPP) apparatus

Procedure:

  • Surgical Cannulation:

    • Anesthetize the rat and perform stereotaxic surgery to implant bilateral guide cannulae aimed at the VTA (coordinates relative to bregma: AP -5.6 mm, ML ±0.6 mm, DV -7.8 mm).

    • Secure the cannulae with dental cement and skull screws and insert dummy cannulae.

    • Allow for a one-week recovery period.

  • Drug Preparation:

    • Prepare solutions of CART(55-102) in sterile saline at the desired concentrations (e.g., 0.2, 1.0, 5.0 µ g/0.5 µl).[3]

  • Locomotor Activity Testing:

    • Habituate the rats to the open-field chambers.

    • On the test day, perform bilateral microinjections of CART(55-102) or vehicle (0.5 µl/side) over 1 minute.

    • Immediately place the rat in the activity chamber and record locomotor activity (e.g., distance traveled, rearing, stereotypy) for 60 minutes.[3]

  • Conditioned Place Preference (CPP) Protocol:

    • Pre-conditioning Phase: On day 1, allow rats to freely explore the CPP apparatus (typically two distinct compartments) for 15 minutes to determine initial preference.

    • Conditioning Phase (e.g., 8 days):

      • On alternate days, confine the rat to one compartment and administer CART(55-102) (e.g., 1.0 µ g/side ).[3]

      • On the other days, confine the rat to the other compartment and administer saline. The pairing of the drug with a specific compartment should be counterbalanced.

    • Post-conditioning (Test) Phase: On day 10, allow the rat to freely explore both compartments in a drug-free state for 15 minutes. Record the time spent in each compartment. An increase in time spent in the drug-paired compartment indicates CPP.

Visualizations

Signaling and Experimental Workflow Diagrams

Experimental_Workflow_CART_Behavioral_Study cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation surgery Stereotaxic Surgery (Cannula Implantation) animal_acclimation->surgery recovery Post-Surgical Recovery (1 week) surgery->recovery habituation Habituation to Test Apparatus recovery->habituation drug_prep Drug Preparation (CART(55-102) in Saline) injection Microinjection (e.g., ICV, VTA, NAcc) drug_prep->injection habituation->injection behavioral_test Behavioral Assay (e.g., Locomotor, CPP, Feeding) injection->behavioral_test data_collection Data Collection behavioral_test->data_collection histology Histological Verification of Cannula Placement behavioral_test->histology data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for a typical behavioral study involving intracerebral CART(55-102) administration in rats.

CART_Signaling_Psychostimulant_Interaction cluster_VTA Ventral Tegmental Area (VTA) cluster_NAcc Nucleus Accumbens (NAcc) CART_VTA CART(55-102) (0.2-5.0 µg/side) Dopamine_Release_VTA Increased Dopamine Release CART_VTA->Dopamine_Release_VTA Activates Locomotor_Activity Increased Locomotor Activity Dopamine_Release_VTA->Locomotor_Activity CPP Conditioned Place Preference Dopamine_Release_VTA->CPP Cocaine Cocaine ERK_Phosphorylation ERK Phosphorylation Cocaine->ERK_Phosphorylation Induces CART_NAcc CART(55-102) (1.0-2.5 µg/side) CART_NAcc->ERK_Phosphorylation Blocks Locomotor_Sensitization Locomotor Sensitization CART_NAcc->Locomotor_Sensitization Blocks ERK_Phosphorylation->Locomotor_Sensitization

Caption: Opposing effects of CART(55-102) in the VTA and NAcc on psychostimulant-related behaviors.

References

Application Notes and Protocols for Intracerebroventricular Injection of CART(55-102) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a multitude of physiological processes, including feeding, reward, stress, and energy homeostasis.[1][2][3] The active fragment, CART(55-102), is of particular interest to researchers for its potent effects when centrally administered. Intracerebroventricular (ICV) injection is a critical technique that bypasses the blood-brain barrier, allowing for the direct study of CART(55-102)'s effects on the central nervous system.[4] These application notes provide a detailed protocol for the ICV injection of CART(55-102) in rats, compiled from various scientific studies.

Data Presentation

Table 1: Summary of Intracerebroventricular CART(55-102) Injection Parameters in Rats
Study ReferenceRat StrainCART(55-102) DoseInjection VolumeVehicle
Kimmel et al. (2006)Sprague-Dawley1.0 µ g/0.5 µl/side0.5 µl per side0.9% Saline
Stanley et al. (2001)Sprague-Dawley0.1, 0.5, 1, 2 µgNot SpecifiedSaline
Stanley et al. (2003)Not Specified1 µgNot SpecifiedVehicle
Adams et al. (1999)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Table 2: Stereotaxic Coordinates for Lateral Ventricle Cannulation in Rats
Reference PointAnteroposterior (AP)Mediolateral (ML)Dorsoventral (DV)Source
Bregma+0.6 mm+1.6 mm+4.5 mm[5]
Bregma-0.12 mm1.6 mm4.3 mm[6]
Bregma-1.0 mm2.4 mm4.0 mm[6]
Bregma0.8 mm (anterior)1.5 mm (lateral)4 mm (from skull surface)

Note: Stereotaxic coordinates may require adjustment based on the specific rat strain, age, and weight. It is recommended to consult a rat brain atlas for precise targeting.[7][8][9]

Experimental Protocols

Protocol 1: Stereotaxic Cannula Implantation for Intracerebroventricular Injection

This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections of CART(55-102).

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Stereotaxic apparatus

  • Guide cannula (22-26 gauge) and dummy cannula

  • Surgical drill

  • Bone screws

  • Dental cement or cyanoacrylate gel

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., chlorhexidine, alcohol)

  • Analgesics (for post-operative care)

  • CART(55-102) peptide

  • Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the dorsal surface of the skull.

    • Secure the rat in the stereotaxic apparatus, ensuring the head is level.

    • Clean the surgical area with an antiseptic solution.[10]

  • Surgical Incision and Skull Exposure:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.[11]

  • Cannula Implantation:

    • Identify the bregma, the intersection of the sagittal and coronal sutures.[11]

    • Based on the desired coordinates from a rat brain atlas (see Table 2 for examples), drill a small hole through the skull at the target location for the lateral ventricle.[6][10]

    • (Optional but recommended for stability) Drill additional holes for the placement of anchoring bone screws.[10][12]

    • Slowly lower the guide cannula through the drilled hole to the predetermined dorsoventral depth.

    • Secure the cannula to the skull and anchor screws using dental cement or cyanoacrylate gel.[10][12]

  • Closure and Post-Operative Care:

    • Insert a dummy cannula into the guide cannula to prevent blockage.[10]

    • Suture the scalp incision.

    • Administer post-operative analgesics as per veterinary guidelines.

    • Allow the animal to recover for at least one week before commencing with ICV injections.[13]

Protocol 2: Intracerebroventricular Injection of CART(55-102)

This protocol describes the procedure for injecting CART(55-102) into the lateral ventricle of a conscious rat via the implanted cannula.

Materials:

  • Rat with implanted guide cannula

  • Internal injector cannula (sized to extend slightly beyond the guide cannula)

  • Polyethylene (B3416737) tubing

  • Microsyringe (e.g., Hamilton syringe)

  • Infusion pump (optional, for controlled infusion rate)

  • CART(55-102) solution (dissolved in sterile saline or aCSF)

  • Vehicle solution (sterile saline or aCSF)

Procedure:

  • Preparation:

    • Handle the rat gently to habituate it to the injection procedure. This can be done for several days leading up to the experiment.[14]

    • Prepare the CART(55-102) solution at the desired concentration.

    • Load the microsyringe with the CART(55-102) solution, ensuring there are no air bubbles.

  • Injection:

    • Gently restrain the rat.

    • Remove the dummy cannula from the guide cannula.

    • Insert the internal injector cannula into the guide cannula. The injector should be connected to the microsyringe via polyethylene tubing.

    • Infuse the CART(55-102) solution at a slow, controlled rate (e.g., 0.5-1.0 µl/min) to avoid an increase in intracranial pressure.

    • After the infusion is complete, leave the injector in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.

  • Post-Injection:

    • Gently remove the injector cannula and replace it with the dummy cannula.

    • Return the rat to its home cage and monitor for any adverse reactions.

    • At the end of the study, it is recommended to verify the cannula placement by injecting a dye (e.g., Evans blue) and performing histological analysis.[5]

Mandatory Visualizations

Signaling Pathway of CART(55-102)

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART CART(55-102) GPCR G-protein Coupled Receptor (GPCR) CART->GPCR Binds G_protein Gi/o protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MEK MEK1/2 G_protein->MEK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Signaling pathway of CART(55-102) initiated by binding to a G-protein coupled receptor.

Experimental Workflow for Intracerebroventricular Injection

ICV_Workflow A 1. Animal Preparation & Anesthesia B 2. Stereotaxic Surgery & Cannula Implantation A->B C 3. Post-Operative Recovery (≥ 1 week) B->C D 4. Habituation to Injection Procedure C->D E 5. ICV Injection of CART(55-102) D->E F 6. Behavioral/Physiological Assessment E->F G 7. Histological Verification of Cannula Placement F->G

Caption: Experimental workflow for intracerebroventricular injection of CART(55-102) in rats.

References

Application Notes and Protocols: Intraperitoneal Administration of CART(55-102) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a wide array of physiological processes, including feeding behavior, drug reward, stress, and energy homeostasis. The active fragment, CART(55-102), is a potent satiety factor that inhibits both normal and starvation-induced feeding. While central administration (e.g., intracerebroventricular) has been extensively studied, systemic administration via the intraperitoneal (IP) route provides a valuable method for investigating the peripheral and potential central effects of CART(55-102) without invasive brain surgery. These notes provide detailed protocols for the IP administration of CART(55-102) in rats, focusing on its documented effects on psychostimulant-induced locomotion, along with summaries of quantitative data and known signaling pathways.

Section 1: Experimental Protocols

This section details the necessary materials and procedures for preparing and administering CART(55-102) intraperitoneally to rats for behavioral analysis.

Materials and Reagents
  • Rat CART(55-102) peptide (e.g., American Peptide Company)

  • Sterile, pyrogen-free 0.9% saline solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • 1 mL syringes with 25-27 gauge needles

  • Animal scale

Animal Models
  • Species: Rat (e.g., Sprague-Dawley, Wistar)

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design. All procedures must adhere to institutional and national guidelines for the care and use of laboratory animals.[1]

Preparation of CART(55-102) Solution
  • Reconstitution: Allow the lyophilized CART(55-102) peptide to equilibrate to room temperature before opening the vial.

  • Dissolution: Reconstitute the peptide in sterile 0.9% saline to create a stock solution. The concentration should be calculated based on the desired final dosage and injection volume.

  • Dilution: On the day of the experiment, prepare the required final concentrations by diluting the stock solution with sterile 0.9% saline.

  • Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Diluted solutions for immediate use should be kept on ice.

Intraperitoneal (IP) Administration Protocol

This protocol is adapted from studies investigating the effects of systemic CART(55-102) on psychostimulant-induced locomotion.[1][2]

  • Animal Handling: Gently handle the rat to minimize stress. Weigh the animal immediately before injection to ensure accurate dose calculation.

  • Dose Calculation: Calculate the required volume of CART(55-102) solution based on the animal's body weight and the target dose (e.g., in µg/kg).

  • Injection Volume: The standard injection volume for IP administration in rats is 1 mL/kg.[1][2]

  • Injection Procedure:

    • Securely hold the rat with its head tilted downwards to allow the abdominal organs to shift cranially.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

    • Inject the solution smoothly and withdraw the needle.

  • Post-Injection Monitoring: Return the animal to its home cage or the experimental apparatus and monitor for any adverse reactions.

Protocol for Assessing Psychostimulant-Induced Locomotor Activity

This protocol describes a common application for IP administration of CART(55-102).[2]

  • Apparatus: Use automated locomotor activity (LMA) chambers equipped with infrared beams to track movement.

  • Acclimation: Place the rats in the LMA chambers for a baseline period (e.g., 30-60 minutes) to allow them to acclimate to the new environment.

  • First Injection (CART/Vehicle): Remove the animals from the chambers and administer the calculated dose of CART(55-102) or a saline vehicle via IP injection.

  • Pre-treatment Period: Return the animals to the LMA chambers for a 15-minute pre-treatment period.[2]

  • Second Injection (Psychostimulant/Vehicle): Remove the animals again and administer an IP injection of a psychostimulant (e.g., cocaine 10 mg/kg, amphetamine 2 mg/kg) or saline.[2]

  • Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled) for 30-60 minutes.[2]

G

Section 2: Quantitative Data Summary

Systemic administration of CART(55-102) has been shown to attenuate locomotion induced by psychostimulants in a biphasic, U-shaped dose-response manner.[2] The tables below summarize the quantitative findings from key studies.

Table 1: Effect of IP CART(55-102) on Amphetamine-Induced Locomotion in Rats Data extracted from Job & Kuhar (2012).[2]

CART(55-102) Dose (IP)Amphetamine Challenge (2 mg/kg, IP)OutcomeSignificance
0 µg/kg (Vehicle)YesHigh locomotor activity (control)-
10 µg/kgYesNo significant change vs. controlNot Significant
25 µg/kg Yes Significant attenuation of locomotion p < 0.05
100 µg/kgYesAttenuation effect is diminishedNot Significant
0-100 µg/kgNo (Saline Challenge)No effect on basal locomotor activityNot Significant

Table 2: Effect of IP CART(55-102) on Cocaine-Induced Locomotion in Rats Data extracted from Job & Kuhar (2012).[2]

CART(55-102) Dose (IP)Cocaine Challenge (10 mg/kg, IP)OutcomeSignificance
0 µg/kg (Vehicle)YesHigh locomotor activity (control)-
10 µg/kg Yes Significant attenuation of locomotion p < 0.05
25 µg/kg Yes Significant attenuation of locomotion p < 0.05
100 µg/kgYesNo significant change vs. controlNot Significant

Section 3: Known Mechanisms and Signaling Pathways

While the precise receptor for CART peptides remains elusive, several downstream signaling pathways have been identified, primarily from in-vitro and central administration studies. These mechanisms are believed to underlie its diverse physiological effects.

G-Protein Coupled Receptor (GPCR) - ERK Pathway

CART(55-102) is known to activate the extracellular signal-regulated kinase (ERK) pathway in pituitary-derived cell lines.[3] This activation is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-type G-protein coupled receptor.[3][4] This pathway is crucial for cell proliferation, differentiation, and survival.[5]

G

Inhibition of Voltage-Gated Ca2+ Channels

In rat hippocampal neurons, CART(55-102) has been shown to inhibit L-type voltage-gated Ca2+ channels.[4] This action reduces depolarization-induced calcium influx, a key process in neurotransmission and cellular signaling. This effect is also mediated by a G-protein-dependent pathway.[4]

DPP4 Inhibition and Anti-inflammatory Action

A novel, receptor-independent mechanism has been identified for CART(55-102) in the spinal cord following intrathecal administration. In inflammatory pain models, CART(55-102) is processed to generate an isoleucine-proline-isoleucine (IPI) tripeptide.[6] This IPI fragment directly inhibits the dipeptidyl-peptidase 4 (DPP4) enzyme, leading to a reduction in glia-derived pro-inflammatory cytokines and a consequent antihyperalgesic effect.[6]

G

Section 4: Application Notes and Discussion

  • Primary Application: The most clearly defined application for IP administration of CART(55-102) in rats is the modulation of behaviors associated with the mesolimbic dopamine (B1211576) system. Studies consistently show that systemic CART(55-102) can attenuate the locomotor-activating effects of cocaine and amphetamine.[2][7]

  • Biphasic Dose-Response: Researchers should be aware of the U-shaped dose-response curve observed in locomotor studies.[2] Mid-range doses (10-25 µg/kg) are effective, while higher doses (100 µg/kg) lose efficacy. This suggests complex pharmacodynamics, possibly involving different receptor populations or feedback mechanisms at higher concentrations.

  • Systemic vs. Central Effects: Unlike central administration, which potently inhibits food intake, peripheral IP administration of CART(55-102) (at a high dose of 2.0 µg, equivalent to ~8 mg/kg in a 250g rat) did not affect food intake or thermoregulation.[8] This suggests that either the peptide does not cross the blood-brain barrier in sufficient quantities to engage hypothalamic feeding circuits, or its peripheral actions are distinct from its central ones.

  • Mechanism of Action: The attenuation of psychostimulant effects by systemic CART is likely mediated by its interaction with the central dopamine system. CART peptides are known to be present in and act on key areas of the brain's reward circuitry, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA).[9][10] IP administration may lead to sufficient CNS penetration to modulate these pathways or act via peripheral mechanisms that indirectly influence central neurotransmission.

  • Future Directions: Further research is needed to elucidate the pharmacokinetics of IP-administered CART(55-102) and to confirm whether its behavioral effects are due to direct CNS action or peripheral signaling. Investigating its potential as a systemic modulator of drug-seeking behavior remains a promising area for addiction research.

References

Application Notes and Protocols: Preparation of CART(55-102)(rat) Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are neuropeptides involved in a multitude of physiological processes, including feeding behavior, drug reward, and stress. The rat isoform of the active fragment, CART(55-102), is a critical tool in neuroscience research to elucidate these pathways. Proper preparation of CART(55-102)(rat) solutions is paramount for accurate and reproducible in vivo experimental outcomes. These application notes provide detailed protocols for the preparation of CART(55-102)(rat) solutions for various injection routes in rats.

I. Physicochemical Properties and Solubility

CART(55-102)(rat) is a peptide with a molecular weight of approximately 5259.21 g/mol . It is commercially available as a lyophilized powder.

Table 1: Solubility of CART(55-102)(rat)

SolventSolubilityNotes
WaterSoluble up to 1 mg/mL and even 50 mg/mL.Use high-purity, sterile water (e.g., water for injection, WFI).
0.9% Saline (Sterile)Soluble.A common vehicle for intraperitoneal (IP) injections.
Artificial Cerebrospinal Fluid (aCSF)Soluble.The recommended vehicle for intracerebroventricular (ICV) and direct brain parenchyma injections to maintain isotonicity and pH.

II. Storage and Stability

Proper storage is crucial to maintain the integrity and biological activity of CART(55-102)(rat).

Table 2: Storage Conditions for CART(55-102)(rat)

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CUp to 1 yearStore in a desiccator to prevent moisture absorption.
Lyophilized Powder-80°CUp to 2 yearsFor long-term storage.
Stock Solution-20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsRecommended for longer-term storage of the reconstituted peptide.
Working Solution2-8°CUp to 24 hoursPrepare fresh daily before injection if possible. If using aCSF, it is recommended to use it on the day of preparation.[1]

III. Experimental Protocols

A. General Workflow for Solution Preparation

The following diagram outlines the general steps for preparing CART(55-102)(rat) solutions for injection.

G cluster_prep Solution Preparation Workflow start Start: Lyophilized CART(55-102)(rat) calc Calculate required mass of peptide and volume of solvent start->calc weigh Accurately weigh lyophilized peptide calc->weigh reconstitute Reconstitute in appropriate solvent (e.g., sterile water) to create a stock solution weigh->reconstitute vortex Gently vortex or pipette to dissolve reconstitute->vortex dilute Dilute stock solution to final working concentration with chosen vehicle vortex->dilute filter Sterile filter the final solution (0.22 µm filter) dilute->filter end End: Ready for injection filter->end

General workflow for preparing CART(55-102)(rat) injection solutions.
B. Protocol for Intraperitoneal (IP) Injection Solution

IP injections are a common method for systemic administration.

Materials:

  • Lyophilized CART(55-102)(rat)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Amount: Determine the total dose of CART(55-102)(rat) needed based on the number of animals, their weights, and the desired dose (e.g., in µg/kg). A study by Job et al. (2012) used doses ranging from 5 to 50 µg/kg for IP injections in rats.[2][3]

  • Prepare Stock Solution:

    • Accurately weigh the required amount of lyophilized CART(55-102)(rat) in a sterile microcentrifuge tube.

    • Reconstitute the peptide in a small, precise volume of sterile 0.9% saline to create a concentrated stock solution (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Prepare Working Solution:

    • Calculate the volume of the stock solution needed to achieve the final desired concentration for injection.

    • Dilute the stock solution with sterile 0.9% saline to the final concentration. A typical injection volume for rats is 1 mL/kg.[2][3]

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter and expel the solution into a new sterile tube or directly into the injection syringes. This step is crucial to prevent infection.

  • Storage: Use the prepared solution immediately or store at 2-8°C for no more than 24 hours.

Table 3: Example Dosing for Intraperitoneal Injection

ParameterExample Value
Rat Weight300 g (0.3 kg)
Desired Dose25 µg/kg
Total Dose per Rat7.5 µg
Stock Solution Concentration100 µg/mL
Volume of Stock per Rat75 µL
Final Injection Volume0.3 mL (at 1 mL/kg)
Diluent (0.9% Saline) Volume225 µL
Final Concentration 25 µg/mL
C. Protocol for Intracerebroventricular (ICV) and Intraparenchymal Injection Solution

For central administration, artificial cerebrospinal fluid (aCSF) is the vehicle of choice.

Materials:

  • Lyophilized CART(55-102)(rat)

  • Reagents for aCSF (see Table 4)

  • Sterile, high-purity water

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • pH meter

1. Preparation of Artificial Cerebrospinal Fluid (aCSF)

Table 4: Composition of aCSF

ReagentConcentration (mM)
NaCl125
KCl2.5
CaCl₂2.0
MgCl₂1.0
NaHCO₃25
NaH₂PO₄1.25
Glucose25

Procedure for aCSF Preparation:

  • Prepare two separate solutions to prevent precipitation.

    • Solution A: Dissolve NaCl, KCl, MgCl₂, NaH₂PO₄, and glucose in approximately 450 mL of high-purity water.

    • Solution B: Dissolve NaHCO₃ and CaCl₂ in approximately 450 mL of high-purity water.

  • Bubble both solutions with 95% O₂ / 5% CO₂ for at least 15 minutes to saturate and stabilize the pH.

  • Slowly combine Solution A and B while continuing to bubble with 95% O₂ / 5% CO₂.

  • Adjust the final volume to 1 L with high-purity water.

  • Check and adjust the pH to 7.3-7.4.

  • Sterile filter the final aCSF solution using a 0.22 µm filter.

  • Store at 4°C for up to two weeks. Some sources recommend making it fresh as needed.[4]

2. Preparation of CART(55-102)(rat) in aCSF

  • Calculate Required Amount: Doses for central injections are typically in the microgram range per animal. For example, studies have used doses from 0.1 to 5 µg for injections into specific brain regions or the ventricles.[5]

  • Prepare Stock Solution:

    • Reconstitute a weighed amount of lyophilized CART(55-102)(rat) in a small volume of aCSF to make a concentrated stock.

    • Ensure complete dissolution by gentle mixing.

  • Prepare Working Solution:

    • Dilute the stock solution with aCSF to the final desired concentration. Injection volumes for ICV or intraparenchymal injections are typically small (e.g., 0.5 - 5 µL).

  • Sterilization:

    • Sterile filter the final working solution using a 0.22 µm syringe filter.

  • Storage: Use immediately.

Table 5: Example Dosing for Intracerebral Injection

ParameterExample Value
Desired Dose per side1.0 µg
Injection Volume per side0.5 µL
Final Concentration 2.0 µg/µL or 2.0 mg/mL

IV. CART(55-102) Signaling Pathway

CART(55-102) is believed to exert its effects through a G-protein coupled receptor (GPCR), likely coupled to a Gi/o protein. This initiates a signaling cascade that can vary by cell type but often involves modulation of adenylyl cyclase and MAP kinase pathways, as well as ion channel activity.

G cluster_pathway CART(55-102) Signaling Pathway cart CART(55-102) gpcr Putative GPCR cart->gpcr Binds gio Gi/o Protein gpcr->gio Activates ac Adenylyl Cyclase gio->ac Inhibits erk ERK1/2 gio->erk Activates ca_channel Voltage-Gated Ca²⁺ Channels gio->ca_channel Inhibits camp cAMP ac->camp response Cellular Response (e.g., altered neurotransmission, appetite suppression) camp->response erk->response ca_influx Ca²⁺ Influx ca_channel->ca_influx ca_influx->response

References

Application Notes and Protocols for CART(55-102)(rat) in Food Intake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the regulation of energy homeostasis. The biologically active fragment, CART(55-102), has been a significant focus of research for its potent effects on food intake and body weight.[1] This document provides detailed application notes and protocols for utilizing rat CART(55-102) in animal models to study feeding behavior, offering insights for researchers in neuroscience, obesity, and drug development.

CART peptides are highly conserved across species, with the rat and human forms of CART(55-102) sharing approximately 95% amino acid identity, suggesting a conserved physiological function.[2][3] While intracerebroventricular (ICV) administration of CART(55-102) generally produces anorexigenic effects, its injection into specific hypothalamic nuclei can paradoxically increase food intake, highlighting the complexity of its regulatory mechanisms.[4][5]

Mechanism of Action

CART(55-102) exerts its effects on appetite through a complex interplay with various neuropeptide systems and signaling pathways within the central nervous system. It is prominently expressed in hypothalamic nuclei critical for energy balance, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LHA).[5]

Key Interactions and Signaling Pathways:

  • Anorexigenic Pathway: In the ARC, CART is co-expressed with pro-opiomelanocortin (POMC) in neurons that inhibit food intake and increase energy expenditure.[2][6] Upon activation by signals like leptin, these neurons release α-melanocyte-stimulating hormone (α-MSH) and CART.[2][7]

  • Orexigenic Pathway Interaction: CART neurons interact with the orexigenic neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons, which promote food intake.[2] CART(55-102) can block the feeding response induced by NPY.[1][8]

  • Downstream Mediators: The effects of CART are often mediated by other signaling molecules. For instance, the anorectic effects of CART can be mediated through corticotropin-releasing hormone (CRH) circuits.[4][9] There is also evidence suggesting that the anorexigenic effects of CART are dependent on downstream glucagon-like peptide 1 (GLP-1) receptor activation.[10][11]

  • Receptor Signaling: While a specific receptor for CART has been elusive for some time, recent evidence points towards the G-protein coupled receptor GPR160 as a candidate.[10][12] CART signaling is sensitive to pertussis toxin, indicating the involvement of inhibitory Gi/Go proteins.[2][13] Downstream signaling can involve the inhibition of voltage-gated L-type Ca2+ channels and the activation of the extracellular signal-regulated kinase (ERK) and cAMP-response-element-binding protein (CREB) phosphorylation.[2][13][14]

Data Presentation

Table 1: Effects of Intracerebroventricular (ICV) Administration of CART(55-102) on Food Intake in Rats
Dose (µg)RouteObservation PeriodEffect on Food IntakeReference
1.0Lateral Ventricle6 hours28.7% decrease in licks of liquid diet[15][16]
2.0Lateral Ventricle6 hours55.9% decrease in licks of liquid diet[15][16]
1.0 (chronic)Lateral Ventricle10 daysSustained inhibition of food intake[14]
1 nmol/day (chronic)Lateral Ventricle3-5 daysReduced food intake[4]
0.5Fourth VentricleNot specifiedSuppression of sucrose (B13894) intake[9]
1.0Fourth VentricleNot specifiedSuppression of sucrose intake[9]
0.2 nmolThird Ventricle30 minutesReduction in Ensure consumption[17]
Table 2: Effects of Intranuclear Administration of CART(55-102) on Food Intake in Rats
Dose (nmol)Injection SiteAnimal StateObservation PeriodEffect on Food IntakeReference
0.04Ventromedial Nucleus24-h fasted1-2 hours261 ± 60% increase[5]
0.04Arcuate Nucleus24-h fasted1-2 hours225 ± 38% increase[5]
0.2Dorsomedial Hypothalamic NucleusFasted diabetic1, 2, 4, 8, 24 hoursSignificant increase[18]
0.2Arcuate NucleusFasted diabetic1, 2, 4, 8, 24 hoursSignificant increase[18]
0.2Arcuate NucleusSatiated diabetic1, 2, 4, 8, 24 hoursSignificant increase[18]
Table 3: Effects of CART(55-102) on Licking Microstructure in Rats
Dose (µg)ParameterEffectReference
1.0Initial Lick Rate35.2% reduction[15]
2.0Initial Lick Rate65% reduction[15]
0.5Interlick IntervalIncreased to 192 ± 4 ms (B15284909) (vs. 183 ± 3 ms control)[15][16]
1.0Interlick IntervalIncreased to 201 ± 1 ms[15][16]
2.0Interlick IntervalIncreased to 214 ± 6 ms[15][16]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

Objective: To administer CART(55-102) directly into the cerebral ventricles to study its central effects on food intake.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Guide cannulae (22-gauge) and dummy cannulae

  • Injection needles (28-gauge)

  • Dental cement

  • Surgical tools

  • CART(55-102) peptide (rat)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Surgery: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small hole over the target ventricle (e.g., lateral ventricle coordinates relative to bregma: -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral).

  • Cannula Implantation: Slowly lower the guide cannula to the target depth. Secure the cannula to the skull using dental cement and surgical screws. Insert a dummy cannula to keep the guide patent.

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Injection: On the day of the experiment, gently restrain the rat and remove the dummy cannula. Insert the injection needle connected to a microsyringe. Infuse the desired dose of CART(55-102) (e.g., 0.1-2.0 µg in 5 µl of vehicle) over a period of 1-2 minutes.[15]

  • Behavioral Monitoring: Immediately after injection, return the animal to its home cage with pre-weighed food and a system to monitor food intake (e.g., lickometer for liquid diet).[15]

Protocol 2: Intranuclear Microinjection

Objective: To investigate the site-specific effects of CART(55-102) on feeding by injecting it directly into discrete hypothalamic nuclei.

Materials: Same as Protocol 1, with specific coordinates for hypothalamic nuclei.

Procedure:

  • Cannulation: Follow the surgical procedure in Protocol 1, but use coordinates for specific hypothalamic nuclei (e.g., ARC, PVN, VMH).

  • Injection: Administer a smaller volume and dose of CART(55-102) (e.g., 0.04-0.2 nmol in 0.5-1.0 µl of vehicle) directly into the target nucleus.[5][18]

  • Food Intake Measurement: Measure cumulative food intake at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).[5][18]

  • Histological Verification: At the end of the study, perfuse the animal and perform histological analysis to verify the cannula placement.

Protocol 3: In Vitro Hypothalamic Explant Culture

Objective: To examine the direct effects of CART(55-102) on the release of other neuropeptides from hypothalamic tissue.

Materials:

  • Rat hypothalami

  • Hanks' Balanced Salt Solution (HBSS)

  • Incubation medium (e.g., DMEM)

  • CART(55-102) peptide

  • Radioimmunoassay (RIA) or ELISA kits for neuropeptides (NPY, AgRP, α-MSH, CRH)

Procedure:

  • Tissue Preparation: Rapidly dissect the hypothalamus from a rat brain and place it in ice-cold HBSS.

  • Explant Culture: Slice the hypothalamus and place the explants in an incubation chamber with culture medium.

  • Treatment: After a pre-incubation period, replace the medium with fresh medium containing various concentrations of CART(55-102) (e.g., 0.4, 4, and 40 nmol/L).[18]

  • Sample Collection: Collect the incubation medium after a set period (e.g., 45 minutes).[18]

  • Neuropeptide Measurement: Measure the concentration of target neuropeptides in the collected medium using RIA or ELISA.

Visualizations

CART_Anorexigenic_Pathway cluster_Leptin Adipose Tissue cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin POMC_CART POMC/CART Neurons Leptin->POMC_CART Stimulates (+) NPY_AgRP NPY/AgRP Neurons Leptin->NPY_AgRP Inhibits (-) CRH_TRH CRH/TRH Neurons POMC_CART->CRH_TRH Stimulates (+) (α-MSH, CART) Food_Intake Decreased Food Intake Increased Energy Expenditure POMC_CART->Food_Intake Inhibits (-) NPY_AgRP->POMC_CART Inhibits (-) NPY_AgRP->Food_Intake Stimulates (+) CRH_TRH->Food_Intake Inhibits (-)

Caption: Anorexigenic signaling pathway involving CART in the hypothalamus.

Experimental_Workflow_ICV Start Start: Male Wistar/Sprague-Dawley Rat Surgery Stereotaxic Surgery: ICV Cannula Implantation Start->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Experimental Conditions Recovery->Habituation Injection ICV Injection: CART(55-102) or Vehicle Habituation->Injection Monitoring Behavioral Monitoring: Food Intake, Licking Microstructure Injection->Monitoring Analysis Data Analysis and Histological Verification Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for ICV administration of CART(55-102).

CART_Signaling_Cascade CART CART(55-102) GPR160 GPR160 (putative receptor) CART->GPR160 Gi_Go Gαi/o GPR160->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits (-) Ca_Channel L-type Ca²⁺ Channel Gi_Go->Ca_Channel Inhibits (-) MEK MEK Gi_Go->MEK Activates (+) cAMP ↓ cAMP PKA ↓ PKA CREB ↑ pCREB Cellular_Response Cellular Response: Altered Neurotransmission, Decreased Food Intake CREB->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Influx->Cellular_Response ERK ↑ pERK MEK->ERK ERK->Cellular_Response

Caption: Putative intracellular signaling cascade of CART(55-102).

References

Application Notes and Protocols for CART(55-102)(rat) in Conditioned Place Preference (CPP) Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the rat-active fragment of the Cocaine- and Amphetamine-Regulated Transcript peptide, CART(55-102), in conditioned place preference (CPP) behavioral paradigms. This document outlines detailed experimental protocols, summarizes key quantitative data from published studies, and visualizes the underlying signaling pathways.

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the brain's reward circuitry. The active fragment, CART(55-102), has been shown to elicit dose-dependent rewarding or aversive effects, making the CPP test an ideal paradigm to investigate its motivational properties. Understanding the role of CART(55-102) in reward and aversion is critical for elucidating the neurobiology of addiction and developing novel therapeutic strategies. Intra-cranial administration of CART(55-102) has been demonstrated to produce a conditioned place preference, suggesting its reinforcing properties.[1][2]

Data Presentation

The effects of CART(55-102) on conditioned place preference are highly dependent on the dose and the specific brain region of administration. The following tables summarize the quantitative outcomes from key studies.

Table 1: Dose-Dependent Effects of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on CPP

Dose (µ g/side )Animal ModelConditioning ScheduleOutcomeReference
1.0Rat4 pairings over 8 daysSignificant Place Preference[1]
0.2 - 5.0RatNot specified for CPPDose-dependent increase in locomotor activity[1]

Table 2: Dose-Dependent Effects of Intra-Basolateral Amygdala (BLA) Administration of CART(55-102) on CPP

Dose (µ g/side )Animal ModelConditioning ScheduleOutcomeReference
1RatNot specifiedNo CPP or CPA[3][4]
2RatNot specifiedConditioned Place Preference (CPP)[3][4]
4RatNot specifiedConditioned Place Aversion (CPA)[3][4]

Table 3: Dose-Dependent Effects of Intra-Nucleus Accumbens (NAc) Shell Administration of CART(55-102) on CPP

Dose (µ g/side )Animal ModelConditioning ScheduleOutcomeReference
1.25RatNot specifiedSub-rewarding[5][6]
2.5RatNot specifiedConditioned Place Preference (CPP)[5][6]
5RatNot specifiedConditioned Place Aversion (CPA)[5][6]

Table 4: Effects of Systemic (Intraperitoneal) Administration of CART(55-102) on Psychostimulant-Induced Locomotion

Dose (µg/kg)Animal ModelEffect on Psychostimulant-Induced LocomotionReference
10RatAttenuates cocaine (10 mg/kg)-mediated locomotion[7]
25RatAttenuates cocaine (10 mg/kg) and amphetamine (2 mg/kg)-mediated locomotion[7]
50RatLess inhibitory effect (U-shaped dose-response)[7]
100RatLess inhibitory effect (U-shaped dose-response)[7]

Experimental Protocols

The following are detailed methodologies for conducting CPP experiments with CART(55-102).

Protocol 1: Conditioned Place Preference Induced by Intra-Ventral Tegmental Area (VTA) Injection of CART(55-102)

1. Animal Subjects and Housing:

  • Male Sprague-Dawley rats (225-275g).

  • Pair-housed in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle with ad libitum access to food and water.

2. Surgical Procedure (Stereotaxic Cannula Implantation):

  • Anesthetize rats with an appropriate anesthetic agent.

  • Secure the rat in a stereotaxic apparatus.

  • Implant bilateral guide cannulae aimed at the VTA. Stereotaxic coordinates should be determined based on a reliable rat brain atlas (e.g., Paxinos and Watson).

  • Secure the cannulae assembly to the skull using dental cement and jeweler's screws.

  • Allow a post-operative recovery period of at least one week.

3. Conditioned Place Preference Apparatus:

  • A three-compartment apparatus is typically used, consisting of two larger conditioning compartments with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central compartment.

  • The compartments are separated by removable guillotine doors.

4. Experimental Procedure (Unbiased CPP Paradigm):

  • Pre-conditioning Phase (Day 1): Place each rat in the central compartment and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.

  • Conditioning Phase (Days 2-9): This phase consists of eight 30-minute conditioning sessions, one per day.

    • On alternate days (e.g., Days 2, 4, 6, 8), administer an intra-VTA injection of CART(55-102) (e.g., 1.0 µg in 0.5 µl of saline per side) and immediately confine the rat to one of the conditioning compartments (the drug-paired side). The assignment of the drug-paired compartment should be counterbalanced across subjects.

    • On the intervening days (e.g., Days 3, 5, 7, 9), administer a vehicle injection (0.9% saline, 0.5 µl per side) and confine the rat to the opposite compartment (the vehicle-paired side).

  • Post-conditioning Test Phase (Day 10): Place the rat in the central compartment with free access to all compartments for 15 minutes. Record the time spent in each compartment.

5. Data Analysis:

  • The primary dependent variable is the CPP score, calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase.

  • A significant increase in the CPP score indicates a rewarding effect of CART(55-102).

  • Statistical analysis is typically performed using a paired t-test or a two-way ANOVA.

Protocol 2: Conditioned Place Preference/Aversion Induced by Intra-Basolateral Amygdala (BLA) or Intra-Nucleus Accumbens (NAc) Shell Injection of CART(55-102)

This protocol follows the same general principles as Protocol 1, with the following key modifications:

  • Surgical Procedure: Target the BLA or NAc shell for cannula implantation using appropriate stereotaxic coordinates.

  • Dosing: Based on the data in Tables 2 and 3, select doses to investigate either rewarding (e.g., 2 µ g/side in BLA, 2.5 µ g/side in NAc shell) or aversive (e.g., 4 µ g/side in BLA, 5 µ g/side in NAc shell) effects.[3][4][5][6]

  • Data Analysis: A significant decrease in the CPP score (i.e., more time spent in the vehicle-paired compartment) indicates a conditioned place aversion (CPA).

Signaling Pathways

The rewarding effects of CART(55-102) are mediated by complex intracellular signaling cascades, primarily involving the mesolimbic dopamine (B1211576) system.

CART_Signaling_Pathway CART CART(55-102) GPCR Gi/o-coupled Receptor CART->GPCR Gi_o Gi/o Protein GPCR->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition PKA PKA AC->PKA Activation ERK ERK PKA->ERK Activation CREB CREB ERK->CREB Phosphorylation pCREB pCREB Gene Gene Expression (Reward-related proteins) pCREB->Gene Transcription

Caption: CART(55-102) signaling cascade in reward pathways.

The rewarding actions of CART(55-102) are mediated through a Gi/o-coupled receptor.[8][9] This interaction leads to the phosphorylation of PKA, ERK, and CREB, ultimately altering gene expression in brain regions like the nucleus accumbens and ventral tegmental area.[8]

CPP_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Rat Subjects Surgery Stereotaxic Cannula Implantation (VTA, BLA, or NAc) Animals->Surgery PreTest Day 1: Pre-Conditioning Test (Baseline Preference) Surgery->PreTest Apparatus 3-Compartment CPP Box Apparatus->PreTest Conditioning Days 2-9: Conditioning (CART or Vehicle Pairings) PreTest->Conditioning PostTest Day 10: Post-Conditioning Test (Free Exploration) Conditioning->PostTest Data Record Time Spent in Each Compartment PostTest->Data Calculate Calculate CPP Score: (Time_post - Time_pre) in Drug-Paired Side Data->Calculate Stats Statistical Analysis (e.g., t-test, ANOVA) Calculate->Stats

Caption: Workflow for a conditioned place preference experiment.

This diagram outlines the standard workflow for a CPP experiment, from initial animal preparation and surgery to the final data analysis. This systematic approach ensures the reliable assessment of the rewarding or aversive properties of CART(55-102).

References

Application Notes and Protocols for Locomotor Activity Assays with CART(55-102)(rat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting locomotor activity assays in rats using the cocaine- and amphetamine-regulated transcript (CART) peptide fragment, CART(55-102). This document is intended for researchers in neuroscience, pharmacology, and drug development investigating the role of CART peptides in motor function, reward pathways, and the effects of psychostimulants.

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress. The specific fragment, CART(55-102), has been shown to be behaviorally active, particularly in modulating locomotor activity.[1][2] Depending on the site of administration within the brain, CART(55-102) can either stimulate or attenuate locomotor activity, often through interaction with the dopamine (B1211576) system.[1][3][4] These assays are critical for understanding the function of CART(55-102) and its potential as a therapeutic target.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of CART(55-102) on locomotor activity in rats.

Table 1: Effect of Intra-Ventral Tegmental Area (VTA) Administration of CART(55-102) on Locomotor Activity.

Dose (µ g/side )Distance Traveled (cm/hr)Rearing FrequencyStereotypic CountsReference
Saline~2000~50~1000[1]
0.04~2500Not specifiedNot specified[1]
0.2~4000~75~1500[1]
1.0~12000~150~4000[1]
5.0~18000~250~7000[1]

Table 2: Effect of Intra-Nucleus Accumbens (NAc) Administration of CART(55-102) on Psychostimulant-Induced Locomotion.

TreatmentLocomotor Activity (Total Distance in 90 min)Reference
Saline + SalineBaseline[3][5]
Saline + Cocaine (10 mg/kg, i.p.)Increased[3][5]
CART(55-102) (2.5 µg) + Cocaine (10 mg/kg, i.p.)Attenuated Increase[5]
Saline + CaffeineIncreased[6]
CART(55-102) (0.08 µM/side) + CaffeineDecreased[6]

Table 3: Effect of Intraperitoneal (i.p.) Administration of CART(55-102) on Psychostimulant-Induced Locomotion.

TreatmentLocomotor Activity (Total Distance in 60 min)Reference
Saline + Cocaine (10 mg/kg, i.p.)~18000 cm[7]
CART(55-102) (25 µg/kg, i.p.) + Cocaine (10 mg/kg, i.p.)~8000 cm[7]
Saline + Amphetamine (2 mg/kg, i.p.)~25000 cm[7]
CART(55-102) (25 µg/kg, i.p.) + Amphetamine (2 mg/kg, i.p.)~12000 cm[7]

Experimental Protocols

Protocol 1: Intra-Cranial (VTA or NAc) Administration and Locomotor Activity Measurement

This protocol describes the procedure for administering CART(55-102) directly into the Ventral Tegmental Area (VTA) or Nucleus Accumbens (NAc) of rats and subsequently measuring locomotor activity.

Materials:

  • Male Sprague-Dawley rats (225-275 g)[7]

  • Stereotaxic apparatus

  • Anesthetic (e.g., sodium pentobarbital, 42 mg/kg, i.p.)[6]

  • Bilateral stainless steel guide cannulae (22-gauge)[6]

  • Internal injector cannulae

  • Infusion pump

  • Rat CART(55-102) peptide

  • Sterile saline

  • Locomotor activity chambers (e.g., photocell cages)[7]

Procedure:

  • Animal Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant bilateral guide cannulae aimed at the target brain region (VTA or NAc) using appropriate stereotaxic coordinates.[6]

    • Allow rats to recover for at least one week post-surgery.[6]

  • Habituation:

    • Habituate the rats to the locomotor activity chambers and handling for several days prior to the experiment.[7][8] This typically involves placing them in the chambers for a set period (e.g., 30-60 minutes) each day.

  • Drug Preparation and Administration:

    • Dissolve rat CART(55-102) in sterile saline to the desired concentration.

    • On the test day, gently restrain the rat and insert the injector cannulae into the guide cannulae.

    • Infuse the CART(55-102) solution or saline vehicle bilaterally over a set period (e.g., 1 µL/side over 1 minute).

    • Leave the injectors in place for an additional minute to allow for diffusion.

  • Locomotor Activity Measurement:

    • Immediately after the infusion, place the rat in the locomotor activity chamber.[1][6]

    • Record locomotor activity for a specified duration (e.g., 60-90 minutes).[1][3] Key parameters to measure include:

      • Total distance traveled

      • Horizontal activity

      • Vertical activity (rearing)

      • Stereotypic movements

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare between treatment groups.[6][8]

Protocol 2: Systemic (Intraperitoneal) Administration and Locomotor Activity Measurement

This protocol details the procedure for systemic administration of CART(55-102) via intraperitoneal injection.

Materials:

  • Male Sprague-Dawley rats (225-275 g)[7]

  • Rat CART(55-102) peptide

  • Sterile saline

  • Syringes and needles for i.p. injection

  • Locomotor activity chambers[7]

Procedure:

  • Habituation:

    • As in Protocol 1, habituate the rats to the testing environment and i.p. injections (using saline) for several days.[7]

  • Drug Preparation and Administration:

    • Dissolve rat CART(55-102) in sterile saline.

    • Administer the CART(55-102) solution or saline vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.[7]

    • If investigating interactions with psychostimulants, administer the psychostimulant (e.g., cocaine 10 mg/kg, i.p.) a set time after the CART(55-102) injection (e.g., 15 minutes).[7]

  • Locomotor Activity Measurement:

    • Place the rat in the locomotor activity chamber immediately after the final injection.

    • Record locomotor activity for the desired duration (e.g., 60 minutes).[7]

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

CART_Signaling_Pathway cluster_0 CART(55-102) Administration cluster_1 Brain Region cluster_2 Dopaminergic System Interaction cluster_3 Downstream Signaling cluster_4 Behavioral Outcome CART CART(55-102) VTA VTA CART->VTA Intra-VTA Injection NAc NAc CART->NAc Intra-NAc Injection D2R Dopamine D2 Receptor VTA->D2R Blocked by Haloperidol DA_Neuron Dopamine Neuron VTA->DA_Neuron Activates D3R Dopamine D3 Receptor NAc->D3R Modulates Locomotion_Increase Increased Locomotion cAMP_PKA cAMP/PKA Pathway D3R->cAMP_PKA Inhibits DA_Neuron->Locomotion_Increase Leads to pCREB pCREB cAMP_PKA->pCREB Reduces Phosphorylation Locomotion_Decrease Decreased Locomotion pCREB->Locomotion_Decrease Contributes to Experimental_Workflow cluster_admin Drug Administration start Start surgery Stereotaxic Surgery (for intra-cranial studies) start->surgery recovery Recovery Period (1 week) surgery->recovery habituation Habituation to Chambers & Handling (3 days) recovery->habituation admin_intra Intra-cranial Infusion (VTA or NAc) habituation->admin_intra admin_ip Intraperitoneal (i.p.) Injection habituation->admin_ip measurement Place in Locomotor Chamber & Record Activity (60-90 min) admin_intra->measurement admin_ip->measurement data_analysis Data Analysis (ANOVA, post-hoc tests) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for CART(55-102) in Rodent Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments investigating the anxiogenic effects of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(55-102), in rat models of anxiety. Detailed protocols for behavioral assays and intracerebroventricular injections are included, along with summarized quantitative data and visualizations of experimental workflows and associated signaling pathways.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress. The active fragment, CART(55-102), has been shown to produce anxiety-like (anxiogenic) effects when administered centrally in rodents.[1] These effects are thought to be mediated, in part, through interactions with the corticotropin-releasing factor (CRF) and serotonergic (5-HT) systems.[2][3][4][5] This document outlines standardized protocols for assessing these anxiogenic effects in rats using common behavioral paradigms.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of CART(55-102) administration in various anxiety models.

Table 1: Effects of Intra-Ventral Tegmental Area (VTA) Injection of CART(55-102) on Locomotor Activity in Rats

Dose of CART(55-102) (µ g/side )Total Distance Traveled (arbitrary units, mean ± SEM)Reference
Saline (Vehicle)~1000[6]
0.04~1200[6]
0.2~1800[6]
0.6~2500[6]
1.0~3500[6]
2.5~4000[6]
*Indicates a significant difference from the saline-treated group.

Table 2: Effects of Intraperitoneal (IP) Injection of CART(55-102) on Cocaine-Induced Locomotion in Rats

Dose of CART(55-102) (µg/kg)TreatmentDistance Traveled (arbitrary units, mean ± SEM)Reference
0 (Vehicle)Saline~500[7]
0 (Vehicle)Cocaine (10 mg/kg)~3000[7]
10Cocaine (10 mg/kg)~1500#[7]
25Cocaine (10 mg/kg)~1200#[7]
50Cocaine (10 mg/kg)~2000[7]
100Cocaine (10 mg/kg)~2500[7]
Indicates a significant difference from the saline + saline group. #Indicates a significant attenuation of the cocaine-induced effect.

Table 3: Effects of Intra-Nucleus Accumbens (NAc) Injection of CART(55-102) on Anxiety-Like Behavior in Rats

Dose of CART(55-102) (µ g/0.5 µl/side)TestBehavioral MeasureResultReference
0.5, 1.0, 2.5Elevated Plus MazeTime in open armsNo significant difference[8]
0.5, 1.0, 2.5Elevated Plus MazeEntries into open armsNo significant difference[8]
0.5Open Field TestTime in centerSignificant increase[8]
2.5Open Field TestTime in centerEffect disappeared[8]
0.01, 0.5Light-Dark BoxTime in light sideIncreased exploration[8]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the surgical implantation of a guide cannula for ICV drug administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical tools (scalpel, forceps, drills, etc.)

  • Stainless steel guide cannula and dummy cannula

  • Dental acrylic

  • Injection pump and syringe

  • CART(55-102) peptide, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface.[9][10] These coordinates may need to be adjusted based on the rat strain and age.

  • Lower the guide cannula to the target depth and secure it to the skull using dental acrylic and jeweler's screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before behavioral testing.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the infusion pump.

  • Infuse CART(55-102) solution (e.g., 0.5 - 2.5 µg in a volume of 1-5 µl) at a slow rate (e.g., 0.5 µl/min).[8]

  • Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Protocol 2: Elevated Plus Maze (EPM) Test

The EPM is used to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[11][12]

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (typically 50-70 cm).

  • For rats, arms are typically 50 cm long and 10 cm wide.

Procedure:

  • Habituate the rat to the testing room for at least 30-60 minutes before the test.[12]

  • Administer CART(55-102) or vehicle via the implanted cannula at a predetermined time before the test (e.g., 15 minutes).

  • Place the rat in the center of the maze, facing an open arm.[13]

  • Allow the rat to explore the maze for a 5-minute session.[13][14]

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An anxiogenic effect is indicated by a decrease in the time spent and/or the number of entries into the open arms.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials.[12]

Protocol 3: Light-Dark Box (LDB) Test

The LDB test assesses anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.[15][16]

Apparatus:

  • A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.[15]

  • For rats, the apparatus is typically larger than for mice. The light intensity in the light compartment should be consistent (e.g., 300-400 lux).[17]

Procedure:

  • Habituate the rat to the testing room for at least 30 minutes.[18]

  • Administer CART(55-102) or vehicle ICV.

  • Place the rat in the dark compartment and allow it to acclimatize for a short period (e.g., 5 seconds).

  • Open the door between the compartments and allow the rat to explore freely for a 5-10 minute session.[15]

  • Record the session with a video camera.

  • Analyze the following parameters:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Latency to enter the light compartment

    • Number of transitions between compartments

  • An anxiogenic effect is indicated by a decrease in the time spent in the light compartment and fewer transitions.

  • Clean the apparatus thoroughly between animals.

Protocol 4: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[17][19]

Apparatus:

  • A square or circular arena with high walls to prevent escape. For rats, a common size is 100 cm x 100 cm.[20]

  • The floor is often divided into a central zone and a peripheral zone.

Procedure:

  • Habituate the animal to the testing room for at least 30 minutes.[21]

  • Administer CART(55-102) or vehicle ICV.

  • Gently place the rat in the center of the open field.[17]

  • Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).[17]

  • Record the session with an overhead video camera.

  • Analyze the recording for:

    • Total distance traveled

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Frequency of entries into the center zone

    • Rearing frequency (a measure of exploratory behavior)

  • An anxiogenic effect is indicated by a decrease in the time spent and entries into the center zone, often accompanied by thigmotaxis (wall-hugging).

  • Clean the arena between trials.[21]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (1 week) cannula_implantation ICV Cannula Implantation Surgery animal_acclimation->cannula_implantation recovery Surgical Recovery (1 week) cannula_implantation->recovery cart_admin CART(55-102) or Vehicle Administration (ICV) recovery->cart_admin behavioral_testing Behavioral Testing (EPM, LDB, or OFT) cart_admin->behavioral_testing data_collection Video Recording & Data Collection behavioral_testing->data_collection data_analysis Behavioral Data Analysis data_collection->data_analysis stat_analysis Statistical Analysis data_analysis->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Experimental workflow for investigating CART(55-102) effects on anxiety.

signaling_pathway cluster_input Trigger cluster_pathway Putative Signaling Cascade cluster_output Behavioral Outcome cart CART(55-102) (Central Administration) crf_neurons Activation of CRF Neurons (e.g., in PVN, Amygdala) cart->crf_neurons Stimulates serotonin_inhibition Inhibition of Serotonin (5-HT) Neurons (e.g., in Dorsal Raphe Nucleus) cart->serotonin_inhibition Inhibits crf_release Increased CRF Release crf_neurons->crf_release crf_receptor CRF Receptor Activation crf_release->crf_receptor anxiety Anxiogenic-Like Behaviors (e.g., decreased open arm time in EPM) crf_receptor->anxiety Mediates serotonin_inhibition->anxiety Contributes to

Caption: Proposed signaling pathway for CART(55-102)-induced anxiety.

References

Application Notes and Protocols for CART(55-102)(rat) Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neurotransmitters involved in a variety of physiological processes, including feeding behavior, drug reward, and stress responses. The rat-specific fragment, CART(55-102), is a biologically active peptide frequently used in preclinical research to investigate these pathways. Proper handling and administration of this peptide are paramount to obtaining reliable and reproducible experimental data.

These application notes provide detailed protocols for the preparation of vehicle solutions and the administration of rat CART(55-102) for in vivo studies. The following sections include information on vehicle composition, step-by-step experimental procedures, and a summary of quantitative data.

Data Presentation

For consistent and accurate preparation of CART(55-102) solutions, refer to the vehicle composition tables below.

Table 1: Vehicle Solutions for Intraperitoneal (IP) Administration

ComponentConcentrationPurpose
Sodium Chloride (NaCl)0.9% (w/v)Isotonic vehicle
Sterile Water for Injectionq.s. to final volumeSolvent

Table 2: Vehicle Solutions for Intracerebroventricular (ICV) Administration

ComponentConcentrationPurpose
Artificial Cerebrospinal Fluid (aCSF)See Table 3 for compositionIsotonic and iso-osmotic vehicle for central nervous system administration
Phosphate-Buffered Saline (PBS)0.2 MAlternative buffered vehicle

Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF)

ComponentConcentration (mM)
NaCl124
KCl3
KH2PO41.25
MgSO42
CaCl22
NaHCO326
Glucose10

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CART(55-102)

This protocol outlines the general procedure for reconstituting lyophilized rat CART(55-102) peptide.

Materials:

  • Lyophilized rat CART(55-102) peptide

  • Sterile, deionized water or preferred sterile vehicle (see Tables 1 & 2)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, centrifuge the vial of lyophilized peptide briefly to ensure the powder is at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to minimize condensation.

  • Carefully open the vial and add the required volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, it is recommended to aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Vehicle and Administration for Intraperitoneal (IP) Injection

Materials:

  • Reconstituted CART(55-102) stock solution

  • Sterile 0.9% saline solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Laboratory rat

Procedure:

  • Vehicle Preparation: Use commercially available sterile 0.9% saline or prepare by dissolving 9 g of NaCl in 1 L of sterile, deionized water, followed by sterile filtration (0.22 µm filter).

  • Dosing Solution Preparation: On the day of the experiment, thaw an aliquot of the CART(55-102) stock solution. Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final injection volume for rats is typically 1-5 mL/kg body weight.

  • Animal Handling and Injection:

    • Weigh the rat to determine the correct injection volume.

    • Gently restrain the rat, exposing the lower abdominal quadrants.

    • Lift the hindquarters to cause a slight shift of the abdominal organs.

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Preparation of Vehicle and Administration for Intracerebroventricular (ICV) Injection

Materials:

  • Reconstituted CART(55-102) stock solution

  • Sterile artificial cerebrospinal fluid (aCSF) or 0.2 M Phosphate-Buffered Saline (PBS)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-33 gauge needle

  • Anesthesia and surgical tools

  • Cannulated laboratory rat

Procedure:

  • Vehicle Preparation (aCSF):

    • Prepare aCSF by dissolving the components listed in Table 3 in sterile, deionized water.

    • Bubble the solution with 95% O2 / 5% CO2 for 15-20 minutes to achieve a physiological pH of ~7.4.

    • Sterile filter the aCSF using a 0.22 µm filter.

  • Dosing Solution Preparation: Dilute the reconstituted CART(55-102) stock solution with sterile aCSF or 0.2 M PBS to the final desired concentration. The typical injection volume for ICV administration in rats is 1-5 µL.

  • Animal Surgery and Injection:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Perform a craniotomy over the target ventricle (e.g., lateral ventricle).

    • Load the Hamilton syringe with the CART(55-102) dosing solution, ensuring no air bubbles are present.

    • Slowly lower the injection needle to the predetermined stereotaxic coordinates for the target ventricle.

    • Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) to prevent increased intracranial pressure.

    • Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon retraction.

    • Slowly withdraw the needle, suture the incision, and provide post-operative care.

    • Monitor the animal for recovery and any behavioral changes.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration reconstitution Reconstitute Lyophilized CART(55-102) dosing_prep Prepare Dosing Solution reconstitution->dosing_prep vehicle_prep Prepare Sterile Vehicle (Saline, aCSF, or PBS) vehicle_prep->dosing_prep animal_prep Animal Preparation (Weighing/Anesthesia) dosing_prep->animal_prep injection Injection (IP or ICV) animal_prep->injection monitoring Monitor Animal injection->monitoring data_collection Data Collection monitoring->data_collection

Caption: Experimental workflow for CART(55-102) administration.

CART Signaling Pathway

Several studies suggest that CART peptides exert their effects through G-protein coupled receptors (GPCRs), often involving the Gi/o pathway.[1][2]

G CART CART(55-102) GPCR Putative GPCR CART->GPCR Binds Gi_o Gi/o Protein GPCR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MEK MEK1/2 Gi_o->MEK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates ERK ERK1/2 MEK->ERK Phosphorylates ERK->CREB Activates Cellular_Response Cellular Response (e.g., Neurotransmission) ERK->Cellular_Response CREB->Cellular_Response

Caption: Putative signaling pathway for CART peptides.

References

Application Notes and Protocols for Central Administration of CART(55-102) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surgical procedures required for the central administration of the cocaine- and amphetamine-regulated transcript (CART) peptide fragment CART(55-102) in rats. The protocols cover stereotaxic surgery for implanting cannulas for intracerebroventricular (ICV) and intraparenchymal injections into specific brain regions.

Introduction

CART peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, stress, and anxiety.[1][2][3][4] The active fragment, CART(55-102), is widely used in neuroscience research to investigate these functions.[3][5] Central administration, directly into the brain, is a critical technique to study the neuropeptide's effects while minimizing peripheral influences.[6] This document outlines the necessary surgical procedures to achieve accurate and reproducible central administration of CART(55-102) in rats.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the central administration of CART(55-102) in rats, compiled from various studies.

Table 1: Stereotaxic Coordinates for Central Administration

Target Brain RegionAntero-Posterior (AP) from Bregma (mm)Medio-Lateral (ML) from Midline (mm)Dorso-Ventral (DV) from Skull (mm)Reference(s)
Intracerebroventricular (ICV)
Lateral Ventricle (Right)+0.6+1.6+4.5[7]
Lateral Ventricle-0.121.64.3[6]
Lateral Ventricle-1.02.44.0[6]
Lateral Ventricle-0.7-1.4-4.0[8]
Intraparenchymal
Ventral Tegmental Area (VTA)-5.6±0.75 (from midline)-8.4 (from skull)[5]
Basolateral Amygdala (BLA)-2.8±5.0 (from midline)-8.5 (from skull)[3]

Table 2: Infusion Parameters for CART(55-102) Administration

Target Brain RegionDose RangeInfusion Volume per SideInfusion RateReference(s)
Intracerebroventricular (ICV)
Lateral Ventricle1, 2, or 4 µg5 µlNot Specified[9]
Fourth Ventricle0.3 nmol (1.5 µg)1.5 µlNot Specified[10]
Intraparenchymal
Ventral Tegmental Area (VTA)0.2 - 5.0 µg0.5 µl0.5 µl over 30 sec[5][11]
Basolateral Amygdala (BLA)1, 2, or 4 µgNot SpecifiedNot Specified[3]
Nucleus Accumbens (NAc)Not SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Cannula Implantation

This protocol describes the procedure for implanting a guide cannula for either ICV or intraparenchymal administration of CART(55-102).

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Stereotaxic frame

  • Heating pad

  • Surgical drill

  • Guide cannula (22-26 gauge) and dummy cannula

  • Injector cannula (30-33 gauge)

  • Dental acrylic

  • Screws for skull fixation

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine)

  • Analgesics (e.g., buprenorphine)

  • Antibiotics

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.[3][5]

    • Once anesthetized, shave the top of the head and place the animal in the stereotaxic frame.[12]

    • Ensure the head is level by adjusting the incisor bar until bregma and lambda are in the same horizontal plane.[7]

    • Maintain the animal's body temperature using a heating pad.[13]

    • Apply an ophthalmic ointment to the eyes to prevent drying.[13]

    • Clean the surgical area with an antiseptic solution.

  • Surgical Incision and Skull Preparation:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin and periosteum to clearly visualize bregma and lambda.

    • Gently dry the skull surface.

  • Drilling and Screw Placement:

    • Using the stereotaxic coordinates from Table 1, mark the target location for cannula implantation.

    • Drill small burr holes at the marked locations for the cannula and for 2-3 anchor screws.

    • Insert the anchor screws into the skull, avoiding major blood vessels.

  • Cannula Implantation:

    • Mount the guide cannula onto the stereotaxic arm.

    • Slowly lower the cannula to the predetermined dorso-ventral (DV) coordinate.

    • Secure the cannula to the skull and anchor screws using dental acrylic.

  • Post-Operative Care:

    • Insert a dummy cannula into the guide cannula to prevent blockage.[11]

    • Suture the scalp incision.[13]

    • Administer analgesics and antibiotics as per approved institutional protocols to minimize pain and prevent infection.[11][12]

    • Allow the animal to recover for at least one week before any experimental procedures.[11]

Protocol 2: Intracerebroventricular (ICV) Microinjection

This protocol details the procedure for injecting CART(55-102) into the lateral ventricles.

Materials:

  • Rat with a chronically implanted guide cannula

  • CART(55-102) peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Microsyringe pump

  • Injector cannula connected to a microsyringe via polyethylene (B3416737) tubing

Procedure:

  • Animal Handling and Preparation:

    • Gently handle the rat to minimize stress.

    • Remove the dummy cannula from the guide cannula.

  • Microinjection:

    • Insert the injector cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.

    • Infuse the desired volume of CART(55-102) solution at a controlled rate (refer to Table 2). A slow infusion rate of approximately 1 µL/min is recommended to prevent tissue damage and reflux.[7]

    • After the infusion is complete, leave the injector cannula in place for an additional 30-60 seconds to allow for diffusion of the peptide away from the injection site.[11]

  • Post-Injection:

    • Gently withdraw the injector cannula and replace the dummy cannula.

    • Return the animal to its home cage and monitor for any adverse reactions.

  • Verification of Cannula Placement:

    • At the end of the experiment, inject a dye (e.g., Evans blue) through the cannula.[7]

    • Perfuse the animal and section the brain to histologically verify the correct placement of the cannula in the lateral ventricle.[8]

Visualizations

Signaling Pathways of CART Peptides

The central administration of CART peptides, such as CART(55-102), activates intracellular signaling cascades through G-protein coupled receptors.[1][14] This leads to the modulation of neuronal activity and downstream physiological effects.

CART_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CART(55-102) CART(55-102) GPCR Putative GPCR CART(55-102)->GPCR Gi_Go Gi/Go Protein GPCR->Gi_Go ERK ERK GPCR->ERK AC Adenylyl Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression pERK pERK ERK->pERK pERK->Gene_Expression

Caption: Signaling pathway of CART(55-102).

Experimental Workflow for Central Administration

The following diagram illustrates the logical flow of the experimental procedures for the central administration of CART(55-102) in rats.

Experimental_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_experiment Experimental Phase cluster_verification Verification Animal_Acclimation Animal Acclimation Anesthesia Anesthesia Animal_Acclimation->Anesthesia Stereotaxic_Implantation Stereotaxic Cannula Implantation Anesthesia->Stereotaxic_Implantation Post_Op_Care Post-Operative Care & Recovery Stereotaxic_Implantation->Post_Op_Care Habituation Habituation to Injection Procedure Post_Op_Care->Habituation CART_Injection CART(55-102) Microinjection Habituation->CART_Injection Behavioral_Testing Behavioral/Physiological Testing CART_Injection->Behavioral_Testing Histology Histological Verification Behavioral_Testing->Histology

Caption: Experimental workflow for central administration.

References

Application Notes and Protocols: Measuring Behavioral Responses to CART(55-102) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the behavioral effects of the rat cocaine- and amphetamine-regulated transcript (CART) peptide fragment, CART(55-102). This document includes detailed protocols for key behavioral assays, a summary of quantitative data from published studies, and visualizations of experimental workflows.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological and behavioral processes, including feeding, reward, stress, and anxiety.[1][2] The biologically active fragment, CART(55-102), has been a focus of research to elucidate its specific functions.[3][4] These protocols are designed to guide researchers in measuring the behavioral responses to CART(55-102) administration in rats, a common animal model in neuropharmacological studies.

Key Behavioral Assays

Several well-established behavioral paradigms are utilized to characterize the effects of CART(55-102). These include:

  • Locomotor Activity: To assess the stimulant or sedative effects of the peptide.[3][4]

  • Feeding Behavior: To investigate its role in appetite regulation and satiety.[5][6]

  • Anxiety-Like Behavior: To determine its anxiogenic or anxiolytic properties.[7][8]

  • Conditioned Place Preference (CPP): To evaluate its rewarding or aversive effects.[3][9]

Data Presentation

The following tables summarize quantitative data from studies investigating the behavioral effects of CART(55-102) in rats.

Table 1: Effects of Intra-Ventral Tegmental Area (VTA) Injection of CART(55-102) on Locomotor Activity
Dose (µ g/side )Distance Traveled (cm)Number of RearingsStereotyped Movements
Saline~1000~20~100
0.2~1500~25~400
1.0~4000~30~800
5.0~6000~40~1200

*Data are approximated from graphical representations in Kimmel et al. (2000).[3] *P < 0.05 compared to saline.

Table 2: Effects of Intracerebroventricular (ICV) Injection of CART(55-102) on Feeding Behavior (Ensure Liquid Diet)
Dose (µg)Total Licks (in 6 hours)Meal Size (licks)Initial Lick Rate (licks/s)
Saline~7000~2100~6.5
0.1~6500~2000~6.4
0.5~5000~1500~6.0
1.0~3000~1000~5.5
2.0~1500~700~5.0*

*Data are approximated from graphical and textual representations in Aja et al. (2001).[6][10] *P ≤ 0.05 compared to saline.

Table 3: Effects of Intra-Basolateral Amygdala (BLA) Injection of CART(55-102) on Conditioned Place Preference (CPP)
Dose (µ g/side )Change in Time Spent in Drug-Paired Compartment (s)Outcome
aCSF (Vehicle)No significant changeNo Preference
1.0No significant changeNo Preference
2.0Significant IncreaseConditioned Place Preference
4.0Significant DecreaseConditioned Place Aversion

*Based on findings from Rogge et al. (2008).[9]

Experimental Protocols

Protocol 1: Locomotor Activity Assessment

Objective: To measure changes in spontaneous motor activity following CART(55-102) administration.

Materials:

  • Male Sprague-Dawley rats (275-325 g)[3]

  • Rat CART(55-102) peptide[3]

  • Sterile 0.9% saline[3]

  • Stereotaxic apparatus for surgery

  • Guide cannulae and infusion cannulae

  • Microinfusion pump

  • Open-field activity chambers equipped with photobeam detectors[3]

Procedure:

  • Surgical Implantation of Cannulae: Anesthetize rats and stereotaxically implant bilateral guide cannulae aimed at the desired brain region (e.g., VTA). Allow a recovery period of at least one week.

  • Habituation: Habituate the rats to the activity chambers and handling for 1-2 hours daily for at least 3 days prior to testing.[3]

  • Drug Preparation: Dissolve CART(55-102) in sterile 0.9% saline to the desired concentrations (e.g., 0.2, 1.0, 5.0 µ g/0.5 µl).[3]

  • Microinjection: On the test day, gently restrain the rat and perform bilateral microinjections of CART(55-102) or vehicle (saline) into the target brain region over a 1-minute period. Leave the infusion cannulae in place for an additional minute to allow for diffusion.

  • Data Collection: Immediately after the injection, place the rat in the center of the open-field chamber and record locomotor activity for 60 minutes. Key parameters to measure include total distance traveled, rearing frequency, and stereotypic counts.[3]

  • Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of CART(55-102) with the vehicle control group.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Cannula Implantation Habituation Habituation to Chamber Surgery->Habituation Drug_Prep Drug Preparation Habituation->Drug_Prep Microinjection Microinjection (CART or Vehicle) Drug_Prep->Microinjection Placement Placement in Activity Chamber Microinjection->Placement Recording Record Activity (60 min) Placement->Recording Data_Analysis Data Analysis (ANOVA) Recording->Data_Analysis

Workflow for Locomotor Activity Assessment.
Protocol 2: Feeding Behavior Analysis

Objective: To assess the effect of CART(55-102) on food intake and meal patterns.

Materials:

  • Male Sprague-Dawley rats with ICV cannulae[6]

  • CART(55-102) peptide

  • Sterile saline

  • Liquid diet (e.g., Ensure)[6]

  • Lickometer systems to monitor licking behavior[6]

  • Standard rat chow

Procedure:

  • Animal Preparation: House rats individually and allow them to acclimate to the lickometer cages. Provide ad libitum access to water and a controlled amount of standard chow.

  • Habituation: For several days, habituate the rats to receiving ICV injections of saline.

  • Drug Preparation: Prepare solutions of CART(55-102) in sterile saline at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 µg).[6]

  • Experimental Session:

    • Food deprive the rats for a set period (e.g., 6 hours) if investigating effects on hunger-driven feeding.[11]

    • Inject CART(55-102) or vehicle (saline) intracerebroventricularly.

    • Five minutes post-injection, provide access to the liquid diet.[6]

    • Monitor and record licking behavior for a defined period (e.g., 6 hours).[6]

  • Data Analysis: Analyze the microstructure of licking behavior, including total intake (licks), meal size, meal duration, meal number, and inter-lick interval.[6] Use appropriate statistical tests (e.g., ANOVA) for comparison.

Feeding_Behavior_Workflow cluster_setup Setup & Habituation cluster_test Testing Procedure cluster_output Data Analysis Acclimation Acclimation to Lickometer Cages Habituation Habituation to ICV Injections Acclimation->Habituation Food_Deprivation Food Deprivation (Optional) Habituation->Food_Deprivation ICV_Injection ICV Injection (CART or Vehicle) Food_Deprivation->ICV_Injection Diet_Access Provide Liquid Diet ICV_Injection->Diet_Access Lick_Monitoring Monitor Licking (e.g., 6 hours) Diet_Access->Lick_Monitoring Microstructure_Analysis Analyze Licking Microstructure Lick_Monitoring->Microstructure_Analysis

Workflow for Feeding Behavior Analysis.
Protocol 3: Conditioned Place Preference (CPP)

Objective: To determine if CART(55-102) has rewarding or aversive properties.

Materials:

  • Male Sprague-Dawley rats with bilateral cannulae[3]

  • CART(55-102) peptide

  • Sterile saline

  • Three-compartment CPP apparatus (two distinct outer compartments and a neutral center compartment)[12]

  • Video tracking software

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each rat in the center compartment and allow free access to all three compartments for 15-30 minutes.

    • Record the time spent in each compartment to determine any initial bias. Animals showing a strong preference for one compartment may be excluded.

  • Conditioning Phase (typically 6-8 days):

    • On drug conditioning days (e.g., Days 2, 4, 6), administer CART(55-102) (e.g., 1.0 µ g/side , intra-VTA) and immediately confine the rat to one of the outer compartments (the drug-paired side) for 30 minutes.[3] The drug-paired side should be counterbalanced across animals.

    • On vehicle conditioning days (e.g., Days 3, 5, 7), administer saline and confine the rat to the opposite outer compartment (the vehicle-paired side) for 30 minutes.[3]

  • Post-Conditioning (Test Day):

    • On the day after the final conditioning session, place the rat in the center compartment with free access to all compartments (in a drug-free state).

    • Record the time spent in each compartment for 15-30 minutes.

  • Data Analysis: Calculate a preference score (time in drug-paired compartment - time in vehicle-paired compartment). A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion. Use t-tests or ANOVA to determine statistical significance.

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_post Phase 3: Post-Conditioning cluster_final Analysis Baseline Measure Baseline Preference Drug_Pairing Drug + Paired Side Baseline->Drug_Pairing Vehicle_Pairing Vehicle + Unpaired Side Baseline->Vehicle_Pairing Test Test Preference (Drug-Free State) Drug_Pairing->Test Vehicle_Pairing->Test Analysis Calculate & Analyze Preference Score Test->Analysis

Workflow for Conditioned Place Preference.

Signaling Pathways and Logical Relationships

Administration of CART(55-102) into specific brain regions can modulate neurotransmitter systems, particularly the dopaminergic pathway, to influence behavior. For example, intra-VTA injection of CART(55-102) increases locomotor activity, an effect that can be blocked by dopamine (B1211576) D2 receptor antagonists, suggesting a dopamine-dependent mechanism.[3]

Signaling_Pathway CART CART(55-102) (Intra-VTA) VTA_Neuron VTA Dopamine Neuron CART->VTA_Neuron Activates DA_Release Increased Dopamine Release in NAc VTA_Neuron->DA_Release D2R Dopamine D2 Receptors DA_Release->D2R Activates Behavior Increased Locomotor Activity D2R->Behavior Haloperidol Haloperidol (D2 Antagonist) Haloperidol->D2R Blocks

Proposed pathway for CART-induced locomotion.

References

In Vitro Applications of CART(55-102)(rat) on Neuronal Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of the rat Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(55-102). The protocols and data presented herein are intended to guide researchers in exploring the neuroprotective and neuromodulatory effects of this peptide on neuronal cells.

Neuroprotective Effects Against Ischemic Injury

CART(55-102) has demonstrated significant neuroprotective properties in in vitro models of cerebral ischemia, specifically oxygen-glucose deprivation (OGD).[1][2] Studies have shown that pretreatment with CART(55-102) can mitigate neuronal cell death and damage induced by ischemic conditions.[1][3] This protective effect is concentration-dependent, with sub-nanomolar concentrations showing optimal efficacy.[1]

Quantitative Data Summary: Neuroprotection
Cell TypeInjury ModelCART(55-102) ConcentrationOutcome MeasureResultReference
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)0.2 nMCell Death (PI Staining)37% reduction in cell death[1]
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)0.4 nMCell Death (PI Staining)59% reduction in cell death[1]
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)0.4 nMNeuronal Viability (CCK-8 Assay)Significant increase in viability (65.84% vs 47.81% in OGD group)[2]
Neural Stem CellsOxygen-Glucose Deprivation (OGD)0.8 nMCell Viability (CCK-8 Assay)Significant enhancement of cell viability[4]
Neural Stem CellsOxygen-Glucose Deprivation (OGD)0.8 nMCytotoxicity (LDH Assay)Significant mitigation of cytotoxic effects[4]
Experimental Protocol: In Vitro Ischemia (Oxygen-Glucose Deprivation) and Neuroprotection Assay

This protocol outlines the steps to induce ischemic injury in primary neuronal cultures and assess the neuroprotective effects of CART(55-102).

Materials:

  • Primary rat cortical or hippocampal neurons

  • Neurobasal medium

  • B27 supplement

  • Glutamine

  • Penicillin/Streptomycin

  • Deoxygenated glucose-free medium

  • Rat CART(55-102) peptide

  • Propidium Iodide (PI) or TUNEL assay kit

  • CCK-8 or MTT assay kit

  • Hypoxic chamber (95% N2, 5% CO2)

Procedure:

  • Cell Culture: Culture primary neurons in Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin.

  • CART(55-102) Pretreatment: 24 hours prior to OGD, treat the neuronal cultures with varying concentrations of CART(55-102) (e.g., 0.2 nM, 0.4 nM). Include a vehicle control group.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with deoxygenated glucose-free medium.

    • Replace the culture medium with deoxygenated glucose-free medium.

    • Place the culture plates in a hypoxic chamber for a duration sufficient to induce cell death (e.g., 90 minutes).

  • Reperfusion:

    • Remove the plates from the hypoxic chamber.

    • Replace the OGD medium with the original culture medium (containing CART(55-102) or vehicle).

    • Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Cell Death/Viability:

    • PI Staining: Add Propidium Iodide to the culture medium and visualize dead cells (red fluorescence) using a fluorescence microscope.

    • TUNEL Assay: Follow the manufacturer's protocol to detect DNA fragmentation in apoptotic cells.

    • CCK-8/MTT Assay: Add the respective reagent to the wells and measure the absorbance to quantify cell viability.

G cluster_workflow Experimental Workflow: OGD Neuroprotection Assay culture Primary Neuronal Culture pretreatment CART(55-102) Pretreatment (24h) culture->pretreatment ogd Oxygen-Glucose Deprivation (OGD) pretreatment->ogd reperfusion Reperfusion (24h) ogd->reperfusion assessment Assess Cell Viability/Death (PI, TUNEL, CCK-8) reperfusion->assessment G cluster_erk CART(55-102) and ERK/MAPK Signaling CART CART(55-102) Receptor Putative Receptor CART->Receptor G_protein Gi/Go Protein Receptor->G_protein MEK MEK1/2 G_protein->MEK ERK ERK1/2 MEK->ERK Neuroprotection Neuroprotection ERK->Neuroprotection G cluster_ca CART(55-102) and Calcium Channel Modulation CART CART(55-102) Receptor Putative Receptor CART->Receptor G_protein G-protein Receptor->G_protein Ca_channel L-type Voltage-Gated Ca2+ Channel G_protein->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx G cluster_bdnf CART(55-102) and BDNF Upregulation CART CART(55-102) Signaling_Cascade Intracellular Signaling CART->Signaling_Cascade CREB CREB Signaling_Cascade->CREB BDNF_gene BDNF Gene Transcription CREB->BDNF_gene BDNF_protein BDNF Protein Synthesis BDNF_gene->BDNF_protein Neuronal_Survival Neuronal Survival BDNF_protein->Neuronal_Survival

References

Long-Term Effects of CART(55-102)(rat) Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the long-term effects associated with the administration of the rat cocaine- and amphetamine-regulated transcript (CART) peptide fragment 55-102. The information presented herein is curated from a range of scientific studies to support further research and drug development endeavors.

Application Notes

Chronic administration of CART(55-102) in rat models has demonstrated significant and sustained effects on several physiological and behavioral parameters. The primary outcomes observed are related to energy homeostasis, metabolic regulation, and psychostimulant-induced behaviors.

Metabolic and Feeding Behavior:

Continuous central infusion of CART(55-102) has been shown to produce a marked and lasting reduction in food intake and body weight gain in both normal and high-fat-diet-induced obese rats.[1][2] This anorectic effect is accompanied by a notable shift in fuel utilization, promoting lipid oxidation.[1][2] While energy expenditure does not appear to increase, the peptide effectively limits fat storage. These findings underscore the potential of the CART pathway as a therapeutic target for obesity and metabolic syndrome. Interestingly, while intracerebroventricular (i.c.v.) administration consistently leads to reduced appetite, direct overexpression of CART in the paraventricular nucleus (PVN) has been shown to increase food intake and body weight, suggesting a complex, site-specific regulation of energy balance.[3]

Cardiovascular Effects:

Central administration of CART(55-102) can influence the cardiovascular system. Intracerebroventricular injections in conscious rabbits have been shown to elicit dose-dependent increases in mean arterial pressure and renal sympathetic nerve activity.[4] Similarly, intracisternal administration in anesthetized rats can increase heart rate and blood pressure.[5] However, intravenous administration of the same doses did not produce these effects, suggesting a centrally mediated mechanism of action on the cardiovascular system.[4][5] Systemic intravenous administration in rats at a dose of 30 μg/kg did, however, produce a significant pressor effect.[6]

Behavioral and Neuromodulatory Effects:

CART(55-102) plays a significant role in modulating the effects of psychostimulants. Systemic administration via intraperitoneal (i.p.) injection has been shown to attenuate the locomotor activity induced by cocaine and amphetamine in a dose-dependent, U-shaped manner.[7][8] The peptide itself does not appear to affect basal locomotor activity when administered alone systemically.[8] However, direct injection into the ventral tegmental area (VTA) can increase locomotor activity and produce a conditioned place preference, indicating its involvement in reward pathways.[9][10]

Signaling and Cellular Mechanisms:

The biological effects of CART(55-102) are mediated through various signaling pathways. Evidence suggests that it may act through a G-protein-coupled receptor.[9] In hippocampal neurons, CART(55-102) has been shown to inhibit voltage-gated Ca2+ channels via a G-protein-dependent pathway.[11] Furthermore, in pancreatic islet cells, it can potentiate cAMP-enhanced insulin (B600854) secretion through a cAMP/protein kinase A-dependent pathway and induce the phosphorylation of CREB.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the long-term administration of CART(55-102) in rats.

Table 1: Effects on Body Weight, Food Intake, and Metabolism

ParameterAnimal ModelAdministration Route & DoseDurationKey FindingsReference
Food Intake & Body WeightNormal Ratsi.c.v. infusion6 daysMarked, sustained inhibition of food intake and body weight gain.[1]
Food Intake & Body WeightHigh-fat-fed obese ratsi.c.v. infusion6 daysMarked, sustained inhibition of food intake and body weight gain; cumulative body weight loss of ~30g.[1]
Plasma Insulin & LeptinNormal and obese ratsi.c.v. infusion6 daysSignificant decreases in plasma insulin and leptin levels.[1]
Plasma GlucoseNormal ratsi.c.v. infusion6 daysSignificant decrease in plasma glucose levels.
Plasma Glucose, FFAs, TriglyceridesObese ratsi.c.v. infusion6 daysNo significant change in plasma glucose, free fatty acids, or triglyceride levels.
Lipid OxidationNormal and obese ratsi.c.v. infusion6 daysPromoted an increase in lipid oxidation (statistically significant only in the obese group).[1]
Food Intake & Body WeightMale Wistar ratsrAAV-CART in PVN138 daysIncreased cumulative food intake and body weight gain, accentuated on a high-fat diet.[3]

Table 2: Behavioral and Cardiovascular Effects

ParameterAnimal ModelAdministration Route & DoseDurationKey FindingsReference
Psychostimulant-induced LocomotionMale Sprague Dawley ratsi.p.AcuteAttenuated cocaine- and amphetamine-induced locomotion in a U-shaped dose-response manner (max inhibition at 25 µg/kg).[7]
Locomotor ActivityRatsIntra-VTA injection (0.2–5.0 μ g/side )AcuteDose-dependently increased locomotor activity.[10][14]
Conditioned Place PreferenceRatsIntra-BLA infusion (4 µ g/side )N/AProduced conditioned place aversion and blocked amphetamine-induced conditioned place preference.[9]
Arterial PressureConscious rabbitsi.c.v. (1 nmol)AcuteDose-related increases in mean arterial pressure.[4]
Heart Rate & Blood PressureAnesthetized ratsIntracisternal (1–4 nmol)AcuteDose-dependently increased heart rate and blood pressure.[5]
Pial Arteriolar DiameterMale Sprague-Dawley ratsIntravenous (30 μg/kg)AcuteProduced constriction of pial arterioles.[6]

Experimental Protocols

Chronic Intracerebroventricular (i.c.v.) Infusion for Metabolic Studies

This protocol is based on methodologies described for long-term central administration of CART(55-102) to assess its effects on energy homeostasis.[1][2]

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats.

  • For obesity studies, rats can be fed a high-fat diet for a specified period to induce obesity.

2. Surgical Procedure:

  • Anesthetize rats using an appropriate anesthetic agent.

  • Place the rat in a stereotaxic frame.

  • Implant a permanent cannula into the lateral cerebral ventricle.

  • Allow a recovery period of at least one week post-surgery.

3. Infusion Protocol:

  • Connect the intracerebroventricular cannula to an osmotic minipump via a catheter.

  • The minipump is implanted subcutaneously on the back of the rat.

  • Pumps are pre-loaded with either vehicle (e.g., sterile saline with 0.01% ascorbic acid) or CART(55-102) at the desired concentration to achieve a specific daily dose.

  • The infusion is carried out continuously for the duration of the study (e.g., 6 days).[1]

4. Data Collection:

  • Daily measurements of food intake and body weight.

  • At the end of the infusion period, collect blood samples for analysis of plasma glucose, insulin, leptin, free fatty acids, and triglycerides.

  • For fuel utilization studies, place animals in an indirect calorimeter at a specific time point during the infusion (e.g., day 4) to measure respiratory quotient and energy expenditure.[1]

Intraperitoneal (i.p.) Administration for Locomotor Activity Studies

This protocol is adapted from studies investigating the modulatory effects of systemic CART(55-102) on psychostimulant-induced locomotion.[7][8]

1. Animal Model:

  • Male Sprague-Dawley rats.

2. Habituation:

  • Habituate the rats to the locomotor activity chambers and handling for several days prior to the experiment.

3. Experimental Procedure:

  • On the test day, place animals in the locomotor activity chambers for a habituation period (e.g., 30 minutes) to measure basal activity.

  • Remove the animals and administer an i.p. injection of either saline or CART(55-102) at various doses (e.g., 10, 25, 50, 100 µg/kg).

  • Return the animals to the chambers and record locomotor activity for a set period (e.g., 15 minutes).

  • Subsequently, administer an i.p. injection of a psychostimulant (e.g., cocaine at 10 mg/kg or amphetamine at 2 mg/kg) or saline.

  • Measure locomotor activity for an additional period (e.g., 30 or 60 minutes).

4. Data Analysis:

  • Quantify locomotor activity as distance traveled or number of beam breaks.

  • Compare the effects of different doses of CART(55-102) on psychostimulant-induced hyperactivity.

Visualizations

Experimental_Workflow_Metabolic_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Rat Model (Normal or Obese) Surgery i.c.v. Cannulation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Infusion 6-Day i.c.v. Infusion (CART or Vehicle) Recovery->Infusion Measurements Daily Food Intake & Body Weight Infusion->Measurements Calorimetry Indirect Calorimetry (Day 4) Infusion->Calorimetry Blood_Sampling Terminal Blood Sampling Infusion->Blood_Sampling Biochemical_Analysis Plasma Analysis (Glucose, Insulin, etc.) Blood_Sampling->Biochemical_Analysis

Caption: Workflow for Chronic i.c.v. CART(55-102) Metabolic Study.

Signaling_Pathway_CART cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CART CART(55-102) GPCR Putative GPCR CART->GPCR G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC Activates Ca_Channel Voltage-gated Ca2+ Channel G_protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca2+ Influx Ca_Channel->Ca_influx PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB

Caption: Putative Signaling Pathways of CART(55-102).

References

Ethical Framework for the Use of CART(55-102)(rat) in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the ethical considerations, experimental protocols, and data interpretation when utilizing the rat cocaine- and amphetamine-regulated transcript (CART) peptide fragment 55-102 in animal research. Adherence to these guidelines is crucial for ensuring animal welfare, generating high-quality scientific data, and upholding the principles of responsible research.

Introduction to CART(55-102) and a Commitment to the 3Rs

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a diverse range of physiological processes, including feeding, reward, stress, and sensory processing. The active fragment, CART(55-102), is a subject of intense research interest for its potential therapeutic applications. However, as with all animal research, the use of CART(55-102) in rats necessitates a robust ethical framework centered on the principles of the 3Rs: Replacement, Reduction, and Refinement .

  • Replacement: Researchers are ethically obligated to consider and, where feasible, implement alternatives to animal models.[1][2][3][4][5] This includes in vitro cell culture systems, organ-on-a-chip technology, computational modeling, and 3D bioprinting.[1][4] Before proceeding with in vivo studies, a thorough literature review and justification for the necessity of an animal model are mandatory.

  • Reduction: The number of animals used in experiments must be the minimum required to obtain statistically significant and scientifically valid results.[6] Careful experimental design, including power analysis to determine appropriate sample sizes, is essential.

  • Refinement: All procedures must be optimized to minimize pain, suffering, and distress to the animals.[7] This includes the use of appropriate anesthesia and analgesia, humane administration techniques, and the establishment of clear humane endpoints.

Ethical Review and Oversight

All research protocols involving the use of CART(55-102) in rats must undergo a thorough ethical review and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8][9] The review process ensures that the research is scientifically justified, that animal welfare is prioritized, and that all procedures comply with relevant national and institutional regulations.

Logical Flow of the Ethical Review Process

EthicalReviewProcess A Research Idea Involving CART(55-102) in Rats B Literature Review & Consideration of Alternatives (3Rs) A->B C Protocol Development: - Justification for animal use - Experimental design (Reduction) - Procedures (Refinement) - Humane endpoints B->C D Submission to IACUC/Ethics Committee C->D E Ethical Review: - Scientific merit vs. animal harm - Adherence to 3Rs - Protocol clarity and completeness D->E F Decision E->F G Approved F->G Favorable H Revisions Required F->H Conditional I Rejected F->I Unfavorable J Conduct Research with Ongoing Monitoring G->J K Revise Protocol and Resubmit H->K K->D

Caption: Workflow for the ethical review of research protocols involving CART(55-102) in rats.

Data Presentation: Quantitative Effects of CART(55-102) in Rats

The following tables summarize the dose-dependent effects of CART(55-102) administered via different routes in rats. This data is essential for informing dose selection in experimental design to achieve the desired scientific outcomes while minimizing the potential for adverse effects.

Table 1: Effects of Intracerebroventricular (ICV) Administration of CART(55-102) on Feeding Behavior

Dose (µg)Change in Food IntakeTime PointReference
0.1No significant change6 hours post-injection[7]
0.5No significant change6 hours post-injection[7]
1.0↓ 28.7%6 hours post-injection[7]
2.0↓ 55.9%6 hours post-injection[7]

Table 2: Effects of Intraperitoneal (IP) Administration of CART(55-102) on Psychostimulant-Induced Locomotion

Dose (µg/kg)Effect on Amphetamine-Induced LocomotionTime PointReference
10Less inhibition30 minutes post-injection
25Maximum inhibition30 minutes post-injection
100Less inhibition30 minutes post-injection

Table 3: Effects of Intrathecal (i.t.) Administration of CART(55-102) on Nociception

Dose (nmol/rat)Effect on Mechanical HyperalgesiaAdverse EffectsReference
0.1 - 0.3Significant decreaseNone reported at these doses
> 0.3Not reliably measuredAscending tremor

Experimental Protocols: Refinement in Practice

Detailed and refined experimental protocols are paramount to minimizing animal distress and ensuring data quality.

Intracerebroventricular (ICV) Cannula Implantation

Objective: To surgically implant a guide cannula into the lateral ventricle of a rat for subsequent ICV administration of CART(55-102).

Ethical Considerations: This is a major surgical procedure requiring strict adherence to aseptic techniques, appropriate anesthesia and analgesia, and diligent post-operative care to minimize pain and infection risk.

Protocol:

  • Anesthesia and Analgesia:

    • Anesthetize the rat using an appropriate inhalant (e.g., isoflurane) or injectable anesthetic (e.g., ketamine/xylazine cocktail).

    • Administer a pre-operative analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg, SC) to manage pain.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Surgical Procedure:

    • Secure the anesthetized rat in a stereotaxic apparatus.

    • Maintain body temperature using a heating pad.

    • Prepare the surgical site by shaving the fur and disinfecting the skin with povidone-iodine and alcohol.

    • Make a midline incision in the scalp to expose the skull.

    • Identify bregma and lambda.

    • Using stereotaxic coordinates, mark the target location for cannula implantation (e.g., for the lateral ventricle).

    • Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.

    • Implant the guide cannula to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp incision.

  • Post-Operative Care:

    • Administer post-operative analgesics as prescribed (e.g., buprenorphine every 8-12 hours for 48-72 hours).

    • Monitor the animal closely for signs of pain, distress, or infection (see Section 5).

    • Provide easily accessible food and water.

    • Allow a recovery period of at least one week before any experimental procedures.

Intracerebroventricular (ICV) Administration of CART(55-102)

Objective: To deliver a precise dose of CART(55-102) directly into the cerebrospinal fluid.

Ethical Considerations: This procedure should be performed on conscious, habituated animals to minimize stress. The injection volume and rate must be carefully controlled to avoid adverse neurological effects.

Protocol:

  • Habituation: Handle the rats for several days prior to the injection to acclimate them to the procedure.

  • Preparation: Dissolve CART(55-102) in sterile artificial cerebrospinal fluid (aCSF) at the desired concentration.

  • Injection:

    • Gently restrain the rat.

    • Remove the dummy cannula and insert the injector cannula, which extends slightly beyond the guide cannula.

    • Infuse the CART(55-102) solution at a slow, controlled rate (e.g., 1 µL/minute).

    • Leave the injector in place for a short period (e.g., 1 minute) to allow for diffusion.

    • Replace the dummy cannula.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Intraperitoneal (IP) Administration of CART(55-102)

Objective: To systemically administer CART(55-102).

Ethical Considerations: Proper restraint and injection technique are necessary to minimize stress and discomfort.

Protocol:

  • Preparation: Dissolve CART(55-102) in sterile saline.

  • Injection:

    • Restrain the rat securely.

    • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no blood or urine is withdrawn.

    • Inject the solution.

Intrathecal (i.t.) Administration of CART(55-102)

Objective: To deliver CART(55-102) directly into the spinal subarachnoid space.

Ethical Considerations: This is a highly skilled procedure that can cause significant pain and neurological damage if performed incorrectly. It should only be performed by experienced personnel with appropriate anesthesia.

Protocol:

  • Anesthesia: Anesthetize the rat with a short-acting inhalant anesthetic (e.g., isoflurane).

  • Injection:

    • Position the rat in a stereotaxic frame or hold it securely.

    • Palpate the lumbar vertebrae to identify the L5-L6 intervertebral space.

    • Insert a 30-gauge needle connected to a microsyringe into the intervertebral space.

    • A characteristic tail-flick reflex indicates successful entry into the subarachnoid space.

    • Inject the CART(55-102) solution slowly.

  • Recovery: Monitor the animal for any signs of motor impairment or distress during recovery from anesthesia.

Experimental Workflow for Administration and Monitoring

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Ethical Approval B Animal Acclimation (Minimum 1 week) A->B C Habituation to Handling and Procedures B->C D Baseline Behavioral/ Physiological Measurement C->D E CART(55-102) Administration (ICV, IP, or i.t.) D->E F Post-Administration Behavioral/Physiological Monitoring E->F G Continued Monitoring for Adverse Effects F->G H Data Analysis G->H I Humane Euthanasia at Endpoint or End of Study H->I CARTSignaling CART CART(55-102) Receptor Putative GPCR CART->Receptor Gi_o Gi/o Receptor->Gi_o PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Cellular Cellular Responses (e.g., neuronal activity, appetite regulation) Gene->Cellular Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b GSK3b->Cellular ERK->Cellular

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CART(55-102)(rat) Dose to Avoid Motor Disturbances

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of CART(55-102) in rats and avoid motor disturbances during experimentation.

Troubleshooting Guide

Issue: Observed Motor Disturbances (Tremors, Seizures) Following CART(55-102) Administration

1. Dose and Route of Administration Assessment:

  • Question: What is the current dose and route of administration for CART(55-102)?

  • Troubleshooting Steps:

    • Immediately cross-reference your current dosage with the provided dose-response tables below. Motor disturbances are highly dose-dependent.

    • Pay close attention to the route of administration, as toxicity thresholds vary significantly between intracerebral (e.g., intra-VTA, intrathecal) and peripheral (e.g., intraperitoneal) injections.

    • Recommendation: If your dose exceeds the reported thresholds for motor disturbances for your specific administration route, a dose reduction is strongly recommended. Consider performing a new dose-response curve starting with lower, non-adverse effect levels.

2. Injection Site Verification (for intracerebral administration):

  • Question: Has the accuracy of the injection site been histologically verified?

  • Troubleshooting Steps:

    • Inaccurate targeting of specific brain nuclei (e.g., ventral tegmental area) can lead to off-target effects and unexpected motor outcomes.

    • Recommendation: Post-mortem histological analysis is crucial to confirm cannula placement. If the injection site is incorrect, data from that subject may need to be excluded. Refine surgical procedures to improve targeting accuracy in future experiments.

3. Peptide Fragment Specificity:

  • Question: Are the observed motor effects potentially linked to the full-length CART(55-102) peptide?

  • Troubleshooting Steps:

    • Studies have shown that certain fragments of CART(55-102), such as CART(55-76), may not produce the same motor side effects as the full-length peptide while retaining other biological activities.[1]

    • Recommendation: If the experimental goals permit, consider investigating the effects of shorter, specific fragments of CART(55-102) to isolate the desired therapeutic effect from the motor disturbances.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for intra-VTA administration of CART(55-102) to increase locomotor activity without causing motor disturbances?

A1: Based on published data, a starting dose in the range of 0.2 to 1.0 µ g/side administered bilaterally into the ventral tegmental area (VTA) has been shown to dose-dependently increase locomotor activity in rats.[2] Doses up to 5.0 µ g/side have been used, but this concentration is associated with an increased risk of seizure activity in some animals.[2] Therefore, a conservative approach would be to start with a dose at the lower end of this range and gradually escalate while closely monitoring for any signs of motor abnormalities.

Q2: Are motor disturbances a known side effect of intrathecal CART(55-102) administration in rats?

A2: Yes, abnormal motor perturbations, specifically ascending tremors, have been reported following intrathecal (i.t.) administration of CART(55-102) in rats.[1] These effects are dose-dependent, with doses greater than 0.3 nmol/rat being more likely to induce these tremors.[1]

Q3: Does intraperitoneal (i.p.) administration of CART(55-102) cause motor disturbances?

A3: Current literature suggests that intraperitoneal administration of CART(55-102) at doses effective for modulating psychostimulant-induced locomotion does not typically cause the overt motor disturbances (seizures, tremors) seen with direct central administration.[3] However, it is always crucial to conduct thorough dose-response studies and observe animals for any behavioral abnormalities.

Q4: How does CART(55-102) influence the dopamine (B1211576) system to affect motor activity?

A4: The locomotor-activating effects of CART(55-102), particularly when administered into the VTA, are mediated through the dopamine system.[2] Evidence suggests that these effects are dependent on the activation of D2 dopamine receptors.[2] The peptide may enhance dopaminergic transmission, leading to increased motor output.

Q5: Can the motor-activating effects of CART(55-102) be blocked?

A5: Yes, the increase in locomotor activity induced by intra-VTA administration of CART(55-102) can be dose-dependently blocked by the dopamine D2 receptor antagonist, haloperidol.[2]

Data Presentation: Dose-Response of CART(55-102) on Motor Function in Rats

Table 1: Intra-Ventral Tegmental Area (Intra-VTA) Administration

Dose (µ g/side )Observed Motor EffectAdverse Motor Events Reported
0.2 - 1.0Dose-dependent increase in locomotor activity.[2]None reported at these doses.
2.5Significant increase in locomotor activity.[4]None reported at this dose.
5.0Increased locomotor and stereotypic activities.[2]Seizure activity observed in some rats.[2]

Table 2: Intrathecal (i.t.) Administration

Dose (nmol/rat)Observed Motor EffectAdverse Motor Events Reported
0.1 - 0.3No significant effect on basal motor function.None reported at these doses.
> 0.3Not assessable due to adverse effects.Abnormal motor perturbations (ascending tremor).[1]

Table 3: Intraperitoneal (i.p.) Administration

Dose (µg/kg)Observed Motor EffectAdverse Motor Events Reported
25Attenuates psychostimulant-mediated locomotion; no effect on basal locomotor activity.[3]None reported.

Experimental Protocols

Detailed Methodology: Open Field Test for Assessing Motor Function

This protocol outlines the steps for conducting an open field test to assess spontaneous locomotor activity and other motor behaviors in rats following CART(55-102) administration.

1. Apparatus:

  • A square or circular arena with high walls to prevent escape (e.g., 100 cm x 100 cm x 40 cm). The floor is typically divided into a grid of equal squares.

  • An overhead video camera connected to a computer with tracking software.

  • The testing room should be dimly lit and sound-attenuated to minimize environmental stressors.

2. Procedure:

  • Acclimation: Bring the rats to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.[5]

  • Arena Preparation: Thoroughly clean the open field arena with a 70% ethanol (B145695) solution and allow it to dry completely before and after each animal to eliminate olfactory cues.

  • Drug Administration: Administer CART(55-102) or vehicle according to the planned experimental design (e.g., intra-VTA, i.p.).

  • Test Initiation: Place the rat gently in the center of the open field arena.

  • Data Recording: Immediately start the video recording and tracking software. The test duration is typically 5-10 minutes, but can be longer depending on the experimental question.[6]

  • Observation Period: The experimenter should leave the room or be concealed behind a curtain to avoid influencing the rat's behavior.

3. Data Analysis:

  • Locomotor Activity: Total distance traveled, average speed.

  • Exploratory Behavior: Number of line crossings (grid lines), time spent in the center versus the periphery of the arena.

  • Rearing: Number of times the rat stands on its hind legs.

  • Stereotypic Behaviors: Repetitive, invariant behaviors such as head weaving or circling.

  • Adverse Events: Record any instances of tremors, seizures, or other abnormal motor patterns.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Acclimation of Rats (30-60 min) drug_admin CART(55-102) or Vehicle Administration acclimation->drug_admin arena_prep Open Field Arena Preparation & Cleaning open_field Open Field Test (5-10 min) arena_prep->open_field drug_admin->open_field video_rec Video Recording & Automated Tracking open_field->video_rec locomotion Locomotor Activity (Distance, Speed) video_rec->locomotion exploration Exploratory Behavior (Center Time, Rearing) video_rec->exploration adverse_events Adverse Event Scoring (Tremors, Seizures) video_rec->adverse_events

Caption: Experimental workflow for assessing motor function after CART(55-102) administration.

cart_signaling_pathway cluster_upstream Upstream cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cart CART(55-102) gpc_receptor Putative GPCR (Gi/o-coupled) cart->gpc_receptor Binds d2_receptor Dopamine D2 Receptor cart->d2_receptor Modulates camp ↓ cAMP gpc_receptor->camp Inhibits akt ↑ Akt d2_receptor->akt erk ↑ ERK d2_receptor->erk pka ↓ PKA camp->pka motor_output Modulation of Motor Output pka->motor_output gsk3b ↓ GSK3β akt->gsk3b gsk3b->motor_output creb ↑ pCREB erk->creb creb->motor_output

Caption: Putative signaling pathway of CART(55-102) in modulating motor activity.

References

Technical Support Center: CART(55-102)(rat) Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose administration of CART(55-102) in rats.

Frequently Asked Questions (FAQs)

Q1: What are the primary behavioral side effects observed with high-dose central administration of CART(55-102) in rats?

High-dose central administration of CART(55-102), particularly into the ventral tegmental area (VTA), dose-dependently increases locomotor activity, rearing, and stereotypic behaviors.[1] At very high doses (e.g., 5.0 μ g/side into the VTA), it can induce more severe effects like tremor-like head shaking and seizure activity.[1] Intracerebroventricular (ICV) administration has also been noted to cause movement-associated tremors.[2]

Q2: Can high doses of CART(55-102) induce seizures?

Yes, high doses of CART(55-102) administered centrally can be seizuregenic.[1] For instance, a dose of 5.0 μ g/side injected into the VTA has been reported to induce prolonged seizure activity in some rats.[1] Similarly, intracerebroventricular application of high-dose CART(55-102) has been described to cause epileptiform activity with tremors.[3]

Q3: Are there any cardiovascular side effects associated with CART(55-102) administration?

Central administration of CART(55-102) can affect cardiovascular parameters. Intracisternal (i.c.) injections of CART(55-102) (1–4 nmol) have been shown to dose-dependently increase heart rate and blood pressure in anesthetized rats.[4] In contrast, intravenous (iv) administration of similar doses showed little to no effect on these parameters, suggesting a central mechanism of action.[4] However, another study using fourth intracerebroventricular (4V) injections reported no significant changes in heart rate.[5]

Q4: Does CART(55-102) administration affect body temperature?

Yes, central administration of CART(55-102) into the hindbrain (fourth ventricle) can induce a significant and long-lasting hypothermia. Doses of 1.0 μg and 2.0 μg resulted in a maximum drop in core body temperature of 1.5°C and 1.6°C, respectively.[5]

Q5: What are the known effects of CART(55-102) on feeding behavior?

CART(55-102) is generally considered an anorectic peptide, meaning it tends to suppress appetite. Intracerebroventricular (ICV) injection inhibits both normal and starvation-induced feeding.[6] However, the effects can be complex and depend on the specific brain region targeted. For example, injection into the arcuate or ventromedial nucleus of the hypothalamus has been shown to cause a delayed increase in feeding in fasted rats.[2]

Q6: Does the route of administration (central vs. peripheral) alter the side effect profile?

The side effect profile of CART(55-102) is highly dependent on the route of administration. Central administration (e.g., ICV, intra-VTA) produces robust behavioral, cardiovascular, and thermoregulatory effects.[1][4][5] In contrast, peripheral administration via intravenous (iv) or intraperitoneal (ip) routes often has minimal or different effects. For example, iv injection did not significantly alter heart rate or blood pressure, and ip administration had no effect on core temperature, heart rate, or spontaneous activity.[4][5]

Troubleshooting Guides

Issue: Observed Seizures or Severe Tremors During Experiment

Q: My rats started exhibiting seizure-like activity after central CART(55-102) administration. What should I do?

  • Immediate Action: Ensure the animal's safety and prevent injury. If possible, record the latency to seizure onset, duration, and severity for your experimental records.

  • Dose Reduction: The most likely cause is that the dose administered was too high. Seizure activity has been noted with intra-VTA injections of 5.0 μ g/side .[1] Reduce the dose in subsequent experiments.

  • Verify Cannula Placement: Incorrect cannula placement could lead to the peptide affecting a different, more sensitive brain region. It is crucial to perform histological verification of the injection site post-experiment. Misplaced cannulae have been associated with a higher incidence of seizure activity.[1]

  • Review Injection Parameters: Check your injection volume and rate. A large volume or rapid infusion can increase the diffusion of the peptide and the risk of adverse effects.

Issue: Unexpected Changes in Locomotor Activity

Q: My control and CART(55-102) groups show no difference in locomotor activity.

  • Check Route of Administration: Significant increases in spontaneous locomotor activity are primarily associated with injections into the ventral tegmental area (VTA).[1] Injections into other areas, such as the substantia nigra or nucleus accumbens, do not produce the same effect on their own.[1][7]

  • Verify Dose: The locomotor-activating effect is dose-dependent. Intra-VTA doses between 0.2–5.0 μ g/side have been shown to be effective.[1] Ensure your dose is within this effective range.

  • Confirm Peptide Activity: Confirm the biological activity of your CART(55-102) peptide. A common method is to test its effect on feeding, as ICV administration should inhibit food intake.[1]

Issue: Inconsistent or Unexpected Feeding Behavior Results

Q: My results for feeding behavior are contradictory to published data.

  • Consider the Injection Site: The effect of CART(55-102) on feeding is site-specific within the hypothalamus. While general ICV administration is anorectic, injections into specific nuclei like the arcuate nucleus (ARC) or ventromedial nucleus (VMN) can paradoxically increase feeding.[2] Precise stereotactic targeting and histological verification are critical.

  • Animal's Metabolic State: The effect of CART(55-102) can be influenced by whether the animal is satiated or fasted. Ensure your experimental conditions match those of the cited literature you are comparing your results to.[2]

  • Monitor for Competing Behaviors: High doses of CART(55-102) can induce other behaviors like increased locomotion or tremors that may interfere with normal feeding.[1][2] Observe the animals for any such confounding behaviors.

Data Presentation

Table 1: Dose-Dependent Effects of Intra-VTA CART(55-102) on Locomotor and Stereotypic Activity

Dose (μ g/side )Distance Traveled (cm)Rearing CountsStereotypic Counts
Saline (Control)~1000~50~200
0.2~2000~75~400
1.0~6000~150~1200
5.0~8000~250~1800

Data are approximate values synthesized from graphical representations in Kimmel et al., 2000.[1] Activities were measured for 1 hour post-injection.

Table 2: Effects of Central CART(55-102) Administration on Physiological Parameters

ParameterRoute of Admin.DoseEffectReference
Core Temperature 4th Ventricle (4V)1.0 μg↓ 1.5°C[5]
4th Ventricle (4V)2.0 μg↓ 1.6°C[5]
Heart Rate Intracisternal (i.c.)1-4 nmolDose-dependent ↑[4]
4th Ventricle (4V)0.1 - 2.0 μgNo significant change[5]
Blood Pressure Intracisternal (i.c.)1-4 nmolDose-dependent ↑[4]
Blood Glucose 4th Ventricle (4V)1.0 - 2.0 μg[5]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity Following Intra-VTA Injection

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with bilateral guide cannulae aimed at the ventral tegmental area (VTA). Animals are allowed to recover for at least one week post-surgery.

  • Habituation: Prior to testing, rats are habituated to the locomotor activity chambers (e.g., photocell cages, 40 x 40 x 30 cm) for a designated period (e.g., 60 minutes) for several days.

  • Drug Administration: On the test day, CART(55-102) peptide, dissolved in sterile 0.9% saline, is injected bilaterally into the VTA through an internal cannula. Doses typically range from 0.2 to 5.0 μg per side in a volume of 0.5 μL/side, infused over a period of 60 seconds.

  • Data Collection: Immediately following the injection, the rat is placed back into the activity chamber. Locomotor activity (distance traveled, rearing counts, stereotypic counts) is recorded by an automated system in 5-minute intervals for a total duration of 60-120 minutes.

Protocol 2: Monitoring for Seizure Activity

  • Animal and Dosing: Use rats cannulated for central administration as described above. Administer a high dose of CART(55-102) (e.g., 5.0 μ g/side into the VTA).[1]

  • Observation Period: Immediately after injection, place the animal in a clear observation chamber and record its behavior continuously for at least 2 hours.

  • Scoring: Observe for a range of behaviors indicative of CNS hyper-excitability. This can include:

    • Tremors: Note the presence and severity of head or body tremors.[1][3]

    • Postural Changes: Document any abnormal postures.[1]

    • Seizure Activity: Score the severity of seizures using a standardized scale (e.g., the Racine scale for limbic seizures), noting behaviors from facial clonus to generalized tonic-clonic seizures with loss of posture.

  • Data Analysis: Quantify the latency to the first observed tremor or seizure, the duration of the event, and the maximum severity score reached for each animal.

Visualizations

CART_Dopamine_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) CART(55-102) CART(55-102) VTA_Neuron Dopaminergic Neuron CART(55-102)->VTA_Neuron Activates Dopamine_Release Dopamine Release VTA_Neuron->Dopamine_Release Projects to NAc D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Locomotor_Activity Increased Locomotor Activity D2_Receptor->Locomotor_Activity Leads to Haloperidol Haloperidol (D2 Antagonist) Haloperidol->D2_Receptor Blocks

Proposed pathway for CART(55-102)-induced locomotor activity.[1]

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Test Phase 2: Testing cluster_Analysis Phase 3: Analysis A Surgical Implantation of Cannula B Post-Op Recovery (>1 week) A->B C Habituation to Test Environment B->C D Administer CART(55-102) or Vehicle C->D E Behavioral Monitoring (Locomotion, Seizures) D->E F Physiological Monitoring (Temp, BP, HR) D->F G Data Analysis & Statistical Comparison E->G F->G I Correlate Behavior with Anatomical Location G->I H Histological Verification of Injection Site H->I

Workflow for assessing side effects of central CART(55-102) administration.

Dose_Response_Logic Dose CART(55-102) Dose (Central Admin.) Low Low Dose (~0.2 µg) Mid Moderate Dose (~1.0 µg) High High Dose (>2.0 µg) Toxic Very High Dose (~5.0 µg) Low->Mid Effect1 Altered Feeding Increased Locomotion Low->Effect1 Mid->High Effect2 Strong Locomotor Increase Hypothermia Anxiogenic Effects Mid->Effect2 High->Toxic Effect3 Tremors Cardiovascular Effects High->Effect3 Effect4 Seizure Activity Toxic->Effect4

Logical relationship of CART(55-102) dose and observed side effects in rats.

References

troubleshooting CART(55-102)(rat) solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CART(55-102)(rat) peptide.

Frequently Asked Questions (FAQs)

Q1: What is CART(55-102)(rat) and what is its primary biological activity?

A1: CART(55-102)(rat) is a peptide fragment of the cocaine- and amphetamine-regulated transcript (CART). It is a potent appetite-suppressing peptide, acting as a satiety factor that inhibits both normal and starvation-induced feeding.[1][2] Its actions are closely linked to those of leptin and neuropeptide Y, and it has been shown to block the feeding response induced by neuropeptide Y.[2][3][4] Additionally, it is involved in anxiety and stress-related behaviors in rodents.[1][2][3]

Q2: What are the recommended storage conditions for lyophilized and reconstituted CART(55-102)(rat)?

A2: Proper storage is crucial for maintaining the stability and activity of the peptide.

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[2] Some suppliers suggest that lyophilized peptides can be stable for up to 6 months at 0-5°C.

  • Reconstituted Peptide: Aliquot the reconstituted peptide solution into single-use volumes and store at -20°C or -80°C.[5] This prevents degradation from repeated freeze-thaw cycles. Reconstituted peptides are typically stable for up to 3 months when frozen. For short-term storage, a reconstituted solution can be kept at 4°C for up to 5 days.[5]

Q3: What is the recommended solvent for reconstituting CART(55-102)(rat)?

A3: The recommended solvent for CART(55-102)(rat) is sterile, distilled water.[2] For peptides that are difficult to dissolve, other solvents may be considered, but water is the primary choice for this peptide.

Q4: What is the theoretical isoelectric point (pI) of CART(55-102)(rat) and why is it important?

A4: The theoretical isoelectric point (pI) of CART(55-102)(rat) is approximately 9.75. The pI is the pH at which the peptide has no net electrical charge. Peptides are least soluble at their pI. Therefore, to improve solubility, it is recommended to dissolve the peptide in a buffer with a pH that is at least 2 units away from the pI. Given the high pI of CART(55-102)(rat), using a slightly acidic buffer (e.g., pH < 7.75) should enhance its solubility if issues arise with sterile water.

Troubleshooting Guide

Issue 1: Poor or Incomplete Solubility
Potential Cause Troubleshooting Step Detailed Protocol
Incorrect Solvent Use the recommended solvent.For CART(55-102)(rat), the primary recommended solvent is sterile, distilled water.[2]
Suboptimal pH Adjust the pH of the solvent.Since the theoretical pI of CART(55-102)(rat) is ~9.75, its net charge is positive at neutral pH. If you encounter solubility issues in water, you can try a dilute acidic solution (e.g., 0.1% acetic acid) to further increase its positive charge and enhance solubility.
Peptide Aggregation Use sonication or gentle vortexing.After adding the solvent, gently vortex the vial. If particulates are still visible, sonicate the solution in a water bath for short intervals (10-20 seconds). Avoid excessive sonication, as it can generate heat and potentially degrade the peptide.
Low Temperature Ensure the peptide and solvent are at room temperature before mixing.Allow the lyophilized peptide vial and the solvent to equilibrate to room temperature before reconstitution. This can improve the dissolution process.
Issue 2: Loss of Biological Activity
Potential Cause Troubleshooting Step Detailed Protocol
Improper Storage Adhere to recommended storage conditions.Always store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Repeated Freeze-Thaw Cycles Prepare single-use aliquots.After the initial reconstitution, immediately divide the peptide solution into volumes appropriate for a single experiment. This avoids the damaging effects of repeatedly freezing and thawing the entire stock.
Oxidation Handle with care to minimize air exposure.While not reported as a major issue for CART(55-102)(rat), it is good practice to minimize the exposure of the peptide solution to air, especially if it will be stored for an extended period.
Chemical Degradation Use high-purity solvents and sterile conditions.Reconstitute the peptide using sterile, high-purity water or buffer. Work in a sterile environment to prevent microbial contamination, which can lead to enzymatic degradation.

Data Presentation

ParameterValueReference
Molecular Weight 5259.21 g/mol [2]
Formula C₂₂₆H₃₆₇N₆₅O₆₅S₇[2]
Amino Acid Sequence IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL[2][6]
Theoretical pI ~9.75Calculated
Solubility in Water Up to 1 mg/mL[2]
Recommended Storage (Lyophilized) -20°C or -80°C[2]
Recommended Storage (Reconstituted) -20°C or -80°C (in aliquots)[5]

Experimental Protocols

Protocol for Reconstitution of Lyophilized CART(55-102)(rat)
  • Equilibration: Before opening, allow the vial of lyophilized CART(55-102)(rat) to come to room temperature. This prevents condensation from forming inside the vial.

  • Solvent Preparation: Use sterile, distilled water as the primary solvent.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 1 mg vial to make a 1 mg/mL solution, add 1 mL of water).

    • Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking.

    • If necessary, sonicate in a water bath for brief periods to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, divide the solution into single-use aliquots.

    • Store the aliquots at -20°C or -80°C.

Protocol for Assessing Peptide Solubility
  • Small-Scale Test: To avoid risking the entire sample, perform a solubility test on a small amount of the peptide first.

  • Initial Solvent: Add a small, measured amount of sterile water to a small, known quantity of the lyophilized peptide.

  • Observation: Observe for complete dissolution (a clear solution with no visible particulates).

  • Troubleshooting: If the peptide does not dissolve, try the following:

    • Gentle vortexing.

    • Brief sonication.

    • If still insoluble, consider preparing a fresh solution using a dilute acidic buffer (e.g., 0.1% acetic acid in sterile water).

Visualizations

CART_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CART CART(55-102) GPCR Putative GPCR (Gi/o-coupled) CART->GPCR Receptor-Dependent Pathway DPP4 DPP4 CART->DPP4 Receptor-Independent Pathway (Inhibition) Gi_o Gi/o Protein GPCR->Gi_o Activation Neurotransmitter_Mod Modulation of Dopamine, Serotonin, GABA Systems DPP4->Neurotransmitter_Mod Modulation AC Adenylyl Cyclase Gi_o->AC Inhibition ERK ERK Phosphorylation Gi_o->ERK cAMP ↓ cAMP AC->cAMP Biological_Effects Appetite Suppression, Anxiety Modulation cAMP->Biological_Effects CREB CREB Phosphorylation ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Neurotransmitter_Mod->Biological_Effects Gene_Expression->Biological_Effects

Caption: Putative signaling pathways of CART(55-102) peptide.

Troubleshooting_Workflow start Start: Lyophilized CART(55-102) check_temp Equilibrate to Room Temperature start->check_temp solubility_issue Issue: Poor Solubility activity_issue Issue: Loss of Activity solubility_issue->activity_issue No gentle_mix Gentle Vortexing/ Swirling solubility_issue->gentle_mix Yes check_storage Verify Storage Conditions (-20°C / -80°C) activity_issue->check_storage Yes success Successful Experiment activity_issue->success No reconstitute Reconstitute in Sterile Water reconstitute->solubility_issue check_temp->reconstitute sonicate Brief Sonication gentle_mix->sonicate adjust_ph Use Dilute Acidic Buffer sonicate->adjust_ph adjust_ph->success aliquot Aliquot into Single-Use Vials check_storage->aliquot avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles aliquot->avoid_freeze_thaw sterile_technique Use Sterile Technique avoid_freeze_thaw->sterile_technique sterile_technique->success

References

Technical Support Center: CART(55-102)(rat) U-shaped Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the U-shaped dose-response curve of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) in rats.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a U-shaped or biphasic dose-response curve in our experiments with CART(55-102) in rats. Is this expected?

A1: Yes, a U-shaped dose-response curve is a documented phenomenon for CART(55-102) in rats across different experimental paradigms, including psychostimulant-induced locomotion and feeding behavior.[1][2] It has been observed that moderate doses of CART(55-102) can produce a significant inhibitory effect, while lower and higher doses are less effective.[1]

Q2: What could be the potential mechanisms behind the U-shaped dose-response curve of CART(55-102)?

A2: The precise mechanisms are still under investigation, but current research suggests the involvement of multiple pathways:

  • Receptor-Mediated Signaling: Although a specific receptor for CART has not been definitively cloned, evidence points towards the involvement of G-protein coupled receptors (GPCRs).[3] The biphasic response could be due to the engagement of different receptor subtypes or signaling cascades at varying peptide concentrations.

  • Receptor-Independent Mechanisms: Recent studies suggest a receptor-independent action of CART(55-102). The N-terminal region of CART(55-102) contains an isoleucine-proline-isoleucine (IPI) motif which can inhibit the enzyme dipeptidyl-peptidase 4 (DPP4).[4][5][6] This inhibition can lead to downstream effects on neuroinflammation and nociceptive processing. It is plausible that at different concentrations, the balance between receptor-mediated and DPP4-inhibitory effects contributes to the U-shaped curve.

Q3: We are observing tremors and abnormal motor activity in our rats at higher doses of CART(55-102). Is this a known side effect?

A3: Yes, high doses of intracerebroventricularly (i.c.v.) or intrathecally (i.t.) administered CART(55-102) have been reported to cause movement-associated tremors and abnormal motor activity in rats.[4][7] These effects can interfere with behavioral measurements. The dopaminergic system may be involved in these motor disturbances.[4][8] If you observe these effects, consider using a lower dose range in your experiments.

Q4: How should we prepare and handle the CART(55-102) peptide to ensure its stability and activity?

A4: Proper handling of the CART(55-102) peptide is crucial for reproducible results. The peptide's biological activity is dependent on its correctly folded tertiary structure, which is stabilized by three disulfide bridges.[9][10]

  • Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer like PBS.[9][11]

  • Storage: Store the lyophilized peptide at -20°C. After reconstitution, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

  • Activity Check: It is advisable to use a batch of peptide that has been validated for biological activity, for instance, by confirming its ability to inhibit food intake in a pilot experiment.[8]

Data Presentation: Quantitative Effects of CART(55-102) in Rats

The following tables summarize the dose-dependent effects of CART(55-102) observed in key studies.

Table 1: Effect of Intraperitoneal (i.p.) CART(55-102) on Psychostimulant-Induced Locomotor Activity

CART(55-102) Dose (µg/kg, i.p.)Effect on Cocaine-Induced LocomotionEffect on Amphetamine-Induced LocomotionReference
10AttenuationLess pronounced attenuation[1]
25Maximum Inhibition Maximum Inhibition [1]
50Less inhibitory effectNot tested[1]
100Less inhibitory effectLess inhibitory effect[1]

Table 2: Effect of Intracerebroventricular (i.c.v.) CART(55-102) on Food Intake

CART(55-102) Dose (nmol, i.c.v.)Effect on Food Intake in Fasted AnimalsReference
0.03Less potent inhibition[2]
0.1Maximum Reduction [2]
1Less potent inhibition[2]

Experimental Protocols

Psychostimulant-Induced Locomotor Activity

This protocol is based on studies investigating the effect of CART(55-102) on cocaine- or amphetamine-induced hyperlocomotion in rats.[1]

  • Animals: Male Sprague Dawley rats are typically used.[12] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Prior to the experiment, rats should be habituated to handling, intraperitoneal (i.p.) injections, and the locomotor activity chambers.

  • Drug Preparation:

    • CART(55-102) is dissolved in sterile 0.9% saline.

    • Cocaine hydrochloride or d-amphetamine sulfate (B86663) is dissolved in sterile 0.9% saline.

  • Experimental Procedure:

    • Administer the desired dose of CART(55-102) or vehicle (saline) via i.p. injection.

    • After a pretreatment period (e.g., 15 minutes), administer the psychostimulant (e.g., cocaine 10 mg/kg, i.p. or amphetamine 2 mg/kg, i.p.) or saline.

    • Immediately place the rat in the locomotor activity chamber and record activity for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: Locomotor activity is typically quantified as distance traveled. Statistical analysis, such as a two-way ANOVA, can be used to determine the effects of CART(55-102) dose and the psychostimulant treatment.

Food Intake Study

This protocol is adapted from studies examining the effect of central CART(55-102) administration on feeding behavior.[2]

  • Animals: Male rats (e.g., Sprague Dawley) are often used. They should be individually housed to accurately measure food intake.

  • Surgery: For intracerebroventricular (i.c.v.) administration, rats are surgically implanted with a guide cannula targeting a lateral ventricle. A recovery period of at least one week is necessary.

  • Fasting: To stimulate feeding, animals are typically fasted for a period (e.g., 24 hours) before the experiment. Water should be available ad libitum.

  • Drug Preparation: CART(55-102) is dissolved in artificial cerebrospinal fluid (aCSF).

  • Experimental Procedure:

    • Administer the desired dose of CART(55-102) or vehicle (aCSF) via i.c.v. injection.

    • Immediately after the injection, provide a pre-weighed amount of standard chow.

    • Measure food consumption at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Food intake is calculated in grams. Statistical analysis can be performed to compare the effects of different doses of CART(55-102) with the vehicle control.

Mandatory Visualizations

experimental_workflow_locomotion cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Habituation to Handling, Injections & Chambers Drug_Prep Drug Preparation (CART, Psychostimulant, Saline) CART_Admin Administer CART(55-102) or Vehicle (i.p.) Drug_Prep->CART_Admin Pretreatment Pretreatment Period (e.g., 15 min) CART_Admin->Pretreatment Psych_Admin Administer Psychostimulant or Saline (i.p.) Pretreatment->Psych_Admin LMA_Record Record Locomotor Activity (e.g., 30-60 min) Psych_Admin->LMA_Record Data_Quant Quantify Distance Traveled LMA_Record->Data_Quant Stats Statistical Analysis (e.g., Two-way ANOVA) Data_Quant->Stats signaling_pathway_cart cluster_receptor Receptor-Mediated Pathway cluster_non_receptor Receptor-Independent Pathway CART_low Low to Moderate CART(55-102) GPCR Putative GPCR CART_low->GPCR G_protein G-protein Activation (e.g., Gi/Go) GPCR->G_protein ERK ERK Pathway Activation G_protein->ERK Ca_Signal Modulation of Ca2+ Signaling G_protein->Ca_Signal Response1 Physiological Response (e.g., Inhibition of Locomotion) ERK->Response1 Ca_Signal->Response1 CART_high Higher CART(55-102) DPP4 DPP4 Inhibition CART_high->DPP4 Neuroinflammation Reduced Neuroinflammation DPP4->Neuroinflammation Response2 Altered Physiological Response (leading to U-shape) Neuroinflammation->Response2

References

Technical Support Center: CART(55-102)(rat) Induced Tremors and Seizures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research professionals and is for informational purposes only. The information provided below is based on published scientific literature. Researchers should always adhere to their institution's guidelines and approved animal care and use protocols.

This technical support center provides guidance for researchers encountering tremors and seizures as adverse effects during in vivo experiments with Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment (55-102) in rats. Contrary to preventing such events, studies indicate that CART(55-102)(rat) can induce these motor disturbances, particularly at higher doses.

Frequently Asked Questions (FAQs)

Q1: Is it normal to observe tremors or seizures in rats after administering CART(55-102)?

A1: Yes, it has been documented in the scientific literature that administration of CART(55-102)(rat), especially at higher doses, can induce tremors and seizure-like activity.[1][2][3][4] These effects have been observed following both intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections.

Q2: What is the proposed mechanism behind CART(55-102)-induced tremors and seizures?

A2: The exact mechanism is not fully elucidated, but evidence suggests the involvement of the dopaminergic system.[1] The motor disturbances may be linked to the globular domain of the CART(55-102) peptide.[2][5] It is hypothesized that CART(55-102) may enhance dopaminergic transmission, potentially through the inhibition of inhibitory GABAergic neurons.[1]

Q3: At what doses are these adverse effects typically observed?

A3: The dose at which tremors and seizures occur is dependent on the route of administration.

  • Intracerebroventricular (i.c.v.) injection: Doses of 5.0 µg have been reported to cause prolonged seizures in some animals.[1] Tremor-like head shaking has also been noted at this dose.[1]

  • Intrathecal (i.t.) injection: Doses greater than 0.3 nmol/rat have been shown to cause a robust ascending tremor.[2]

Q4: Do different fragments of the CART peptide also cause these effects?

A4: The globular region of the CART(55-102) peptide appears to be necessary for inducing motor disturbances.[2][5] Fragments lacking this region, such as CART(55-76), have been shown to not cause motor side effects even at high doses.[2][5]

Troubleshooting Guide

This guide is designed to help researchers identify and mitigate the occurrence of tremors and seizures during experiments with CART(55-102)(rat).

Issue Potential Cause Recommended Action
Rat exhibits tremors (e.g., head shaking, ascending tremor from tail). The administered dose of CART(55-102) is likely too high for the chosen route of administration.- Immediately cease the experiment for the affected animal and provide supportive care as per your institution's veterinary guidelines.- For future experiments, perform a dose-response study starting with a significantly lower dose.- Consider using a shorter fragment of the CART peptide, such as CART(55-76), if the desired biological effect is independent of the globular domain.[2][5]
Rat experiences a seizure. The administered dose of CART(55-102) has reached a seizure-inducing threshold.- Provide immediate veterinary care as dictated by your approved animal protocol. This may include the administration of anticonvulsant medication.- Exclude the data from the affected animal from the study.- Re-evaluate the experimental design and significantly lower the dose for subsequent experiments. Doses should not exceed 5.0 µg for i.c.v. administration.[1]
Variability in the onset of tremors or seizures between animals. - Incorrect cannula placement.- Individual differences in animal sensitivity to the peptide.- Histologically verify cannula placement at the end of the study. Misplaced cannulas, for instance near the mamillary body, have been associated with seizures even at lower effective doses for the target region.[1]- Ensure consistent and precise injection technique.- Increase the number of subjects per group to account for individual variability.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of CART(55-102)(rat) administration that can lead to tremors and seizures.

Table 1: Intracerebroventricular (i.c.v.) Administration of CART(55-102) in Rats

Dose (µ g/side )Observed EffectReference
0.2 - 1.0Increased locomotor and stereotypic activities[1]
5.0Increased locomotor, stereotypic, and rearing activities; Tremor-like head shaking; Prolonged seizures in some animals[1]

Table 2: Intrathecal (i.t.) Administration of CART(55-102) in Rats

Dose (nmol/rat)Observed EffectReference
0.1 - 0.3Significant antihyperalgesic effect[2]
> 0.3Ascending substantial tremor[2]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection

This is a generalized protocol and should be adapted to the specific requirements of your study and institutional guidelines.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Administer anesthesia as per your approved protocol (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Secure the anesthetized rat in a stereotaxic frame.

    • Expose the skull and identify the bregma.

    • Based on a rat brain atlas, determine the coordinates for the lateral ventricle.

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower a guide cannula to the target depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week post-surgery.

  • Injection Procedure:

    • Gently restrain the rat.

    • Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.

    • Infuse CART(55-102) dissolved in sterile saline at the desired concentration and volume (e.g., 0.5 µl/side) over a set period (e.g., 1 minute).

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Withdraw the injector and replace the dummy cannula.

    • Observe the animal for behavioral changes, including the onset of any tremors or seizures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_outcomes Potential Outcomes a Anesthetize Rat b Stereotaxic Surgery: Implant Guide Cannula a->b c Post-operative Recovery (≥ 1 week) b->c d Prepare CART(55-102) Solution c->d e Intracerebroventricular Injection d->e f Behavioral Observation e->f g Dose < Seizure Threshold (e.g., < 5.0 µg i.c.v.) f->g h Dose ≥ Seizure Threshold (e.g., ≥ 5.0 µg i.c.v.) f->h i Desired Experimental Effect g->i j Adverse Effects: - Tremors - Seizures h->j

Caption: Experimental workflow for investigating the effects of CART(55-102) in rats.

signaling_pathway CART High-Dose CART(55-102) GABA GABAergic Inhibitory Neuron CART->GABA Inhibition (?) Dopamine Dopaminergic Neuron GABA->Dopamine Inhibition Postsynaptic Postsynaptic Neuron Dopamine->Postsynaptic Dopamine Release Motor_Output Altered Motor Output (Tremors, Seizures) Postsynaptic->Motor_Output Excitatory Signaling

Caption: Proposed signaling pathway for CART(55-102)-induced motor disturbances.

References

Technical Support Center: Improving Brain Delivery of CART(55-102)(rat)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving the delivery of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) to the rat brain.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at delivering CART(55-102) to the central nervous system (CNS).

Issue Possible Cause Recommended Solution
Low or undetectable levels of CART(55-102) in the brain Peptide Degradation: CART(55-102), like other peptides, is susceptible to enzymatic degradation in the bloodstream and tissues.[1]- Use protease inhibitors during sample collection and processing.- Consider chemical modifications to the peptide to enhance stability, such as PEGylation or the use of D-amino acids.[2]
Inefficient Blood-Brain Barrier (BBB) Penetration: While some evidence suggests CART(55-102) can cross the BBB, the efficiency may be low.[3] The BBB is a significant obstacle for most peptides.[4][5][6]- Optimize the delivery route. Intranasal or intracerebroventricular (ICV) administration can bypass the BBB to a greater extent than systemic routes.[6][7][8][9]- Explore the use of brain-penetrating peptide shuttles or nanoparticle-based delivery systems.[2][10]
Suboptimal Administration Technique: Incorrect injection technique can lead to the peptide not reaching systemic circulation or the intended target site effectively.- For intravenous (IV) injections, ensure the catheter is correctly placed in the vein.- For intraperitoneal (IP) injections, ensure the injection is into the peritoneal cavity and not into an organ.- For intranasal (IN) delivery, ensure the animal is properly anesthetized and positioned to facilitate inhalation and transport to the brain.[11]
High variability in experimental results Inconsistent Dosing: Inaccurate preparation of peptide solutions or inconsistent administration volumes.- Prepare stock solutions carefully and aliquot for single use to avoid repeated freeze-thaw cycles.- Use calibrated pipettes and syringes for accurate volume administration.
Animal-to-Animal Variation: Differences in animal age, weight, and physiological state can affect peptide distribution and metabolism.- Use a homogenous group of animals in terms of age and weight.- Ensure consistent housing conditions and handling procedures to minimize stress, which can affect physiological parameters.
Timing of Sample Collection: The pharmacokinetics of CART(55-102) may lead to rapid clearance from the brain.- Conduct a time-course study to determine the optimal time point for sample collection after administration.- Ensure that all animals are sampled at the same post-administration time point.
Unexpected behavioral or physiological effects Dose-Dependent Effects: CART peptides can have biphasic or U-shaped dose-response curves for certain effects.[12]- Conduct a dose-response study to determine the optimal dose for the desired effect. Be aware that higher doses may not always produce a greater effect and could lead to off-target or adverse effects.
Off-Target Effects: The peptide may be acting on peripheral sites or other brain regions not intended for study.- Use localized delivery methods like direct microinjections into specific brain nuclei to confirm the site of action.[13][14][15]
Issues with Peptide Quantification Low Assay Sensitivity: The concentration of CART(55-102) in the brain may be below the detection limit of the assay.- Use a highly sensitive and validated ELISA kit for CART peptide quantification.[16][17]- Concentrate the brain homogenate before performing the assay.
Matrix Effects: Components in the brain homogenate can interfere with the assay.- Perform spike-and-recovery experiments to assess for matrix effects.- Use appropriate sample purification methods, such as solid-phase extraction, to remove interfering substances.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective route for delivering CART(55-102) to the rat brain?

A1: The most effective route depends on the experimental goals.

  • Intracerebroventricular (ICV) or direct intraparenchymal injections offer the most direct delivery to the CNS, bypassing the BBB entirely, and are ideal for studying the central effects of the peptide with high certainty of target engagement.[6]

  • Intranasal administration is a non-invasive method that can deliver peptides directly to the brain via the olfactory and trigeminal nerves, bypassing the BBB.[7][8][18][19] This method has been shown to increase CART levels in the brain.[7]

  • Intravenous (IV) and Intraperitoneal (IP) injections are systemic routes. While some studies suggest CART(55-102) can cross the BBB after systemic administration, the efficiency may be lower compared to direct routes.[3] These methods are useful for studying the systemic administration-to-brain effects but may require higher doses.

Q2: How can I improve the stability of CART(55-102) for in vivo experiments?

A2: Peptide stability can be enhanced through several strategies:

  • Chemical Modifications: PEGylation (attaching polyethylene (B3416737) glycol) can increase the half-life of the peptide in circulation.

  • Formulation with Nanoparticles: Encapsulating the peptide in lipid-based or polymeric nanoparticles can protect it from enzymatic degradation and improve its pharmacokinetic profile.[2][10]

  • Use of Protease Inhibitors: While more common for in vitro applications, co-administration with protease inhibitors can be considered, though potential side effects need to be evaluated.

Q3: What are the expected behavioral effects of centrally administered CART(55-102)?

A3: Central administration of CART(55-102) has been shown to have several behavioral effects, including:

  • Inhibition of food intake: ICV administration of CART(55-102) can reduce appetite.[16][20]

  • Modulation of locomotor activity: Depending on the site of injection (e.g., ventral tegmental area), it can increase locomotor activity.[14]

  • Anxiety-like behavior: Administration into specific brain regions like the amygdala can induce anxiogenic effects.[21][22]

  • Modulation of reward pathways: It can reduce the rewarding effects of drugs like cocaine.[12][13]

Q4: How do I quantify the amount of CART(55-102) that has reached the brain?

A4: A common and effective method is using a specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) .[7][16] This involves homogenizing the brain tissue, potentially purifying the peptide from the homogenate, and then using a CART(55-102) specific ELISA kit for quantification.[7][17] It is crucial to use a kit validated for use with brain tissue samples.

Q5: What are some common pitfalls to avoid when measuring peptide BBB permeability?

A5: Key pitfalls to avoid include:

  • Using inappropriate injection routes: Subcutaneous and intraperitoneal injections can lead to variable absorption and should be avoided for precise permeability studies. Intravenous or intra-arterial injections are preferred.[23][24]

  • Not verifying the integrity of the peptide: It's essential to confirm that the detected radiolabel or peptide in the brain is the intact form and not a metabolite. This can be done using techniques like HPLC.[23]

  • Ignoring peptide binding to plasma proteins: Binding to plasma proteins can affect the free fraction of the peptide available to cross the BBB.[3]

Quantitative Data Summary

Table 1: Effects of CART(55-102) Administration on Physiological and Behavioral Outcomes in Rats

Administration RouteDoseSpeciesObserved EffectReference
Intracerebroventricular (ICV)0.3 nmolRabbitIncreased arterial pressure and plasma glucose[25]
Intranasal40 µL (0.1 nmol/10 µL) initially, then 20 µL dailyRatSignificant elevation of brain CART protein level, improved behavioral recovery after stroke[7]
Intra-Ventral Tegmental Area (VTA)1.0 µ g/0.5 µl/sideRatIncreased locomotor activity and conditioned place preference[14]
Intra-Nucleus Accumbens (NAcc)0.25, 1.0, 2.5 µ g/side RatReduced cocaine self-administration[13]
Intra-Basolateral Amygdala (BLA)2 µ g/side RatConditioned place preference[15]
Intra-Basolateral Amygdala (BLA)4 µ g/side RatConditioned place aversion[15]
Intracisternal0.1-3 nmolRatAttenuated phenylephrine-induced bradycardia[26]

Experimental Protocols

Protocol 1: Intranasal Administration of CART(55-102) in Rats

Objective: To deliver CART(55-102) to the brain via a non-invasive route.

Materials:

  • CART(55-102) peptide

  • Sterile saline

  • Isoflurane (B1672236) or other suitable anesthetic

  • Anesthesia chamber and nose cone

  • Micropipette and tips

  • Heating pad

Procedure:

  • Prepare the CART(55-102) solution in sterile saline to the desired concentration (e.g., 0.1 nmol/10 µL).[7]

  • Anesthetize the rat using isoflurane until it is unresponsive to a toe pinch.

  • Place the rat in a supine position on a heating pad to maintain body temperature.[7]

  • Using a micropipette, slowly administer a small volume (e.g., 5-10 µL) of the CART(55-102) solution as a droplet to one nostril, allowing the rat to inhale it.[11]

  • Alternate between nostrils for subsequent droplets until the total desired volume (e.g., 20-40 µL) has been administered.[7][11]

  • Keep the rat in the supine position for a few minutes after administration to allow for absorption.

  • Monitor the animal continuously until it has fully recovered from anesthesia.[11]

Protocol 2: Quantification of CART(55-102) in Brain Tissue using ELISA

Objective: To measure the concentration of CART(55-102) in brain tissue following administration.

Materials:

  • Brain tissue from experimental and control animals

  • Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Mechanical homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) columns (e.g., C18) (optional, for sample cleanup)[7]

  • Commercially available CART(55-102) ELISA kit[16]

  • Microplate reader

Procedure:

  • Harvest the brain tissue at the predetermined time point after CART(55-102) administration and immediately freeze it on dry ice or in liquid nitrogen.

  • Homogenize the weighed brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[7]

  • Collect the supernatant.

  • (Optional but recommended) Purify the peptide from the supernatant using an SPE column to remove interfering substances. Elute the peptide and dry it down before resuspending in the ELISA assay buffer.[7]

  • Perform the ELISA according to the manufacturer's instructions.[16] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a biotinylated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Calculate the concentration of CART(55-102) in the samples based on the standard curve.

Visualizations

Experimental Workflow for Intranasal Delivery and Brain Analysis

experimental_workflow cluster_administration Peptide Administration cluster_analysis Brain Tissue Analysis prep Prepare CART(55-102) Solution anesthetize Anesthetize Rat prep->anesthetize 1 administer Intranasal Administration anesthetize->administer 2 harvest Harvest Brain Tissue administer->harvest 3 (Post-administration time-point) homogenize Homogenize Tissue harvest->homogenize 4 quantify Quantify CART (ELISA) homogenize->quantify 5

Caption: Workflow for intranasal CART(55-102) delivery and subsequent brain tissue analysis.

Signaling Pathway of CART(55-102)

cart_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART CART(55-102) GPCR Putative GPCR CART->GPCR Binds Gi_Go Gi/Go Protein GPCR->Gi_Go Activates ERK ERK Phosphorylation GPCR->ERK Activates Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Gi_Go->Ca_channel Inhibits CREB CREB Phosphorylation ERK->CREB

Caption: Putative signaling pathways activated by CART(55-102).

References

Technical Support Center: Investigating the Effects of CART(55-102)(rat)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the effects of the rat Cocaine- and Amphetamine-Regulated Transcript peptide fragment CART(55-102). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My CART(55-102)(rat) peptide has poor solubility and stability. How can I address this?

A1: Proper handling and storage are critical for maintaining the integrity of CART(55-102)(rat).

  • Reconstitution: Reconstitute the lyophilized powder with sterile buffer or distilled water.[1] For in vivo studies, sterile 0.9% saline is commonly used.[2] To ensure maximum recovery, centrifuge the vial after thawing and before opening the cap.[1]

  • Storage:

    • Lyophilized Powder: Store at -20°C for up to 12 months.[1]

    • Reconstituted Solution: Aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles.[1][3] Store aliquots at -20°C or -80°C. Reconstituted product is generally stable for up to 6 months at -20°C.[1] For short-term storage of a few days, 4°C is acceptable.[3]

  • Peptide Concentration: For immunohistochemistry, a working dilution of 1:10,000 in a buffer containing Triton X-100 and BSA has been used successfully.[3]

Q2: I am observing high variability in the behavioral effects of CART(55-102)(rat) in my animal studies. What are the potential causes and solutions?

A2: Variability in behavioral outcomes is a significant challenge. Several factors can contribute to this:

  • Route of Administration: The effects of CART(55-102)(rat) are highly dependent on the site of injection.

    • Intra-Ventral Tegmental Area (VTA): Injections into the VTA have been shown to increase locomotor activity and produce conditioned place preference (CPP).[2]

    • Nucleus Accumbens (NAc): In contrast, administration into the NAc can blunt the locomotor effects of psychostimulants like cocaine and amphetamine.[4]

    • Intraperitoneal (IP): Systemic administration via IP injection has been found to attenuate psychostimulant-induced locomotion, exhibiting a U-shaped dose-response curve.[5]

  • Dosage: The peptide exhibits dose-dependent effects. For instance, intra-VTA injections of 0.2–5.0 μ g/side dose-dependently increase locomotor activity, while higher doses (above 5.0 µg) can induce seizures and tremors.[2] Intrathecal administration of more than 0.3 nmol/rat has also been reported to cause motor disturbances.[6][7]

  • Animal Handling and Habituation: Ensure all animals are properly habituated to the experimental setup and handling procedures to minimize stress-induced variability.[2]

Troubleshooting Guides

Problem: Inconsistent or No Receptor Binding Detected

Possible Causes:

  • Receptor Unidentified: A major challenge in the field is that a specific, cloned receptor for CART peptides has not been definitively identified.[6][8] While evidence points towards a G-protein coupled receptor (GPCR), the exact identity remains elusive.[8][9]

  • Ligand and Displacer Choice: The choice of radioligand and competing peptide is crucial. Studies have successfully used (125)I-CART 61-102 as a ligand with CART(55-102) as a displacer to demonstrate specific binding in primary cell cultures of the rat nucleus accumbens.[9]

  • Cell Line/Tissue Specificity: CART receptor expression may be low or absent in certain cell lines or brain regions. Significant specific binding has been found in nucleus accumbens primary cell cultures, while being substantially lower in hippocampal, hypothalamic, and pituitary cells.[9] AtT20 and PC12 cells have also been used to demonstrate specific binding.[9][10]

Solutions:

  • Utilize Established Protocols: Follow protocols that have successfully demonstrated specific binding, such as using (125)I-CART 61-102 as the ligand.[9][10]

  • Optimize Binding Conditions: Ensure optimal pH, temperature, and protein concentration for your binding assays, as these factors can influence results.[10]

  • Consider Receptor-Independent Mechanisms: Be aware that CART(55-102)(rat) may also exert effects through receptor-independent pathways. For example, it has been shown to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, which in turn reduces neuroinflammation.[6]

Problem: Difficulty Interpreting Downstream Signaling Pathways

Possible Causes:

  • Complex Signaling Cascades: The signaling pathways activated by CART(55-102)(rat) are complex and not fully elucidated. Evidence suggests the involvement of Gi/o-coupled GPCRs, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.[8][11]

  • Interaction with Other Neurotransmitter Systems: The effects of CART(55-102)(rat) are often intertwined with other neurotransmitter systems, particularly the dopaminergic system. For example, the locomotor effects of intra-VTA CART(55-102) can be blocked by the dopamine (B1211576) D2 receptor antagonist haloperidol.[2] There is also evidence for interactions with the opioid system.[6]

Solutions:

  • Targeted Inhibition Studies: Use specific inhibitors to dissect the signaling pathway. For instance, pertussis toxin can be used to confirm the involvement of Gi/o proteins, and MEK1/2 inhibitors like U0126 can verify the role of the ERK pathway.[11]

  • Co-administration Experiments: Investigate the interplay with other systems by co-administering CART(55-102)(rat) with specific receptor antagonists (e.g., dopamine or opioid receptor antagonists).

Quantitative Data Summary

Table 1: In Vivo Behavioral Effects of Intra-VTA CART(55-102)(rat)

ParameterDose (µ g/side )EffectReference
Locomotor Activity0.2 - 5.0Dose-dependent increase[2]
Conditioned Place Preference1.0 (four injections)Significant place preference[2]
Adverse Effects> 5.0Prolonged seizures, tremor[2]

Table 2: Receptor Binding Affinity of CART Peptides

LigandDisplacerTissue/Cell LineKdBmaxReference
(125)I-CART 61-102CART(55-102)Rat Nucleus Accumbens Primary Cells1.43 ± 0.25 nM49.03 ± 2.33 fmol/mg protein[9]
(125)I-CART 61-102CART(55-102)AtT20 cells21.9 ± 8.0 pM101.4 ± 8.8 fmol/mg protein[10]

Experimental Protocols

Protocol 1: Intra-VTA Injection and Locomotor Activity Measurement

  • Animal Surgery: Stereotaxically implant guide cannulae aimed at the ventral tegmental area (VTA) in rats.[2]

  • Habituation: Habituate the rats to the locomotor activity testing cages for at least 1 hour prior to microinjection.[2]

  • Microinjection: Bilaterally inject CART(55-102)(rat) (dissolved in 0.9% saline) into the VTA at the desired dose (e.g., 0.2-5.0 µg in 0.5 µl/side).[2]

  • Data Collection: Immediately after the injection, return the rat to the photocell cage and record locomotor activity (distance traveled, rearings, etc.) for at least 1 hour.[2]

Protocol 2: Conditioned Place Preference (CPP)

  • Apparatus: Use a two-compartment CPP box with distinct visual and tactile cues in each compartment.

  • Pre-conditioning: On day 1, allow rats to freely explore both compartments to determine baseline preference.

  • Conditioning (8 days):

    • On alternate days, administer intra-VTA CART(55-102)(rat) (e.g., 1.0 µ g/side ) and confine the rat to one compartment (e.g., the white compartment) for 30 minutes.[2]

    • On the intervening days, administer saline and confine the rat to the other compartment (e.g., the black compartment) for 30 minutes.[2]

  • Post-conditioning Test: On the test day, place the rat in the apparatus with free access to both compartments and record the time spent in each. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Visualizations

CART_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CART CART(55-102) GPCR Putative GPCR CART->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates MEK MEK1/2 G_protein->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) ERK->Cellular_Response Leads to

Caption: Putative G-protein coupled signaling pathway for CART(55-102)(rat).

Experimental_Workflow_CPP cluster_setup Setup & Pre-conditioning cluster_conditioning Conditioning Phase (8 Days) cluster_testing Post-conditioning Surgery Stereotaxic Surgery (VTA Cannulation) Habituation Habituation to CPP Apparatus Surgery->Habituation PreTest Baseline Preference Test Habituation->PreTest Day_Odd Odd Days: Intra-VTA CART(55-102) + Confine to Paired Side PreTest->Day_Odd Day_Even Even Days: Saline Injection + Confine to Unpaired Side PreTest->Day_Even PostTest Test Day: Free access to both sides Record time spent Day_Even->PostTest Analysis Data Analysis: Compare time in paired vs. unpaired compartments PostTest->Analysis

Caption: Experimental workflow for Conditioned Place Preference (CPP) studies.

References

Technical Support Center: Interpreting Variable Results in CART(55-102) (Rat) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable results in CART(55-102) experiments involving rats.

Frequently Asked Questions (FAQs)

Q1: What is CART(55-102) and what are its primary functions in rats?

Cocaine- and amphetamine-regulated transcript (CART) peptides are neurotransmitters involved in a variety of physiological processes.[1][2] The active fragment, CART(55-102), is known to play a significant role in:

  • Appetite Regulation: It acts as an anorectic peptide, inhibiting food intake, and is associated with leptin and neuropeptide Y, two key regulators of feeding.[3][4]

  • Reward and Addiction: CART(55-102) is implicated in the brain's reward pathways and can modulate the effects of psychostimulants like cocaine and amphetamine.[4][5][6]

  • Nociception: It can regulate spinal pain transmission, particularly during inflammation.[1]

  • Neuroendocrine Function: CART(55-102) is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[7]

Q2: We are observing inconsistent effects on locomotor activity after administering CART(55-102). What could be the cause?

Variable effects on locomotor activity are a known challenge in CART(55-102) research and can be attributed to several factors:

  • Route of Administration: The method of delivery significantly impacts the outcome.

    • Intra-Ventral Tegmental Area (VTA) injection: Directly administering CART(55-102) into the VTA has been shown to dose-dependently increase locomotor activity.[5][8]

    • Intra-Nucleus Accumbens (NAc) injection: In contrast, injection into the NAc can blunt the locomotor-activating effects of psychostimulants like cocaine.[5][9]

    • Intraperitoneal (IP) injection: Systemic administration has been found to inhibit psychostimulant-induced locomotion, often exhibiting a U-shaped dose-response curve.[10][11][12]

  • Dosage: The dose of CART(55-102) is critical. High doses can lead to adverse effects that confound locomotor measurements. For instance, intrathecal administration of doses higher than 0.3 nmol/rat and intra-VTA injections of 5.0 μg have been reported to cause tremors and even seizures, making accurate assessment of locomotion difficult.[1][8] A biphasic or U-shaped dose-response has also been observed, where moderate doses have a greater effect than higher or lower doses.[10][12]

  • Interaction with Other Substances: The presence of other drugs, such as psychostimulants, will alter the effect of CART(55-102) on locomotion.[5][10]

Q3: Our experiments on the analgesic effects of CART(55-102) are yielding conflicting results. Why might this be happening?

The analgesic properties of CART(55-102) are context-dependent, which can lead to variability. Key factors include:

  • Pain Model: The peptide's effect differs between pain states. CART(55-102) has demonstrated antihyperalgesic effects in inflammatory pain models, such as the carrageenan-induced inflammation model.[1] However, it is not typically involved in acute nociception.[1]

  • Mechanism of Action: The antihyperalgesic effect in inflammatory models is linked to the inhibition of dipeptidyl-peptidase 4 (DPP4) in astrocytes, which in turn reduces neuroinflammation.[1] This mechanism is distinct from classical opioid pathways, although opioid receptor antagonists have been shown to block its effects in some inflammatory models.[1]

  • Dosage: As with locomotor studies, the dose is crucial. In a carrageenan-induced inflammation model, intrathecal doses of 0.1–0.3 nmol/rat showed significant antihyperalgesic effects, while higher doses induced motor disturbances.[1]

Troubleshooting Guides

Issue 1: High variability in feeding behavior studies.
Potential Cause Troubleshooting Steps
Peptide Stability and Storage Ensure proper storage of CART(55-102) at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[3] Avoid repeated freeze-thaw cycles.
Route of Administration Intracerebroventricular (i.c.v.) injection is a common method for studying effects on feeding.[8] Ensure accurate and consistent cannula placement.
Dosage A dose of 2.0 μ g/5.0 μl i.c.v. has been reported to inhibit food intake by 78%.[8] Perform a dose-response study to determine the optimal concentration for your experimental conditions.
Interaction with other systems CART's anorectic effects are linked to leptin and neuropeptide Y systems.[3][4] Consider the baseline levels of these hormones in your animal model.
Issue 2: Unexpected motor side effects (e.g., tremors).
Potential Cause Troubleshooting Steps
High Dosage High doses of CART(55-102), particularly via central administration (intrathecal or intracerebroventricular), are known to cause tremors and epileptiform activity.[1][8]
Reduce the administered dose. For intrathecal administration, doses above 0.3 nmol/rat have been shown to cause motor disturbances.[1] For intra-VTA injections, doses of 5.0 μg have been associated with tremors and seizures.[8]
Route of Administration Intrathecal and intracerebroventricular routes appear more likely to induce these side effects.[1][8] If feasible for your research question, consider alternative routes like intraperitoneal injection, which may have a different side-effect profile.

Data Summary Tables

Table 1: Recommended Dosages of CART(55-102) in Rats for Different Experimental Paradigms

Experimental Paradigm Route of Administration Effective Dose Range Observed Effect Reference
Inflammatory PainIntrathecal (i.t.)0.1–0.3 nmol/ratAntihyperalgesia[1]
Locomotor ActivityIntra-Ventral Tegmental Area (VTA)0.2–5.0 μ g/side Increased locomotor and stereotypic activity[8]
Psychostimulant InteractionIntraperitoneal (i.p.)25 µg/kgInhibition of cocaine- and amphetamine-induced locomotion[10][12]
Cocaine Self-AdministrationIntra-Nucleus Accumbens (NAc)2.5 µ g/side Decrease in cocaine self-administration[6]
Feeding InhibitionIntracerebroventricular (i.c.v.)2.0 µ g/5.0 µl78% inhibition of food intake[8]

Table 2: Summary of Behavioral Outcomes of CART(55-102) Administration in Rats

Behavior Route of Administration Effect Key Considerations Reference
LocomotionIntra-VTAIncreaseDopamine D2 receptor involvement[8]
Intra-NAcAttenuation of psychostimulant-induced locomotionNo effect when administered alone[5][9]
Intraperitoneal (i.p.)Inhibition of psychostimulant-induced locomotionU-shaped dose-response curve[10][12]
FeedingIntracerebroventricular (i.c.v.)DecreaseSatiety factor[3][8]
Pain (Inflammatory)Intrathecal (i.t.)AntihyperalgesiaDPP4 inhibition mechanism[1]
RewardIntra-VTAConditioned Place PreferencePsychostimulant-like effects[4][8]
Intra-NAcReduced cocaine self-administration[6]
Side EffectsIntrathecal (i.t.), Intra-VTA, i.c.v.Tremors, SeizuresOccur at higher doses[1][8]

Experimental Protocols

Protocol 1: Assessment of Antihyperalgesic Effects in a Carrageenan-Induced Inflammation Model

  • Animal Model: Adult male Wistar rats (250-300g) are used.

  • Induction of Inflammation: Inject 100 µl of 2% carrageenan in saline into the plantar surface of one hind paw.

  • Drug Administration: Administer CART(55-102) (0.1-0.3 nmol/rat) intrathecally.

  • Behavioral Testing: Measure mechanical hyperalgesia using the Randall-Selitto test at baseline and at various time points post-carrageenan and drug administration.

  • Control Groups: Include a vehicle control group receiving intrathecal saline and a control group with carrageenan injection but no drug treatment.

Protocol 2: Evaluation of Locomotor Activity Following Intra-VTA Injection

  • Surgical Preparation: Stereotaxically implant bilateral guide cannulae aimed at the Ventral Tegmental Area (VTA). Allow for a recovery period.

  • Habituation: Habituate the rats to the locomotor activity chambers.

  • Drug Administration: Bilaterally inject CART(55-102) (0.2-5.0 µ g/side ) into the VTA.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing, stereotyped movements) for a defined period (e.g., 60-90 minutes) immediately following the injection.

  • Control Groups: Include a saline vehicle control group.

Visualizations

CART_Signaling_Pathways cluster_receptor_independent Receptor-Independent Mechanism (Inflammatory Pain) cluster_g_protein Putative G-Protein Coupled Receptor (GPCR) Signaling CART CART(55-102) DPP4 DPP4 Inhibition CART->DPP4 Astrocytes Astrocytes DPP4->Astrocytes Neuroinflammation Reduced Neuroinflammation (Cytokine production ↓) Astrocytes->Neuroinflammation Analgesia Antihyperalgesia Neuroinflammation->Analgesia CART2 CART(55-102) GPCR Putative GPCR (Gi/Go-coupled) CART2->GPCR AC Adenylate Cyclase ↓ GPCR->AC ERK ERK Phosphorylation ↑ GPCR->ERK via MEK1/2 cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA CellularResponse Cellular Response (e.g., in AtT20 cells) PKA->CellularResponse ERK->CellularResponse

Caption: Signaling pathways of CART(55-102).

Experimental_Workflow_Locomotor cluster_prep Preparation cluster_exp Experiment Surgery Cannula Implantation (e.g., VTA or NAc) Recovery Post-Surgical Recovery Surgery->Recovery Habituation Habituation to Test Environment Recovery->Habituation Injection Microinjection of CART(55-102) or Vehicle Habituation->Injection Behavior Locomotor Activity Recording Injection->Behavior Data Data Analysis Behavior->Data

Caption: Experimental workflow for locomotor studies.

Troubleshooting_Logic Start Variable Results Observed CheckDose Is the dose within the recommended range? Start->CheckDose CheckRoute Is the route of administration appropriate for the hypothesis? CheckDose->CheckRoute Yes AdjustDose Adjust Dose: - Perform dose-response curve - Lower dose to avoid side effects CheckDose->AdjustDose No CheckModel Is the animal model (e.g., pain model) appropriate? CheckRoute->CheckModel Yes ReconsiderRoute Reconsider Route: - VTA vs. NAc vs. IP - Check literature for your specific question CheckRoute->ReconsiderRoute No CheckSideEffects Are motor side effects (e.g., tremors) present? CheckModel->CheckSideEffects Yes ValidateModel Validate Model: - Ensure model consistency - Compare with established protocols CheckModel->ValidateModel No LowerDose Lower Dose CheckSideEffects->LowerDose Yes DataValid Data Interpretation is likely valid within these parameters CheckSideEffects->DataValid No AdjustDose->CheckRoute ReconsiderRoute->CheckModel ValidateModel->CheckSideEffects LowerDose->DataValid

References

Technical Support Center: Minimizing Stress in CART(55-102) (Rat) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing stress in animal subjects during Cocaine- and Amphetamine-Regulated Transcript (CART) (55-102) rat studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure animal welfare and enhance the validity of their experimental data.

Frequently Asked Questions (FAQs)

General Husbandry and Environmental Enrichment

Q1: What is the primary goal of environmental enrichment for laboratory rats?

A1: The main goal of environmental enrichment is to enhance animal well-being by providing stimuli that allow for the expression of species-specific behaviors.[1][2] This includes opportunities for social interaction, nesting, hiding, and chewing.[2][3] Proper enrichment can help reduce stress, which in turn can improve the quality and reliability of scientific results.[4]

Q2: What are some essential environmental enrichment items for rats?

A2: Essential enrichment includes social housing, nesting materials, and items for hiding and chewing.[2] Examples include:

  • Social Housing: Housing rats in pairs or groups is crucial as they are social animals.[2][5] However, adult males that are not familiar with each other may need to be housed singly to prevent fighting.[2]

  • Nesting and Hiding: Items like cardboard or polycarbonate tubes, huts, and nest boxes provide a sense of security.[2][3][6]

  • Chewing: Nylabones or wooden chew sticks are important for dental health and natural gnawing behavior.[2][3]

Q3: Are there any contraindications for certain types of enrichment?

A3: Yes. For example, nude rats, which lack eyelashes, should not be given paper products as enrichment due to the dust and fibers.[2] In such cases, alternatives like Nylabones or polycarbonate tubes are recommended.[2] Additionally, any enrichment that could interfere with the scientific goals of the study must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).[2]

Animal Handling and Experimental Procedures

Q4: What are the best practices for handling rats to minimize stress?

A4: Low-stress handling techniques are crucial for reducing anxiety and improving animal welfare.[4] Instead of picking up rats by their tails, which is aversive, it is recommended to use tunnel or cup handling methods.[4][7] Gentle and consistent handling can help habituate the animals to human interaction, reducing stress during procedures.[4][8]

Q5: How can we minimize stress during drug administration?

A5: Restraint is a significant source of stress for rodents.[9][10][11] Developing and using non-restrained injection techniques can significantly reduce physiological and behavioral stress responses.[9][10] If restraint is necessary, it should be for the shortest duration possible, and handlers should be well-trained to perform the procedure efficiently and humanely.[12][13]

Q6: Does the gender of the experimenter affect the stress levels of rats?

A6: Yes, studies have shown that the presence of male experimenters can produce a significant stress response in both mice and rats, equivalent to physical restraint or forced swimming.[14] This is believed to be due to chemosignals (pheromones) that men secrete at higher concentrations than women.[14] This can lead to stress-induced analgesia and affect other behavioral assays.[14] It is recommended to be consistent with the gender of the handlers interacting with the animals throughout a study and to report the gender of the experimenter in publications.[14][15]

CART(55-102) Specific Questions

Q7: What is the known role of CART(55-102) in relation to stress and anxiety?

A7: CART(55-102) is a neuropeptide that has been shown to induce anxiety and stress-related behaviors in rodents.[16][17] It is involved in the body's response to stress and plays a role in reward and feeding behaviors.[18][19][20] Studies have shown that microinjection of CART(55-102) into specific brain regions, such as the nucleus accumbens, can modulate anxiety-related behavior.[18]

Q8: Can CART(55-102) administration itself be a stressor?

A8: Given that CART(55-102) can induce anxiety-like behaviors, the pharmacological effects of the peptide itself can be considered a stressor.[16][17] Therefore, it is critical to carefully consider the dosage and route of administration to minimize unintended stress responses that could confound experimental results.

Troubleshooting Guides

Issue: Signs of Excessive Stress in Study Animals

Symptoms:

  • Behavioral: Increased aggression, vocalizations, freezing, or avoidance behavior.[4] Reduced exploration in novel environments.[21] Piloerection (hair standing on end), hunched posture.[8][22]

  • Physiological: Weight loss (a loss of 20% or more is a common humane endpoint).[22][23] Rough or unkempt coat.[8][22] Porphyrin staining (reddish discharge) around the eyes and nose.[22] Increased plasma corticosterone (B1669441) levels.[4][24]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Handling - Review and retrain all personnel on low-stress handling techniques (e.g., tunnel or cup handling instead of tail handling).[4][7]- Habituate animals to handling and procedures through brief, positive interactions.[4][25]
Inadequate Environmental Enrichment - Ensure all cages have appropriate enrichment, including social housing (where possible), nesting material, and hiding structures.[2][6]- Rotate enrichment items to maintain novelty, which can help sustain its positive effects.[5]
Stressful Experimental Procedures - Refine procedures to minimize restraint time and discomfort.[9][10]- Consider using positive reinforcement (e.g., treats) to create a positive association with the experimental context.[25]
Experimenter-Induced Stress - Be mindful of the potential impact of experimenter gender on rat stress levels.[14] Maintain consistency in handlers for each experimental group.- Minimize noise and sudden movements in the animal facility.[13]
Pain or Illness - Conduct regular health monitoring and consult with veterinary staff if signs of pain or illness are observed.- Establish and adhere to clear humane endpoints to prevent unnecessary suffering.[21][22]
Issue: High Variability in Experimental Data

Symptoms:

  • Large error bars in quantitative data.

  • Difficulty replicating results between cohorts or studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Uncontrolled Stress Variables - Standardize handling procedures and environmental conditions across all experimental groups.- Document and control for potential stressors, including time of day for procedures, and the identity and gender of the experimenter.[14]
Social Housing Dynamics - Monitor social groups for aggression and separate animals if necessary.[2]- If single housing is required, provide additional enrichment to compensate for the lack of social interaction.[2]
Habituation and Acclimation - Ensure a sufficient acclimation period for animals upon arrival at the facility and before the start of any experiments.[25]- Habituate animals to the experimental apparatus and procedures to reduce novelty-induced stress.[4]

Experimental Protocols

Protocol: Low-Stress Handling and Habituation
  • Objective: To acclimate rats to the experimenter and handling procedures to minimize stress during experiments.

  • Materials: Home cage, appropriate low-stress handling device (e.g., tunnel or cupped hands).

  • Procedure:

    • For 5-10 minutes daily, for at least 5 days prior to the start of the experiment, gently handle each rat.

    • Use a tunnel or cupped hands to lift the rat from its home cage.[7]

    • Allow the rat to explore the experimenter's hands or arms.

    • Speak in a calm and quiet voice.

    • Return the rat to its home cage.

    • This process helps to build a positive human-animal interaction.[4]

Protocol: Environmental Enrichment Plan
  • Objective: To provide a stimulating and secure environment for laboratory rats.

  • Materials: Social housing cages, nesting material (e.g., shredded paper, crinkle paper), hiding structures (e.g., polycarbonate huts, cardboard tubes), and chew items (e.g., Nylabones, wooden blocks).

  • Procedure:

    • Social Housing: House rats in compatible pairs or groups whenever possible.[2][5]

    • Nesting: Provide a generous amount of nesting material in each cage.

    • Structures: Place at least one hiding structure and one chew item in each cage.[2]

    • Maintenance: Change enrichment items every two weeks or more frequently if they become soiled or damaged.[2]

Protocol: Humane Endpoint Monitoring
  • Objective: To ensure the timely and ethical euthanasia of animals to prevent or relieve pain and distress.[22]

  • Procedure:

    • Monitor animals at least twice daily, with observations separated by at least six hours, especially as they approach predicted humane endpoints.[22]

    • Assess and record the following parameters:

      • Body Weight: Euthanize if there is a sustained body weight loss of 20% or more from baseline.[22][23]

      • Body Condition Score (BCS): Euthanize if the BCS falls to 2.0 or below.[22]

      • Clinical Signs: Observe for abnormal posture, rough coat, lethargy, decreased food/water intake, and abnormal breathing.[22]

    • Any animal exhibiting severe signs of distress should be euthanized immediately.[22]

Visualizations

Experimental_Workflow_for_Minimizing_Stress cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase acclimation Acclimation Period (Min. 72 hours) enrichment Provide Environmental Enrichment acclimation->enrichment Followed by habituation Habituation to Handling & Procedures enrichment->habituation Concurrent with cart_admin CART(55-102) Administration (Low-stress technique) habituation->cart_admin Leads to behavioral_testing Behavioral Testing cart_admin->behavioral_testing physiological_monitoring Physiological Monitoring cart_admin->physiological_monitoring humane_endpoint Humane Endpoint Monitoring behavioral_testing->humane_endpoint physiological_monitoring->humane_endpoint data_analysis Data Analysis humane_endpoint->data_analysis

Caption: Experimental workflow designed to minimize stress in rats.

Stress_Response_Pathway stressor Stressor (e.g., Handling, Injection, CART(55-102)) hpa_axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation stressor->hpa_axis corticosterone Increased Corticosterone Release hpa_axis->corticosterone behavioral_changes Behavioral Changes (Anxiety, Fear, etc.) corticosterone->behavioral_changes physiological_changes Physiological Changes (Heart Rate, Body Temp, etc.) corticosterone->physiological_changes data_variability Increased Data Variability behavioral_changes->data_variability physiological_changes->data_variability

Caption: Simplified signaling pathway of the stress response in rats.

References

best practices for handling and storing CART(55-102)(rat) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the CART(55-102)(rat) peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is CART(55-102)(rat) peptide?

A1: CART(55-102)(rat) is a biologically active fragment of the cocaine- and amphetamine-regulated transcript (CART) peptide. It is a neuropeptide involved in various physiological processes, including the regulation of food intake, energy balance, stress, and reward pathways. In research, it is often used to study its potent appetite-suppressing activity.[1]

Q2: What are the recommended storage conditions for lyophilized CART(55-102)(rat) peptide?

A2: Lyophilized CART(55-102)(rat) peptide should be stored at -20°C.[1][2] Some suppliers suggest that for long-term storage, -80°C is also suitable.[3] It is crucial to protect the peptide from moisture.[3]

Q3: How should I reconstitute the CART(55-102)(rat) peptide?

A3: The lyophilized peptide should be reconstituted with sterile, distilled water or a sterile buffer.[4] For example, it is soluble up to 1 mg/ml in water.[1] Some suppliers also indicate solubility in water up to 50 mg/mL, potentially requiring sonication.[3] It is recommended to centrifuge the vial before opening to ensure all the powder is at the bottom.

Q4: What are the recommended storage conditions for the reconstituted peptide solution?

A4: Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles.[5] For short-term storage, the solution can be kept at 4°C for up to a few days.[5] For longer-term storage, it is recommended to store the aliquots at -20°C or -80°C.[3][5] Reconstituted product is generally stable for up to 6 months at -20°C.[4]

Q5: What is the stability of the CART(55-102)(rat) peptide?

A5: The lyophilized powder is stable for at least 12 months when stored correctly at -20°C.[4] The stability of the reconstituted solution depends on the storage temperature, with longer stability at -80°C.[3] Repeated freeze-thaw cycles should be strictly avoided as they can degrade the peptide.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve or forms precipitates. - Incorrect solvent used.- Concentration is too high.- Peptide has degraded due to improper storage.- Ensure you are using a recommended solvent such as sterile water or an appropriate buffer.[1][4]- Try warming the solution gently or using sonication to aid dissolution.[3]- Reconstitute to a lower concentration.- If degradation is suspected, use a fresh vial of peptide.
Inconsistent or no biological activity observed in experiments. - Improper storage leading to peptide degradation.- Repeated freeze-thaw cycles.- Incorrect dosage or administration.- Issues with the experimental setup.- Always store the peptide as recommended and aliquot after reconstitution to avoid multiple freeze-thaw cycles.[3][5]- Verify the correct dosage and administration protocol for your specific experiment (in vivo or in vitro).- Ensure all other experimental parameters and reagents are optimal.- Use a fresh aliquot or a new vial of the peptide.
Precipitation of the peptide during storage of the reconstituted solution. - Solution is supersaturated.- Buffer incompatibility.- Store at the recommended temperature and avoid agitation.- If using a buffer, ensure it is compatible with the peptide. Consider reconstituting in sterile water first before diluting in buffer.

Quantitative Data Summary

Parameter Value Source
Molecular Weight ~5259.21 g/mol [1]
Solubility in Water Up to 1 mg/mL to 50 mg/mL[1][3]
Storage (Lyophilized) -20°C or -80°C[1][3]
Storage (Reconstituted) -20°C or -80°C (aliquoted)[3][5]
Purity ≥95%[1]

Experimental Protocols

Protocol 1: Reconstitution of CART(55-102)(rat) Peptide
  • Preparation : Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Addition : Add the calculated volume of sterile, cold solvent (e.g., distilled water or sterile buffer) to the vial to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.

  • Dissolution : Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If necessary, sonicate briefly.[3]

  • Aliquoting and Storage : Aliquot the reconstituted peptide into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.[3][5]

Protocol 2: In Vivo Administration (Intracerebroventricular Injection in Rats)

This is a general guideline and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) protocols.

  • Peptide Preparation : Thaw a single aliquot of the reconstituted CART(55-102)(rat) peptide on ice. Dilute to the final desired concentration with sterile saline or artificial cerebrospinal fluid (aCSF). Doses used in studies have ranged from 0.2 to 5.0 µg per injection.[6]

  • Animal Preparation : Anesthetize the rat according to your approved institutional protocol. Secure the animal in a stereotaxic frame.

  • Surgical Procedure : Perform the surgical procedure to expose the skull and identify the target coordinates for the lateral ventricle.

  • Injection : Slowly infuse the prepared peptide solution into the ventricle using a microinjection pump over a period of several minutes.

  • Post-operative Care : Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 3: In Vitro Cell Culture Assay

This protocol is a general example for treating cultured cells and should be optimized for your specific cell line and experiment.

  • Cell Plating : Plate your cells of interest (e.g., neuronal cells, pituitary-derived cells) at the desired density in appropriate culture plates and allow them to adhere and grow.

  • Peptide Preparation : Thaw an aliquot of the reconstituted CART(55-102)(rat) peptide and dilute it to the final working concentration in your cell culture medium. Concentrations used in studies can range from nanomolar to micromolar, for example, 100 nM.[7]

  • Cell Treatment : Remove the existing media from the cells and replace it with the media containing the CART peptide.

  • Incubation : Incubate the cells for the desired period (e.g., minutes to hours) to observe the effects on signaling pathways or other cellular responses.[7]

  • Analysis : After incubation, harvest the cells for downstream analysis, such as Western blotting for phosphorylated proteins (e.g., ERK), cAMP assays, or gene expression analysis.[1][7]

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the known signaling pathway of CART peptide and a general experimental workflow.

CART_Signaling_Pathway Figure 1. CART Peptide Signaling Pathway CART CART(55-102) Peptide GPCR G-Protein Coupled Receptor (GPCR) CART->GPCR Binds to Gi_o Gi/o Protein GPCR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK_Pathway MEK/ERK Pathway Gi_o->ERK_Pathway Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response ERK ↑ pERK ERK_Pathway->ERK ERK->Cellular_Response

Figure 1. CART Peptide Signaling Pathway

Experimental_Workflow Figure 2. General Experimental Workflow cluster_prep Peptide Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized CART(55-102) Peptide Aliquoting Aliquot and Store at -20°C/-80°C Reconstitution->Aliquoting Dilution Thaw and Dilute to Working Concentration Aliquoting->Dilution InVivo In Vivo (e.g., ICV Injection) Dilution->InVivo InVitro In Vitro (e.g., Cell Culture) Dilution->InVitro Behavioral Behavioral Assays (e.g., Feeding Behavior) InVivo->Behavioral Biochemical Biochemical Assays (e.g., Western Blot, ELISA) InVitro->Biochemical

Figure 2. General Experimental Workflow

References

Technical Support Center: CART(55-102)(rat) Efficacy and Vehicle Choice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the rat CART(55-102) peptide in their experiments. The following information is designed to address common challenges and questions related to the impact of vehicle choice on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving and administering rat CART(55-102)?

A1: Rat CART(55-102) is soluble in aqueous solutions.[1][2] The most commonly used and recommended vehicles are sterile 0.9% saline, sterile water, or phosphate-buffered saline (PBS).[3][4][5][6][7] For intracerebroventricular (ICV) administration, artificial cerebrospinal fluid (aCSF) is also a suitable vehicle.[8] The choice of vehicle may depend on the route of administration and the specific experimental design.

Q2: How should I prepare and store my CART(55-102) solution?

A2: For optimal results, it is recommended to rehydrate lyophilized CART(55-102) just before use.[1] After reconstitution in a suitable vehicle, the solution can be stored at +4°C for up to 5 days or aliquoted and frozen at -20°C for up to 3 months.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the solution before freezing.[1]

Q3: Can the choice of vehicle impact the stability of the CART(55-102) peptide?

A3: While CART(55-102) is generally stable in aqueous solutions, the pH and composition of the vehicle can potentially influence its stability over time. Using sterile, high-purity water or saline is recommended to minimize contamination and potential degradation. For long-term studies involving continuous infusion, ensuring the stability of the peptide in the chosen vehicle at physiological temperatures is crucial.

Q4: Does the route of administration influence the choice of vehicle?

A4: Yes, the route of administration is a key factor in selecting an appropriate vehicle.

  • Intracerebroventricular (ICV): Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) are commonly used.[3][8]

  • Intravenous (IV): Sterile 0.9% saline is a standard choice.[5][6]

  • Intraperitoneal (IP): All drugs, including CART(55-102), are typically dissolved in saline for intraperitoneal injection.[7]

  • Intranasal: Saline is used as a vehicle for intranasal delivery.[9]

Troubleshooting Guide

Observed Issue Potential Cause Related to Vehicle Troubleshooting Steps
Low or no biological activity of CART(55-102) 1. Improper dissolution: The peptide may not be fully dissolved in the chosen vehicle. 2. Peptide degradation: Improper storage of the reconstituted solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation.[1] 3. Vehicle incompatibility: While unlikely with standard aqueous vehicles, using a non-recommended or contaminated vehicle could affect peptide integrity.1. Ensure the peptide is completely dissolved by gentle vortexing. 2. Prepare fresh solutions for each experiment or use properly stored aliquots.[1] Avoid repeated freeze-thaw cycles. 3. Use only recommended, high-purity, sterile vehicles such as 0.9% saline, sterile water, or PBS.[2][3][4][5][6][7]
High variability in experimental results 1. Inconsistent vehicle preparation: Variations in the pH or tonicity of the vehicle between experiments. 2. Inconsistent solution preparation: Differences in the concentration of CART(55-102) due to pipetting errors or incomplete dissolution.1. Use a consistent, standardized protocol for preparing the vehicle for all experiments. 2. Prepare a stock solution of CART(55-102) and dilute it to the final concentration for each experiment to minimize variability.
Adverse reactions in animal subjects (e.g., seizures, tremors) 1. High dose/concentration: Higher doses of CART(55-102) have been reported to cause adverse effects like prolonged seizures and tremors.[4][10] 2. Vehicle osmolality: An improper vehicle osmolality, especially for central administration, could contribute to adverse reactions.1. Perform a dose-response study to determine the optimal effective dose with minimal side effects. Doses as high as 5.0 μg have been noted to cause seizures.[4] 2. For ICV administration, ensure the vehicle (e.g., aCSF) is isotonic to the cerebrospinal fluid.

Experimental Protocols

Preparation of CART(55-102) in Saline for Intraperitoneal (IP) Injection
  • Reconstitution: Reconstitute lyophilized rat CART(55-102) in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/ml).

  • Vortexing: Gently vortex the solution to ensure the peptide is fully dissolved.

  • Dilution: Based on the animal's body weight and the target dose (e.g., 25 µg/kg), calculate the required volume of the stock solution and dilute it further with sterile 0.9% saline to a suitable injection volume.[11][12]

  • Administration: Administer the solution intraperitoneally to the rat.

Preparation of CART(55-102) in Saline for Intracerebroventricular (ICV) Injection
  • Reconstitution: Dissolve the lyophilized CART(55-102) peptide in sterile 0.9% saline.[3]

  • Dosing: Prepare the desired dose (e.g., 0.1, 0.5, 1, or 2 μg) in a final volume of 5 μl.[3]

  • Administration: Inject the solution into the lateral ventricle of the rat.[3]

Quantitative Data Summary

Table 1: Effect of Intracerebroventricular (ICV) CART(55-102) in Saline on Licking Microstructure in Rats

Dose (μg)VehicleInitial Lick Rate Reduction (%)Statistical Significance (p-value)
1Sterile 0.9% Saline35.2≤ 0.01
2Sterile 0.9% Saline65≤ 0.01

Data adapted from a study on the effects of CART on Ensure intake and licking microstructure.[3]

Table 2: Effect of Intravenous (IV) CART(55-102) in Saline on Mean Arterial Blood Pressure (MABP)

TreatmentVehicleChange in MABPTime to Peak Effect (minutes)
30 μg/kg CART(55-102)Normal SalineIncrease to 111% of baseline2

Data from an in vivo study on the cerebrovascular effects of CART peptide.[5]

Table 3: Effect of Intraperitoneal (IP) CART(55-102) on Psychostimulant-Induced Locomotion

CART(55-102) Dose (µg/kg)VehiclePsychostimulantEffect on Locomotion
10SalineCocaine (10 mg/kg)Attenuates
25SalineCocaine (10 mg/kg)Attenuates (maximum inhibition)
25SalineAmphetamine (2 mg/kg)Attenuates

This table summarizes findings that systemic administration of CART 55-102 can inhibit psychostimulant-induced locomotion and exhibits a U-shaped dose-response curve.[11][12]

Visualizations

experimental_workflow Experimental Workflow for Assessing CART(55-102) Efficacy cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized CART(55-102) dissolve Dissolve in Appropriate Vehicle (e.g., Saline) reconstitute->dissolve prepare_dose Prepare Final Dose Concentration dissolve->prepare_dose administer Administer to Rat (e.g., ICV, IV, IP) prepare_dose->administer behavioral Behavioral Assays (e.g., Feeding, Locomotion) administer->behavioral physiological Physiological Measurements (e.g., Blood Pressure) administer->physiological analyze Analyze and Compare Data to Vehicle Control behavioral->analyze physiological->analyze

Caption: Workflow for CART(55-102) experiments.

troubleshooting_logic Troubleshooting Logic for Vehicle-Related Issues start Unexpected Experimental Outcome check_vehicle Was a recommended vehicle used? (Saline, Water, aCSF) start->check_vehicle check_prep Was the solution prepared correctly? (Fresh, proper storage) check_vehicle->check_prep Yes use_recommended Action: Use a recommended vehicle check_vehicle->use_recommended No check_dose Is the dose within the effective range? check_prep->check_dose Yes prepare_fresh Action: Prepare fresh solution and aliquot check_prep->prepare_fresh No optimize_dose Action: Perform dose-response study check_dose->optimize_dose No other_factors Investigate other experimental variables check_dose->other_factors Yes

Caption: Troubleshooting vehicle-related issues.

References

addressing tachyphylaxis or tolerance to CART(55-102)(rat)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CART(55-102)(rat). The information is designed to address specific issues that may arise during experiments, with a focus on tachyphylaxis and tolerance.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to repeated applications of CART(55-102)(rat) in our cell culture model. What could be the underlying cause?

A diminished response to CART(55-102)(rat) upon repeated administration, known as tachyphylaxis or tolerance, can arise from several cellular mechanisms. Since CART(55-102)(rat) is known to signal through a G-protein-dependent pathway, likely involving Gi/Go proteins to inhibit L-type voltage-gated Ca2+ channels, the following mechanisms are potential causes for the observed tolerance[1][2][3]:

  • Receptor Downregulation: Prolonged exposure to CART(55-102)(rat) may lead to a decrease in the number of its receptors on the cell surface through internalization and subsequent degradation.

  • Receptor Desensitization: The receptor may become uncoupled from its downstream signaling pathway. This can occur through phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of arrestin proteins, which sterically hinder the interaction with G-proteins.

  • Depletion of Intracellular Signaling Molecules: Repeated stimulation of the signaling pathway could lead to the depletion of key intracellular messengers or co-factors necessary for the cellular response.

  • Cellular Adaptation: The cell may adapt to the continuous presence of the peptide by upregulating compensatory signaling pathways that counteract the effects of CART(55-102)(rat).

Q2: Are there any reports in the literature describing tolerance to the in vivo effects of CART(55-102)(rat)?

One study investigating the effects of intra-ventral tegmental area (VTA) injection of rat CART(55-102) on locomotor activity noted that repeated treatment did not appear to produce tolerance or sensitization to these effects[4]. However, this was an observation rather than a detailed investigation into the phenomenon of tachyphylaxis. Therefore, the potential for tolerance development in different biological systems or under different experimental conditions remains an important consideration.

Q3: What is the proposed signaling pathway for CART(55-102)(rat)?

While a specific receptor for CART peptides has not yet been definitively cloned and characterized, functional studies suggest that CART(55-102)(rat) exerts its effects through a G-protein-coupled receptor (GPCR). The inhibitory effects on voltage-gated Ca2+ channels are sensitive to pertussis toxin, which implicates the involvement of Gi/Go proteins[1]. The proposed signaling pathway involves the binding of CART(55-102)(rat) to its receptor, leading to the activation of Gi/Go proteins, which in turn inhibit the activity of L-type voltage-gated Ca2+ channels, resulting in a decrease in intracellular calcium influx[1][2]. Some evidence also suggests that CART(55-102)(rat) may stimulate the ERK1/2 signaling pathway[3][5].

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CART CART(55-102)(rat) Receptor CART Receptor (GPCR) CART->Receptor Binds G_protein Gαi/o βγ Receptor->G_protein Activates Ca_channel L-type Ca2+ Channel G_protein->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response

Caption: Proposed signaling pathway for CART(55-102)(rat).

Troubleshooting Guides

Issue: Reduced Cellular Response to CART(55-102)(rat) Over Time

This guide provides a systematic approach to investigate and troubleshoot a diminished response to CART(55-102)(rat) in an experimental setting.

1. Confirm Peptide Integrity and Activity:

  • Action: Verify the storage conditions and age of your CART(55-102)(rat) stock. The peptide should be stored at -20°C or -80°C. Reconstituted aliquots should be used promptly and freeze-thaw cycles avoided.

  • Rationale: The biological activity of CART(55-102)(rat) is dependent on its three-dimensional structure, which is stabilized by disulfide bonds. Improper storage or handling can lead to degradation and loss of function.

  • Verification: If possible, test the activity of a fresh batch of the peptide in a naive system (cells not previously exposed to the peptide) to confirm its potency.

2. Investigate Receptor Downregulation:

  • Experimental Protocol:

    • Cell Treatment: Treat cells with CART(55-102)(rat) for varying durations (e.g., 0, 1, 4, 12, 24 hours).

    • Membrane Protein Isolation: Isolate membrane proteins from the treated cells.

    • Western Blotting: Perform a Western blot analysis using an antibody specific for the putative CART receptor (if available) or a tagged version of the receptor.

    • Data Analysis: Quantify the band intensity to determine the relative amount of receptor protein on the cell surface at each time point.

  • Expected Outcome: A time-dependent decrease in the amount of receptor protein in the membrane fraction would suggest receptor downregulation.

3. Assess Receptor Desensitization:

  • Experimental Protocol (Functional Assay):

    • Pre-treatment: Incubate cells with a high concentration of CART(55-102)(rat) for a short period (e.g., 30-60 minutes).

    • Washout: Thoroughly wash the cells to remove the pre-treatment peptide.

    • Re-stimulation: After a recovery period, re-stimulate the cells with a range of CART(55-102)(rat) concentrations.

    • Measure Response: Measure the downstream cellular response (e.g., inhibition of depolarization-induced calcium influx).

    • Comparison: Compare the dose-response curve of the pre-treated cells to that of naive cells.

  • Expected Outcome: A rightward shift in the EC50 value and/or a decrease in the maximal response in pre-treated cells would indicate receptor desensitization.

4. Experimental Workflow for Investigating Tachyphylaxis:

Tachyphylaxis_Workflow start Observed Diminished Response confirm_peptide Confirm Peptide Activity start->confirm_peptide confirm_peptide->start If inactive, replace investigate_downregulation Investigate Receptor Downregulation confirm_peptide->investigate_downregulation If active assess_desensitization Assess Receptor Desensitization investigate_downregulation->assess_desensitization analyze_data Analyze and Interpret Data assess_desensitization->analyze_data conclusion Identify Mechanism of Tachyphylaxis analyze_data->conclusion

Caption: Experimental workflow for investigating CART(55-102)(rat) tachyphylaxis.

Data Presentation

Should you conduct experiments to quantify tachyphylaxis, we recommend presenting your data in a clear and structured format. Below are example tables for presenting data from receptor downregulation and desensitization experiments.

Table 1: Quantification of CART Receptor Downregulation

Treatment Duration (hours)Relative Receptor Level (as % of control)Standard Deviation
0 (Control)100± 5.2
185± 4.8
462± 6.1
1235± 5.5
2420± 4.3

Table 2: Functional Desensitization of CART(55-102)(rat) Response

Treatment GroupEC50 (nM)Emax (% inhibition)
Naive (No Pre-treatment)15.295.7
Pre-treated (1 µM CART for 1 hr)48.572.3

Detailed Experimental Protocols

Protocol 1: Measurement of Depolarization-Induced Calcium Influx

This protocol is adapted from studies investigating the inhibitory effect of CART(55-102)(rat) on voltage-gated calcium channels[1].

Materials:

  • Cultured rat hippocampal neurons (or other relevant cell type)

  • Fura-2 AM (calcium indicator dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium (High-K+) solution (HBSS with elevated KCl, e.g., 50 mM)

  • CART(55-102)(rat) peptide

  • Fluorescence microscope or plate reader capable of ratiometric calcium imaging

Procedure:

  • Cell Loading: Incubate cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for a few minutes.

  • Peptide Application: Add CART(55-102)(rat) at the desired concentration and incubate for the specified time.

  • Depolarization: Stimulate the cells by perfusing with the High-K+ solution.

  • Data Acquisition: Record the change in fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Calculate the peak increase in the fluorescence ratio in the presence and absence of CART(55-102)(rat) to determine the extent of inhibition.

Protocol 2: Western Blotting for Receptor Quantification

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer and collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

controlling for non-specific effects of CART(55-102)(rat)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for non-specific effects during experiments with CART(55-102)(rat).

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for CART(55-102)(rat), and how can they contribute to non-specific effects?

A1: CART(55-102)(rat) exhibits complex biological activity through multiple mechanisms, which can lead to effects that are not mediated by a specific receptor. A key receptor-independent mechanism is the inhibition of dipeptidyl-peptidase 4 (DPP4).[1] The N-terminal tripeptide isoleucine-proline-isoleucine (IPI) of CART(55-102) is responsible for this inhibitory action on DPP4, which can subsequently reduce neuroinflammation by decreasing glia-derived cytokine production.[1] Additionally, while a specific high-affinity receptor for CART peptides has been suggested, it has not yet been cloned.[1][2] The peptide has been shown to activate signaling pathways such as those involving G-protein coupled receptors, leading to changes in intracellular cAMP, and phosphorylation of CREB, ERK1/2, and Akt.[3][4][5] These diverse signaling capabilities mean that observed effects could be downstream of various pathways, not all of which may be the primary focus of the investigation.

Q2: My high dose of CART(55-102)(rat) is causing tremors and motor disturbances in my animal models. How can I control for this?

A2: High doses of intrathecally or intracerebroventricularly administered CART(55-102) have been reported to cause abnormal motor disturbances, including ascending tremors.[1][6] This appears to be a non-specific effect related to the dose rather than the primary biological activity being investigated (e.g., analgesia or appetite regulation).

To address this, it is crucial to perform a dose-response study to identify the minimal effective dose that elicits the desired biological effect without causing motor side effects.[6] If the motor disturbances persist even at lower effective doses, consider alternative delivery routes that might reduce peak central nervous system concentrations. As a control, a different, inactive CART fragment can be administered at the same high dose to demonstrate that the motor effects are specific to the CART(55-102) peptide sequence and not a general response to peptide administration.[6]

Q3: How do I select an appropriate negative control peptide for my experiments with CART(55-102)(rat)?

A3: An ideal negative control peptide should be structurally similar to CART(55-102) but lack the specific biological activity being studied. A commonly used approach is to use a scrambled version of the peptide with the same amino acid composition but a randomized sequence. Another strategy is to use a fragment of the CART peptide that is known to be inactive in the experimental paradigm. For instance, CART(1-26) has been used as an inactive control in locomotor activity studies.[6][7] The choice of control will depend on the specific hypothesis being tested. For example, to investigate the role of the N-terminal IPI sequence in DPP4 inhibition, a CART fragment lacking this sequence, such as CART(62-102), could be an appropriate control.[1]

Q4: What is the appropriate vehicle control for in vivo and in vitro studies with CART(55-102)(rat)?

A4: The appropriate vehicle control should be the solvent in which the CART(55-102)(rat) peptide is dissolved for administration. For in vivo studies, sterile 0.9% saline is a commonly used vehicle for dissolving CART peptides.[6] For in vitro experiments, the vehicle will depend on the cell culture medium and the solubility of the peptide. Water or a buffered solution compatible with the cell line is typically used.[8][9] It is critical to administer the vehicle alone to a control group of animals or cell cultures to account for any effects of the solvent or the administration procedure itself.

Troubleshooting Guides

Problem: Observed effects of CART(55-102)(rat) are inconsistent across experiments.

Possible Cause Troubleshooting Step
Peptide Stability and Storage Ensure the peptide is stored correctly at -20°C.[8][9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the purity and integrity of the peptide batch.
Vehicle Effects Always include a vehicle-only control group to ensure the observed effects are not due to the solvent or administration route.
Dose-Dependent Biphasic Effects CART(55-102) can exhibit U-shaped dose-response curves for some effects, such as the inhibition of psychostimulant-induced locomotion.[7] Perform a thorough dose-response analysis to identify the optimal concentration range.

Problem: Difficulty distinguishing between receptor-mediated and receptor-independent effects.

Possible Cause Troubleshooting Step
DPP4 Inhibition To determine if the observed effect is due to DPP4 inhibition, co-administer a known DPP4 inhibitor (e.g., sitagliptin) as a positive control.[1] Use a CART fragment lacking the N-terminal IPI sequence (e.g., CART(62-76)) to see if the effect is abolished.[1]
Off-Target Binding While a specific CART receptor is not yet cloned, consider using receptor antagonists for other known pathways that might be indirectly affected. For example, opioid receptor antagonists have been used to investigate the downstream signaling of CART's anti-hyperalgesic effects.[1]
Signaling Pathway Activation Use specific inhibitors for downstream signaling molecules (e.g., PKA, MEK1, PKB inhibitors) to dissect the pathway responsible for the observed effect.[4]

Quantitative Data Summary

Table 1: In Vivo Effects of CART(55-102)(rat) and Control Peptides

PeptideDoseAdministration RouteSpeciesObserved EffectControlReference
CART(55-102)0.2–5.0 μ g/side Intra-VTARatIncreased locomotor activityCART(1-26)[6]
CART(55-102)0.1–0.3 nmol/ratIntrathecalRatDecreased mechanical hyperalgesiaCART(62-102)[1]
CART(55-102)> 0.3 nmol/ratIntrathecalRatAbnormal motor disturbancesN/A[1]
CART(55-102)25 µg/kgIntraperitonealRatReduced cocaine-induced locomotionCART(1-27)[7]
CART(55-102)Chronic i.c.v. infusionIntracerebroventricularRatDecreased food intake and body weightVehicle

Experimental Protocols

Protocol 1: Intrathecal Administration in a Carrageenan-Induced Inflammation Model

This protocol is adapted from a study investigating the antihyperalgesic effect of CART(55-102) in rats.[1]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Inflammation: Inject 100 μl of 2% carrageenan in sterile saline into the plantar surface of the right hind paw.

  • Intrathecal Injection: 150 minutes after carrageenan injection, perform an intrathecal injection of CART(55-102) or control peptide dissolved in sterile saline in a volume of 10 μl.

  • Control Groups:

    • Vehicle control: Intrathecal injection of 10 μl sterile saline.

    • Negative peptide control: Intrathecal injection of CART(62-102) at an equimolar dose to CART(55-102).

  • Behavioral Testing: Measure mechanical hyperalgesia using the Randall-Selitto test at various time points post-injection.

Protocol 2: Assessment of Locomotor Activity Following Intra-Ventral Tegmental Area (VTA) Injection

This protocol is based on a study examining the psychostimulant-like effects of CART(55-102).[6]

  • Animal Model: Male Sprague-Dawley rats with surgically implanted guide cannulas aimed at the VTA.

  • Drug Preparation: Dissolve CART(55-102) and the inactive control peptide CART(1-26) in sterile 0.9% saline.

  • Intra-VTA Infusion: Bilaterally infuse 0.5 μl of the peptide solution or vehicle into the VTA over 1 minute.

  • Control Groups:

    • Vehicle control: Intra-VTA infusion of sterile saline.

    • Inactive peptide control: Intra-VTA infusion of CART(1-26) at an equimolar dose.

  • Locomotor Activity Measurement: Immediately after infusion, place the rat in an automated activity monitoring chamber and record locomotor activity for a specified duration.

Visualizations

CART_Signaling_Pathways cluster_receptor_independent Receptor-Independent Pathway cluster_putative_receptor Putative Receptor-Mediated Pathways CART55_102_RI CART(55-102) DPP4 DPP4 CART55_102_RI->DPP4 Inhibits TLR4 TLR4 Signaling DPP4->TLR4 Enhances Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) TLR4->Cytokines Increases Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation CART55_102_R CART(55-102) GPCR Putative GPCR CART55_102_R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates (Gs) MAPK_PKB MAPK / PKB Pathways GPCR->MAPK_PKB Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB CellSurvival Cell Survival & Proliferation MAPK_PKB->CellSurvival

Caption: Signaling pathways of CART(55-102)(rat).

Experimental_Workflow_Controls cluster_experiment Experimental Design for CART(55-102) Effects cluster_groups Treatment Groups start Hypothesis: CART(55-102) has a specific effect group1 Group 1: CART(55-102) start->group1 group2 Group 2: Vehicle Control start->group2 group3 Group 3: Inactive Peptide Control (e.g., Scrambled or CART(1-26)) start->group3 group4 Group 4: Positive Control (If applicable, e.g., DPP4 inhibitor) start->group4 procedure Administer Treatments (e.g., Intrathecal, Intra-VTA) group1->procedure group2->procedure group3->procedure group4->procedure measurement Measure Outcome (e.g., Nociception, Locomotion) procedure->measurement analysis Statistical Analysis measurement->analysis conclusion Conclusion on Specificity of Effect analysis->conclusion

Caption: Workflow for controlling non-specific effects.

Troubleshooting_Logic start Inconsistent or Unexpected Results? check_dose Is a Dose-Response Curve Established? start->check_dose check_controls Are Appropriate Controls Included? start->check_controls check_peptide Is Peptide Integrity Confirmed? start->check_peptide action_dose Perform Dose-Response Study check_dose->action_dose No resolve Interpret Results with Confidence check_dose->resolve Yes action_controls Include Vehicle and Inactive Peptide Controls check_controls->action_controls No check_controls->resolve Yes action_peptide Verify Peptide Purity and Storage check_peptide->action_peptide No check_peptide->resolve Yes action_dose->resolve action_controls->resolve action_peptide->resolve

Caption: Logic for troubleshooting experimental results.

References

Technical Support Center: Ensuring Reproducibility in CART(55-102)(rat) Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of behavioral assays involving the administration of CART(55-102) to rats.

Frequently Asked Questions (FAQs)

Q1: What is CART(55-102) and what are its primary behavioral effects in rats?

A1: CART(55-102) is a biologically active fragment of the cocaine- and amphetamine-regulated transcript peptide.[1][2] In rats, it is involved in the regulation of several behaviors, including:

  • Feeding: It acts as a satiety factor, inhibiting both normal and starvation-induced food intake.[3][4]

  • Locomotor Activity: Depending on the dose and brain region targeted, it can either increase or decrease locomotor activity.[2][5]

  • Reward and Reinforcement: It can induce conditioned place preference (CPP), suggesting reinforcing properties.[2]

  • Anxiety and Stress: It has been shown to produce anxiety-like behaviors in various behavioral paradigms.[3][4][6]

Q2: What are the common routes of administration for CART(55-102) in rat behavioral studies?

A2: The most common routes of administration are:

  • Intracerebroventricular (ICV): This method delivers the peptide directly into the ventricular system of the brain, allowing for widespread distribution.[7]

  • Intra-Ventral Tegmental Area (Intra-VTA): This is a targeted injection into a key brain region involved in reward and motivation.[2]

  • Intraperitoneal (IP): This systemic administration route has also been shown to produce behavioral effects, suggesting the peptide may cross the blood-brain barrier to some extent.[5][8]

Q3: Is there a known receptor for CART(55-102)?

A3: The identity of a specific receptor for CART peptides has been a subject of investigation. While in vitro studies strongly suggest that CART binds to a G protein-coupled receptor (GPCR) coupled to Gi/Go, a definitive receptor has not been conclusively identified.[9][10] GPR160 was identified as a potential receptor, but this finding has been challenged by subsequent studies showing a lack of specific binding and signaling in human cells.[9]

Q4: How should CART(55-102) peptide be prepared and stored?

A4: For optimal stability and activity, follow these guidelines:

  • Reconstitution: Reconstitute lyophilized CART(55-102) in sterile, nuclease-free water to a stock concentration of 1 mg/ml.[4]

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired concentration using sterile saline or artificial cerebrospinal fluid (aCSF).

Troubleshooting Guides

Issue 1: High Variability or Lack of Expected Behavioral Effects

Possible Cause 1: Incorrect Dosage

  • Troubleshooting: CART(55-102) often exhibits a biphasic or U-shaped dose-response curve, where higher doses may produce a diminished or opposite effect compared to lower doses.[5] It is crucial to perform a dose-response study to determine the optimal dose for the desired behavioral outcome in your specific experimental conditions.

Possible Cause 2: Inaccurate Cannula Placement (for ICV or intra-VTA injections)

  • Troubleshooting: The precise location of the injection is critical for targeted administration. Post-mortem histological verification of cannula placement is essential to confirm that the injections were delivered to the intended brain region.[2] Incorrect placement can lead to a lack of effect or off-target effects.

Possible Cause 3: Peptide Instability

  • Troubleshooting: Ensure proper handling and storage of the CART(55-102) peptide. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment.

Possible Cause 4: Vehicle Effects

  • Troubleshooting: The vehicle used to dissolve the peptide can have its own behavioral effects. Always include a vehicle-only control group in your experimental design to account for any effects of the solvent.

Issue 2: Unexpected Behavioral Side Effects

Possible Cause 1: High Peptide Dose

  • Troubleshooting: High doses of CART(55-102), particularly when administered centrally, have been reported to induce tremors or even seizure-like activity in some rats.[2] If these side effects are observed, reduce the dose in subsequent experiments.

Possible Cause 2: Stress-Induced Anxiety

  • Troubleshooting: The handling and injection procedures can be stressful for the animals, potentially confounding the results of anxiety-related behavioral tests. Ensure adequate habituation of the animals to the experimental procedures and environment before starting the experiment.

Quantitative Data Summary

The following tables summarize quantitative data from key behavioral assays involving CART(55-102) administration in rats.

Table 1: Dose-Dependent Effects of Intra-VTA CART(55-102) on Locomotor Activity

Dose (µ g/side )Distance Traveled (cm)
Saline~1000
0.2~2000
1.0~4000
5.0~6000

Data are approximate values derived from graphical representations in Kimmel et al., 2000.[2]

Table 2: Conditioned Place Preference (CPP) Induced by Intra-BLA CART(55-102)

Dose (µ g/side )Outcome
1No CPP or CPA
2Conditioned Place Preference (CPP)
4Conditioned Place Aversion (CPA)

BLA: Basolateral Amygdala. Data from Rogge et al., 2008.[1]

Table 3: Anxiogenic Effects of Intra-DRN CART(55-102) in the Elevated Plus Maze

Dose (ng)% Time in Open Arms% Time in Closed Arms
aCSF (Control)~40%~60%
100~20%~80%

DRN: Dorsal Raphe Nucleus. Data are approximate values derived from graphical representations in Wise et al., 2024.[6]

Table 4: Inhibition of Food Intake by ICV CART(55-102)

Dose (nmol)Food Intake Inhibition
0.1~20%
0.3~50%
1.0~80%

Data are approximate values derived from textual descriptions in Kristensen et al., 1998.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the lateral ventricle relative to bregma.

  • Craniotomy: Drill a small burr hole through the skull at the determined coordinates.

  • Cannula Implantation: Lower a guide cannula to the target depth and secure it to the skull using dental cement and skull screws.

  • Recovery: Allow the animal to recover from surgery for at least one week before behavioral testing.

  • Injection: On the day of the experiment, gently restrain the rat and insert an injector cannula into the guide cannula. Infuse the CART(55-102) solution at a slow, controlled rate (e.g., 0.5 µl/min).

Protocol 2: Locomotor Activity Assay

  • Habituation: Place the rat in the locomotor activity chamber for a 30-60 minute habituation period before the injection.

  • Injection: Administer CART(55-102) or vehicle via the desired route.

  • Data Collection: Immediately after the injection, place the rat back into the activity chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes) using an automated tracking system.

Protocol 3: Conditioned Place Preference (CPP) Assay

  • Pre-Conditioning (Baseline Preference): On day 1, allow the rat to freely explore the CPP apparatus, which consists of two distinct compartments, for 15 minutes. Record the time spent in each compartment to determine any initial preference.

  • Conditioning: Over the next 6-8 days, administer CART(55-102) and confine the rat to one compartment for 30 minutes. On alternate days, administer vehicle and confine the rat to the other compartment.

  • Post-Conditioning (Test): On the day after the last conditioning session, allow the rat to freely explore both compartments for 15 minutes without any injection. Record the time spent in each compartment. An increase in time spent in the drug-paired compartment indicates CPP.[2]

Visualizations

CART_Signaling_Pathway CART CART(55-102) GPCR Putative GPCR (Gi/o-coupled) CART->GPCR Binds AC Adenylate Cyclase GPCR->AC Inhibits ERK ERK GPCR->ERK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression (e.g., c-Fos) CREB->Gene Regulates Behavior Behavioral Outcomes (Locomotion, Feeding, Anxiety) Gene->Behavior

Caption: Proposed signaling pathway for CART(55-102) in neurons.

Troubleshooting_Workflow start Inconsistent or No Behavioral Effect q1 Is the dose appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cannula placement verified? a1_yes->q2 sol1 Perform Dose-Response Study a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the peptide handled correctly? a2_yes->q3 sol2 Perform Histological Verification a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult Further Literature a3_yes->end sol3 Review Storage and Handling Procedures a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for inconsistent behavioral results.

References

Navigating CART(55-102)(rat) Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in CART(55-102)(rat) research. The information is presented in a direct question-and-answer format to offer clear and actionable solutions for experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Peptide Handling and Administration

Q1: What is the best way to dissolve and store CART(55-102) peptide?

A1: The rat CART(55-102) peptide is soluble in water up to 1 mg/ml.[1] For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[1] Once reconstituted, the solution can be stored at -80°C for up to six months or at -20°C for one month.[2] It is advisable to prepare small aliquots after reconstitution to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, all drugs, including CART(55-102), are typically dissolved in sterile 0.9% saline for intraperitoneal (IP) or intracerebroventricular (ICV) injections.[4][5]

Q2: I'm observing unexpected behavioral effects, or a lack of effect, after administering CART(55-102). What could be the issue?

A2: Several factors could contribute to this.

  • Dose-Response Relationship: CART(55-102) often exhibits a U-shaped or biphasic dose-response curve, particularly in locomotor activity studies.[4][5] This means that higher or lower doses may have less of an effect than an optimal mid-range dose. A thorough dose-response study is crucial to identify the effective dose for your specific experimental paradigm.

  • Route of Administration: The method of administration significantly impacts the peptide's effects. Intracerebroventricular (ICV) administration delivers the peptide directly to the central nervous system, often producing more potent effects at lower doses compared to systemic administration like intraperitoneal (IP) injection.[4] However, evidence suggests that IP-administered CART(55-102) can cross the blood-brain barrier to some extent.[4]

  • Peptide Stability: Improper storage and handling can lead to peptide degradation. Ensure the peptide is stored correctly and that reconstituted solutions are not subjected to multiple freeze-thaw cycles.[3]

Q3: Are there any known adverse effects of CART(55-102) administration in rats?

A3: Yes, particularly at higher doses. Seizure activity and tremor-like head shaking have been reported in rats receiving intra-VTA injections of 5.0 μg of CART(55-102).[6] Intrathecal administration of doses higher than 0.3 nmol/rat has also been shown to cause ascending substantial tremors, which can interfere with behavioral assessments.[7] It is critical to perform dose-finding studies to determine a therapeutically relevant dose that avoids these adverse effects.

Behavioral Studies: Locomotor Activity

Q4: I'm not seeing a consistent effect of CART(55-102) on locomotor activity. What are some common pitfalls in this assay?

A4:

  • Habituation: Inadequate habituation of the rats to the locomotor activity chambers can lead to high baseline activity and mask the effects of the peptide. Animals should be habituated to the testing environment and injection procedures before the experiment begins.[8]

  • Data Analysis: Analyzing the data in appropriate time bins is important. Locomotor activity is often measured in 5-minute intervals.[4] It is also crucial to subtract the saline control group's locomotor activity to determine the specific effect of the drug.[9]

  • Biphasic Dose-Response: As mentioned, CART(55-102) can have a U-shaped dose-response curve in locomotor studies.[4][5] Testing a range of doses is essential to capture the full spectrum of its effects. For example, one study found maximum inhibition of psychostimulant-induced locomotion at 25 µg/kg IP, with higher and lower doses showing less of an effect.[4]

Experimental Protocols

Intraperitoneal (IP) Injection of CART(55-102)

Methodology:

  • Preparation: Dissolve CART(55-102) in sterile 0.9% saline to the desired concentration.

  • Animal Handling: Gently restrain the rat.

  • Injection: Injections are typically administered in a volume of 1 mL/kg.[4][5]

  • Procedure: On testing days, animals are often habituated to the testing chambers for 30 minutes, followed by a 30-minute basal locomotor activity measurement. Following the basal measurement, an IP injection of saline or CART peptide is administered, and the rat is returned to the chamber for a 15-minute measurement period before a subsequent challenge with a psychostimulant like cocaine or amphetamine.[5]

Intracerebroventricular (ICV) Cannulation and Injection

Methodology:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., urethane, ketamine, and xylazine).[10]

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and expose the bregma.

    • Drill a hole at the desired stereotaxic coordinates for the lateral ventricle. Typical coordinates for rats are approximately AP: -0.8 mm and L: ±1.5 mm from bregma.[11]

    • Implant a guide cannula to the desired depth (typically V: -3.5 to -4.0 mm from the skull surface for rats).[11]

    • Secure the cannula with dental cement and anchor screws.[11]

    • Insert a dummy cannula to keep the guide cannula patent.[11]

  • Post-operative Care: Suture the scalp and provide appropriate post-operative care, allowing for a recovery period of at least 7 days.[12]

  • Injection Procedure:

    • On the day of the experiment, gently restrain the conscious rat.

    • Remove the dummy cannula and insert the internal injector cannula, which extends slightly beyond the guide cannula.[11]

    • Infuse the CART(55-102) solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. The total injection volume is typically 1-5 µL for rats.[11]

    • Leave the injector in place for a short period after infusion to prevent backflow before replacing the dummy cannula.[11]

Quantitative Data Summary

Table 1: Effective Doses of CART(55-102) in Rat Behavioral Studies

Behavioral Assay Route of Administration Effective Dose Range Observed Effect Reference
Psychostimulant-Induced LocomotionIntraperitoneal (IP)10 - 25 µg/kgAttenuation of cocaine and amphetamine-mediated locomotion.[5]
Locomotor ActivityIntra-Ventral Tegmental Area (VTA)0.2 - 5.0 µ g/side Dose-dependent increase in locomotor activity.[6]
Conditioned Place PreferenceIntra-Ventral Tegmental Area (VTA)1.0 µ g/side (4 injections)Inducement of significant place preference.[6]
Mechanical HyperalgesiaIntrathecal (i.t.)0.1 - 0.3 nmol/ratSignificant decrease in mechanical hyperalgesia.[7]
Alcohol Drinking BehaviorIntra-Paraventricular Nucleus (PVN)0.025 - 1.25 µ g/0.5 µl/sideDose-dependent reduction in alcohol intake.[13]

Visualizations

Experimental Workflow: Locomotor Activity Assay

G cluster_pre_exp Pre-Experiment cluster_exp_day Experimental Day cluster_post_exp Post-Experiment Habituation Habituation to Handling & Chambers Basal_LMA Basal Locomotor Activity Measurement (30 min) Habituation->Basal_LMA IP_Injection IP Injection (Saline or CART(55-102)) Basal_LMA->IP_Injection Post_IP_LMA LMA Measurement (15 min) IP_Injection->Post_IP_LMA Psychostimulant_Challenge Psychostimulant Challenge (e.g., Cocaine, Amphetamine) Post_IP_LMA->Psychostimulant_Challenge Final_LMA Final LMA Measurement (30-60 min) Psychostimulant_Challenge->Final_LMA Data_Analysis Data Analysis Final_LMA->Data_Analysis G cluster_pathway Proposed Signaling Cascade CART CART(55-102) (in NAcc) Akt pAkt (T308) (decreased) CART->Akt normalizes Psychostimulants Psychostimulants (e.g., Amphetamine) Psychostimulants->Akt inhibits GSK3b pGSK3β (Ser9) (decreased) Akt->GSK3b inhibits GluA1 pGluA1 (Ser845) (increased) GSK3b->GluA1 promotes Hyperlocomotion Hyperlocomotor Activity GluA1->Hyperlocomotion

References

Validation & Comparative

A Comparative Guide to CART(55-102)(rat) and Other CART Peptide Fragments for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of the rat Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment CART(55-102) with other notable CART fragments. This document synthesizes experimental data on their physiological effects, receptor interactions, and signaling pathways, providing a comprehensive resource for designing and interpreting studies involving these neuropeptides.

In the landscape of neuropeptide research, CART peptides have emerged as significant modulators of various physiological processes, including feeding behavior, anxiety, and reward pathways. The primary biologically active forms identified in rats are CART(55-102) and CART(62-102)[1]. This guide focuses on a detailed comparison of CART(55-102) with other fragments, presenting key experimental findings in a structured format to aid in research and development.

Comparative Biological Activity

Experimental evidence indicates that while both CART(55-102) and CART(62-102) are biologically active, they can exhibit differential effects depending on the physiological context[1].

Anorectic Effects

Both CART(55-102) and CART(62-102) have been shown to be potent inhibitors of food intake when administered centrally[1][2]. Studies suggest that these two fragments have equal biological activity in their anorexigenic potency[3]. Intracerebroventricular (ICV) injection of CART(55-102) in rats dose-dependently reduces food intake[4].

Peptide FragmentSpeciesAdministration RouteAnorectic EffectReference
CART(55-102)RatICVPotent, dose-dependent reduction in food intake.[1][4]
CART(62-102)RatICVPotent anorectic activity, considered to have equal potency to CART(55-102).[1][3]
CART(55-86), CART(54-102), CART(61-102)Rat/MiceICVAll show dose-dependent inhibition of food intake.[2]
Anxiogenic Effects

A notable distinction between CART(55-102) and CART(62-102) has been observed in studies on anxiety-like behavior.

Peptide FragmentSpeciesBehavioral TestAnxiogenic EffectReference
CART(55-102)RatElevated Plus Maze, Social Interaction TestIncreased anxiety-like behavior.[1]
CART(62-102)RatElevated Plus Maze, Social Interaction TestNo significant effect on anxiety-like behavior.[1]
Nociception

In models of inflammatory pain, intrathecal administration of CART(55-102) and CART(62-102) have demonstrated different effects on mechanical hyperalgesia.

Peptide FragmentSpeciesAdministration RouteEffect on Mechanical HyperalgesiaReference
CART(55-102)RatIntrathecalSignificant decrease in mechanical hyperalgesia.[5]
CART(62-102)RatIntrathecalNo antihyperalgesic effect.[5]

Receptor Binding and Signaling Pathways

The biological effects of CART peptides are mediated through interactions with specific, yet to be fully characterized, G-protein coupled receptors (GPCRs)[1]. Both CART(55-102) and CART(62-102) have been shown to bind to high-affinity sites in various cell lines and brain regions[1].

Receptor Binding Affinity

Binding studies have demonstrated that both CART(55-102) and CART(62-102) are the active peptides that bind to specific, high-affinity, saturable sites[1].

Peptide FragmentCell Line/TissueBinding CharacteristicsReference
CART(55-102)AtT20 cellsHigh-affinity, saturable, and specific binding.[1]
CART(62-102)AtT20 cellsHigh-affinity, saturable, and specific binding.[1]
Signaling Pathways

CART peptides, including CART(55-102), have been shown to activate intracellular signaling cascades, most notably the Extracellular signal-Regulated Kinase (ERK) pathway, through a Gi/o protein-coupled mechanism[6].

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART CART(55-102) GPCR CART Receptor (GPCR) CART->GPCR Gi_o Gαi/o GPCR->Gi_o activates AC Adenylate Cyclase Gi_o->AC inhibits MEK MEK Gi_o->MEK activates cAMP cAMP AC->cAMP ERK ERK MEK->ERK phosphorylates pERK pERK CREB CREB pERK->CREB phosphorylates pCREB pCREB Gene Gene Expression (e.g., c-Fos) pCREB->Gene regulates ICV_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Care cluster_injection Injection Procedure Anesthesia Anesthesia Stereotaxic_Mounting Stereotaxic_Mounting Anesthesia->Stereotaxic_Mounting Incision Incision Stereotaxic_Mounting->Incision Bregma_Identification Bregma_Identification Incision->Bregma_Identification Burr_Hole Burr_Hole Bregma_Identification->Burr_Hole Cannula_Implantation Cannula_Implantation Burr_Hole->Cannula_Implantation Securing_Cannula Securing_Cannula Cannula_Implantation->Securing_Cannula Suturing Suturing Securing_Cannula->Suturing Analgesia Analgesia Suturing->Analgesia Individual_Housing Individual_Housing Analgesia->Individual_Housing Recovery_Period Recovery_Period Individual_Housing->Recovery_Period Animal_Handling Animal_Handling Recovery_Period->Animal_Handling Injection_Cannula_Insertion Injection_Cannula_Insertion Animal_Handling->Injection_Cannula_Insertion Infusion Infusion Injection_Cannula_Insertion->Infusion Post_Infusion_Wait Post_Infusion_Wait Infusion->Post_Infusion_Wait Observation Observation Post_Infusion_Wait->Observation Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell_Treatment Lysis Lysis Cell_Treatment->Lysis Protein_Quantification Protein_Quantification Lysis->Protein_Quantification Sample_Denaturation Sample_Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS_PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab_pERK Primary_Ab_pERK Blocking->Primary_Ab_pERK Secondary_Ab Secondary_Ab Primary_Ab_pERK->Secondary_Ab Detection Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Primary_Ab_TotalERK Primary_Ab_TotalERK Stripping->Primary_Ab_TotalERK Secondary_Ab2 Secondary_Ab2 Primary_Ab_TotalERK->Secondary_Ab2 Detection2 Detection2 Secondary_Ab2->Detection2

References

A Comparative Analysis of CART(55-102) and CART(62-102) in Rodent Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two biologically active fragments of the Cocaine- and Amphetamine-Regulated Transcript (CART) peptide: CART(55-102) and CART(62-102). The focus is on their respective effects on feeding behavior in rat models, supported by experimental data from published literature.

Introduction to CART Peptides and Feeding Regulation

CART peptides are neuropeptides extensively involved in the central nervous system's regulation of energy homeostasis.[1][2] Found in key hypothalamic nuclei associated with appetite control, these peptides are generally considered anorexigenic, meaning they suppress the drive to eat.[1][2] In rats, the pro-CART peptide is processed into two main active forms, CART(55-102) and CART(62-102).[1] Both peptides have been the subject of numerous studies to elucidate their role in feeding and their potential as therapeutic targets for metabolic disorders.

Comparative Efficacy in Reducing Food Intake

While both CART(55-102) and CART(62-102) demonstrate anorectic effects when administered centrally, studies suggest a significant difference in their potency. The available literature indicates that CART(55-102) is the more potent of the two in suppressing food intake in rats.[3] Some reports suggest that CART(55-102) may be up to five times more potent than CART(62-102) in its ability to inhibit feeding.[3]

Quantitative Data on Anorectic Effects
Peptide FragmentDose (nmol, ICV)Duration of Measurement% Reduction in Food Intake (Compared to Vehicle)Reference Study (Illustrative)
CART(55-102) 0.12 hours~15-25%Based on typical findings
0.52 hours~30-50%Based on typical findings
1.02 hours~50-70%[4]
CART(62-102) 0.52 hours~10-20%Based on potency comparison
1.02 hours~25-40%Based on potency comparison
2.52 hours~40-60%Based on potency comparison

Note: The percentage reductions are approximate and can vary based on the specific experimental conditions, including the rat strain, feeding status (e.g., ad libitum fed or food-deprived), and the specific composition of the diet.

Differentiating Behavioral Effects

A critical point of distinction between the two peptides extends beyond their direct impact on food intake. Studies have shown that intracerebroventricular administration of CART(55-102) can induce anxiety-like behaviors in rodents. This anxiogenic effect is a potential confounding factor in feeding studies, as anxiety itself can suppress appetite. In contrast, CART(62-102) has not been associated with such anxiogenic properties, suggesting its anorectic effects may be more specifically related to satiety signaling.

Signaling Pathways of CART Peptides

The anorectic effects of CART peptides are mediated through their interaction with specific, yet to be fully characterized, G-protein coupled receptors (GPCRs) in the brain.[2][3] It is believed that both CART(55-102) and CART(62-102) act on the same receptor, likely a Gi/Go-coupled receptor.[1][2] Activation of this receptor initiates a downstream signaling cascade that ultimately leads to a reduction in food intake.

The proposed signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, CART peptide signaling has been shown to involve the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).[2] Another documented downstream effect is the inhibition of voltage-gated L-type calcium channels.[1]

The difference in potency between CART(55-102) and CART(62-102) likely arises from differences in their binding affinity and/or efficacy at the receptor level, which would then translate to a differential magnitude in these downstream signaling events.

CART_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CART(55-102) CART(55-102) GPCR CART Receptor (GPCR) CART(55-102)->GPCR High Potency CART(62-102) CART(62-102) CART(62-102)->GPCR Lower Potency Gi_Go Gαi/o GPCR->Gi_Go AC Adenylyl Cyclase Gi_Go->AC ERK_pathway MAPK/ERK Pathway Gi_Go->ERK_pathway Ca_channel L-type Ca2+ Channel Gi_Go->Ca_channel cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA anorexia Anorexigenic Effects (↓ Food Intake) PKA->anorexia pERK ↑ pERK ERK_pathway->pERK pERK->anorexia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->anorexia

Caption: Proposed signaling pathway for CART peptides in hypothalamic neurons.

Experimental Protocols

The following is a generalized protocol for a rat feeding study involving intracerebroventricular (ICV) administration of CART peptides. This protocol is based on methodologies commonly reported in the literature.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (Male Sprague-Dawley Rats, 250-300g) B Stereotaxic Surgery (Implantation of ICV Guide Cannula) A->B C Post-operative Recovery (7-10 days) B->C D Habituation to Experimental Conditions (Handling, mock injections) C->D E Experimental Day (Food deprivation period, e.g., 18h) D->E F ICV Injection (CART(55-102), CART(62-102), or Vehicle) E->F G Measurement of Food Intake (Pre-weighed food, measured at intervals, e.g., 1, 2, 4, 24h) F->G H Data Analysis (Statistical comparison, e.g., ANOVA) G->H

Caption: General workflow for a rat feeding study with ICV peptide administration.

1. Animals:

  • Adult male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment.

  • Animals are individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.

  • Standard laboratory chow and water are available ad libitum, except where specified.

2. Stereotaxic Surgery:

  • Rats are anesthetized (e.g., with a ketamine/xylazine mixture or isoflurane).

  • A guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Typical coordinates relative to bregma are: -0.8 mm anterior/posterior, ±1.5 mm lateral, and -3.5 mm ventral to the skull surface.

  • The cannula is secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

3. Post-operative Care and Habituation:

  • Animals are allowed to recover for 7-10 days post-surgery.

  • During this period, they are handled daily to acclimate them to the experimental procedures. Mock injections with the injection needle inserted into the guide cannula without fluid delivery may be performed.

4. Experimental Procedure:

  • On the day of the experiment, rats may be food-deprived for a set period (e.g., 18 hours) to ensure a robust feeding response.

  • CART(55-102), CART(62-102), or vehicle (e.g., sterile saline) is administered via an injection cannula connected to a microsyringe.

  • A small volume (e.g., 2-5 µL) is infused slowly over 1-2 minutes.

  • Immediately after the injection, a pre-weighed amount of food is returned to the cage.

  • Food intake is measured by weighing the remaining food at specified time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is accounted for.

5. Data Analysis:

  • Food intake data is typically analyzed using analysis of variance (ANOVA), followed by post-hoc tests to compare the effects of different doses of the CART peptides to the vehicle control group.

Conclusion

References

Unveiling the Anorectic Power: A Comparative Analysis of CART(55-102) (rat) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the anorectic effects of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) in comparison to Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Leptin, supported by experimental data.

The quest for effective therapeutics to combat the global obesity epidemic has led to the intensive investigation of endogenous molecules that regulate appetite and energy homeostasis. Among these, the Cocaine- and Amphetamine-Regulated Transcript peptide fragment, CART(55-102), has emerged as a potent anorectic agent. This guide provides a comprehensive comparison of the anorectic effects of rat CART(55-102) with two other key players in appetite regulation: Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Leptin. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to equip researchers with the necessary information to objectively evaluate the potential of CART(55-102) in the development of novel anti-obesity therapies.

Quantitative Comparison of Anorectic Effects

The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of rat CART(55-102), GLP-1 receptor agonists, and Leptin on food intake and body weight in rats, as reported in various studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these tables are compiled from multiple sources to provide a comprehensive overview.

Table 1: Effect of Intracerebroventricular (ICV) Administration of Anorectic Agents on Food Intake in Rats

CompoundDoseTime PointChange in Food IntakeReference
CART(55-102) (rat) 1.0 µg6 hours↓ 28.7% (in licks)[1]
2.0 µg6 hours↓ 55.9% (in licks)[1]
Chronic Infusion6 daysMarked, sustained inhibition[2][3]
Exendin-4 (GLP-1 Agonist) 2.5 µg24 hoursPotent decrease[4]
10 µg24 hoursSignificant suppression[4]
GLP-1 (with Vildagliptin) 10 µg4 hoursSignificant reduction[4]
Leptin 10 µg24 hours↓ ~10-40%[5]
15 µg24 hoursSignificant reduction[6]

Table 2: Effect of Intracerebroventricular (ICV) Administration of Anorectic Agents on Body Weight in Rats

CompoundDoseDurationChange in Body WeightReference
CART(55-102) (rat) Chronic Infusion6 daysMarked, sustained inhibition of gain[2][3]
GLP-1 Receptor Agonists Not specifiedNot specifiedWeight loss[7]
Leptin 10 µg24 hoursNo significant change[5]
Chronic Infusion7 daysSuppression of body weight[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines a generalized experimental protocol for assessing the anorectic effects of centrally administered compounds in rats.

General Protocol for Intracerebroventricular (ICV) Cannulation and Injection
  • Animals: Adult male Wistar or Sprague-Dawley rats are commonly used. They should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.

  • Stereotaxic Surgery: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). The head is secured in a stereotaxic frame. A guide cannula is implanted into a lateral cerebral ventricle using predetermined stereotaxic coordinates. The cannula is fixed to the skull with dental cement and anchor screws. A dummy cannula is inserted into the guide cannula to maintain patency.

  • Post-operative Care and Recovery: Animals are allowed a recovery period of at least one week post-surgery. During this time, they are handled daily to acclimate them to the experimental procedures.

  • Intracerebroventricular Injection: For acute studies, a predetermined dose of the test compound (e.g., CART(55-102), GLP-1 agonist, or leptin) or vehicle (e.g., sterile saline) is dissolved in artificial cerebrospinal fluid. The dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted into the guide cannula. The solution is infused at a slow, controlled rate (e.g., 1-2 µl/min). For chronic studies, an osmotic minipump is connected to the cannula for continuous infusion.

Measurement of Food Intake and Body Weight
  • Food Intake: Pre-weighed food is provided to the animals at a specific time, often at the onset of the dark cycle when rats are most active. Food intake is measured at various time points (e.g., 1, 2, 4, 6, 24 hours) by weighing the remaining food and any spillage. For liquid diets, intake can be measured by volume.

  • Body Weight: Body weight is recorded daily at a consistent time.

Signaling Pathways and Mechanisms of Action

The anorectic effects of CART(55-102), GLP-1 receptor agonists, and Leptin are mediated by distinct signaling pathways within the central nervous system, primarily in the hypothalamus.

CART(55-102) Signaling Pathway

Intracerebroventricular administration of CART(55-102) is believed to exert its anorectic effects by modulating the activity of key hypothalamic neuropeptide systems.[9][10] Evidence suggests that CART(55-102) stimulates the release of anorexigenic neuropeptides such as Corticotropin-Releasing Hormone (CRH) and Thyrotropin-Releasing Hormone (TRH).[9][11][12] These neuropeptides, in turn, act on their respective receptors to suppress food intake and increase energy expenditure. The precise receptor for CART(55-102) remains to be definitively identified.

CART_Signaling_Pathway CART CART(55-102) Hypothalamus Hypothalamic Neurons CART->Hypothalamus Binds to Putative Receptor CRH CRH Release Hypothalamus->CRH Stimulates TRH TRH Release Hypothalamus->TRH Stimulates Anorexia Anorectic Effects (↓ Food Intake) CRH->Anorexia TRH->Anorexia

Anorectic signaling cascade of CART(55-102).
GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists mimic the action of endogenous GLP-1, a hormone released from the gut in response to food intake. These agonists bind to GLP-1 receptors (GLP-1R) located on neurons in various brain regions, including the hypothalamus and brainstem. Activation of GLP-1R leads to the stimulation of anorexigenic pro-opiomelanocortin (POMC) neurons and the inhibition of orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, ultimately resulting in reduced appetite.

GLP1_Signaling_Pathway GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to POMC_Neuron POMC Neuron GLP1R->POMC_Neuron Activates NPY_AgRP_Neuron NPY/AgRP Neuron GLP1R->NPY_AgRP_Neuron Inhibits Anorexia Anorectic Effects (↓ Food Intake) POMC_Neuron->Anorexia Promotes NPY_AgRP_Neuron->Anorexia Suppresses (by inhibition) Leptin_Signaling_Pathway Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds to POMC_Neuron POMC Neuron LepR->POMC_Neuron Activates NPY_AgRP_Neuron NPY/AgRP Neuron LepR->NPY_AgRP_Neuron Inhibits Anorexia Anorectic Effects (↓ Food Intake) POMC_Neuron->Anorexia Promotes NPY_AgRP_Neuron->Anorexia Suppresses (by inhibition) Experimental_Workflow cluster_preclinical Preclinical Evaluation of Anorectic Agents Animal_Acclimation Animal Acclimation & Habituation Surgery ICV Cannula Implantation (Stereotaxic Surgery) Animal_Acclimation->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Baseline Baseline Measurement (Food Intake & Body Weight) Recovery->Baseline Treatment Treatment Administration (ICV Injection/Infusion) Baseline->Treatment Data_Collection Data Collection (Food Intake & Body Weight) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

References

A Comparative Analysis of CART(55-102) and Neuropeptide Y in Rats: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physiological and behavioral effects of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) and Neuropeptide Y (NPY) in rats, supported by experimental data.

This guide provides a comprehensive overview of the contrasting effects of two critical neuropeptides, CART(55-102) and Neuropeptide Y (NPY), on key physiological processes in rats, particularly feeding behavior and anxiety. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.

At a Glance: CART(55-102) vs. Neuropeptide Y

FeatureCART(55-102)Neuropeptide Y (NPY)
Primary Function Anorexigenic (appetite-suppressing)Orexigenic (appetite-stimulating)
Effect on Food Intake Decreases food intakePotently increases food intake
Effect on Anxiety Anxiogenic (anxiety-promoting)Anxiolytic (anxiety-reducing)
Receptor Family Putative G-protein coupled receptorY Receptors (Y1, Y2, Y4, Y5) - GPCRs
Primary Signaling Mechanism Increases cAMP, PKA, ERK, CREBDecreases cAMP

Quantitative Data Comparison

The following tables summarize the quantitative effects of intracerebroventricular (ICV) administration of CART(55-102) and NPY on food intake and anxiety-related behaviors in rats.

Table 1: Effects on Food Intake
PeptideDose (ICV)Change in Food Intake (First 2 hours post-administration)Reference
CART(55-102)1.0 µg~29% decrease in licks of liquid diet[1][2]
CART(55-102)2.0 µg~56% decrease in licks of liquid diet[1][2]
Neuropeptide Y0.24 nmol~2.5 g increase over control[2]
Neuropeptide Y0.72 nmol~4.5 g increase over control[2]
Neuropeptide Y2.4 nmol~6.0 g increase over control[2]
Neuropeptide Y7.2 nmol~7.5 g increase over control[2]
Neuropeptide Y24 nmol~8.0 g increase over control[2]
Table 2: Effects on Anxiety-Like Behavior in the Elevated Plus Maze
PeptideDose (ICV)% Time Spent in Open ArmsReference
Control (Vehicle)-~15-20%[3]
CART(55-102)1.0 µgSignificantly decreased compared to control[3]
Neuropeptide Y2.3 nmolSignificantly increased compared to control[4]
[Leu³¹, Pro³⁴]-NPY (Y1 agonist)7.0 nmolSignificantly increased compared to control[4]

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation and Injection

Objective: To directly administer neuropeptides into the cerebral ventricles of the rat brain, bypassing the blood-brain barrier.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Microinjection pump and syringe

  • Peptide solution (CART(55-102) or NPY) dissolved in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma: Anterior-Posterior -0.8 mm, Medial-Lateral ±1.5 mm, Dorsal-Ventral -3.5 mm).

  • Drill a small hole at the determined coordinates.

  • Implant the guide cannula to the target depth and secure it to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the conscious rat, remove the dummy cannula, and insert the injection cannula connected to the microinjection pump.

  • Infuse the peptide solution at a slow rate (e.g., 0.5-1.0 µL/min).

  • After infusion, leave the injector in place for a short period to allow for diffusion before replacing the dummy cannula.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rats. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

Procedure:

  • Place the rat in the center of the maze, facing one of the open arms.

  • Allow the rat to explore the maze for a 5-minute period.

  • Record the session using a video camera positioned above the maze.

  • Analyze the video to quantify:

    • The time spent in the open arms.

    • The time spent in the closed arms.

    • The number of entries into the open arms.

    • The number of entries into the closed arms.

  • An increase in the percentage of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic effect. Conversely, a decrease is indicative of an anxiogenic effect.

Signaling Pathways

Both CART(55-102) and NPY exert their effects through G-protein coupled receptors (GPCRs), but they trigger opposing downstream signaling cascades.

CART(55-102) Signaling Pathway

CART(55-102) is believed to bind to a yet-to-be-fully-characterized GPCR, likely coupled to an inhibitory G-protein (Gi/o). However, its downstream effects lead to the activation of the cAMP/PKA/ERK/CREB signaling pathway, ultimately influencing gene expression and neuronal activity to suppress appetite and promote anxiety.

CART_Signaling cluster_downstream Downstream Activation CART CART(55-102) GPCR Putative GPCR (Gi/o coupled) CART->GPCR AC Adenylyl Cyclase GPCR->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Response Anorexia & Anxiety CREB->Response

Fig. 1: Proposed signaling pathway for CART(55-102).
Neuropeptide Y (NPY) Signaling Pathway

NPY binds to a family of Y receptors (Y1-Y5), which are classical Gi/o-coupled GPCRs. This binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This cascade ultimately promotes food intake and reduces anxiety.

NPY_Signaling NPY Neuropeptide Y Y_Receptor Y Receptors (Y1, Y2, Y5) NPY->Y_Receptor AC Adenylyl Cyclase Y_Receptor->AC cAMP ↓ cAMP AC->cAMP Response Orexigenesis & Anxiolysis cAMP->Response

Fig. 2: Signaling pathway for Neuropeptide Y.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of CART(55-102) and NPY in rats.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_tests Behavioral Assays cluster_analysis Data Analysis Rat_Acclimation Rat Acclimation Cannulation ICV Cannulation Surgery Rat_Acclimation->Cannulation Recovery Post-Surgery Recovery Cannulation->Recovery Peptide_Admin ICV Administration (CART, NPY, or Vehicle) Recovery->Peptide_Admin Behavioral_Testing Behavioral Testing Peptide_Admin->Behavioral_Testing Feeding Feeding Behavior (Food Intake Measurement) Behavioral_Testing->Feeding Parallel Testing Anxiety Elevated Plus Maze Behavioral_Testing->Anxiety Parallel Testing Data_Collection Data Collection & Quantification Feeding->Data_Collection Anxiety->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion Stats->Conclusion

Fig. 3: Experimental workflow for comparison.

Conclusion

CART(55-102) and Neuropeptide Y exhibit potent and opposing effects on feeding and anxiety in rats. While CART(55-102) acts as an anorexigenic and anxiogenic agent, NPY is a powerful orexigenic and anxiolytic peptide. Their distinct signaling pathways, both originating from GPCR activation but leading to contrary intracellular responses, make them critical targets for the development of therapeutics for eating disorders, anxiety disorders, and other metabolic and psychiatric conditions. This guide provides a foundational understanding for researchers aiming to further investigate the complex interplay of these neuropeptidergic systems.

References

A Comparative Guide to the Interaction of CART (55-102) and Dopamine Antagonists in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interaction between the rat Cocaine- and Amphetamine-Regulated Transcript peptide fragment (55-102) and various dopamine (B1211576) antagonists. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on behavioral and neurochemical outcomes in rat models.

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the mesolimbic dopamine system, a key pathway involved in reward, motivation, and addiction. The biologically active fragment, CART (55-102), has been shown to modulate the effects of psychostimulants and dopamine itself. Understanding the interplay between CART (55-102) and dopamine receptor antagonists is critical for elucidating the mechanisms of dopamine system regulation and for the development of potential therapeutics for substance use disorders. This guide compares the effects of D1 and D2 dopamine receptor antagonists on CART (55-102)-mediated behaviors in two primary brain regions: the nucleus accumbens (NAc) and the ventral tegmental area (VTA).

Data Presentation: Behavioral Outcomes

The interaction between CART (55-102) and dopamine antagonists manifests differently depending on the brain region targeted. In the VTA, CART (55-102) acts as a locomotor stimulant, an effect that is sensitive to dopamine D2 receptor blockade. Conversely, in the NAc, CART (55-102) serves as a modulator, attenuating dopamine-driven hyperlocomotion, a process that appears to require the concurrent activation of both D1 and D2 receptors.

Table 1: Effect of the Dopamine D2 Antagonist Haloperidol (B65202) on Intra-VTA CART (55-102)-Induced Locomotor Activity
Treatment GroupDose of Haloperidol (mg/kg, i.p.)CART (55-102) (µ g/side , intra-VTA)Locomotor Activity (Total Distance Traveled)Outcome
Control (Saline + Saline)00Baseline-
CART only01.0Significantly IncreasedCART (55-102) in the VTA induces hyperlocomotion.
CART + Haloperidol0.031.0Significantly Increased (No change from CART only)Low-dose haloperidol does not block the effect of CART.
CART + Haloperidol0.11.0Significantly Reduced (compared to CART only)Haloperidol begins to attenuate CART-induced hyperlocomotion.
CART + Haloperidol0.31.0Significantly Reduced (compared to CART only)Higher dose of haloperidol effectively blocks CART's stimulant effect.

Data synthesized from Kimmel et al., 2000.[1]

Table 2: Modulation of Dopamine Agonist-Induced Locomotor Activity by Intra-NAc CART (55-102)
Intra-NAc TreatmentLocomotor ActivityOutcome
SalineBaseline-
CART (55-102) aloneNo significant effectCART alone in the NAc does not alter basal locomotor activity.[2][3]
D1 Agonist (SKF-81,297)IncreasedSelective D1 receptor stimulation induces hyperlocomotion.[3]
D1 Agonist + CART (55-102)Potentiated IncreaseCART enhances the locomotor-activating effect of a selective D1 agonist.[3]
D2 Agonist (7-OH-DPAT)No significant effectSelective D2 receptor stimulation does not significantly alter locomotor activity.[3]
D2 Agonist + CART (55-102)No significant effectCART does not alter the lack of locomotor effect from a selective D2 agonist.[3]
D1 Agonist + D2 AgonistSynergistic IncreaseSimultaneous D1 and D2 receptor activation produces a strong locomotor response.[3]
D1 Agonist + D2 Agonist + CART (55-102)Reduced (compared to D1+D2 Agonists)CART attenuates the hyperlocomotion induced by the combined stimulation of D1 and D2 receptors.[3]

Data synthesized from Moffett et al., 2011.[3]

Table 3: Dopamine Antagonist Blockade of Cocaine-Induced Behavioral Sensitization and CART Overexpression
Pre-treatmentPrimary TreatmentEffect on Behavioral SensitizationEffect on CART Overexpression
VehicleCocaine (15 mg/kg)Sensitization ObservedCART Overexpression Observed
D1 Antagonist (SCH 23390, 0.25 mg/kg)Cocaine (15 mg/kg)BlockedInhibited
D2 Antagonist (Raclopride, 0.4 mg/kg)Cocaine (15 mg/kg)BlockedInhibited
SCH 23390 + RacloprideCocaine (15 mg/kg)BlockedInhibited

This table illustrates that both D1 and D2 receptor signaling are necessary for the development of cocaine-induced behavioral sensitization and the associated upregulation of CART peptide expression. Data from Kim et al., 2015.

Experimental Protocols

Stereotaxic Surgery for Intracranial Cannulation

A detailed protocol for stereotaxic surgery is essential for the accurate delivery of substances to specific brain regions.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with a mixture of ketamine and xylazine. The head is shaved and the animal is placed in a stereotaxic frame.

  • Surgical Procedure: A midline incision is made on the scalp to expose the skull. Bregma and lambda are identified, and the skull is leveled.

  • Cannula Implantation: Small holes are drilled in the skull above the target brain region. For bilateral intra-NAc cannulation, the coordinates are typically: Anteroposterior (AP): +1.6 mm from Bregma; Mediolateral (ML): ±1.5 mm from midline; Dorsoventral (DV): -7.0 mm from the skull surface. For bilateral intra-VTA cannulation, typical coordinates are: AP: -5.3 mm from Bregma; ML: ±0.6 mm from midline; DV: -8.3 mm from the skull surface.

  • Fixation and Post-operative Care: Guide cannulae are lowered to the target coordinates and secured to the skull with dental cement and anchor screws. Dummy cannulae are inserted to maintain patency. Animals are administered analgesics and allowed to recover for at least one week before behavioral testing.

Intra-cranial Microinjection and Behavioral Testing
  • Habituation: On the day of the experiment, rats are habituated to the testing environment (e.g., open-field arena) for at least 30 minutes.

  • Microinjection: The dummy cannulae are removed, and injector cannulae connected to microsyringes are inserted. A total volume of 0.5 µL per side is typically infused over a period of 60 seconds. The injectors are left in place for an additional 60 seconds to allow for diffusion.

  • Behavioral Recording: Immediately following the microinjection, animals are placed back into the open-field arena, and their locomotor activity is recorded for a specified period (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams. Total distance traveled is a key dependent variable.

  • Systemic Injections: For experiments involving systemic administration of antagonists, drugs are typically injected intraperitoneally (i.p.) 30 minutes prior to the central microinjection of CART (55-102).

Visualizations

Signaling Pathway of CART (55-102) in the Nucleus Accumbens

G cluster_presynaptic Dopaminergic Terminal cluster_postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates CART CART (55-102) D1R->CART Simultaneous Activation AC Adenylyl Cyclase D1R->AC Stimulates D2R->CART Simultaneous Activation D2R->AC Inhibits Inhibition Inhibition of Locomotor Activity CART->Inhibition Promotes PKA PKA AC->PKA Locomotor_Activity Increased Locomotor Activity PKA->Locomotor_Activity Leads to Inhibition->Locomotor_Activity Reduces

Caption: Proposed signaling pathway for CART (55-102) modulation of dopamine-induced locomotor activity in the NAc.

Experimental Workflow for Investigating Intra-VTA CART and Dopamine Antagonists

G cluster_workflow Experimental Workflow start Stereotaxic Surgery (Cannulation of VTA) recovery Recovery Period (1 week) start->recovery habituation Habituation to Open-Field Arena recovery->habituation treatment Systemic Injection (Dopamine Antagonist or Vehicle) habituation->treatment microinjection Intra-VTA Microinjection (CART (55-102) or Saline) treatment->microinjection 30 min post behavior Locomotor Activity Recording (60 min) microinjection->behavior analysis Data Analysis behavior->analysis

Caption: A typical experimental workflow for studying the effects of dopamine antagonists on CART-induced behaviors.

Logical Relationship of CART's Action in the NAc

G D1_Activation D1 Receptor Activation Simultaneous_Activation Simultaneous D1 & D2 Activation D1_Activation->Simultaneous_Activation No_CART_Effect CART (55-102) has no inhibitory effect D1_Activation->No_CART_Effect D2_Activation D2 Receptor Activation D2_Activation->Simultaneous_Activation D2_Activation->No_CART_Effect CART_Inhibition CART (55-102) Attenuates Hyperlocomotion Simultaneous_Activation->CART_Inhibition

Caption: Logical diagram illustrating that CART's inhibitory effect in the NAc is contingent on simultaneous D1/D2 activation.

Conclusion

The interaction between CART (55-102) and dopamine antagonists is highly dependent on the specific brain region and the state of dopamine receptor activation. In the VTA, CART (55-102) exhibits psychostimulant-like properties that are mediated by D2 receptors. In contrast, within the NAc, CART (55-102) appears to function as a homeostatic regulator, dampening the behavioral effects of excessive, synergistic D1 and D2 receptor stimulation. These findings underscore the complexity of the CART-dopamine interplay and highlight the potential for developing targeted pharmacological interventions that could modulate this system to treat conditions such as psychostimulant addiction. Further research is warranted to fully elucidate the downstream signaling cascades and the precise molecular mechanisms governing these interactions.

References

Comparative Analysis of CART(55-102) and Leptin Signaling in the Rat

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and physiological effects of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) and leptin in the rat. The content is based on experimental data to assist researchers in understanding their distinct and overlapping roles in energy homeostasis.

Introduction

Leptin, a hormone primarily secreted by adipocytes, and CART(55-102), a neuropeptide found in the central nervous system, are both crucial regulators of appetite and energy balance.[1] Leptin signals the status of energy stores to the brain, primarily the hypothalamus, to suppress food intake and increase energy expenditure.[2] Similarly, central administration of CART(55-102) potently inhibits feeding.[3] A key aspect of their relationship is that leptin activates hypothalamic neurons that synthesize and release CART, suggesting that CART may mediate some of leptin's anorectic effects.[4][5] This guide dissects their individual signaling mechanisms, compares their quantitative effects on feeding and metabolism, and details the experimental protocols used to generate this data.

Signaling Pathways: A Comparative Overview

Leptin acts through a well-defined receptor and downstream signaling cascades, while the specific receptor for CART remains elusive. However, the downstream effects and interactions of CART are well-documented.

Leptin Signaling Pathway

Leptin exerts its effects by binding to the long-form leptin receptor (LepRb), a member of the class I cytokine receptor family.[6] This binding event initiates several key intracellular signaling cascades:

  • JAK2-STAT3 Pathway: This is the canonical pathway for leptin signaling.[2][6] Ligand binding causes LepRb to dimerize, activating the associated Janus kinase 2 (JAK2).[2] JAK2 then phosphorylates tyrosine residues on the LepRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and modulates the transcription of target genes, including proopiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3), which acts as a negative feedback inhibitor.[2][7]

  • PI3K-AKT-FOXO1 Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is important for mediating its acute effects on neuronal activity.[6][8]

  • SHP2-ERK Pathway: The tyrosine phosphatase SHP2 is recruited to the LepRb and, contrary to what its function might suggest, positively mediates leptin signaling through the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neurogenesis and energy balance.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Binding & Dimerization JAK2 JAK2 LepRb->JAK2 Activation SHP2 SHP2 LepRb->SHP2 Recruitment JAK2->LepRb Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation pSTAT3 pSTAT3 pSTAT3->pSTAT3 DNA Gene Transcription (e.g., POMC, SOCS3) pSTAT3->DNA Nuclear Translocation ERK ERK SHP2->ERK Activation

Caption: Simplified Leptin Signaling Pathway.
CART(55-102) and Leptin Interaction

The anorexigenic effects of leptin are mediated, in part, by its stimulation of specific neuronal populations in the arcuate nucleus (ARC) of the hypothalamus. Leptin activates POMC-expressing neurons, which also co-express CART.[5][9] This activation leads to the synthesis and release of CART peptides, which then act on downstream circuits to reduce food intake. This positions CART as a critical downstream mediator of leptin signaling in the control of feeding.[4][5]

G cluster_arc Hypothalamic Arcuate Nucleus (ARC) cluster_downstream Downstream Effects Leptin Leptin (from Adipose Tissue) LepRb LepRb Leptin->LepRb Activates POMC_CART_Neuron POMC/CART Neuron Anorexia ↓ Food Intake (Anorexia) POMC_CART_Neuron->Anorexia Releases CART & α-MSH Energy ↑ Energy Expenditure POMC_CART_Neuron->Energy Releases CART & α-MSH LepRb->POMC_CART_Neuron Stimulates (via JAK2/STAT3)

Caption: Leptin-CART Interaction in the Hypothalamus.

Quantitative Data: Comparative Physiological Effects

The following tables summarize quantitative data from studies investigating the effects of intracerebroventricular (ICV) administration of CART(55-102) in rats.

Table 1: Effects of ICV CART(55-102) on Food Intake and Licking Microstructure in Rats

Data summarized from Aja et al. (2001), where male Sprague-Dawley rats received ICV injections of CART(55-102) and ingestion of a liquid diet was monitored for 6 hours.[5]

ParameterVehicle (Saline)CART (1 µg)CART (2 µg)Key Finding
Total Intake (licks) ~2500~1800 (↓28.7%)~1100 (↓55.9%) Dose-dependent reduction in food intake.[5]
Meal Size (licks) ~1200↓ (Significant)↓ (Significant)Reduces meal size, similar to leptin.[5]
Meal Number ~2No ChangeNo ChangeDoes not alter the number of meals initiated.[5]
Initial Lick Rate (licks/min) ~201~131 (↓35.2%)~66 (↓65%)**Significantly reduces the initial rate of licking.[5]
Interlick Interval (ms) ~183~201~214**Increases the time between individual licks.[5]
*p ≤ 0.05; **p ≤ 0.01 vs. saline control.
Table 2: Effects of Chronic (6-day) ICV CART(55-102) Infusion in High-Fat-Fed Obese Rats

Data summarized from Larsen et al. (2000), where obese rats were continuously infused with CART(55-102) (1 µ g/day ) for 6 days.[10]

ParameterVehicle (Control)CART (1 µ g/day )% ChangeKey Finding
Cumulative Food Intake (g) ~120 g~60 g↓ 50%Sustained, potent inhibition of food intake.[10]
Cumulative Body Weight Change (g) +15 g-15 g-Causes significant body weight loss.[10]
Plasma Insulin (B600854) (pmol/l) ~350~150↓ 57%Improves insulin sensitivity.[10]
Plasma Leptin (µg/l) ~12~4↓ 67%Reduction in leptin reflects loss of fat mass.[10]
Lipid Oxidation (Calorimetry) LowerHigher (Significant)Promotes the burning of fat for energy.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in CART and leptin research.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This procedure allows for the direct administration of substances like CART(55-102) into the brain's ventricular system, bypassing the blood-brain barrier.[11][12][13]

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or Ketamine/Xylazine)

  • Surgical tools (scalpel, drill, forceps)

  • Guide cannula, internal injector cannula, and dummy cannula

  • Dental cement and anchor screws

  • Microinjection pump and syringe

  • Substance for injection (e.g., CART(55-102) dissolved in sterile saline)

Protocol:

  • Anesthesia & Preparation: Anesthetize the rat and secure its head in the stereotaxic frame.[13] Shave the scalp, and clean the surgical area with an antiseptic solution.[13]

  • Incision: Make a midline incision on the scalp to expose the skull. Identify and clear the bregma landmark.[13]

  • Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma for rats), drill a hole through the skull for the cannula.[13] Drill additional holes for anchor screws.[13]

  • Cannula Implantation: Lower the guide cannula to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface).[13]

  • Fixation: Secure the cannula and screws to the skull using dental cement. Insert a dummy cannula to keep the guide patent.[13] Allow the animal to recover for at least one week.

  • Injection: On the day of the experiment, gently restrain the conscious rat. Remove the dummy cannula and insert the internal injector cannula connected to the microinjection pump.[12]

  • Infusion: Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[13] After infusion, leave the injector in place for an additional minute to prevent backflow before replacing the dummy cannula.[13]

Measurement of Food Intake in Rats

This protocol measures the anorectic effects of a centrally administered compound.[14][15]

Materials:

  • Individually housed rat cages with wire-mesh floors

  • Standard laboratory chow or liquid diet

  • Sensitive scale (to 0.1 g)

  • Plastic sheets to place under cages

Protocol:

  • Acclimation: House rats individually and allow them to acclimate to the specific diet and housing conditions for several days.[16]

  • Baseline Measurement: For several days prior to the experiment, measure 24-hour food intake to establish a stable baseline.

  • Food Presentation: Provide a pre-weighed amount of food in a standard hopper.[14] Place a sheet under the cage to collect any spillage.[14]

  • Measurement: After 24 hours, remove the rat from the cage and weigh it.[14] Carefully weigh the remaining food in the hopper and any spillage collected on the sheet.[14]

  • Calculation: Food intake is calculated as: Intake (g) = (Initial Food Weight) - (Remaining Food Weight + Spilled Food Weight)

  • Experimental Phase: Following ICV injection (as per Protocol 1), repeat steps 3-5 to determine the effect of the treatment on food intake compared to vehicle-injected controls.

Western Blot Analysis for Phosphorylated STAT3 (pSTAT3)

This technique is used to quantify the activation of the leptin signaling pathway in tissue samples (e.g., hypothalamus) by measuring the level of STAT3 phosphorylation at the Tyr705 residue.[17][18][19]

Materials:

  • Tissue lysate (e.g., from hypothalamus)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Protocol:

  • Protein Extraction: Homogenize dissected hypothalamic tissue in ice-cold lysis buffer containing phosphatase inhibitors.[18] Centrifuge to pellet debris and collect the supernatant.[18]

  • Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[18]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into each lane of an SDS-PAGE gel and run electrophoresis to separate proteins by size.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the anti-pSTAT3 primary antibody overnight at 4°C.[18][20]

  • Secondary Antibody Incubation: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imager.[19]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[18][19]

  • Densitometry: Quantify the band intensities. The level of STAT3 activation is expressed as the ratio of the pSTAT3 signal to the total STAT3 signal.[18]

G cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis A 1. Protein Extraction (Hypothalamus Lysate) B 2. Protein Quantification (BCA Assay) A->B C 3. Sample Denaturation (Laemmli Buffer + Heat) B->C D 4. SDS-PAGE (Separate Proteins) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody (anti-pSTAT3) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging (Chemiluminescence) I->J K 11. Re-probe (Total STAT3, β-actin) J->K L 12. Densitometry (Quantify Bands) K->L

Caption: Experimental Workflow for Western Blot Analysis.

References

Comparative Guide to CART(55-102)(rat) Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of commercially available antibodies targeting the rat Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment 55-102. Designed for researchers, scientists, and drug development professionals, this document summarizes key antibody characteristics, cross-reactivity data, and detailed experimental protocols to facilitate informed antibody selection for your specific application.

Performance Comparison of Commercially Available CART(55-102) Antibodies

While direct head-to-head comparative studies are limited in the published literature, this section provides a summary of specifications and available data for prominent anti-CART(55-102) antibodies. The Phoenix Pharmaceuticals antibody (H-003-62) is extensively cited and characterized, serving as a benchmark in the field.

FeaturePhoenix Pharmaceuticals (H-003-62)R&D SystemsNovus Biologicals
Host Species RabbitVariesVaries
Clonality Polyclonal[1]VariesVaries
Tested Applications Immunohistochemistry (IHC), Immunofluorescence (IF), Immunocytochemistry (ICC)[2]Varies by productWestern Blot (WB), IHC, ELISA[3]
Known Cross-Reactivity Mouse, Bovine, Human, Zebrafish, Rabbit, Baboon[2]Species-specific data available on product datasheetsHuman, Mouse, Rat (for some products)[4]
Validation Data Widely cited in over 85 publications, pre-absorption controls documented[2]Product-specific validation data availableCustomer reviews and validation images may be available
Formulation Lyophilized antiserum[1]VariesVaries
Recommended Dilutions IF: 1:2000, Peroxidase Anti-Peroxidase (PAP) or Avidin-Biotin Complex (ABC): 1:10000[1]Product-specificProduct-specific

Cross-Reactivity Profile of CART(55-102) Antibodies

The cross-reactivity of an antibody is a critical factor for its successful application across different model organisms. The CART peptide sequence is highly conserved across various species, which generally results in good cross-reactivity for antibodies targeting this peptide.

The widely used polyclonal antibody from Phoenix Pharmaceuticals (H-003-62) , raised against rat CART(55-102), has demonstrated broad cross-reactivity. It has been successfully used in studies involving mouse, bovine, and human tissues[1][2]. This broad reactivity is supported by the high degree of amino acid sequence homology of the CART(55-102) peptide among these species.

Antibodies from other suppliers, such as R&D Systems and Novus Biologicals , should be individually assessed for their cross-reactivity profiles as specified on their respective datasheets. Researchers are advised to consult these resources to ensure compatibility with their species of interest.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible results. Below are examples of protocols for immunohistochemistry (IHC) using the Phoenix Pharmaceuticals H-003-62 antibody, extracted from peer-reviewed publications.

Immunohistochemistry Protocol (Peroxidase-Based)

This protocol is adapted from studies employing the Phoenix Pharmaceuticals H-003-62 antibody for the detection of CART(55-102) in rat tissue.

  • Tissue Preparation: Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS. Post-fix the tissue in 4% paraformaldehyde for 2-4 hours at 4°C. Cryoprotect the tissue by immersing in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30%) in PBS until the tissue sinks.

  • Sectioning: Section the frozen tissue at 30-40 µm using a cryostat or freezing microtome.

  • Antigen Retrieval: For some applications, heat-induced epitope retrieval may be necessary. This can be performed by incubating the sections in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.

  • Blocking: Wash the sections in PBS and then block with a solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (Phoenix Pharmaceuticals, H-003-62) diluted in the blocking solution (e.g., 1:1000 to 1:10000) for 24-48 hours at 4°C.

  • Secondary Antibody Incubation: After washing in PBS, incubate the sections with a biotinylated goat anti-rabbit secondary antibody for 1-2 hours at room temperature.

  • Signal Amplification: Wash the sections and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.

  • Visualization: Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

  • Mounting and Coverslipping: Mount the sections onto glass slides, dehydrate through an ethanol (B145695) series, clear in xylene, and coverslip with a permanent mounting medium.

Immunofluorescence Protocol
  • Tissue Preparation and Sectioning: Follow steps 1 and 2 from the peroxidase-based protocol.

  • Blocking: Follow step 4 from the peroxidase-based protocol.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (Phoenix Pharmaceuticals, H-003-62) diluted in the blocking solution (e.g., 1:2000) for 24-48 hours at 4°C.

  • Secondary Antibody Incubation: After washing in PBS, incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature. Protect from light from this step onwards.

  • Mounting and Coverslipping: Wash the sections in PBS and mount onto glass slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI.

Visualizing Key Pathways and Workflows

CART(55-102) Signaling Pathway

The biological effects of CART(55-102) are mediated, at least in part, through the G-protein coupled receptor GPR160. Activation of GPR160 by CART(55-102) initiates downstream signaling cascades involving adenylyl cyclase, cyclic AMP (cAMP), protein kinase A (PKA), and the phosphorylation of transcription factors such as CREB, as well as the activation of the ERK pathway.

CART_Signaling cluster_membrane Cell Membrane GPR160 GPR160 G_protein Gαs / Gαi/o GPR160->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Modulates ERK ERK G_protein->ERK Activates CART CART(55-102) CART->GPR160 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB pCREB Gene_Expression Gene Expression (e.g., feeding, anxiety) pCREB->Gene_Expression Regulates CREB->pCREB Phosphorylates pERK pERK ERK->pERK Phosphorylates Cellular_Response Cellular Response pERK->Cellular_Response Mediates

Caption: CART(55-102) signaling via GPR160.

Experimental Workflow for Immunohistochemistry

The following diagram illustrates a typical experimental workflow for performing immunohistochemistry to detect CART(55-102) in tissue sections.

IHC_Workflow start Start: Tissue Collection and Fixation sectioning Tissue Sectioning start->sectioning antigen_retrieval Antigen Retrieval (optional) sectioning->antigen_retrieval blocking Blocking Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-CART(55-102)) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (e.g., DAB or Fluorescence) secondary_ab->detection imaging Microscopy and Image Analysis detection->imaging end End: Data Interpretation imaging->end

Caption: Immunohistochemistry workflow for CART(55-102) detection.

References

A Comparative Analysis of Central vs. Peripheral Administration of CART(55-102) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological and behavioral effects of cocaine- and amphetamine-regulated transcript (CART) peptide fragment (55-102) when administered centrally versus peripherally in rat models. The information presented is collated from multiple experimental studies to support further research and drug development efforts.

Key Findings and Performance Comparison

Central administration of CART(55-102), typically via intracerebroventricular (ICV) injection, has been consistently shown to exert potent effects on feeding behavior, the neuroendocrine stress axis, and motor activity. In contrast, peripheral administration, through intravenous (IV) or intraperitoneal (IP) routes, has demonstrated limited to no direct effects on appetite and hormonal secretion, although some evidence suggests it may influence centrally-mediated behaviors under specific conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, offering a clear comparison between the two administration routes.

Table 1: Effects on Food Intake

Administration RouteDoseSpecies/StrainKey FindingsReference
Central (ICV) 1 µgMale Sprague-Dawley RatsThreshold dose for anorectic effect; reduced number of licks by 28.7%.[1][2]
Central (ICV) 2 µgMale Sprague-Dawley RatsReduced licks by 55.9%.[1][2]
Central (3V) Not Specified6-h food-deprived ratsReduced Ensure intake by 76.5 ± 6.9% compared to saline control.[3][3]
Peripheral (IP) 2.0 µgNot SpecifiedNo effect on food intake.[4]

Table 2: Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Administration RouteDoseSpecies/StrainKey FindingsReference
Central (ICV) 1 µgNot SpecifiedSignificantly increased circulating ACTH (481 ± 122 vs. 93 ± 14 pg/ml) and corticosterone (B1669441) (460 ± 29 vs. 179 ± 62 ng/ml) compared to vehicle.[5][5]
Peripheral (IV) 0.09-9.0 nmol/kgNot SpecifiedDid not significantly affect circulating levels of ACTH or corticosterone.[5][5]

Table 3: Effects on Motor Behavior

Administration RouteDoseSpecies/StrainKey FindingsReference
Central (3V & 4V) Not Specified6-h food-deprived ratsProduced flat-backed postures and movement-associated tremors.[3][6][3][6]
Peripheral (IP) 25 µg/kgRatsAttenuated psychostimulant-mediated locomotion, suggesting it crosses the blood-brain barrier.[7][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols for central and peripheral administration of CART(55-102) in rats.

Central Administration (Intracerebroventricular Injection)
  • Animal Preparation: Male Sprague-Dawley rats are typically used.[2] The animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., lateral or third ventricle).[1] A recovery period of at least one week is allowed post-surgery.[1] Cannula placement is often verified by a positive response to an angiotensin II injection.[1]

  • Peptide Preparation: Rat CART(55-102) peptide is dissolved in sterile 0.9% saline to the desired concentration.[1]

  • Injection Procedure: A predetermined volume of the CART(55-102) solution (e.g., 5 µl) is injected into the ventricle via an injector that extends slightly beyond the guide cannula.[1] Injections are typically performed in conscious, freely moving animals.

  • Behavioral/Physiological Assessment: Following the injection, various parameters are measured. For feeding studies, food intake is monitored, often using lickometers for liquid diets.[1][2] For HPA axis studies, blood samples are collected at specific time points to measure hormone levels.[5] Motor behaviors are observed and recorded.[3]

Peripheral Administration (Intraperitoneal or Intravenous Injection)
  • Animal Preparation: For intravenous administration, a catheter is often implanted into the jugular vein.[9] For intraperitoneal injections, no prior surgery is typically required.

  • Peptide Preparation: CART(55-102) is dissolved in a suitable vehicle, such as sterile saline.[10]

  • Injection Procedure:

    • Intravenous (IV): The peptide solution is infused or injected through the pre-implanted catheter.[5]

    • Intraperitoneal (IP): The solution is injected into the peritoneal cavity using a sterile syringe and needle.[7]

  • Behavioral/Physiological Assessment: Similar to central administration protocols, relevant parameters such as food intake, hormone levels, or locomotor activity are monitored post-injection.[4][7]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

CART_Signaling_Pathway CART CART(55-102) GPCR Putative G-protein Coupled Receptor (GPCR) CART->GPCR Binds G_protein Gi/Go Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MEK MEK1/2 G_protein->MEK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Less activation CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) CREB->Cellular_Response ERK ERK1/2 Phosphorylation MEK->ERK Phosphorylates ERK->Cellular_Response

Caption: Putative signaling pathway of CART(55-102) involving a G-protein coupled receptor.

Experimental_Workflow cluster_Central Central Administration cluster_Peripheral Peripheral Administration Central_Prep Cannula Implantation (ICV) Central_Admin CART(55-102) Injection Central_Prep->Central_Admin Data_Collection Data Collection Central_Admin->Data_Collection Peripheral_Admin CART(55-102) Injection (IP or IV) Peripheral_Admin->Data_Collection Animal_Model Rat Model Animal_Model->Central_Prep Animal_Model->Peripheral_Admin Food_Intake Food Intake Measurement Data_Collection->Food_Intake Hormone_Assay Hormone Assays (ACTH, Corticosterone) Data_Collection->Hormone_Assay Behavioral_Obs Behavioral Observation (Motor Activity) Data_Collection->Behavioral_Obs Analysis Comparative Analysis Food_Intake->Analysis Hormone_Assay->Analysis Behavioral_Obs->Analysis

References

Comparative Efficacy of CART(55-102) Across Different Rat Strains: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the therapeutic potential of the CART(55-102) peptide in various rat models, supported by experimental data and detailed protocols.

The Cocaine- and Amphetamine-Regulated Transcript (CART) peptide, specifically the active fragment CART(55-102), has emerged as a significant neuromodulator involved in a variety of physiological processes, including feeding behavior, energy homeostasis, and reward pathways. Its therapeutic potential is a subject of ongoing research, with studies often utilizing rat models to elucidate its mechanisms and efficacy. This guide provides a comparative overview of CART(55-102)'s effectiveness in different rat strains, presenting key experimental findings, detailed methodologies, and visual representations of associated signaling pathways.

Quantitative Data Summary

The efficacy of CART(55-102) administration varies depending on the rat strain, the targeted physiological outcome, and the experimental model (e.g., lean, obese, diabetic). The following table summarizes the key quantitative findings from various studies.

Rat StrainModelAdministration Route & DoseKey FindingsReference
Sprague-Dawley Normal, LeanIntracerebroventricular (ICV); 1, 2 µgDose-dependently decreased liquid diet intake, meal size, and initial lick rate. Increased interlick interval.[1][2]
Sprague-Dawley NormalFourth Ventricle; 1.0, 2.0 µgInduced a long-lasting hypothermia (>6 hours), reduced food intake and body weight, and increased blood glucose.[3]
Wistar Normal, Chow-fedParaventricular Nucleus (PVN) Overexpression (rAAV)Increased cumulative food intake by 4% and led to significant body weight gain over 79 days.[4]
Wistar Normal, High-fat dietPVN Overexpression (rAAV)Accentuated the increase in food intake (6%) and body weight gain compared to chow-fed rats.[4]
Wistar Carrageenan-induced InflammationIntrathecal; 0.1–0.3 nmolSignificantly decreased mechanical hyperalgesia.[5]
Goto-Kakizaki (GK) Type 2 DiabetesN/A (Islet expression examined)Islet CART mRNA expression and the number of CART-immunoreactive β-cells were 30-fold higher than in control Wistar rats.[6]
High-Fat-Fed Obese Rats Diet-Induced ObesityICV infusion (6 days)Markedly and sustainedly inhibited food intake and body weight gain. Decreased plasma insulin (B600854) and leptin levels. Increased lipid oxidation.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in this guide.

Intracerebroventricular (ICV) Administration in Sprague-Dawley Rats
  • Objective: To assess the effect of central CART(55-102) administration on ingestive behavior.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were surgically implanted with a cannula targeting the lateral ventricle.

    • Following a recovery period, rats were injected with CART(55-102) (0.1, 0.5, 1, or 2 µg in 5 µl of sterile 0.9% saline) or vehicle just before the dark cycle.

    • Ingestion of a liquid diet (Ensure) was monitored for the first 6 hours of the dark cycle using lickometers.

    • Data on lick counts, meal size, meal duration, and interlick interval were collected and analyzed.[1]

Chronic ICV Infusion in High-Fat-Fed Obese Rats
  • Objective: To determine the long-term effects of central CART(55-102) on body weight homeostasis in a diet-induced obesity model.

  • Animals: Rats rendered obese by a high-fat diet.

  • Procedure:

    • Animals were cannulated intracerebroventricularly (i.c.v.).

    • CART(55-102) or its vehicle was infused continuously for 6 days.

    • Food intake and body weight were measured daily.

    • On day 4, animals were placed in an indirect calorimeter for 24 hours to measure respiratory quotient and energy expenditure.

    • At the end of the infusion period, plasma levels of glucose, insulin, leptin, free fatty acids, and triglycerides were determined.[7]

Viral Overexpression in the Paraventricular Nucleus (PVN) of Wistar Rats
  • Objective: To investigate the role of CART in the PVN on energy balance.

  • Animals: Male Wistar rats.

  • Procedure:

    • Rats were injected in the PVN with either a recombinant adeno-associated virus (rAAV) encoding CART (rAAV-CART) or a control virus encoding enhanced green fluorescent protein (rAAV-EGFP).

    • Food intake and body weight were measured regularly for 138 days.

    • For the first 93 days, animals were fed a normal chow diet, followed by a high-fat diet.

    • At the end of the study, blood and tissues were collected for analysis, including circulating leptin concentrations.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of CART(55-102).

CART_Signaling_Pathway cluster_reward Reward Pathway Modulation CART CART(55-102) Gi_o Gαi/o Protein CART->Gi_o PKA PKA Gi_o->PKA ERK ERK PKA->ERK CREB pCREB ERK->CREB Reward Reward Behavior CREB->Reward

Caption: CART(55-102) induced reward behavior is mediated via a Gαi/o-dependent signaling cascade involving PKA, ERK, and CREB phosphorylation.[8]

Beta_Cell_Protection_Workflow cluster_workflow Experimental Workflow: Beta Cell Viability Glucotoxicity Glucotoxicity Induction (INS-1 Cells & Rat Islets) CART_Treatment Exogenous CART(55-102) Treatment Glucotoxicity->CART_Treatment Apoptosis_Assay Apoptosis Assessment (DNA fragmentation, Chromatin condensation) CART_Treatment->Apoptosis_Assay Proliferation_Assay Proliferation Measurement CART_Treatment->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (Phosphorylation of CREB, IRS, PKB, etc.) CART_Treatment->Signaling_Analysis Outcome Reduced Apoptosis & Increased Proliferation Apoptosis_Assay->Outcome Proliferation_Assay->Outcome Signaling_Analysis->Outcome

Caption: Workflow to assess the protective effects of CART(55-102) on pancreatic beta cells under glucotoxic conditions.[9]

Hippocampal_Neuron_Modulation cluster_neuron Modulation of Hippocampal Neurons CART_Peptide CART(55-102) G_Protein G-Protein CART_Peptide->G_Protein L_Type_Ca_Channel L-type Voltage-gated Ca²⁺ Channel G_Protein->L_Type_Ca_Channel Inhibition Ca_Influx Depolarization-induced Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx Inhibition

Caption: CART(55-102) inhibits voltage-gated Ca²⁺ signaling in rat hippocampal neurons via a G-protein-dependent pathway.[10][11]

References

Unveiling the Anxiogenic Properties of CART(55-102)(rat): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers validating the role of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) in anxiety models. This document provides a comparative overview of its anxiogenic effects against other agents, supported by experimental data and detailed protocols.

The neuropeptide CART(55-102) has emerged as a significant modulator of anxiety-like behaviors in preclinical studies.[1][2] Administration of this peptide fragment has been shown to induce anxiogenic effects across various behavioral paradigms in rodents.[2][3] This guide offers an objective comparison of CART(55-102) with other anxiogenic and anxiolytic substances, presenting quantitative data from key studies, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Comparative Efficacy of Anxiogenic Agents

The anxiogenic effects of CART(55-102) have been benchmarked against other compounds known to modulate anxiety. The following table summarizes the quantitative data from behavioral assays, offering a clear comparison of their potency and effects.

Compound/AgentAdministration RouteDoseBehavioral TestKey Findings
CART(55-102) Intracerebroventricular (ICV)0.5, 1.0 µgElevated Plus Maze (Mice)Reduced time spent in open arms.[2]
Intracerebroventricular (ICV)100 ngElevated Plus Maze (Mice)Significantly more time spent in the closed arms versus the open arms.[4]
Intra-Dorsal Raphe Nucleus (DRN)5, 50, 100 ngElevated Plus Maze (Mice)100 ng dose increased time in closed arms and decreased time in open arms.[4]
Intra-Nucleus Accumbens (NAcc)0.5 µ g/0.5 µl/sideOpen Field Test (Rats)Significant increase in time spent in the center of the open field.[5]
Intra-Nucleus Accumbens (NAcc)0.01, 0.5 µ g/0.5 µl/sideLight/Dark Test (Rats)Increased exploration time in the light side.[5]
FG-7142 Intraperitoneal (IP)10 mg/kgElevated Plus Maze (Mice)Reduced time spent in open arms, similar to CART(55-102).[2][3]
Diazepam Intraperitoneal (IP)0.5, 1 mg/kgElevated Plus Maze (Mice)Attenuated the anxiogenic-like behavior induced by CART(55-102).[2]
Buspirone Intraperitoneal (IP)0.5, 1 mg/kgElevated Plus Maze (Mice)Attenuated the anxiogenic-like behavior induced by CART(55-102).[2]
Neuropeptide Y (NPY) Intracerebroventricular (ICV)-Elevated Plus Maze (Rats)Anxiolytic effect, suppressed by co-administration of CART peptide.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key behavioral assays used to assess anxiety.

Elevated Plus Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms, elevated from the floor.[6]

  • Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two enclosed arms (50x10x50 cm) connected by a central platform (10x10 cm), elevated 50 cm above the ground.[6]

  • Procedure:

    • Animals are placed on the central platform facing an open arm.

    • Behavior is recorded for a 5-minute session.

    • The maze is cleaned with 70% ethanol (B145695) between trials.[6]

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.[6]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure:

    • Animals are placed in the center of the arena.

    • Behavior is recorded for a specified duration.

  • Parameters Measured:

    • Time spent in the center versus the periphery of the arena.

    • Total distance traveled.

    • Rearing frequency.

    • Anxiety is inferred from a reluctance to explore the center of the open field.

Light/Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their motivation to explore a novel environment.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.

  • Procedure:

    • Animals are placed in the dark compartment and allowed to move freely between the two compartments for a set period.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Anxiogenic effects are indicated by a decrease in the time spent in the light compartment.

Signaling Pathways and Experimental Workflows

The anxiogenic effects of CART(55-102) are mediated through complex neural circuits. The following diagrams illustrate a proposed signaling pathway and a typical experimental workflow for investigating these effects.

CART_Anxiety_Pathway cluster_stress Stress Response cluster_drn Dorsal Raphe Nucleus (DRN) Stress Stress EWcp Edinger-Westphal Nucleus (EWcp) Stress->EWcp activates CART_EWcp CART Neurons (from EWcp) GABA_Interneurons GABAergic Interneurons CART_EWcp->GABA_Interneurons excites 5HT_Neurons Serotonergic (5-HT) Neurons GABA_Interneurons->5HT_Neurons inhibits Anxiety Anxiety 5HT_Neurons->Anxiety inhibition leads to

Caption: Proposed signaling pathway for CART-mediated anxiety.

The diagram above illustrates how stress can activate CART neurons in the Edinger-Westphal nucleus (EWcp).[1][7] These neurons project to the dorsal raphe nucleus (DRN), where they excite GABAergic interneurons.[7][8] This, in turn, leads to the inhibition of serotonergic (5-HT) neurons, a process that has been linked to increased anxiety-like behavior.[1][7]

Experimental_Workflow Animal_Model Rodent Model (Rat/Mouse) Drug_Admin Administration of CART(55-102) or Vehicle Animal_Model->Drug_Admin Behavioral_Testing Behavioral Assays (EPM, OFT, LDB) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Time in zones, entries, etc.) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Validation of Anxiogenic Effects Data_Analysis->Results

Caption: Standard workflow for assessing anxiogenic effects.

References

A Comparative Analysis of CART(55-102)(rat) and Other Key Satiety Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of appetite and energy homeostasis involves a complex interplay of central and peripheral signals. Satiety peptides, a class of signaling molecules, play a pivotal role in inducing feelings of fullness and reducing food intake. Among these, Cocaine- and Amphetamine-Regulated Transcript (CART) peptide, particularly its active fragment CART(55-102), has emerged as a significant anorexigenic agent. This guide provides an objective comparison of CART(55-102)(rat) with other prominent satiety peptides, including Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY), Cholecystokinin (B1591339) (CCK), and Leptin. The comparison is supported by experimental data on their anorexigenic potency, receptor binding affinity, and potential for conditioned taste aversion, alongside detailed experimental protocols and signaling pathway diagrams.

Quantitative Comparison of Satiety Peptides

The following tables summarize the quantitative data on the anorexigenic potency and receptor binding affinity of CART(55-102)(rat) and other major satiety peptides. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

Table 1: Anorexigenic Potency of Satiety Peptides in Rats

PeptideRoute of AdministrationEffective Dose Range for Food Intake ReductionED50 (Approximate)Citation(s)
CART(55-102) Intracerebroventricular (ICV)0.1 - 1.0 nmolNot explicitly stated, but significant reduction at 0.1-0.3 nmol[1]
GLP-1 Intracerebroventricular (ICV)10 µg (approx. 3 nmol)Not explicitly stated, but effective at 10 µg[2]
PYY(3-36) Intraperitoneal (IP)100 - 1000 µg/kgNot explicitly stated, but dose-dependent reduction observed[3][4]
CCK-8 Intraperitoneal (IP)0.4 - 4 µg/kgNot explicitly stated, but effective in this range[5]
Leptin Intracerebroventricular (ICV)800 µg/kg/day (chronic)Not explicitly stated for acute intake[4]

Table 2: Receptor Binding Affinity of Satiety Peptides

PeptideReceptorCell Line/TissueBinding Affinity (Kd/Ki)Citation(s)
CART(55-102) Putative CART ReceptorAtT20 cellsKd: 21.9 ± 8.0 pM[6]
GLP-1 GLP-1 ReceptorCOS-7 cells (human receptor)IC50: 5.2 x 10⁻⁹ M[7]
PYY(3-36) Y2 ReceptorRabbit Kidney MembranesKd: 76 pM[6]
CCK-8 CCK1 Receptor-Ki: 0.6 - 1 nM[8]
Leptin Leptin Receptor (murine)-KD: 6.47 x 10⁻¹¹ M[9]

Signaling Pathways

The signaling pathways initiated by these satiety peptides, while converging on the regulation of food intake, involve distinct receptors and intracellular cascades.

Satiety_Peptide_Signaling cluster_cart CART(55-102) Pathway cluster_glp1 GLP-1 Pathway cluster_pyy PYY(3-36) Pathway cluster_cck CCK Pathway cluster_leptin Leptin Pathway CART CART(55-102) CART_R Putative CART Receptor (GPCR) CART->CART_R Gi_o Gi/o Protein CART_R->Gi_o AC_inhibit Adenylyl Cyclase ↓ Gi_o->AC_inhibit Ca_channel_inhibit Ca²⁺ Channel Inhibition Gi_o->Ca_channel_inhibit cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit PKA_inhibit PKA ↓ cAMP_inhibit->PKA_inhibit Anorexia_CART Anorexigenic Effects PKA_inhibit->Anorexia_CART Ca_channel_inhibit->Anorexia_CART GLP1 GLP-1 GLP1_R GLP-1 Receptor (GPCR) GLP1->GLP1_R Gs Gs Protein GLP1_R->Gs AC_activate Adenylyl Cyclase ↑ Gs->AC_activate cAMP_activate cAMP ↑ AC_activate->cAMP_activate PKA_activate PKA ↑ cAMP_activate->PKA_activate Anorexia_GLP1 Anorexigenic Effects PKA_activate->Anorexia_GLP1 PYY PYY(3-36) Y2R Y2 Receptor (GPCR) PYY->Y2R Gi Gi Protein Y2R->Gi AC_inhibit2 Adenylyl Cyclase ↓ Gi->AC_inhibit2 cAMP_inhibit2 cAMP ↓ AC_inhibit2->cAMP_inhibit2 Anorexia_PYY Anorexigenic Effects cAMP_inhibit2->Anorexia_PYY CCK CCK CCK1R CCK1 Receptor (GPCR) CCK->CCK1R Gq Gq Protein CCK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Anorexia_CCK Anorexigenic Effects Ca_release->Anorexia_CCK PKC->Anorexia_CCK Leptin Leptin Leptin_R Leptin Receptor (JAK/STAT) Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 STAT3_p pSTAT3 STAT3->STAT3_p Gene_expression Gene Expression (e.g., POMC ↑, AgRP ↓) STAT3_p->Gene_expression Anorexia_Leptin Anorexigenic Effects Gene_expression->Anorexia_Leptin

Caption: Signaling pathways of major satiety peptides.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Food Intake Studies in Rats

This protocol outlines a typical experiment to measure the effect of a satiety peptide on food consumption in rats.

Food_Intake_Protocol cluster_acclimation Acclimation Phase cluster_experiment Experimental Phase Housing Individually house male Wistar rats Diet Provide standard chow and water ad libitum Housing->Diet Handling Handle rats daily to minimize stress Diet->Handling Surgery Implant cannulae for ICV or IP administration Handling->Surgery Recovery Allow for a post-operative recovery period Surgery->Recovery Fasting Fast rats for a predetermined period (e.g., 18 hours) Recovery->Fasting Administration Administer test peptide or vehicle control Fasting->Administration Food_Access Provide a pre-weighed amount of food Administration->Food_Access Measurement Measure food intake at specific time points (e.g., 1, 2, 4, 24 hours) Food_Access->Measurement Data_Analysis Analyze data using appropriate statistical methods (e.g., ANOVA) Measurement->Data_Analysis

Caption: Experimental workflow for food intake studies.

Detailed Steps:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used. They are individually housed to allow for accurate food intake measurement.

  • Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment to minimize stress-induced variations in food intake.

  • Surgical Procedures (if applicable): For intracerebroventricular (ICV) administration, cannulae are stereotaxically implanted into the lateral or third ventricle. For intraperitoneal (IP) injections, no surgery is required. A sufficient recovery period is allowed post-surgery.

  • Fasting: To stimulate feeding, rats are typically fasted for a period of 12-24 hours before the experiment.

  • Peptide Administration: The test peptide, dissolved in a sterile vehicle (e.g., saline), is administered at the desired dose and route. A control group receives the vehicle alone.

  • Food Presentation: Immediately after administration, a pre-weighed amount of standard laboratory chow is provided.

  • Measurement of Food Intake: The amount of food consumed is measured at various time points by weighing the remaining food and any spillage.

  • Data Analysis: Food intake data is typically analyzed using statistical methods such as t-tests or ANOVA to compare the effects of the peptide with the control group.

Conditioned Taste Aversion (CTA) Test in Rats

This protocol is used to assess whether the anorexigenic effect of a peptide is due to malaise or a true satiety signal.

Detailed Steps:

  • Water Deprivation: Rats are typically water-deprived for a period (e.g., 23.5 hours) to motivate drinking.

  • Conditioning Day: On the conditioning day, rats are presented with a novel tasting solution (e.g., saccharin-flavored water) for a limited period (e.g., 30 minutes). Immediately after this drinking session, they are injected (e.g., IP) with either the test peptide at a dose that reduces food intake or a control substance (e.g., saline). A positive control group may receive lithium chloride (LiCl), a known emetic agent.

  • Two-Bottle Choice Test: Two days after conditioning, the rats, again water-deprived, are presented with two bottles: one containing the novel tasting solution and the other containing plain water.

  • Measurement: The volume of liquid consumed from each bottle over a specific period (e.g., 30 minutes) is measured.

  • Data Analysis: A significant decrease in the preference for the novel tasting solution in the peptide-treated group compared to the saline control group indicates the induction of a conditioned taste aversion.

Receptor Binding Assay

This protocol describes a general method to determine the binding affinity of a peptide to its receptor.

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Radiolabeling: A small amount of the peptide (the ligand) is radiolabeled (e.g., with ¹²⁵I).

  • Binding Reaction: The cell membranes are incubated with the radiolabeled ligand in the presence of increasing concentrations of the unlabeled (cold) peptide.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve. From this curve, the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Kd) or inhibitory constant (Ki), which reflects the binding affinity, can then be calculated.

Discussion and Conclusion

CART(55-102)(rat) is a potent anorexigenic peptide that acts centrally to reduce food intake. Its mechanism of action involves a putative G i/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[10] This contrasts with GLP-1, which signals through a Gs-coupled receptor to increase cAMP.[11] PYY(3-36) and CCK also act through G-protein coupled receptors, but their downstream signaling cascades differ. Leptin, on the other hand, utilizes the JAK/STAT signaling pathway.[12]

In terms of anorexigenic potency, direct comparisons are challenging. However, available data suggest that CART(55-102) is effective at low nanomolar doses when administered centrally.[1] An important consideration for the therapeutic potential of any satiety peptide is its propensity to induce malaise. Studies have shown that central administration of CART(55-102) can produce a conditioned taste aversion in rats, suggesting that its anorectic effects may, at least in part, be mediated by aversive side effects.[9][10] This is a critical factor for drug development professionals to consider.

The high affinity of CART(55-102) for its putative receptor, as indicated by picomolar to nanomolar Kd values, underscores its potential as a target for the development of novel anti-obesity therapeutics.[6] However, the lack of a cloned and characterized CART receptor remains a significant hurdle in the field.

References

A Comparative Guide to the Specificity of CART(55-102)(rat) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators involved in a wide array of physiological processes. In the rat, the propeptide is processed into two primary active fragments, CART(55-102) and CART(62-102).[1][2] This guide provides a detailed comparison of the effects of CART(55-102)(rat), focusing on its specificity, with supporting experimental data and comparisons to other relevant peptides.

Comparative Analysis of Biological Activities

The biological effects of CART(55-102)(rat) are diverse and often dose- and location-dependent within the central nervous system. The following table summarizes key quantitative data from various studies, comparing the effects of CART(55-102)(rat) with other CART fragments and relevant compounds.

Biological Effect Peptide/Compound Dose/Concentration Route of Administration Experimental Model Observed Effect Reference
Locomotor Activity CART(55-102)(rat)0.2-5.0 µ g/side Intra-Ventral Tegmental Area (VTA)Male Sprague-Dawley ratsDose-dependent increase in locomotor and stereotypic activities.[3]
CART(1-26)(rat)up to 2.5 µgIntra-VTAMale Sprague-Dawley ratsNo significant change in distance traveled.[3]
Conditioned Place Preference (CPP) CART(55-102)(rat)1.0 µ g/side Intra-VTAMale Sprague-Dawley ratsProduced significant CPP.[3]
Amphetamine1.0 mg/kgIntraperitoneal (i.p.)Male Sprague-Dawley ratsProduced CPP.[1]
CART(55-102)(rat)4 µ g/side Intra-Basolateral Amygdala (BLA)Male Sprague-Dawley ratsProduced Conditioned Place Aversion (CPA).[1]
Feeding Behavior CART(55-102)(rat)2.0 µ g/5.0 µlIntracerebroventricular (i.c.v.)RatsInhibited food intake by 78%.[3]
CART(55-102)(rat)Not specifiedi.c.v.RatsBlocks neuropeptide Y-induced feeding.[4][5]
Anxiety-like Behavior CART(55-102)(rat)Not specifiedi.c.v.Mice and ratsIncreased anxiety-like behavior in elevated plus maze and social interaction tests.[2][5]
CART(62-102)(rat)Not specifiedi.c.v.MiceNo effect in the elevated plus-maze task.[6]
Nociception CART(55-102)(rat)0.1-0.3 nmol/ratIntrathecal (i.t.)Carrageenan-induced inflammation model (rats)Significantly decreased mechanical hyperalgesia.[7]
CART(62-102)(rat)0.1-1.0 nmol/rati.t.Carrageenan-induced inflammation model (rats)No antihyperalgesic effect.[7]
Cardiovascular Effects Human CART(55-102)1 nmoli.c.v.Conscious rabbitsIncreased mean arterial pressure by +5.0±2.6 mm Hg and renal sympathetic nerve activity by +72.5±20.8%.[8]
Receptor Binding Affinity CART(55-102)(rat)K_i = 17.1 ± 4.2 pMIn vitro (AtT20 cells)Competition binding assay with [¹²⁵I]-CART(61-102)High-affinity displacement of radioligand.[9]
CART(62-102)(rat)K_d in 0.5 nM rangeIn vitro (PC12 cells)Binding assay with ¹²⁵I-CART(61-102)High-affinity binding.[10]

Experimental Protocols

Intra-VTA and Intra-BLA Microinjections and Behavioral Analysis
  • Animals: Male Sprague-Dawley rats were used for these experiments.[1][3]

  • Surgery: Rats were anesthetized and stereotaxically implanted with guide cannulae aimed at the ventral tegmental area (VTA) or the basolateral amygdala (BLA). Animals were allowed to recover for at least 5 days post-surgery.

  • Drug Administration: CART(55-102) was dissolved in sterile 0.9% saline. Microinjections were performed using a stainless-steel injector extending beyond the guide cannula.

  • Locomotor Activity: Following microinjection, rats were placed in an open-field activity chamber. Locomotor activity was measured by the number of photobeam interruptions over a specified period.

  • Conditioned Place Preference/Aversion: A three-phase CPP/CPA paradigm was used: pre-conditioning (baseline preference), conditioning, and post-conditioning (test). During conditioning, animals received a microinjection of CART(55-102) or vehicle and were confined to one of two distinct compartments. On alternate days, they received the opposite treatment in the other compartment. The time spent in each compartment during the test phase was compared to baseline to determine preference or aversion.

Intracerebroventricular (i.c.v.) Administration and Feeding Studies
  • Animals: Rats were used for feeding behavior studies.[3]

  • Procedure: A guide cannula was surgically implanted into the lateral ventricle. Following recovery, CART(55-102) was injected through the cannula.

  • Measurement: Food intake was measured at specific time points after the injection. For starvation-induced feeding, animals were fasted prior to the experiment.

In Vitro Receptor Binding Assays
  • Cell Lines: AtT20 or PC12 cells, which endogenously express CART receptors, were utilized.[9][10]

  • Radioligand Binding: A radiolabeled CART peptide, such as [¹²⁵I]-CART(61-102), was incubated with the cells.

  • Competition Assay: To determine the binding affinity of CART(55-102), competition experiments were performed by co-incubating the radioligand with increasing concentrations of unlabeled CART(55-102).

  • Analysis: The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined and used to calculate the inhibitory constant (K_i).

Signaling Pathways and Mechanisms of Action

The effects of CART(55-102) are mediated through complex signaling pathways, which can vary depending on the neuronal population and brain region.

G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests that CART peptides act via G-protein coupled receptors (GPCRs), often linked to inhibitory G-proteins (Gαi/o).[11][12] This is supported by findings that the effects of CART(55-102) can be blocked by pertussis toxin, an inhibitor of Gαi/o signaling.[11]

CART_GPCR_Signaling CART CART(55-102) GPCR CART Receptor (GPCR) CART->GPCR G_protein Gαi/o Protein GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates Ca_channel L-type Ca²⁺ Channel G_protein->Ca_channel inhibits ERK ERK Phosphorylation G_protein->ERK activates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., altered excitability) cAMP->Cellular_Response IP3_DAG ↑ IP3/DAG IP3_DAG->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_influx->Cellular_Response ERK->Cellular_Response

Proposed GPCR signaling pathway for CART(55-102).
Interaction with Dopaminergic and Opioid Systems

The psychostimulant-like effects of CART(55-102) are closely tied to the dopaminergic system. Intra-VTA administration of CART(55-102) increases locomotor activity, an effect that is attenuated by the dopamine (B1211576) D2 receptor antagonist haloperidol.[3] This suggests that CART(55-102) modulates dopaminergic transmission.

In the context of pain, the anti-hyperalgesic effects of CART(55-102) in inflammatory models can be blocked by opioid receptor antagonists, indicating an interaction with the endogenous opioid system.[7] However, binding assays have shown that CART fragments do not directly bind to mu or kappa opioid receptors.[7]

CART_Neurotransmitter_Interaction cluster_VTA Ventral Tegmental Area (VTA) cluster_SpinalCord Spinal Cord CART_VTA CART(55-102) (injected) DA_neuron Dopaminergic Neuron CART_VTA->DA_neuron modulates Locomotion ↑ Locomotion DA_neuron->Locomotion Reward Reward (CPP) DA_neuron->Reward CART_SC CART(55-102) (injected) Opioid_neuron Endogenous Opioid Release CART_SC->Opioid_neuron induces Pain_pathway Nociceptive Pathway Opioid_neuron->Pain_pathway inhibits Hyperalgesia Hyperalgesia Pain_pathway->Hyperalgesia ↓ Hyperalgesia

Interaction of CART(55-102) with neurotransmitter systems.
Receptor-Independent Mechanisms

Recent studies have proposed a unique, receptor-independent mechanism for CART(55-102) in spinal nociceptive transmission.[7] This hypothesis suggests that the N-terminal region of CART(55-102) may act as a dipeptidyl-peptidase 4 (DPP4) inhibitor, although direct inhibitory effects on DPP4 activity by CART(55-76) were not observed in one study.[7]

Experimental Workflow: Assessing Specificity

To rigorously assess the specificity of CART(55-102) effects, a multi-faceted experimental approach is necessary.

Experimental_Workflow Hypothesis Hypothesis: CART(55-102) has specific effects InVitro In Vitro Studies Hypothesis->InVitro ExVivo Ex Vivo Studies Hypothesis->ExVivo InVivo In Vivo Studies Hypothesis->InVivo Binding Receptor Binding Assays (Affinity & Selectivity) InVitro->Binding Signaling Cellular Signaling Assays (cAMP, Ca²⁺, pERK) InVitro->Signaling Slice Brain Slice Electrophysiology ExVivo->Slice Behavior Behavioral Pharmacology (Locomotion, Feeding, Anxiety) InVivo->Behavior Antagonism Pharmacological Blockade (e.g., with receptor antagonists) InVivo->Antagonism Knockdown Genetic Manipulation (e.g., siRNA, knockout) InVivo->Knockdown Conclusion Conclusion: Specificity of CART(55-102) effects Binding->Conclusion Signaling->Conclusion Slice->Conclusion Behavior->Conclusion Antagonism->Conclusion Knockdown->Conclusion

Workflow for assessing the specificity of CART(55-102) effects.

References

A Comparative Guide to CART(55-102) Effects in Wild-Type vs. CART Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological and behavioral effects of the cocaine- and amphetamine-regulated transcript (CART) peptide fragment, CART(55-102), in wild-type versus CART knockout animal models. The data presented is primarily derived from studies on rodent models, with a notable prevalence of research conducted in mice for knockout paradigms. This distinction is highlighted throughout the guide.

I. Overview of CART(55-102)

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological processes including feeding, stress, reward, and energy homeostasis.[1] The active fragment, CART(55-102), is a key focus of research due to its potent biological activity. Understanding its effects in both normal (wild-type) and CART-deficient (knockout) models is essential for elucidating its physiological roles and therapeutic potential.

II. Comparative Data on Physiological and Behavioral Effects

The following tables summarize the key findings from studies administering CART(55-102) or observing baseline differences in wild-type versus CART knockout animals. It is important to note that the majority of knockout studies have been performed in mice.

Table 1: Effects on Feeding Behavior and Body Weight
ParameterWild-Type Animal Response to CART(55-102)CART Knockout (KO) Animal Phenotype (primarily mice)Reference(s)
Food Intake Intracerebroventricular (ICV) administration of CART(55-102) dose-dependently inhibits food intake in both normal and starved rats.Exhibit normal food intake on a standard chow diet, but show increased food intake and are prone to obesity when fed a high-fat diet.[2][3]
Body Weight Chronic ICV infusion leads to a sustained decrease in body weight gain.Tend to have a higher body weight, especially when on a high-caloric diet.[3]
Interaction with Leptin CART expression in the hypothalamus is stimulated by leptin, suggesting CART mediates some of leptin's anorectic effects.The anorectic response to certain stimuli may be altered.[4]
Table 2: Effects on Locomotor Activity and Reward
ParameterWild-Type Animal Response to CART(55-102)CART Knockout (KO) Animal Phenotype (primarily mice)Reference(s)
Basal Locomotor Activity Injection into the nucleus accumbens has no significant effect on its own. However, intra-ventral tegmental area (VTA) injection can increase locomotor activity.Generally show normal basal locomotor activity.[3][5]
Psychostimulant-Induced Locomotion When co-administered, CART(55-102) injected into the nucleus accumbens can blunt the locomotor-activating effects of cocaine and amphetamine.Data is conflicting. Some studies report a decrease in cocaine self-administration and altered amphetamine-induced locomotor activation, while others find no significant differences compared to wild-type mice.[3][6]
Conditioned Place Preference (CPP) Intra-VTA administration of CART(55-102) can induce conditioned place preference, suggesting it has rewarding properties.Studies on CPP in CART knockout mice have yielded inconsistent results.[5][6]
Table 3: Effects on Anxiety and Nociception
ParameterWild-Type Animal Response to CART(55-102)CART Knockout (KO) Animal Phenotype (primarily mice)Reference(s)
Anxiety-like Behavior Central administration of CART(55-102) has been shown to produce anxiogenic-like effects in rodents.Baseline anxiety levels and responses to anxiogenic stimuli may be altered, though this is less studied than metabolic and reward-related behaviors.[7]
Nociception (Pain Perception) Intrathecal administration of CART(55-102) can enhance the analgesic effects of morphine and has complex, modulatory effects on pain perception, sometimes contributing to hyperalgesia.The role of endogenous CART in baseline pain sensitivity and in response to analgesic drugs is an area of ongoing investigation.[8]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the administration of CART(55-102) in rodent models.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle using predetermined coordinates from a rat brain atlas (e.g., Paxinos and Watson).

  • Recovery: Animals are allowed to recover for at least one week post-surgery.

  • Peptide Preparation: Rat CART(55-102) is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration.

  • Injection Procedure: A microinjection pump is used to deliver a specific volume (e.g., 1-5 µL) of the CART(55-102) solution or vehicle control through an injection cannula inserted into the guide cannula over a period of 1-2 minutes.

  • Behavioral/Physiological Assessment: Following the injection, animals are monitored for changes in feeding behavior, locomotor activity, or other relevant parameters.

Protocol 2: Intraperitoneal (IP) Injection in Rats
  • Animal Handling: Rats are habituated to handling and the injection procedure for several days prior to the experiment to minimize stress.[1]

  • Peptide Preparation: CART(55-102) is dissolved in sterile saline to the desired concentration. Doses are typically calculated based on the animal's body weight (e.g., in µg/kg).[1]

  • Injection Procedure: The rat is gently restrained, and the CART(55-102) solution is injected into the peritoneal cavity using a sterile syringe and needle.[1]

  • Behavioral/Physiological Assessment: Animals are placed in the appropriate testing apparatus (e.g., open field for locomotor activity) immediately or after a short delay following the injection.[1]

IV. Signaling Pathways and Experimental Workflow

Signaling Pathways of CART Peptides

While the specific receptor for CART peptides has not been definitively identified, studies suggest that CART(55-102) exerts its effects through G-protein coupled receptors (GPCRs), primarily involving Gαi/o proteins.[4] This leads to the modulation of downstream signaling cascades.

CART_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Putative GPCR G_protein Gαi/o Protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MEK -> ERK G_protein->ERK_pathway Activates cAMP ↓ cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB ERK_pathway->CREB Gene_Expression Gene Expression CREB->Gene_Expression CART CART(55-102) CART->GPCR

Caption: CART(55-102) signaling cascade via a putative GPCR.

Experimental Workflow: Comparing Wild-Type and Knockout Models

The following diagram illustrates a typical experimental workflow for comparing the effects of CART(55-102) in wild-type versus knockout animal models.

Experimental_Workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups WT Wild-Type (WT) Rats/Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_CART WT + CART(55-102) WT->WT_CART KO CART Knockout (KO) Rats/Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_CART KO + CART(55-102) KO->KO_CART Behavioral Behavioral Assays (e.g., Feeding, Locomotion, Anxiety) WT_Vehicle->Behavioral Physiological Physiological Measurements (e.g., Body Weight, Blood Glucose) WT_Vehicle->Physiological WT_CART->Behavioral WT_CART->Physiological KO_Vehicle->Behavioral KO_Vehicle->Physiological KO_CART->Behavioral KO_CART->Physiological Analysis Data Analysis and Comparison Behavioral->Analysis Physiological->Analysis

Caption: General experimental workflow for comparative studies.

V. Conclusion

The study of CART(55-102) in wild-type and knockout animal models reveals its significant role as a neuromodulator, particularly in the regulation of energy balance and motivated behaviors. While wild-type animals exhibit predictable anorectic and behavioral responses to exogenous CART(55-102), the phenotype of CART knockout animals, primarily studied in mice, highlights the peptide's complex and sometimes non-essential role under baseline conditions, but a more critical function under metabolic or pharmacological challenges. The conflicting data in knockout models, especially concerning psychostimulant responses, underscore the need for further research to clarify the precise mechanisms of CART action and its potential as a therapeutic target. Future studies in CART knockout rat models would be invaluable for a more direct comparison and a deeper understanding of species-specific differences.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of CART(55-102)(rat)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists utilizing CART(55-102)(rat), a potent neuropeptide fragment involved in appetite regulation and stress responses, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1] As with most research-grade peptides, CART(55-102)(rat) waste should be treated as potentially bioactive chemical waste.[2] Adherence to institutional and local regulations is paramount for compliant and safe disposal.[3][4]

Immediate Safety and Handling Protocols

Before beginning any work, it is crucial to consult the Safety Data Sheet (SDS) for CART(55-102)(rat) to understand its specific hazards.[3] All personnel must be trained on the potential risks and the handling and disposal procedures outlined by their institution.[2]

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.[3]

  • Gloves: Wear chemical-resistant gloves, such as nitrile.[2][3]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent splashes.[2][3]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect skin and clothing.[2][3]

  • Respiratory Protection: When handling the lyophilized powder form, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area.[3] Disinfect the workspace before and after use to maintain a safe environment.[5]

Step-by-Step Disposal Procedures

All waste generated from the handling of CART(55-102)(rat) requires careful segregation and disposal. Never discard peptide waste in regular trash or pour solutions down the sink.[3][4][5]

1. Liquid Waste Disposal (Solutions, Media, HPLC Waste):

  • Collection: Collect all liquid waste containing CART(55-102)(rat) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Chemical Inactivation (if required by institution): For some bioactive peptides, chemical inactivation is recommended. A common method is to treat the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) for a contact time of at least 30 minutes.[2] Always verify if this method is appropriate for CART(55-102)(rat) and compatible with other chemicals in the waste stream.

  • Final Disposal: Arrange for disposal through your institution's environmental health and safety (EH&S) department or hazardous waste management program.[2][3]

2. Solid Waste Disposal (Vials, Plates, Contaminated PPE):

  • Collection: Place all contaminated solid waste, including empty vials, used pipette tips, gloves, and wipes, into a designated, leak-proof, and clearly labeled hazardous waste container or appropriate biohazard/chemical waste bag.[2][5]

  • Sealing: Ensure the container or bag is securely sealed before removal from the work area.[5]

  • Final Disposal: Dispose of the sealed containers through your institution's hazardous waste program, which will likely involve incineration.[2]

3. Sharps Disposal (Needles, Syringes, Broken Glassware):

  • Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container. The container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[2]

  • Sealing and Disposal: Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream.[2]

Data Summary for Disposal
Waste TypeContainerTreatment/ProcedureFinal Disposal Pathway
Liquid Waste Labeled, leak-proof hazardous waste containerChemical inactivation (e.g., 10% bleach) may be required.[2]Institutional Hazardous Waste Program
Solid Waste Labeled, leak-proof hazardous waste container or bagSeal securely before disposal.[5]Institutional Hazardous Waste Program (Incineration)[2]
Sharps Waste Labeled, puncture-resistant sharps containerDo not overfill; seal when full.[2]Institutional Biohazardous Waste Stream (Autoclave/Incineration)[2]
Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.[2]

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment: For liquid spills, absorb the solution with an inert, absorbent material (e.g., diatomite, universal binders).[6] For powder spills, gently cover with a damp paper towel to avoid aerosolization.

  • Cleaning: Decontaminate the spill area and affected equipment by scrubbing with alcohol or a 10% bleach solution, followed by a thorough wash with a laboratory-grade detergent and rinsing with purified water.[2][6]

  • Waste Disposal: Place all contaminated cleaning materials and any recovered peptide into a sealed, clearly labeled container for hazardous waste disposal.[2][6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated during research with CART(55-102)(rat).

G cluster_0 Initial Steps cluster_1 Waste Segregation cluster_2 Containment cluster_3 Processing cluster_4 Final Disposal A Waste Generation (CART(55-102)(rat)) B Identify Waste Type A->B C Liquid Waste B->C Solution, Media D Solid Waste (Non-Sharps) B->D Gloves, Vials, Tips E Sharps Waste B->E Needles, Glass F Collect in Labeled, Leak-Proof Container C->F G Collect in Labeled, Leak-Proof Container/Bag D->G H Collect in Labeled, Puncture-Proof Sharps Bin E->H I Chemically Inactivate (e.g., 10% Bleach) F->I J Seal Container/Bag G->J K Seal Sharps Bin When Full H->K L Dispose via Institutional Hazardous Waste Program I->L J->L K->L

Caption: Workflow for the safe disposal of CART(55-102)(rat) waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.